molecular formula C32H55BrN2O3 B045239 17-Deacetyl vecuronium bromide CAS No. 50587-95-6

17-Deacetyl vecuronium bromide

Katalognummer: B045239
CAS-Nummer: 50587-95-6
Molekulargewicht: 595.7 g/mol
InChI-Schlüssel: XPLMFSDSQRHLDG-FMCCZJBLSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

17-Deacetyl vecuronium bromide is a major and pharmacologically active metabolite of the non-depolarizing neuromuscular blocking agent, vecuronium bromide. This compound is of significant interest in preclinical and pharmacological research for studying the metabolism, pharmacokinetics, and duration of action of vecuronium. Its primary mechanism of action involves competitive antagonism of nicotinic acetylcholine receptors at the postjunctional membrane of the neuromuscular junction, leading to reversible muscle paralysis.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H55N2O3.BrH/c1-22(35)37-29-19-23-11-12-24-25(32(23,3)21-27(29)33-15-7-5-8-16-33)13-14-31(2)26(24)20-28(30(31)36)34(4)17-9-6-10-18-34;/h23-30,36H,5-21H2,1-4H3;1H/q+1;/p-1/t23-,24+,25-,26-,27-,28-,29-,30-,31-,32-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLMFSDSQRHLDG-FMCCZJBLSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5O)[N+]6(CCCCC6)C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CCCCC4)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5O)[N+]6(CCCCC6)C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H55BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50587-95-6
Record name Piperidinium, 1-[(2β,3α,5α,16β,17β)-3-(acetyloxy)-17-hydroxy-2-(1-piperidinyl)androstan-16-yl]-1-methyl-, bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50587-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 17-Deacetylvecuronium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050587956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidinium,1-[(2beta,3alpha,5alpha,16beta,17beta)-3-(acetyloxy)-17-hydroxy-2-(1-piperidinyl)androstan-16-yl]-1-methyl-, bromide (9CI)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 17-DEACETYL VECURONIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S61ZS49CN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 17-Deacetyl Vecuronium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic pathway to 17-deacetyl vecuronium bromide, a key metabolite and impurity of the widely used neuromuscular blocking agent, vecuronium bromide. The synthesis is presented with a focus on the underlying chemical principles and experimental considerations crucial for researchers, scientists, and drug development professionals.

Introduction: The Significance of Vecuronium Bromide and its 17-Deacetyl Metabolite

Vecuronium bromide is a monoquaternary aminosteroid that functions as a non-depolarizing neuromuscular blocking agent.[1][2] It is utilized in clinical settings as an adjunct to general anesthesia to facilitate endotracheal intubation and to induce skeletal muscle relaxation during surgical procedures.[3][4] The pharmacological activity of vecuronium bromide is primarily mediated by its competitive antagonism of acetylcholine at the nicotinic receptors located on the motor endplate.[2]

This compound, also known as 17-hydroxyvecuronium, is a significant metabolite of vecuronium bromide.[5][6] Understanding the synthesis of this compound is critical for several reasons: it serves as a reference standard for impurity profiling in pharmaceutical-grade vecuronium bromide, and its synthesis provides insights into the stability and degradation pathways of the parent drug.[4][7] Furthermore, the 17-deacetylated metabolite itself exhibits neuromuscular blocking activity, although to a lesser extent than the parent compound.[6]

This guide will delineate a viable synthetic route to this compound, which logically proceeds through the synthesis of vecuronium bromide followed by a selective deacetylation at the 17-position.

Synthetic Pathway Overview

The synthesis of this compound is intrinsically linked to the synthesis of vecuronium bromide. The most common and industrially viable approach commences with epiandrosterone, a readily available steroid precursor. The overall strategy involves the construction of the di-piperidinyl substituted androstane core, followed by acetylation and selective quaternization, and finally, selective hydrolysis of the 17-acetate group.

Synthesis_Pathway cluster_precursor Vecuronium Bromide Synthesis cluster_final_product Target Compound Synthesis Epiandrosterone Epiandrosterone Intermediate_III Epiandrosterone Sulfonyl Ester (III) Epiandrosterone->Intermediate_III p-toluenesulfonyl chloride Intermediate_IV 5α-androst-2-en-17-one (IV) Intermediate_III->Intermediate_IV Elimination Intermediate_V 17-acetoxy-5α-androstane-2,16-diene (V) Intermediate_IV->Intermediate_V Isopropenyl acetate Intermediate_VI (2α,3α,16α,17α)-diepoxy-17β-acetyl-5α-androstane (VI) Intermediate_V->Intermediate_VI Epoxidation (H₂O₂) Intermediate_VII 2β,16β-di(1-piperidyl)-5α-androstane-3α-hydroxy-17-one (VII) Intermediate_VI->Intermediate_VII Piperidine ring opening Intermediate_VIII 2β,16β-di(1-piperidyl)-5α-androstane-3α,17β-diol (VIII) Intermediate_VII->Intermediate_VIII Reduction (KBH₄) Intermediate_IX 2β,16β-di(1-piperidyl)-3α,17β-diacetoxy-5α-androstane (IX) Intermediate_VIII->Intermediate_IX Acetylation (Acetic Anhydride) Vecuronium_Bromide Vecuronium Bromide (I) Intermediate_IX->Vecuronium_Bromide Quaternization (CH₃Br) Deacetyl_Vecuronium This compound Vecuronium_Bromide->Deacetyl_Vecuronium Selective Hydrolysis

Caption: Overall synthetic pathway from epiandrosterone to this compound.

Detailed Synthesis of Vecuronium Bromide

The synthesis of vecuronium bromide is a multi-step process that requires careful control of stereochemistry. The following sections detail the key transformations.[1][8]

Preparation of Key Intermediates from Epiandrosterone

The synthesis begins with the conversion of epiandrosterone to a series of key intermediates. The yields and key reagents for these transformations are summarized in the table below.

StepStarting MaterialProductKey ReagentsYield (%)Reference
1Epiandrosterone (II)Epiandrosterone Sulfonyl Ester (III)p-toluenesulfonyl chloride, pyridine95.7[1]
2Epiandrosterone Sulfonyl Ester (III)5α-androst-2-en-17-one (IV)2,6-lutidine, dilute H₂SO₄80.0[1]
35α-androst-2-en-17-one (IV)17-acetoxy-5α-androstane-2,16-diene (V)Isopropenyl acetate, p-toluenesulfonic acid83.3[1]
417-acetoxy-5α-androstane-2,16-diene (V)(2α,3α,16α,17α)-diepoxy-17β-acetyl-5α-androstane (VI)Hydrogen peroxide, phthalic anhydride-[1]
5(2α,3α,16α,17α)-diepoxy-17β-acetyl-5α-androstane (VI)2β,16β-di(1-piperidyl)-5α-androstane-3α-hydroxy-17-one (VII)Piperidine-[1]
62β,16β-di(1-piperidyl)-5α-androstane-3α-hydroxy-17-one (VII)2β,16β-di(1-piperidyl)-5α-androstane-3α,17β-diol (VIII)Potassium borohydride (KBH₄)94.6[1]
72β,16β-di(1-piperidyl)-5α-androstane-3α,17β-diol (VIII)2β,16β-di(1-piperidyl)-3α,17β-diacetoxy-5α-androstane (IX)Acetic anhydride, p-toluenesulfonic acid87.9[1]
Experimental Protocols
  • Procedure: Epiandrosterone is dissolved in pyridine, and p-toluenesulfonyl chloride is added. The reaction mixture is stirred at a controlled temperature (e.g., 40°C) for several hours. The product is isolated by precipitation in water, followed by filtration and washing.[1][2]

  • Causality: The tosylation of the 3β-hydroxyl group of epiandrosterone converts it into a good leaving group, facilitating the subsequent elimination reaction to form the C2-C3 double bond.

  • Procedure: The epiandrosterone sulfonyl ester (III) is heated in the presence of a base such as 2,6-lutidine or 2,4,6-collidine to induce elimination. The product is isolated by precipitation in dilute acid.[1][2]

  • Causality: The base abstracts the acidic proton at the C2 position, leading to the elimination of the tosylate group and the formation of the desired alkene.

  • Procedure: 5α-androst-2-en-17-one (IV) is reacted with isopropenyl acetate in the presence of an acid catalyst like p-toluenesulfonic acid.[1]

  • Causality: This reaction proceeds via an enol intermediate at the 17-position, which is then acetylated by isopropenyl acetate to form the enol acetate at C17 and a double bond between C16 and C17.

  • Procedure: The diene (V) is treated with an oxidizing agent such as hydrogen peroxide in the presence of phthalic anhydride or with m-chloroperoxybenzoic acid (m-CPBA).[1][8]

  • Causality: The double bonds at C2-C3 and C16-C17 are stereoselectively epoxidized from the less hindered α-face of the steroid nucleus.

  • Procedure: The diepoxy intermediate (VI) is reacted with piperidine in the presence of water.[8][9]

  • Causality: Piperidine acts as a nucleophile, attacking the less substituted carbon of each epoxide ring, leading to a diaxial ring opening and the formation of the 2β,16β-dipiperidinyl-3α-hydroxy-17-one derivative.

  • Procedure: The ketone at the 17-position of (VII) is reduced using a reducing agent such as potassium borohydride in a suitable solvent like methanol.[1]

  • Causality: The borohydride delivers a hydride ion to the carbonyl carbon, predominantly from the less hindered α-face, resulting in the 17β-hydroxyl group.

  • Procedure: The diol (VIII) is acetylated using acetic anhydride in the presence of an acid catalyst or a base.[1][8]

  • Causality: Both the 3α and 17β hydroxyl groups are converted to their corresponding acetate esters.

Final Step: Quaternization to Vecuronium Bromide (I)
  • Procedure: The diacetylated intermediate (IX) is dissolved in a suitable solvent like acetone or diethyl ether and reacted with methyl bromide.[3][8]

  • Causality: The nitrogen atom of the piperidine ring at the 16β position is more sterically accessible and more nucleophilic than the one at the 2β position, leading to selective quaternization at the 16-position to yield vecuronium bromide.

Quaternization cluster_reaction Selective Quaternization Intermediate_IX Intermediate (IX) (Diacetylated Diamine) Vecuronium_Bromide Vecuronium Bromide (I) (Monoquaternary Ammonium Salt) Intermediate_IX->Vecuronium_Bromide Nucleophilic Attack at 16-N Methyl_Bromide CH₃Br Methyl_Bromide->Vecuronium_Bromide

Caption: Selective quaternization of the 16β-piperidine nitrogen.

Synthesis of this compound via Selective Hydrolysis

The synthesis of this compound is achieved through the selective hydrolysis of the 17-acetate group of vecuronium bromide. The 17-acetoxy group is more susceptible to hydrolysis than the 3-acetoxy group.[10][11]

Rationale for Selective Hydrolysis

The differential reactivity of the two acetate groups can be attributed to steric and electronic factors. The 17β-acetate group is in a more sterically hindered environment compared to the 3α-acetate group. However, under basic conditions, the hydrolysis is favored at the 17-position. This selectivity can be controlled by carefully choosing the reaction conditions.

Experimental Protocol for Selective Hydrolysis
  • Procedure: Vecuronium bromide is dissolved in a suitable solvent system, such as methanol and water. A controlled amount of a base, like sodium hydroxide, is added. The reaction is monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to maximize the yield of the 17-deacetylated product while minimizing the formation of the 3,17-dihydroxy byproduct. The reaction is quenched by neutralization, and the product is isolated and purified.[10]

  • Self-Validation: The progress of the hydrolysis can be monitored by HPLC to ensure the desired level of conversion and to control the impurity profile. The identity of the product can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Purification and Characterization

Purification of the final product, this compound, is typically achieved by recrystallization or column chromatography.[3][12] Characterization is performed using a combination of techniques:

  • HPLC: To determine the purity of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight. The molecular weight of this compound is 595.71 g/mol .[4][5]

  • NMR Spectroscopy (¹H and ¹³C): To elucidate and confirm the chemical structure, including the stereochemistry.

Conclusion

The synthesis of this compound is a challenging yet well-defined process that leverages the established synthetic route to vecuronium bromide. A thorough understanding of the reaction mechanisms and careful control of the reaction conditions, particularly during the selective hydrolysis step, are paramount to achieving a high yield and purity of the target compound. This guide provides the foundational knowledge and experimental framework for professionals engaged in the synthesis and analysis of vecuronium bromide and its related substances.

References

  • CN102603850A - Vecuronium bromide compound and production method thereof - Google Patents.
  • CN101684139A - Synthesis process of vecuronium bromide - Google Patents.
  • Synthesis process of vecuronium bromide - Eureka | Patsnap. Available at: [Link]

  • Vecuronium Bromide-impurities - Pharmaffiliates. Available at: [Link]

  • Ciceri, S., et al. (2019). Vecuronium bromide and its advanced intermediates: a crystallographic and spectroscopic study. AIR Unimi. Available at: [Link]

  • CN104829676A - Method for preparing vecuronium bromide intermediate by adopting micro-channel modular reaction device - Google Patents.
  • WO2016009442A1 - Novel method for synthesis of neuromuscular blocking agents - Google Patents.
  • WO 2016/009442 A1 - Googleapis.com. Available at: [Link]

  • US20050159398A1 - Processes for the preparation of rocuronium bromide and intermediates thereof - Google Patents.
  • Vecuronium Bromide EP Impurity A | 13529-31-2 - SynZeal. Available at: [Link]

  • DE112005000178T5 - Process for the preparation of rocuronium bromide and intermediates thereof - Google Patents.
  • Piperidinium, 1-((2beta,3alpha,5alpha,16beta,17beta)-3-(acetyloxy)-17-hydroxy-2-(1-piperidinyl)androstan-16-yl)-1-methyl-, bromide - PubChem. Available at: [Link]

  • This compound (C32H55N2O3) - PubChemLite. Available at: [Link]

  • WO1994017808A1 - Process to prepare pharmaceutical compositions containing vecuronium bromide - Google Patents.
  • Marshall, I. G., et al. (1983). Neuromuscular and vagal blocking actions of pancuronium bromide, its metabolites, and vecuronium bromide (Org NC45) and its potential metabolites in the anaesthetized cat. British Journal of Anaesthesia, 55(8), 703-710. Available at: [Link]

  • Caldwell, J. E., et al. (1994). The pharmacodynamics and pharmacokinetics of the metabolite 3-desacetylvecuronium (ORG 7268) and its parent compound, vecuronium, in human volunteers. Anesthesiology, 81(5), 1121-1129. Available at: [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of 17-Deacetyl Vecuronium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the mechanism of action of 17-deacetyl vecuronium bromide, a key metabolite of the widely used neuromuscular blocking agent, vecuronium bromide. This document moves beyond a surface-level description to delve into the nuanced pharmacology, receptor interactions, and potential clinical implications of this compound, offering valuable insights for professionals in the fields of pharmacology, anesthesiology, and drug development.

Introduction: Vecuronium and the Emergence of its Metabolites

Vecuronium bromide is a monoquaternary aminosteroid non-depolarizing neuromuscular blocking agent.[1][2] Its primary clinical application is to induce skeletal muscle relaxation during surgical procedures and to facilitate mechanical ventilation in intensive care unit (ICU) settings.[1] Vecuronium exerts its effect by acting as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located on the motor end-plate of the neuromuscular junction.[1][3] By blocking the binding of the endogenous neurotransmitter acetylcholine (ACh), vecuronium prevents depolarization of the muscle fiber, leading to muscle paralysis.

Vecuronium undergoes hepatic metabolism, resulting in the formation of three primary metabolites: 3-desacetylvecuronium, 17-desacetylvecuronium, and 3,17-bisdesacetylvecuronium.[4][5] While 3-desacetylvecuronium is recognized as a potent neuromuscular blocker, retaining a significant portion of the parent compound's activity, the pharmacological profile of this compound is more complex and warrants a detailed examination.[1][6]

Core Mechanism of Action of this compound

The primary mechanism of action of this compound is competitive antagonism at the postsynaptic nicotinic acetylcholine receptors at the neuromuscular junction.[4] Similar to its parent compound, it competes with acetylcholine for the binding sites on the α-subunits of the nAChR.[3] However, the removal of the acetyl group at the 17-position of the steroid nucleus significantly alters its potency.

Reduced Neuromuscular Blocking Potency

In vivo studies have demonstrated that this compound is a significantly weaker neuromuscular blocking agent compared to vecuronium. Research in anesthetized cats has shown that vecuronium is approximately 24 times more potent than its 17-hydroxy (17-deacetyl) derivative. This substantial decrease in potency highlights the critical role of the acetyl group at the 17-position for high-affinity binding to the nAChR.

A Paradoxical Antagonistic and Potentiating Effect

A fascinating and critical aspect of 17-deacetyl vecuronium's mechanism is its concentration-dependent paradoxical effect on a vecuronium-induced neuromuscular block. In vitro studies using rat phrenic nerve-hemidiaphragm preparations have revealed a dual action:

  • At low concentrations (e.g., 10 microM), this compound can reverse the neuromuscular block induced by vecuronium. [4]

  • At higher concentrations (e.g., 50 microM), it potentiates the neuromuscular block. [4]

This paradoxical behavior is not fully understood but is hypothesized to be related to the interaction between "slow" and "fast" competitive antagonists at the receptor site.[4] This complex interaction underscores the importance of understanding the metabolic profile of vecuronium, especially in clinical scenarios where metabolite accumulation may occur.

Comparative Pharmacodynamics of Vecuronium Metabolites

To fully appreciate the role of 17-deacetyl vecuronium, it is essential to compare its activity with that of the other vecuronium metabolites.

CompoundRelative Neuromuscular Blocking Potency (Vecuronium = 1)Key Characteristics
Vecuronium Bromide 1Parent compound, potent neuromuscular blocker.
3-Desacetylvecuronium ~0.8 - 1.2Potent active metabolite, can contribute to prolonged neuromuscular blockade.[5][6]
This compound ~0.04Weak neuromuscular blocker with paradoxical effects.
3,17-Bisdesacetylvecuronium ~0.037Significantly less potent than vecuronium.[5]

Table 1: Comparative Potency of Vecuronium and its Metabolites.

Experimental Protocols for Characterization

The elucidation of the mechanism of action of this compound relies on robust in vivo and in vitro experimental protocols.

In Vivo Assessment of Neuromuscular Blockade

A standard method for determining the neuromuscular blocking potency of a compound is the in vivo nerve stimulation and muscle tension recording model, often performed in cats or rats.

Step-by-Step Methodology:

  • Animal Preparation: The animal is anesthetized, and a peripheral nerve (e.g., the sciatic nerve) is surgically exposed and isolated.

  • Muscle Preparation: The tendon of a corresponding muscle (e.g., the tibialis anterior) is detached and connected to a force transducer to measure isometric muscle contractions.

  • Nerve Stimulation: The isolated nerve is stimulated with supramaximal electrical pulses, typically in a train-of-four (TOF) pattern, to elicit muscle contractions.

  • Drug Administration: The test compound (this compound) is administered intravenously at varying doses.

  • Data Acquisition: The force of muscle contraction is recorded continuously. The degree of neuromuscular block is quantified as the percentage reduction in twitch height compared to the pre-drug baseline.

  • Dose-Response Curve Generation: By plotting the percentage of block against the administered dose, a dose-response curve is generated, from which the ED50 (the dose required to produce 50% block) can be calculated.[7]

experimental_workflow cluster_animal_prep Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Anesthesia Anesthesia Nerve_Isolation Nerve Isolation (e.g., Sciatic) Anesthesia->Nerve_Isolation Muscle_Isolation Muscle Isolation & Transducer Attachment (e.g., Tibialis Anterior) Nerve_Isolation->Muscle_Isolation Stimulation Nerve Stimulation (Train-of-Four) Muscle_Isolation->Stimulation Drug_Admin IV Administration of 17-Deacetyl Vecuronium Stimulation->Drug_Admin Data_Acquisition Record Muscle Contraction Force Drug_Admin->Data_Acquisition Dose_Response Generate Dose-Response Curve Data_Acquisition->Dose_Response ED50_Calc Calculate ED50 Dose_Response->ED50_Calc

Caption: Workflow for in vivo assessment of neuromuscular blockade.

In Vitro Receptor Binding Affinity Assay

Radioligand binding assays are employed to determine the affinity of a compound for its receptor.

Step-by-Step Methodology:

  • Receptor Preparation: Membranes rich in nicotinic acetylcholine receptors are prepared from a suitable source, such as the electric organ of Torpedo californica or cultured cells expressing the receptor.

  • Radioligand Selection: A radiolabeled ligand with high affinity and specificity for the nAChR (e.g., [³H]-epibatidine) is chosen.

  • Competition Binding: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (this compound).

  • Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

  • Quantification of Radioactivity: The amount of radioactivity bound to the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation, providing a measure of the binding affinity.[8][9]

signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane AP Action Potential Ca_influx Ca²⁺ Influx AP->Ca_influx ACh_release ACh Release Ca_influx->ACh_release ACh Acetylcholine (ACh) ACh_release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds Metabolite 17-Deacetyl Vecuronium Metabolite->nAChR Competitively Binds (Weakly) Depolarization Depolarization nAChR->Depolarization No_Depolarization No Depolarization nAChR->No_Depolarization Muscle_Contraction Muscle Contraction Depolarization->Muscle_Contraction Muscle_Relaxation Muscle Relaxation No_Depolarization->Muscle_Relaxation

Caption: Neuromuscular junction signaling and the action of 17-deacetyl vecuronium.

Clinical Significance and Implications

The accumulation of vecuronium and its active metabolites, including 3-desacetylvecuronium, has been implicated in prolonged neuromuscular blockade, particularly in critically ill patients in the ICU with renal or hepatic dysfunction.[10][11][12][13][14][15] While 17-deacetyl vecuronium is significantly less potent than its parent compound and the 3-desacetyl metabolite, its paradoxical effects raise important clinical considerations.

In situations of prolonged vecuronium administration, the accumulation of 17-deacetyl vecuronium, even at low concentrations, could potentially modulate the neuromuscular block in an unpredictable manner. The antagonistic effect at low concentrations could theoretically counteract the intended paralysis, while higher concentrations could contribute to the overall block. This highlights the importance of monitoring neuromuscular function in patients receiving long-term vecuronium infusions. Further research is warranted to fully elucidate the clinical impact of 17-deacetyl vecuronium accumulation and its paradoxical interactions with vecuronium.

Conclusion

This compound, a metabolite of vecuronium, is a weak competitive antagonist at the nicotinic acetylcholine receptor. Its significantly lower potency compared to the parent compound is a key feature of its pharmacological profile. The most intriguing aspect of its mechanism of action is the paradoxical concentration-dependent effect, where it can antagonize a vecuronium-induced block at low concentrations and potentiate it at higher concentrations. While the clinical significance of this metabolite alone is likely limited due to its low potency, its complex interactions with vecuronium warrant consideration, particularly in the context of prolonged neuromuscular blockade in critically ill patients. A thorough understanding of the pharmacology of all of vecuronium's metabolites is crucial for the safe and effective use of this important neuromuscular blocking agent.

References

  • Vecuronium - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

  • Paradoxical antagonism of neuromuscular block by vecuronium metabolites. PubMed. [Link]

  • Prolonged paralysis in intensive care unit patients after the use of neuromuscular blocking agents: a review of the literature. PubMed. [Link]

  • Antagonism of vecuronium by one of its metabolites in vitro. PubMed. [Link]

  • Prolonged paralysis after long-term administration of vecuronium in the intensive care unit. National Center for Biotechnology Information. [Link]

  • The pharmacodynamics and pharmacokinetics of the metabolite 3-desacetylvecuronium (ORG 7268) and its parent compound, vecuronium, in human volunteers. PubMed. [Link]

  • Prolonged neuromuscular blockade following vecuronium infusion. PubMed. [Link]

  • Clinical pharmacokinetics of neuromuscular blocking drugs. PubMed. [Link]

  • Pharmacokinetics and pharmacodynamics of vecuronium in patients with cholestasis. National Center for Biotechnology Information. [Link]

  • Prolonged Neuromuscular Blockade From Continuous Vecuronium in an Infant With Renal Failure Being Treated With Dialysis. National Center for Biotechnology Information. [Link]

  • Pharmacology of Neuromuscular Blocking Drugs. Anesthesia Key. [Link]

  • Vecuronium bromide. Wikipedia. [Link]

  • Pharmacokinetics and pharmacodynamics of vecuronium (ORG NC45) and pancuronium in anesthetized humans. PubMed. [Link]

  • Neuromuscular Junction In Vitro Assay. Axion BioSystems. [Link]

  • An Optimized Ex Vivo Protocol for Quantitative Electrophysiological Assessment of Neuromuscular Junctions and Skeletal Muscle Function Using the Aurora System. National Center for Biotechnology Information. [Link]

  • Formation and Characterization of in vitro Bioengineered Neuromuscular Junction Models. National Center for Biotechnology Information. [Link]

  • A functional system for high-content screening of neuromuscular junctions in vitro. National Center for Biotechnology Information. [Link]

  • Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. PubMed. [Link]

  • In vitro models of neuromuscular junctions and their potential for novel drug discovery and development. National Center for Biotechnology Information. [Link]

  • Structure:action relationships among some desacetoxy analogues of pancuronium and vecuronium in the anesthetized cat. PubMed. [Link]

  • Determining the potency of neuromuscular blockers: are traditional methods flawed?. PubMed. [Link]

  • Radioligand binding methods: practical guide and tips. PubMed. [Link]

  • Assay Protocol Book. PDSP. [Link]

  • Effects of a new neuromuscular blocking agent (Org 9426) in anaesthetized cats and pigs and in isolated nerve-muscle preparations. PubMed. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. National Center for Biotechnology Information. [Link]

  • Speed of onset of neuromuscular blockade. Deranged Physiology. [Link]

  • Pharmacokinetics, neuromuscular effects, and biodisposition of 3-desacetylvecuronium (Org 7268) in cats. PubMed. [Link]

Sources

Introduction: The Active Metabolite of Clinical Significance

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacological Profile of 17-Deacetyl Vecuronium Bromide

Vecuronium bromide is a widely utilized non-depolarizing neuromuscular blocking agent in clinical anesthesia, valued for its intermediate duration of action and cardiovascular stability.[1][2] However, the biotransformation of vecuronium yields metabolites that are not inert. The principal metabolite, this compound (also known as 3-desacetylvecuronium), is a pharmacologically active compound with significant neuromuscular blocking properties.[3][4]

The clinical relevance of 17-Deacetyl vecuronium comes to the forefront during prolonged administration of its parent compound, particularly in the intensive care unit (ICU) setting.[3] Accumulation of this metabolite can lead to a significant and unpredictable extension of neuromuscular blockade, complicating patient management and weaning from mechanical ventilation.[3] This guide provides a detailed examination of the pharmacological profile of 17-Deacetyl vecuronium, offering researchers and drug development professionals a comprehensive understanding of its mechanism, kinetics, and clinical implications.

Chemical and Physical Properties

17-Deacetyl vecuronium is the product of deacetylation at the 17-position of the steroid nucleus of vecuronium.[5] This structural modification, while seemingly minor, has a discernible impact on the molecule's pharmacokinetic and pharmacodynamic properties.

  • IUPAC Name: [(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate bromide[6]

  • Molecular Formula: C₃₂H₅₅BrN₂O₃[6]

  • Molecular Weight: 595.7 g/mol [6]

  • Synonyms: 3-Desacetyl Vecuronium, 17-hydroxyvecuronium, ORG-NC-58[6]

Mechanism of Action: Competitive Antagonism at the Nicotinic Receptor

Similar to its parent compound, 17-Deacetyl vecuronium functions as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located on the motor end-plate of the neuromuscular junction.[2][7][8] By binding to these receptors, it prevents acetylcholine from depolarizing the postsynaptic membrane, thereby inhibiting muscle contraction and leading to skeletal muscle relaxation.[8]

The neuromuscular blockade is non-depolarizing, a characteristic feature of the aminosteroid class of muscle relaxants.[9] The effects can be reversed by increasing the concentration of acetylcholine at the synapse, which is typically achieved by administering acetylcholinesterase inhibitors like neostigmine or edrophonium.[2]

cluster_Metabolism Hepatic Metabolism Vecuronium Vecuronium Bromide Metabolite 17-Deacetyl Vecuronium Vecuronium->Metabolite Deacetylation (approx. 12% of Clearance) cluster_Workflow Pharmacology Study Workflow cluster_PD Pharmacodynamics (PD) cluster_PK Pharmacokinetics (PK) start Volunteer Recruitment & Consent admin IV Administration of 17-Deacetyl Vecuronium start->admin stim Ulnar Nerve Stimulation (TOF) admin->stim blood Serial Blood Sampling admin->blood measure Measure Adductor Pollicis Contraction Force stim->measure pd_data PD Data: % Neuromuscular Block measure->pd_data model Nonlinear Mixed-Effects Modeling pd_data->model analysis Plasma Concentration Analysis (GC) blood->analysis pk_data PK Data: Concentration vs. Time analysis->pk_data pk_data->model results Determine PK/PD Parameters (Clearance, t½, EC₅₀) model->results

Sources

An In-Depth Technical Guide to 17-Deacetyl Vecuronium Bromide: A Metabolite of Vecuronium

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vecuronium bromide is a widely utilized non-depolarizing neuromuscular blocking agent, essential for inducing muscle relaxation in clinical settings. Its biotransformation is a critical aspect of its pharmacokinetic and pharmacodynamic profile, leading to the formation of several metabolites. While the 3-desacetyl metabolite is well-studied for its significant neuromuscular blocking activity, the 17-deacetyl derivative presents a more complex and nuanced pharmacological profile. This guide provides a comprehensive technical overview of 17-deacetyl vecuronium bromide, exploring its formation, chemical properties, unique pharmacodynamic characteristics—including a paradoxical antagonistic effect—and the analytical methodologies required for its detection and quantification. This document serves as a resource for researchers engaged in pharmacology, drug metabolism, and the development of neuromuscular blocking agents.

Introduction to Vecuronium Bromide: The Parent Compound

Vecuronium bromide is a monoquaternary aminosteroid, structurally related to pancuronium.[1] It functions as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located on the motor endplate of the neuromuscular junction.[2] By blocking the binding of acetylcholine, vecuronium prevents depolarization of the muscle fiber, resulting in muscle relaxation or paralysis.[2] It is characterized by an intermediate duration of action and a lack of significant cardiovascular side effects, making it a staple in general anesthesia to facilitate endotracheal intubation and surgical relaxation.[3][4] The metabolism of vecuronium, occurring primarily in the liver, is a key determinant of its duration of action and overall clinical profile.[5][6]

The Metabolic Fate of Vecuronium Bromide

Vecuronium undergoes hydrolysis in the body, primarily through hepatic mechanisms, to form three main metabolites: 3-desacetyl vecuronium, 17-desacetyl vecuronium, and 3,17-bisdesacetyl vecuronium.[7] The deacetylation process, catalyzed by non-specific carboxylesterases, alters the potency and pharmacokinetic properties of the resulting compounds.

G Vecuronium Vecuronium Bromide (Parent Drug) Metabolite3 3-Desacetyl Vecuronium (Active Metabolite) Vecuronium->Metabolite3  Hydrolysis at C3 Metabolite17 17-Deacetyl Vecuronium (Focus of this Guide) Vecuronium->Metabolite17  Hydrolysis at C17 Metabolite317 3,17-Bisdesacetyl Vecuronium (Weak Metabolite) Metabolite3->Metabolite317 Hydrolysis at C17 Metabolite17->Metabolite317 Hydrolysis at C3

Caption: Metabolic pathway of vecuronium bromide.

The most clinically significant of these is 3-desacetyl vecuronium, which retains approximately 50-80% of the neuromuscular blocking potency of the parent drug and can accumulate, particularly with prolonged use or in patients with renal impairment, leading to extended paralysis.[3][8][9] In contrast, the 17-deacetyl and 3,17-bisdesacetyl metabolites are considerably less potent.[10][11]

A Detailed Profile of this compound

This metabolite, also known as Vecuronium Bromide Related Compound B in the USP, is formed by the removal of the acetyl group at the 17-position of the steroid nucleus.[12][13] While formed in smaller quantities and possessing weaker activity than its 3-desacetyl counterpart, its unique properties merit detailed investigation.

Chemical and Physical Properties

A precise understanding of the molecule's characteristics is fundamental for its synthesis as a reference standard and for the development of specific analytical methods.

PropertyValueSource(s)
IUPAC Name [(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate bromide[14][15]
Molecular Formula C₃₂H₅₅BrN₂O₃[14]
Molecular Weight 595.7 g/mol [14]
CAS Number 50587-95-6[12][14]
Parent Cation 17-Deacetyl vecuronium (C₃₂H₅₅N₂O₃⁺)[16]
Pharmacodynamics: Potency and Paradoxical Antagonism

The removal of the acetyl group at the 17-position drastically reduces the compound's ability to block the nAChR.

Potency Comparison: Studies in cats have demonstrated that 17-deacetyl vecuronium is approximately 24 times less potent than vecuronium, while the 3,17-bisdesacetyl derivative is 72 times less potent.[11] This is in stark contrast to the 3-desacetyl metabolite, which is only 1.4 times less potent than the parent compound in the same model.[11] This highlights the critical role of the 17-acyloxy group for high-affinity binding to the nicotinic receptor.

CompoundRelative Potency (Vecuronium = 1)ED₅₀ (μg/kg)
Vecuronium 1~20-24[17][18]
3-Desacetyl Vecuronium ~0.8~29 (Calculated from potency ratio)[9]
17-Deacetyl Vecuronium ~0.04~576 (Calculated from potency ratio)[11]
3,17-Bisdesacetyl Vecuronium ~0.014~1728 (Calculated from potency ratio)[11]

Note: ED₅₀ values for metabolites are estimated based on relative potency data from animal studies, as human data is limited.

Paradoxical Antagonism: The most intriguing pharmacodynamic feature of 17-deacetyl vecuronium is its dualistic effect on the neuromuscular blockade induced by vecuronium. A pivotal in-vitro study using rat phrenic nerve-hemidiaphragm preparations revealed a paradoxical concentration-dependent interaction.[10]

  • At low concentrations (10 µM): 17-deacetyl vecuronium (and the 3,17-bisdesacetyl metabolite) reversed the neuromuscular block caused by vecuronium.[10]

  • At high concentrations (50 µM): The same metabolites increased the degree of block, acting in a more expected, additive fashion.[10]

The proposed mechanism for this phenomenon is an interaction between "slow" and "fast" competitive antagonists at the receptor site, though further elucidation is required.[10] This suggests that under certain conditions, a metabolite considered "weak" could modulate the action of its potent parent compound in an unexpected manner.

G cluster_0 Neuromuscular Junction Receptor Nicotinic Acetylcholine Receptor (nAChR) Binding Site 1 Binding Site 2 Vecuronium Vecuronium (Potent Antagonist) Vecuronium->Receptor:f0 Blocks Metabolite_Low 17-Deacetyl Vecuronium (Low Conc.) Metabolite_Low->Vecuronium Displaces? (Reverses Block) Metabolite_High 17-Deacetyl Vecuronium (High Conc.) Metabolite_High->Receptor:f1 Blocks (Potentiates Block)

Caption: Postulated dualistic action at the nAChR.

Pharmacokinetics

Detailed pharmacokinetic studies focusing specifically on 17-deacetyl vecuronium are scarce in the literature, largely because it is not formed in sufficient quantities to be a primary determinant of the clinical course of neuromuscular blockade. Its physicochemical properties suggest it would be handled similarly to vecuronium and its other metabolites, with primary clearance via the liver and excretion in bile and urine.[2][6] For context, the key pharmacokinetic parameters for vecuronium and its principal metabolite, 3-desacetyl vecuronium, are presented below.

ParameterVecuronium3-Desacetyl VecuroniumSource(s)
Plasma Clearance (Cl) 5.2 - 5.4 ml·kg⁻¹·min⁻¹3.5 ml·kg⁻¹·min⁻¹[9][19]
Volume of Distribution (Vd) 152 - 201 ml·kg⁻¹254 ml·kg⁻¹[9][20]
Elimination Half-life (t½) 34 - 71 min116 min[9][19]

The lower clearance and longer half-life of 3-desacetyl vecuronium are responsible for its accumulation and the potential for prolonged blockade.[9] It is plausible that 17-deacetyl vecuronium has different kinetic parameters, but they are not considered clinically relevant under normal circumstances.

Analytical Methodologies for Metabolite Quantification

The structural similarity and low plasma concentrations of vecuronium metabolites necessitate sensitive and specific analytical methods for their accurate quantification. Liquid chromatography coupled with mass spectrometry (LC-MS) is the gold standard for this application.

Overview of Techniques
  • High-Performance Liquid Chromatography (HPLC): Can be used with electrochemical or UV detection, but may lack the specificity to easily resolve all metabolites from endogenous interferences.[21]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Requires derivatization of the quaternary amine structures, adding complexity to sample preparation.[22]

  • Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS): Offers the optimal combination of separation efficiency, sensitivity, and specificity for quantifying these polar, non-volatile compounds directly from biological matrices.[23]

Example Protocol: LC-ESI-MS for Vecuronium Metabolites in Serum

This protocol is a synthesized example based on methodologies described in the literature, particularly by Goto et al.[23] It provides a robust framework for the simultaneous determination of vecuronium and its deacetylated metabolites.

Step 1: Preparation of Standards and Reagents

  • Obtain certified reference standards for vecuronium, 3-desacetyl vecuronium, 17-deacetyl vecuronium, and 3,17-bisdesacetyl vecuronium.

  • Prepare stock solutions in methanol (e.g., 1 mg/mL) and create a series of working standards via serial dilution for the calibration curve (e.g., 0.25–50.0 ng/mL).

  • Prepare an internal standard (IS) solution (e.g., 3,17-bispropionyl pancuronium or a stable isotope-labeled analog).

Step 2: Sample Preparation (Solid-Phase Extraction)

  • Condition a weak cation exchange SPE cartridge (e.g., Oasis WCX) with methanol followed by water.

  • To 200 µL of serum/plasma, add the internal standard.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with an appropriate buffer (e.g., ammonium acetate) to remove interferences.

  • Elute the analytes with a methanolic solution containing an acid (e.g., formic acid).

  • Evaporate the eluate to dryness under a stream of nitrogen at room temperature.

  • Reconstitute the residue in 40-50 µL of the initial mobile phase.

Step 3: LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., CAPCELL PAK MG II, 2.0 mm x 50 mm).[23]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from ~5% B to 95% B over several minutes to ensure separation of the analytes.

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer with an ESI source.

  • Ionization Mode: Positive Ion Mode.

  • Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced specificity. Monitor for the specific m/z transitions of each analyte and the internal standard.

G cluster_workflow Analytical Workflow Sample 1. Plasma/Serum Sample + Internal Standard SPE 2. Solid-Phase Extraction (Weak Cation Exchange) Sample->SPE Elute 3. Elution & Evaporation SPE->Elute Recon 4. Reconstitution Elute->Recon LCMS 5. LC-MS/MS Analysis (C18, ESI+) Recon->LCMS Data 6. Data Acquisition & Quantification LCMS->Data

Caption: LC-MS/MS analytical workflow diagram.

Conclusion

This compound is a minor but pharmacologically intriguing metabolite of vecuronium. While its low potency and concentration render it clinically insignificant in terms of contributing to neuromuscular blockade, its paradoxical ability to reverse vecuronium's effects at low concentrations presents a fascinating area for pharmacological research.[10] This phenomenon underscores the complex interactions that can occur at the nicotinic receptor and highlights the importance of characterizing all metabolites, even those deemed "weak." A thorough understanding of the entire metabolic profile, facilitated by robust analytical techniques like LC-MS, is essential for the comprehensive evaluation of drug safety and efficacy in both preclinical and clinical drug development.

References

  • Uchida, O., & Kudo, T. (1994). Paradoxical antagonism of neuromuscular block by vecuronium metabolites. PubMed. [Link]

  • Wali, F. A. (1995). Antagonism of vecuronium by one of its metabolites in vitro. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidinium, 1-((2beta,3alpha,5alpha,16beta,17beta)-3-(acetyloxy)-17-hydroxy-2-(1-piperidinyl)androstan-16-yl)-1-methyl-, bromide. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 17-Deacetyl vecuronium. PubChem. [Link]

  • Goto, J., et al. (2006). Simultaneous determination of pancuronium, vecuronium and their related compounds using LC–ESI-MS. Legal Medicine, 8(3), 166-171. [Link]

  • PubChemLite. (n.d.). This compound (C32H55N2O3). PubChemLite. [Link]

  • Ginsberg, B., et al. (1984). Potency determination for vecuronium (ORG NC45): comparison of cumulative and single-dose techniques. PubMed. [Link]

  • ResearchGate. (n.d.). Detection of Metabolites of Vecuronium Bromide in Visceral Samples Solves A Typical Death Mystery- (Toxicokinetics- Studies Using Gc-Ms Technique). ResearchGate. [Link]

  • Pfizer. (n.d.). Vecuronium Bromide. Pfizer. [Link]

  • Caldwell, J. E., et al. (1994). The pharmacodynamics and pharmacokinetics of the metabolite 3-desacetylvecuronium (ORG 7268) and its parent compound, vecuronium, in human volunteers. PubMed. [Link]

  • Patel, P., & Kendall, M. C. (2024). Neuromuscular Blocking Agents. StatPearls - NCBI Bookshelf. [Link]

  • Deranged Physiology. (2024). Pharmacology of neuromuscular blocking drugs. Deranged Physiology. [Link]

  • Wierda, J. M., et al. (1997). Comparative potency of steroidal neuromuscular blocking drugs and isobolographic analysis of the interaction between rocuronium and other aminosteroids. PubMed. [Link]

  • Xue, F. S., et al. (1998). Dose-response curve and time-course of effect of vecuronium in male and female patients. PubMed. [Link]

  • Sharma, P., et al. (2014). Detection of Metabolites of Vecuronium Bromide in Visceral Samples Solves A Typical Death Mystery- (Toxicokinetics). IOSR Journal of Pharmacy, 4(12), 22-26. [Link]

  • Ducharme, J., et al. (1992). High-performance liquid chromatography—electrochemical detection of vecuronium and its metabolites in human plasma. Scilit. [Link]

  • Patel, P., & Hashmi, M. F. (2024). Vecuronium. StatPearls - NCBI Bookshelf. [Link]

  • Lebrault, C., et al. (1986). Pharmacokinetics and pharmacodynamics of vecuronium in patients with cholestasis. PubMed. [Link]

  • Global Substance Registration System. (n.d.). 17-DEACETYL VECURONIUM. GSRS. [Link]

  • U.S. Pharmacopeia. (n.d.). Vecuronium Bromide. USP. [Link]

  • Shanks, C. A., et al. (1983). Pharmacokinetics and pharmacodynamics of vecuronium (ORG NC45) and pancuronium in anesthetized humans. PubMed. [Link]

  • Du, G., et al. (1998). The pharmacokinetics of vecuronium in male and female patients. PubMed. [Link]

  • Marshall, I. G., et al. (1983). Neuromuscular and vagal blocking actions of pancuronium bromide, its metabolites, and vecuronium bromide (Org NC45) and its potential metabolites in the anaesthetized cat. PubMed. [Link]

  • WikiAnesthesia. (2023). Vecuronium. WikiAnesthesia. [Link]

  • Kopman, A. F., & Eikermann, M. (2010). Determining the potency of neuromuscular blockers: are traditional methods flawed?. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Vecuronium. PubChem. [Link]

  • U.S. Pharmacopeia. (n.d.). USP Monographs: Vecuronium Bromide. USP-NF. [Link]

  • Healio. (n.d.). Vecuronium Bromide: Uses, Side Effects & Dosage. Healio. [Link]

  • Lennon, R. L., & Miller, R. A. (1984). Vecuronium: a new nondepolarizing neuromuscular-blocking agent. Clinical pharmacology, pharmacokinetics, cardiovascular effects and use in special clinical situations. PubMed. [Link]

Sources

An In-Depth Technical Guide to the In Vitro Activity of 17-Deacetyl Vecuronium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Vecuronium, a widely utilized nondepolarizing neuromuscular blocking agent, undergoes hepatic metabolism to form several derivatives, including 3-deacetyl, 17-deacetyl, and 3,17-bis-deacetyl vecuronium.[1] Among these, 17-deacetyl vecuronium bromide emerges as a compound of interest due to its distinct pharmacological profile compared to the parent drug. While possessing a significantly weaker neuromuscular blocking action, it exhibits complex interactions at the neuromuscular junction.[2] This technical guide provides a comprehensive overview of the in vitro activity of this compound, synthesizing data from disparate sources to offer a coherent narrative for researchers, scientists, and drug development professionals. We will delve into its fundamental mechanism of action, present robust in vitro methodologies for its characterization, and discuss the interpretation of key experimental data. This document is designed to serve as a foundational resource, explaining the causality behind experimental choices and grounding its claims in verifiable, authoritative sources to ensure scientific integrity.

Introduction: The Significance of a Metabolite

Vecuronium bromide is a monoquaternary aminosteroid neuromuscular blocker with an intermediate duration of action.[3] Its clinical efficacy is primarily attributed to its competitive antagonism of acetylcholine (ACh) at the nicotinic acetylcholine receptors (nAChRs) on the motor end-plate.[4][5] Approximately 30-40% of a vecuronium dose is metabolized in the liver, leading to the formation of hydroxylated and deacetylated derivatives.[4][6]

The primary metabolites are:

  • 3-deacetyl vecuronium (ORG 7268): Retains significant neuromuscular blocking activity, estimated to be around 80% of the potency of vecuronium.[3][7]

  • 17-deacetyl vecuronium (ORG NC58): Exhibits weak neuromuscular blocking action.[2]

  • 3,17-bis-deacetyl vecuronium (ORG 7402): Also demonstrates weak neuromuscular blocking effects.[2]

While the high potency of the 3-deacetyl metabolite has been a subject of considerable study, particularly in the context of prolonged paralysis in ICU settings, the in vitro activity of 17-deacetyl vecuronium is more nuanced.[7] Understanding its profile is crucial for a complete safety and efficacy assessment of vecuronium, as metabolites can modulate the action of the parent compound and contribute to the overall clinical picture.[1] This guide will focus exclusively on the in vitro characterization of this compound.

Hepatic Metabolism of Vecuronium

The biotransformation of vecuronium to its deacetylated metabolites is a critical aspect of its pharmacology. This process, occurring primarily in the liver, alters the molecular structure and, consequently, the affinity of the compound for the nAChR.[6]

Vecuronium Vecuronium Bromide Metabolism Hepatic Deacetylation Vecuronium->Metabolism M17 17-Deacetyl Vecuronium (Weak Activity) Metabolism->M17 Position 17 M3 3-Deacetyl Vecuronium (Potent Activity) Metabolism->M3 Position 3 M317 3,17-bis-deacetyl Vecuronium (Weak Activity) Metabolism->M317 Positions 3 & 17

Caption: Metabolic pathway of vecuronium in the liver.

Mechanism of Action at the Nicotinic Acetylcholine Receptor

The primary target for 17-deacetyl vecuronium, like its parent compound, is the nAChR at the neuromuscular junction.[8] The nAChR is a pentameric ligand-gated ion channel essential for synaptic transmission.[9] Nondepolarizing agents like vecuronium and its metabolites act as competitive antagonists, binding to the ACh recognition sites and preventing the channel opening required for muscle depolarization.[4]

However, the affinity of 17-deacetyl vecuronium for the nAChR is substantially lower than that of vecuronium. This reduced affinity is the molecular basis for its weaker neuromuscular blocking potency. Interestingly, studies have shown that at low concentrations (e.g., 10 µM), 17-deacetyl vecuronium can paradoxically reverse the neuromuscular block induced by vecuronium in in vitro rat phrenic nerve-hemidiaphragm preparations.[2] At higher concentrations (50 µM), it contributes to the block.[2] This suggests a complex interaction, possibly related to different affinities for the two non-identical ACh binding sites on the receptor (α-ε and α-δ interfaces) or interactions between "slow" and "fast" competitive antagonists.[2][9]

cluster_NMJ Neuromuscular Junction ACh Acetylcholine (ACh) (Agonist) nAChR Nicotinic ACh Receptor (Postsynaptic Membrane) ACh->nAChR Binds & Activates (Depolarization) Vec Vecuronium (Potent Antagonist) Vec->nAChR Binds & Blocks (High Affinity) M17 17-Deacetyl Vecuronium (Weak Antagonist) M17->nAChR Binds & Blocks (Low Affinity) Result_ACh Muscle Contraction nAChR->Result_ACh If Activated Result_Block Neuromuscular Block (Paralysis) nAChR->Result_Block If Blocked

Caption: Competitive antagonism at the nicotinic acetylcholine receptor.

In Vitro Methodologies for Characterization

To rigorously assess the activity of this compound, a multi-faceted approach employing various in vitro techniques is essential. Each method provides a unique layer of information, from molecular binding to functional tissue response.

Radioligand Binding Assays

Causality: This assay directly quantifies the affinity of a test compound (the "ligand," in this case, 17-deacetyl vecuronium) for a specific receptor (nAChR). It is a foundational experiment to determine the dissociation constant (Kd) or inhibition constant (Ki), which are inverse measures of binding affinity. A high Ki value indicates low affinity.

Protocol: Competitive Inhibition Binding Assay

  • Preparation of Receptor Source:

    • Homogenize tissue rich in nAChRs (e.g., electric organ from Torpedo californica, or cultured cells expressing specific nAChR subunits) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

    • Resuspend the final membrane preparation in the assay buffer and determine the protein concentration (e.g., via Bradford or BCA assay).

  • Assay Setup (Self-Validating System):

    • Total Binding: Incubate membranes with a fixed concentration of a radiolabeled nAChR antagonist (e.g., [3H]-epibatidine or [125I]-α-bungarotoxin).

    • Non-Specific Binding (Negative Control): Incubate membranes, radioligand, and a high concentration of a known, potent, unlabeled nAChR antagonist (e.g., 1 mM nicotine or d-tubocurarine) to saturate all specific binding sites.

    • Competitive Binding: Incubate membranes, radioligand, and varying concentrations of the test compound (this compound).

  • Incubation & Separation:

    • Incubate all tubes at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This separates the receptor-bound radioligand from the unbound.

    • Wash the filters quickly with ice-cold buffer to minimize dissociation of the bound ligand.

  • Quantification & Analysis:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of 17-deacetyl vecuronium.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.[10]

cluster_prep Preparation cluster_assay Assay cluster_sep Separation cluster_analysis Analysis P1 Source of nAChRs (e.g., Torpedo membranes) A1 Incubate Components: Receptor + Radioligand + Test Compound P1->A1 P2 Radiolabeled Ligand (e.g., [125I]-α-bungarotoxin) P2->A1 P3 Test Compound (17-Deacetyl Vecuronium) P3->A1 S1 Vacuum Filtration A1->S1 S2 Wash Filters S1->S2 N1 Scintillation Counting S2->N1 N2 Calculate Specific Binding N1->N2 N3 Determine IC50 / Ki N2->N3

Caption: Workflow for a competitive radioligand binding assay.

Isolated Nerve-Muscle Preparations

Causality: This ex vivo method provides a functional assessment of neuromuscular blockade in an integrated biological system. It preserves the physiological relationship between nerve stimulation, neurotransmitter release, receptor activation, and muscle contraction. The rat phrenic nerve-hemidiaphragm preparation is a classic and robust model for this purpose.[1]

Protocol: Rat Phrenic Nerve-Hemidiaphragm Assay

  • Tissue Dissection:

    • Humanely euthanize a rat (e.g., Sprague-Dawley) following institutionally approved ethical guidelines.

    • Carefully dissect the phrenic nerve and the attached hemidiaphragm muscle.

    • Mount the preparation in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Experimental Setup:

    • Attach the central tendon of the diaphragm to an isometric force transducer to measure muscle contraction.

    • Place the phrenic nerve on stimulating electrodes.

    • Allow the preparation to equilibrate for at least 30-60 minutes, applying a resting tension (e.g., 1-2 g).

  • Stimulation and Recording (Self-Validating System):

    • Stimulate the phrenic nerve supramaximally with single pulses (e.g., 0.1-0.2 Hz frequency, 0.5 ms duration). This serves as the baseline response (positive control).

    • Record the twitch tension using a data acquisition system. The baseline twitch height should be stable before adding any compounds.

  • Compound Application and Data Collection:

    • Establish a cumulative concentration-response curve. Add this compound to the organ bath in increasing concentrations, allowing the response to stabilize at each concentration before adding the next.

    • Record the percentage inhibition of the initial twitch height at each concentration.

    • Plot the percentage inhibition of twitch response against the log concentration of the compound.

    • Fit the data to determine the EC50 (effective concentration that produces 50% of the maximal inhibitory response).

  • Washout and Recovery:

    • After obtaining the maximal response, perform repeated washouts with fresh physiological salt solution to observe the reversibility of the block.

Electrophysiology on Recombinant Receptors

Causality: Electrophysiological techniques, such as two-electrode voltage clamp (TEVC) on Xenopus oocytes or patch-clamp on cultured mammalian cells (e.g., HEK293), offer the highest resolution for studying ligand-receptor interactions. These methods allow for the precise control of membrane voltage and the direct measurement of ion currents flowing through the nAChR channels in response to agonist application, with and without the antagonist.

Protocol: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

  • Oocyte Preparation and Injection:

    • Harvest oocytes from a female Xenopus laevis frog.

    • Inject the oocytes with cRNAs encoding the subunits of the desired nAChR (e.g., the adult muscle type: α1, β1, δ, and ε subunits).

    • Incubate the oocytes for 2-5 days to allow for receptor expression on the cell surface.

  • Recording Setup:

    • Place a single oocyte in a recording chamber continuously perfused with a recording solution (e.g., standard Ringer's solution).

    • Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

    • Clamp the oocyte's membrane potential at a holding potential where ACh-evoked currents are robust (e.g., -60 to -80 mV).

  • Data Acquisition:

    • Apply a brief pulse of a known concentration of acetylcholine (the agonist) to elicit an inward current (IACh). This is the control response.

    • After the current returns to baseline, co-apply the same concentration of ACh with a specific concentration of this compound.

    • Measure the peak amplitude of the inhibited current.

    • Repeat this process for a range of antagonist concentrations to generate a concentration-inhibition curve.

  • Analysis:

    • Calculate the percentage of inhibition for each concentration: % Inhibition = (1 - (Iinhibited / Icontrol)) * 100 .

    • Plot the percentage inhibition against the log concentration of 17-deacetyl vecuronium and fit the data to determine the IC50.

Quantitative Data and Interpretation

The primary output of these in vitro assays is a measure of potency, typically expressed as an IC50, EC50, or Ki. These values are crucial for comparing the activity of 17-deacetyl vecuronium to its parent compound and other metabolites.

CompoundIn Vitro Potency MetricRelative PotencySource
Vecuronium Bromide IC50 (nAChR binding)~9.9 nM[11]
EDmax50 (Rat hemidiaphragm)1 (Reference)[1]
3-Deacetyl Vecuronium EC50 (Neuromuscular block)~1.2 times less potent than Vecuronium[1][7]
17-Deacetyl Vecuronium Neuromuscular blocking actionWeak[2]
3,17-bis-deacetyl Vecuronium EDmax50 (Rat hemidiaphragm)~27 times less potent than Vecuronium[1]
Neuromuscular blocking actionWeak[2]

Interpretation:

  • The data clearly establishes that deacetylation at the 17-position dramatically reduces the neuromuscular blocking potency compared to vecuronium.[2]

  • While the 3-deacetyl metabolite retains high potency, the 17-deacetyl and 3,17-bis-deacetyl metabolites are significantly weaker antagonists at the nAChR.[1][7]

  • The paradoxical reversal of vecuronium-induced block by low concentrations of 17-deacetyl vecuronium, as observed in functional assays, highlights a limitation of simple binding assays.[2] It underscores the importance of using integrated systems (like nerve-muscle preparations) to uncover more complex pharmacological interactions that would be missed at the molecular level alone.

Conclusion

The in vitro characterization of this compound reveals it to be a metabolite with weak, yet complex, activity at the neuromuscular junction. While its direct contribution to neuromuscular blockade is minimal compared to vecuronium and its 3-deacetyl derivative, its potential to modulate the effects of the parent compound warrants consideration.[1][2] The methodologies outlined in this guide—spanning receptor binding, electrophysiology, and functional tissue assays—provide a robust framework for the comprehensive evaluation of this and other neuromuscular blocking agents. A thorough understanding, grounded in these fundamental in vitro principles, is indispensable for the development of safer and more effective drugs in the field of anesthesiology and critical care.

References

  • Buckingham, K., & Marshall, I. G. (1995). In-vitro smooth muscle relaxant activity of a series of vecuronium analogues in the rat aorta. Journal of Pharmacy and Pharmacology, 47(7), 567-571. [Link]

  • Wali, F. A. (1997). Antagonism of vecuronium by one of its metabolites in vitro. Pharmacology & Toxicology, 80(1), 43-48. [Link]

  • Pradhap (Anesthesia Tech). (2021). Vecuronium | Non-depolarizing muscle relaxant. YouTube. [Link]

  • Singh, P., et al. (2016). Detection of Metabolites of Vecuronium Bromide in Visceral Samples Solves A Typical Death Mystery- (Toxicokinetics- Studies Using Gc-Ms Technique). ResearchGate. [Link]

  • Uchida, O., et al. (1995). Paradoxical antagonism of neuromuscular block by vecuronium metabolites. Masui. The Japanese Journal of Anesthesiology, 44(2), 183-187. [Link]

  • Donati, F., & Meistelman, C. (1991). Potency determination for vecuronium (ORG NC45): comparison of cumulative and single-dose techniques. Anesthesiology, 74(5), 841-845. [Link]

  • Medscape. Vecuronium dosing, indications, interactions, adverse effects, and more. [Link]

  • Shukla, A., & Morrison, C. (2024). Vecuronium. In: StatPearls [Internet]. StatPearls Publishing. [Link]

  • WikiAnesthesia. (2023). Vecuronium. [Link]

  • Caldwell, J. E., et al. (1994). The pharmacodynamics and pharmacokinetics of the metabolite 3-desacetylvecuronium (ORG 7268) and its parent compound, vecuronium, in human volunteers. Anesthesiology, 81(4), 897-905. [Link]

  • National Center for Biotechnology Information. (n.d.). 17-Deacetyl vecuronium. PubChem Compound Database. [Link]

  • Jonsson, M., et al. (2006). Site Selectivity of Competitive Antagonists for the Mouse Adult Muscle Nicotinic Acetylcholine Receptor. Molecular Pharmacology, 70(3), 1011-1020. [Link]

  • Plaud, B., et al. (2024). An Experimental Study to Optimize Neuromuscular Blockade Protocols in Cynomolgus Macaques: Monitoring, Doses, and Antagonism. Journal of Medical Primatology. [Link]

  • Soro-Arnáiz, I., et al. (2014). Physicochemical properties of neuromuscular blocking agents and their impact on the pharmacokinetic-pharmacodynamic relationship. ResearchGate. [Link]

  • Niks, E. H., et al. (2016). The association between anti-acetylcholine receptor antibody level and clinical improvement in myasthenia gravis. Journal of Neuroimmunology, 295-296, 7-11. [Link]

  • DailyMed. (n.d.). Vecuronium Bromide. U.S. National Library of Medicine. [Link]

  • Akaike, A., et al. (2018). Allosteric inhibition of muscle-type nicotinic acetylcholine receptors by a neuromuscular blocking agent pancuronium. PLOS ONE, 13(10), e0204008. [Link]

  • Kandasamy, S., & Shailesh, S. (2024). Neuromuscular Blocking Agents. In: StatPearls [Internet]. StatPearls Publishing. [Link]

  • Wang, Y., et al. (2023). Neuromuscular blocking agents and Reversal Agents usage, and Neuromuscular Blockade Monitoring in Intensive Care Units. International Journal of General Medicine, 16, 3281-3290. [Link]

  • OpenAnesthesia. (2024). Unlocking the 2023 ASA Guidelines: Updates on Neuromuscular Blockade Monitoring and Antagonism. YouTube. [Link]

Sources

Vecuronium Bromide and its Impurities: A Journey from Discovery to Analytical Control

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

Vecuronium bromide, a cornerstone of modern anesthesia, provides skeletal muscle relaxation essential for surgical procedures.[1] Its journey from a derivative of pancuronium to a widely used generic medication is a story of targeted chemical synthesis aimed at refining clinical efficacy and minimizing side effects.[2][3] However, like any synthetic pharmaceutical agent, the purity of vecuronium bromide is critical to its safety and effectiveness. This technical guide provides a comprehensive exploration of the discovery and history of vecuronium bromide, with a deep dive into the origins, identification, and control of its impurities. We will examine process-related impurities arising from its synthesis, degradation products formed under various stress conditions, and the advanced analytical methodologies required to ensure its quality meets stringent pharmacopeial standards. This guide is intended for researchers, scientists, and drug development professionals engaged in the study and manufacturing of complex pharmaceutical compounds.

Historical Perspective: The Quest for a 'Clean' Neuromuscular Blocker

The development of neuromuscular blocking agents (NMBAs) is a fascinating chapter in pharmacology, beginning with the study of curare, the poison used on arrowheads by South American indigenous peoples.[4] Claude Bernard's experiments in the 1840s pinpointed its site of action to the neuromuscular junction.[2][5] This foundational knowledge paved the way for the synthesis of quaternary ammonium compounds, the structural class to which most modern muscle relaxants belong.[5]

The direct predecessor to vecuronium was pancuronium bromide, synthesized in 1964.[3] While effective, pancuronium exhibited vagolytic (heart rate-increasing) side effects due to its bisquaternary steroid structure, which interacted with cardiac muscarinic receptors.[2] This clinical shortcoming fueled the search for an agent with a more favorable cardiovascular profile.

In 1973, a paper on the structure-activity relationships of aminosteroid muscle relaxants described a mono-quaternary analogue of pancuronium.[1][2] This compound, later named vecuronium, was the result of demethylating the nitrogen atom in the A-ring of the steroid nucleus, a targeted modification by chemist David Savage to eliminate the unwanted cardiac effects.[2] This innovation yielded a 'clean drug' with an intermediate duration of action, marking a significant advancement in anesthesia.[2][3] Vecuronium bromide was approved for medical use in the United States in 1984 and is now a widely available generic medication.[1]

G cluster_Timeline Historical Development of Aminosteroid NMBAs Curare Curare Pancuronium (1964) Pancuronium (1964) Curare->Pancuronium (1964) Synthetic Development Vecuronium (1973) Vecuronium (1973) Pancuronium (1964)->Vecuronium (1973) Refinement for Cardiovascular Safety Modern Anesthesia Modern Anesthesia Vecuronium (1973)->Modern Anesthesia Clinical Adoption (1984)

Caption: Evolution from natural product to targeted synthetic drug.

The Genesis of Impurities: Synthesis and Degradation Pathways

The control of impurities in an active pharmaceutical ingredient (API) like vecuronium bromide begins with a thorough understanding of its synthesis and chemical stability. Impurities are not merely contaminants; they are chemical entities that can arise from starting materials, intermediates, side reactions, or the degradation of the API itself.

Synthesis-Related Impurities

The synthesis of vecuronium bromide is a multi-step process, typically starting from epiandrosterone.[6][7] Each step presents an opportunity for the formation of impurities if reaction conditions are not meticulously controlled.

A common synthetic route involves several key transformations:

  • Esterification and Elimination: Creating unsaturated ketones.[6]

  • Epoxidation: Forming reactive epoxide intermediates.[6]

  • Ring-opening: Introducing the piperidine moieties.[6]

  • Reduction and Acetylation: Establishing the final stereochemistry and functional groups.[6]

  • Quaternization: The final step to form the mono-quaternary ammonium salt, vecuronium bromide.[6]

This complex pathway can generate several key process-related impurities, most notably Pancuronium bromide (Impurity B) . Pancuronium is the bisquaternary analogue of vecuronium and can be formed if the quaternization step is not selective, leading to methylation of both piperidine nitrogen atoms.[2][8] Other impurities, such as Vecuronium Bromide Impurity A , represent precursors or intermediates that remain due to incomplete reaction or inefficient purification.[9]

G cluster_Synthesis Simplified Vecuronium Synthesis & Impurity Formation Start Epiandrosterone Intermediate_A Di-piperidinyl Androstane (Impurity A Precursor) Start->Intermediate_A Multi-step Synthesis Vecuronium Vecuronium Bromide (API) Intermediate_A->Vecuronium Selective Mono-Quaternization Impurity_B Pancuronium Bromide (Impurity B) Intermediate_A->Impurity_B Non-Selective Di-Quaternization

Caption: Key impurity formation during the final synthesis step.

Degradation Pathways and Products

Vecuronium bromide is susceptible to degradation under various conditions, primarily through hydrolysis of its two ester groups at the 3α and 17β positions of the steroid nucleus.[10][11] Forced degradation studies, mandated by ICH guidelines, are crucial for identifying potential degradation products that could form during storage or administration.[11]

  • Hydrolytic Degradation:

    • Alkaline Conditions (e.g., 2M NaOH): Hydrolysis is accelerated, leading to the formation of deacetylated impurities. The primary products are 3-desacetyl-vecuronium (Impurity F) , 17-desacetyl-vecuronium , and the fully hydrolyzed 3,17-bis-desacetyl-vecuronium (Impurity C) .[10][11][12] Of these, 3-desacetyl-vecuronium is also an active metabolite with about 80% of the potency of the parent drug.[1]

    • Acidic Conditions (e.g., 2M HCl): Vecuronium shows more stability under acidic conditions compared to basic, but degradation can still occur over time.[11]

  • Oxidative Degradation (e.g., 3% H₂O₂): The molecule is susceptible to oxidation, leading to the formation of various N-oxide and other oxidative species.[11]

  • Thermal and Photolytic Stress: Exposure to high temperatures (135°C) and UV light (254 nm) can also induce degradation, leading to a complex mixture of products.[11]

The identification of these degradation products is paramount, as they may possess different toxicological or pharmacological profiles.

Pharmacopeial Impurities and Specifications

Global pharmacopeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), set the legal standards for API quality.[12] They define specific impurities that must be controlled and provide official analytical methods for their quantification.

The table below summarizes the key related compounds for vecuronium bromide as listed in the USP.[12]

Impurity Name (USP Designation)Common Name / Chemical NameTypical Limit (USP)Potential Origin
Pancuronium bromide Vecuronium Bromide EP Impurity B≤ 0.5%Synthesis
Related Compound A 2β,16β-di(piperidin-1-yl)-5α-androstane-3α,17β-diyl diacetate≤ 0.3%Synthesis
Related Compound B Vecuronium Bromide EP Impurity E≤ 0.5%Degradation/Synthesis
Related Compound C 3,17-Bis deacetyl vecuronium bromide≤ 0.5%Degradation
Related Compound F 3-deacetyl vecuronium bromide≤ 0.5%Degradation
Any Unknown Impurity -≤ 0.1%Synthesis/Degradation
Total Impurities -≤ 1.0%-

Data compiled from USP monograph information.[12]

Analytical Methodologies: The Core of Impurity Control

Ensuring that vecuronium bromide meets pharmacopeial standards requires robust, validated analytical methods capable of separating the API from its structurally similar impurities.

The Self-Validating System: Forced Degradation in Method Development

A cornerstone of a trustworthy analytical protocol is its ability to be self-validating. For impurity analysis, this is achieved through forced degradation studies .[11] By intentionally stressing the API with acid, base, peroxide, heat, and light, we generate the very impurities the method must be able to resolve. A successful study demonstrates the method's stability-indicating capability, proving that if a new degradation product were to form during the product's shelf-life, the method would detect it.

Experimental Protocol: Stability-Indicating HPLC-UV Method

High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for vecuronium bromide impurity profiling.[11] The quaternary ammonium nature of vecuronium and some of its impurities presents a challenge for traditional reversed-phase chromatography, often requiring specialized columns or mobile phase additives.

Objective: To separate vecuronium bromide from all known process and degradation impurities.

Methodology:

  • Preparation of Stressed Samples:

    • Acid Hydrolysis: Dissolve 10 mg of vecuronium bromide in 10 mL of 2M HCl. Heat at 80°C for 4 hours. Neutralize with 2M NaOH.

    • Base Hydrolysis: Dissolve 10 mg of vecuronium bromide in 10 mL of 2M NaOH. Keep at room temperature for 2 hours. Neutralize with 2M HCl.[11]

    • Oxidative Degradation: Dissolve 10 mg of vecuronium bromide in 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[11]

    • Thermal Degradation: Expose solid vecuronium bromide powder to 135°C for 24 hours. Dissolve in diluent.[11]

    • Photolytic Degradation: Expose a solution of vecuronium bromide (1 mg/mL) to UV light at 254 nm for 48 hours.[11]

  • Chromatographic System:

    • Column: A cyano (CN) or mixed-mode column is often effective. For example, a Tracer Extrasil CN (150 x 4.6mm; 5μm) can provide the necessary selectivity.[11] Alternatively, a mixed-mode Primesep SB column with embedded basic ion-pairing groups can be used.[13]

    • Mobile Phase: A buffered acetonitrile/water mixture is common. For example, a mobile phase consisting of o-phosphoric acid buffer (pH 6.0; 0.05M) and acetonitrile in a 50:50 v/v ratio.[11] The USP method may utilize an ion-pairing reagent like tetramethylammonium hydroxide.[12][14]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.[11]

    • Column Temperature: 40°C.[12]

  • Procedure:

    • Inject equal volumes (e.g., 20 µL) of the unstressed API solution and each of the stressed samples.

    • Analyze the resulting chromatograms to ensure baseline separation between the main vecuronium peak and all impurity peaks generated under the stress conditions.

    • Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the vecuronium peak is spectrally pure in all stressed samples, confirming no co-elution.

G cluster_Workflow Analytical Workflow for Impurity Profiling Sample Vecuronium API Stress Forced Degradation (Acid, Base, H2O2, Heat, Light) Sample->Stress Prep Sample Preparation (Dilution, Neutralization) Stress->Prep HPLC HPLC-UV/PDA Analysis Prep->HPLC Data Data Processing (Peak Integration, Purity Analysis) HPLC->Data Report Quantification & Reporting (vs. Pharmacopeial Limits) Data->Report

Caption: A typical workflow for stability-indicating method validation.

Causality Behind Experimental Choices:

  • Why a CN or Mixed-Mode Column? Standard C18 columns may provide insufficient retention or poor peak shape for the polar, positively charged vecuronium molecule. A CN column offers a different selectivity due to its polar cyano groups. A mixed-mode column combines reversed-phase and ion-exchange characteristics, providing superior retention and resolution for ionic compounds like vecuronium and its impurities.[13]

  • Why pH Control? The pH of the mobile phase is critical. It controls the ionization state of any acidic or basic functional groups on the impurities and influences the surface charge of the silica support, directly impacting retention and peak shape.

  • Why UV at 210 nm? The steroid nucleus of vecuronium lacks a strong chromophore, necessitating detection at a low UV wavelength like 210 nm to achieve adequate sensitivity for low-level impurities.[11]

Conclusion

The study of vecuronium bromide impurities is a microcosm of the challenges and scientific rigor inherent in modern pharmaceutical development. From its rational design to minimize the side effects of pancuronium to the complex synthesis and degradation pathways that define its purity profile, every aspect requires meticulous control. The development of robust, stability-indicating analytical methods is not merely a quality control exercise; it is a fundamental requirement to ensure the safety and efficacy of this vital anesthetic agent. By understanding the history of its discovery and the chemical origins of its impurities, scientists can continue to refine manufacturing processes and analytical techniques, guaranteeing that vecuronium bromide remains a safe and effective tool in medicine.

References

  • Vecuronium bromide - Wikipedia. [URL: https://en.wikipedia.org/wiki/Vecuronium_bromide]
  • Vecuronium Bromide-impurities - Pharmaffiliates. [URL: https://www.pharmaffiliates.com/en/vecuronium-bromide-impurities]
  • Vecuronium Bromide Impurities - Aligns Pharma. [URL: https://www.alignspharma.com/product/vecuronium-bromide-impurities/]
  • Vecuronium Bromide EP Impurity B | 15500-66-0 - SynZeal. [URL: https://www.synzeal.com/product/vecuronium-bromide-ep-impurity-b]
  • Antagonism of vecuronium by one of its metabolites in vitro - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8643328/]
  • Vecuronium Bromide EP Impurity A | 13529-31-2 - SynZeal. [URL: https://www.synzeal.com/product/vecuronium-bromide-ep-impurity-a]
  • Stability indicating liquid chromatography method for the analysis of Vecuronium bromide: study of the degradation profile - ResearchGate. [URL: https://www.researchgate.
  • Stability indicating liquid chromatography method for the analysis of Vecuronium bromide: study of the degradation profile - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32211470/]
  • Vecuronium EP Impurity C (Bromide Salt) | CAS 73319-13-8 - Veeprho. [URL: https://www.veeprho.com/pharmaceutical-impurity-standards/vecuronium-ep-impurity-c-bromide-salt.html]
  • A History of Neuromuscular Block and Its Antagonism - Anesthesia Key. [URL: https://anesthesiologykey.com/a-history-of-neuromuscular-block-and-its-antagonism/]
  • Vecuronium Bromide EP Impurity E | CAS No- 50587-95-6 (784988-81-4 for free base) - VIVAN Life Sciences. [URL: https://www.vivanls.com/vecuronium-bromide-ep-impurity-e-cas-no-50587-95-6]
  • Neuromuscular blocking drugs: discovery and development - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3087053/]
  • Vecuronium Bromide Impurity 9 - TLC Pharmaceutical Standards. [URL: https://www.tlcstandards.com/pro_show_10842.html]
  • Prelude to pancuronium and vecuronium - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10866718/]
  • USP Monographs: Vecuronium Bromide - USP29-NF24. [URL: https://www.drugfuture.com/pharmacopoeia/usp29/usp29-2231.html]
  • A Comparative Analysis of the Metabolic Pathways of Rocuronium and Vecuronium - Benchchem. [URL: https://www.benchchem.
  • Determination of Vecuronium Bromide in Pharmaceuticals: Development, Validation and Comparative Study of HPLC and CZE Analytical Methods - ResearchGate. [URL: https://www.researchgate.net/publication/282163989_Determination_of_Vecuronium_Bromide_in_Pharmaceuticals_Development_Validation_and_Comparative_Study_of_HPLC_and_CZE_Analytical_Methods]
  • Synthesis process of vecuronium bromide - Eureka | Patsnap. [URL: https://eureka.patsnap.
  • Prelude to pancuronium and vecuronium - ResearchGate. [URL: https://www.researchgate.net/publication/12411931_Prelude_to_pancuronium_and_vecuronium]
  • CN102603850A - Vecuronium bromide compound and production method thereof - Google Patents. [URL: https://patents.google.
  • CN101684139A - Synthesis process of vecuronium bromide - Google Patents. [URL: https://patents.google.
  • Vecuronium Bromide impurity method - Chromatography Forum. [URL: https://www.chromforum.org/viewtopic.php?t=22736]
  • HPLC Method for Determination of Vecuronium on Primesep SB Column - SIELC Technologies. [URL: https://www.sielc.com/hplc_method_for_determination_of_vecuronium_on_primesep_sb_column.html]
  • Vecuronium bromide and its advanced intermediates: a crystallographic and spectroscopic study - AIR Unimi. [URL: https://air.unimi.it/retrieve/handle/2434/650422/1344685/Vecuronium%20bromide%20and%20its%20advanced%20intermediates_a%20crystallographic%20and%20spectroscopic%20study.pdf]

Sources

Physical and chemical properties of 17-Deacetyl vecuronium bromide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 17-Deacetyl Vecuronium Bromide

Introduction

This compound is a molecule of significant interest in the fields of pharmacology, anesthesiology, and pharmaceutical quality control. It is recognized primarily as the major active metabolite of the widely used non-depolarizing neuromuscular blocking agent, vecuronium bromide.[1][2] The removal of the acetyl group from the 17-position of the steroid nucleus results in a compound with distinct pharmacological properties and analytical behavior.[1] An in-depth understanding of its physical and chemical characteristics is paramount for researchers developing new neuromuscular blocking agents, scientists creating robust analytical methods for impurity profiling, and drug development professionals assessing the pharmacokinetic and pharmacodynamic profile of vecuronium. This guide provides a comprehensive overview of its core properties, stability, and state-of-the-art analytical characterization methodologies, grounded in established scientific principles and pharmacopeial standards.

Chemical Identity and Molecular Structure

This compound is an aminosteroid derivative characterized by a quaternary ammonium group, which is essential for its interaction with nicotinic acetylcholine receptors.[3] Its chemical identity is established by several key identifiers.

PropertyValueSource(s)
IUPAC Name [(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate bromide[4]
CAS Number 50587-95-6[4]
Molecular Formula C₃₂H₅₅BrN₂O₃[4]
Molecular Weight 595.7 g/mol [4]
Synonyms 17-hydroxyvecuronium, Vecuronium Bromide EP Impurity E, 3-Desacetyl Vecuronium[4][5]

The structure is directly derived from its parent compound, vecuronium bromide, through deacetylation at the C17 position. This structural modification, while seemingly minor, significantly impacts the molecule's polarity and binding affinity.

chemical_structure Chemical Structure of this compound cluster_steroid Androstane Nucleus cluster_substituents Key Functional Groups A A B B A->B C C B->C D D C->D pos3 C3: Acetyloxy Group (-OAc) pos3->A Attached to Ring A pos17 C17: Hydroxyl Group (-OH) pos17->D Attached to Ring D pos2 C2: Piperidinyl Group pos2->A Attached to Ring A pos16 C16: Methylpiperidinium Bromide (Quaternary Amine) pos16->D Attached to Ring D

Caption: Diagram of the core androstane steroid nucleus and key functional groups.

Physicochemical Properties

The physicochemical properties of this compound dictate its behavior in both biological systems and analytical environments. Its character as a quaternary ammonium salt is a dominant factor.

PropertyDescriptionSignificance & Expert InsightsSource(s)
Appearance Expected to be a white to off-white solid or crystalline powder.Similar to the parent compound, its solid state is suitable for formulation as a lyophilized powder for injection.[6]
Solubility Sparingly soluble in water. Soluble in organic solvents like ethanol and DMSO.The bulky, nonpolar steroid backbone limits aqueous solubility. The quaternary ammonium charge provides some water solubility, but it is often insufficient for high-concentration aqueous formulations without buffers or co-solvents. This property is critical when selecting a diluent for analytical testing; a mix of aqueous buffer and an organic solvent like acetonitrile is typically required.[3][6][7][8]
pKa Not applicable for the quaternary amine, which is permanently charged. The tertiary amine (piperidinyl group) has a basic character.The permanent positive charge is the key to its mechanism of action, allowing it to bind to the anionic sites of the nicotinic acetylcholine receptor. In analytical method development (e.g., HPLC), this charge necessitates the use of ion-pairing agents or a specific mobile phase pH to ensure consistent retention and peak shape.[9]

Chemical Stability and Degradation

The stability of this compound is a critical parameter for its quantification as a metabolite and for defining storage conditions for reference standards. Its structure contains a chemically labile ester linkage.

  • Hydrolytic Instability : The most significant degradation pathway for this molecule, like its parent compound vecuronium, is the hydrolysis of the remaining ester function at the C3 position.[6] This reaction is catalyzed by both acidic and basic conditions, leading to the formation of 3,17-bisdesacetyl vecuronium.[10][11]

    • Expert Insight : When preparing analytical solutions, it is crucial to use a buffered diluent, typically with a slightly acidic pH (around 4.0), to minimize in-solution degradation during the analysis sequence.[12][13] The use of unbuffered aqueous solutions can lead to a time-dependent decrease in the analyte concentration and an increase in degradation products, compromising the accuracy of quantification.

  • Storage Recommendations : As a solid, the compound is relatively stable when stored in tight containers at controlled room temperature.[8][12] Solutions, however, are less stable and should be prepared fresh for analysis.[6]

Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

The definitive method for the separation and quantification of this compound from its parent drug and other related impurities is High-Performance Liquid Chromatography (HPLC), as detailed in pharmacopeial monographs such as the United States Pharmacopeia (USP).[12][14]

Self-Validating HPLC Protocol for Impurity Profiling

This protocol is adapted from the USP monograph for Vecuronium Bromide, a system designed for the robust resolution of vecuronium and its related compounds, including the 17-deacetyl derivative.[12][14]

Objective: To resolve this compound from vecuronium bromide and other potential impurities.

Instrumentation:

  • A High-Performance Liquid Chromatograph (HPLC) system.

  • A UV detector or a conductivity detector.[12][14]

Chromatographic Conditions:

  • Column: 4.6-mm × 25-cm; 5-µm packing L1 (a robust octadecyl silane C18 column).[12]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic modifier. A common approach involves a mixture of a sodium perchlorate solution in acetonitrile and water.[12] For example, a mixture of Solution A (8.0 g of sodium perchlorate in water and diluted with acetonitrile) and Solution B (a different ratio of the same) can be used.[12][14]

    • Causality : The perchlorate acts as an ion-pairing agent, interacting with the quaternary ammonium group of the analyte to form a neutral, more hydrophobic complex. This allows for better retention and separation on a reversed-phase C18 column. Acetonitrile serves as the organic modifier to elute the compounds from the column.

  • Flow Rate: Approximately 1.5 mL/min.[12][14]

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is often used, as the steroid structure lacks a strong chromophore.[10] Alternatively, a conductivity detector can be employed, which is sensitive to the charged nature of the analyte.[12]

  • Diluent: A mixture of acetonitrile and dilute hydrochloric acid (e.g., 0.001 N HCl).[12]

    • Causality : The acidified organic/aqueous diluent ensures the solubility of the analyte while maintaining a low pH to suppress the ionization of any silanol groups on the HPLC column packing and minimize hydrolytic degradation.

Step-by-Step Experimental Workflow
  • Mobile Phase Preparation: Prepare the aqueous and organic components of the mobile phase as specified. Filter and degas thoroughly to prevent pump blockages and baseline noise.

  • Standard Solution Preparation: Accurately weigh a quantity of USP Vecuronium Bromide RS (which will contain known related compounds or can be used for relative response factor calculations) and dissolve in the Diluent to a known concentration (e.g., 0.5 mg/mL).[12]

  • Test Solution Preparation: Accurately weigh the sample containing this compound and dissolve in the Diluent to a specified concentration (e.g., 1.0 mg/mL).[14] Prompt mixing is essential to ensure stability.[12]

  • System Suitability: Inject a system suitability solution (often a mix of the main compound and key impurities) to verify that the chromatographic system can adequately resolve the peaks of interest. The resolution between vecuronium bromide and this compound should meet the predefined criteria.

  • Injection and Data Acquisition: Inject equal volumes (e.g., 25 µL) of the Standard and Test solutions into the chromatograph.[12][14] Record the chromatograms for a sufficient run time to allow for the elution of all relevant peaks.

  • Quantification: Calculate the percentage of this compound in the sample by comparing its peak response to the response of the main peak in the Standard solution, applying the appropriate relative response factor if necessary.

hplc_workflow HPLC Analytical Workflow prep 1. Sample & Standard Preparation in Diluent hplc 2. HPLC System Setup (Column, Mobile Phase, Detector) inject 3. Injection of Sample (e.g., 25 µL) hplc->inject separate 4. Chromatographic Separation (Reversed-Phase C18 Column) inject->separate detect 5. Detection (UV @ 210 nm or Conductivity) separate->detect analyze 6. Data Analysis (Peak Integration & Quantification) detect->analyze

Caption: A typical workflow for the analysis of this compound via HPLC.

Significance in Drug Development and Research

As a primary metabolite of vecuronium, this compound is not merely an impurity but an active pharmacological entity.

  • Pharmacological Activity : Studies have shown that this metabolite retains significant neuromuscular blocking activity, estimated to be around 50-80% of the potency of the parent vecuronium bromide.[2][15]

  • Impact on Pharmacokinetics : The accumulation of this metabolite, which is primarily cleared by the kidneys, can lead to a prolongation of the neuromuscular blockade.[15] This is a critical consideration for patients with renal impairment or during long-term infusions in intensive care units.

  • Drug Development Implications : For professionals developing new aminosteroid neuromuscular blockers, understanding the metabolic pathways and the activity of metabolites is crucial. The goal is often to design molecules with predictable pharmacokinetics and inactive or less active metabolites to ensure a more controllable and safer clinical profile.[1] Studying compounds like this compound provides a valuable template for this research.[1]

Conclusion

This compound is a compound of critical importance, bridging the gap between pharmaceutical analysis and clinical pharmacology. Its physicochemical properties, dominated by its steroidal structure and permanent quaternary ammonium charge, present specific challenges and considerations for its handling and analysis. The hydrolytic lability of its ester group necessitates careful control of pH in analytical solutions. Robust, validated HPLC methods, typically employing reversed-phase chromatography with ion-pairing agents, are essential for its accurate quantification. For researchers and drug developers, a thorough understanding of this active metabolite is fundamental to ensuring the safety and efficacy of vecuronium therapy and to innovating the next generation of neuromuscular blocking agents.

References

  • Title: Vecuronium Bromide. Source: USP-NF. 12

  • Title: 17-Desacetyl Rocuronium Bromide - ChemBK. Source: ChemBK.com. 7

  • Title: USP Monographs: Vecuronium Bromide - USP29-NF24. Source: U.S. Pharmacopeia. 14

  • Title: Buy this compound | 50587-95-6 - Smolecule. Source: Smolecule. 1

  • Title: Piperidinium, 1-((2beta,3alpha,5alpha,16beta,17beta)-3-(acetyloxy)-17-hydroxy-2-(1-piperidinyl)androstan-16-yl)-1-methyl-, bromide - PubChem. Source: National Center for Biotechnology Information.

  • Title: CN102603850A - Vecuronium bromide compound and production method thereof - Google Patents. Source: Google Patents.

  • Title: 17-Deacetyl vecuronium | C32H55N2O3+ | CID 14029406 - PubChem. Source: National Center for Biotechnology Information.

  • Title: Stability indicating liquid chromatography method for the analysis of Vecuronium bromide: study of the degradation profile. Source: ResearchGate.

  • Title: Typical LC chromatograms of Vecuronium bromide under stress conditions... Source: ResearchGate.

  • Title: this compound (C32H55N2O3) - PubChemLite. Source: PubChemLite.

  • Title: Stability indicating liquid chromatography method for the analysis of Vecuronium bromide: study of the degradation profile | Semantic Scholar. Source: Semantic Scholar.

  • Title: Vecuronium Bromide impurity method - Chromatography Forum. Source: Chromatography Forum.

  • Title: Simultaneous determination of pancuronium, vecuronium and their related compounds using LC–ESI-MS. Source: Elsevier. 9

  • Title: PRODUCT INFORMATION - Cayman Chemical. Source: Cayman Chemical. 8

  • Title: Vecuronium Bromide - Santa Cruz Biotechnology. Source: Santa Cruz Biotechnology.

  • Title: Vecuronium bromide 50700-72-6 wiki - Guidechem. Source: Guidechem.

  • Title: 75164 Vecuronium Bromide Approval - accessdata.fda.gov. Source: U.S. Food and Drug Administration.

  • Title: Synthesis process of vecuronium bromide - Eureka | Patsnap. Source: Patsnap.

  • Title: Desacetylvecuronium bromide | C32H55BrN2O3 | CID 11849103 - PubChem. Source: National Center for Biotechnology Information.

  • Title: 17-DEACETYL VECURONIUM - gsrs. Source: Global Substance Registration System.

  • Title: this compound - precisionFDA. Source: precisionFDA.

  • Title: Application Note: Quantitative Analysis of 3-Acetyl-17-deacetyl Rocuronium Bromide in Human Plasma using LC-MS/MS - Benchchem. Source: BenchChem.

  • Title: Vecuronium bromide - Wikipedia. Source: Wikipedia.

  • Title: Vecuronium bromide and its advanced intermediates: a crystallographic and spectroscopic study. Source: AIR Unimi.

  • Title: CN101684139A - Synthesis process of vecuronium bromide - Google Patents. Source: Google Patents.

  • Title: Determination of Vecuronium Bromide in Pharmaceuticals: Development, Validation and Comparative Study of HPLC and CZE Analytical Methods | Semantic Scholar. Source: Semantic Scholar.

  • Title: Vecuronium Bromide. Source: Dailymed. 13

  • Title: Vecuronium Bromide - LKT Labs. Source: LKT Laboratories, Inc.

  • Title: Vecuronium bromide and its advanced intermediates: A crystallographic and spectroscopic study | Request PDF. Source: ResearchGate.

  • Title: Vecuronium (bromide) (NC 45, CAS Number: 50700-72-6) | Cayman Chemical. Source: Cayman Chemical.

  • Title: Vecuronium Bromide-impurities - Pharmaffiliates. Source: Pharmaffiliates.

Sources

An In-Depth Technical Guide to 17-Deacetyl Vecuronium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 17-Deacetyl vecuronium bromide, a principal and pharmacologically active metabolite of the widely used neuromuscular blocking agent, vecuronium bromide. This document delves into the core chemical identifiers, physicochemical properties, synthesis rationale, pharmacology, and analytical methodologies pertinent to this compound. It is designed to be an essential resource for researchers, scientists, and professionals in drug development, offering in-depth insights into the characteristics and clinical implications of this significant metabolite. The guide emphasizes the causal relationships behind its pharmacological effects and the potential for prolonged neuromuscular blockade, particularly in specific patient populations.

Introduction: The Significance of a Metabolite

Vecuronium bromide is a cornerstone of modern anesthesia, valued for its intermediate duration of action and cardiovascular stability.[1][2] However, the clinical profile of vecuronium is not solely defined by the parent drug. Its biotransformation in the body leads to the formation of several metabolites, among which this compound (also known as 3-Desacetyl vecuronium) is the most clinically relevant.[3][4] This metabolite is not an inert byproduct; it possesses significant neuromuscular blocking activity, estimated to be 50-80% that of vecuronium itself.[1][3]

The accumulation of this compound, particularly in patients with renal impairment, can lead to a prolonged and unpredictable duration of neuromuscular blockade, a significant concern in critical care and surgical settings.[3][5] Understanding the properties and behavior of this metabolite is therefore paramount for optimizing the safe and effective use of vecuronium and for the development of novel neuromuscular blocking agents and their reversal agents.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity is the foundation of all scientific investigation. This section provides the key identifiers and known physicochemical properties of this compound.

Chemical Identifiers
IdentifierValueSource(s)
CAS Number 50587-95-6[6]
Synonyms 3-Desacetyl vecuronium bromide, 3-Hydroxyvecuronium bromide, Org 7268[7][8]
IUPAC Name 1-[(2β,3α,5α,16β,17β)-17-(Acetyloxy)-3-hydroxy-2-(1-piperidinyl)androstan-16-yl]-1-methylpiperidinium bromide[8]
Molecular Formula C₃₂H₅₅BrN₂O₃[7]
Molecular Weight 595.71 g/mol [7]
InChI InChI=1S/C32H55N2O3.BrH/c1-22(35)37-29-19-23-11-12-24-25(32(23,3)21-27(29)33-15-7-5-8-16-33)13-14-31(2)26(24)20-28(30(31)36)34(4)17-9-6-10-18-34;/h23-30,36H,5-21H2,1-4H3;1H/q+1;/p-1/t23-,24+,25-,26-,27-,28-,29-,30-,31-,32-;/m0./s1
InChIKey XPLMFSDSQRHLDG-FMCCZJBLSA-M
SMILES CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3CC[C@]5([C@H]3C[N+]6(CCCCC6)C)C.[Br-]
Physicochemical Properties
PropertyValueSource(s)
Melting Point >167°C (decomposes)[7]
Appearance White to off-white solid[7]
Solubility Slightly soluble in chloroform and water.[7]
Stability Unstable in aqueous solution. Hygroscopic.[7]

Synthesis and Formulation Considerations

The synthesis of vecuronium bromide typically starts from epiandrosterone and involves a multi-step process.[9][10] To obtain this compound, the synthetic pathway would be modified to prevent acetylation at the 17-position or to selectively deacetylate the final product.

Proposed Synthetic Workflow

Synthesis_Workflow Epiandrosterone Epiandrosterone Intermediate_A Multi-step synthesis to introduce piperidinyl groups Epiandrosterone->Intermediate_A Intermediate_B 2β,16β-di(1-piperidyl)-5α-androstane-3α,17β-diol Intermediate_A->Intermediate_B Acetylation Selective acetylation at the 3-position Intermediate_B->Acetylation Product 3-Acetoxy-2β,16β-di(1-piperidyl)-5α-androstan-17β-ol Acetylation->Product Quaternization Quaternization with methyl bromide Product->Quaternization Final_Product This compound Quaternization->Final_Product

Caption: Proposed synthetic workflow for this compound.

Causality in Synthesis: The critical step in this proposed synthesis is the selective acetylation of the 3-hydroxyl group while leaving the 17-hydroxyl group unprotected. This can be achieved through the use of protecting groups or by carefully controlling the reaction conditions. The final quaternization of the tertiary amine with methyl bromide yields the desired product.

Pharmacology and Toxicology

The pharmacological activity of this compound is of significant clinical interest due to its contribution to the overall neuromuscular blockade observed after vecuronium administration.

Mechanism of Action

Like vecuronium, this compound is a non-depolarizing neuromuscular blocking agent.[1] It acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate of the neuromuscular junction.[2][11] By binding to these receptors, it prevents acetylcholine from binding and initiating muscle contraction, leading to muscle relaxation and paralysis.

Mechanism_of_Action cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane (Motor Endplate) ACh_vesicle ACh Vesicle nAChR Nicotinic ACh Receptor ACh_vesicle->nAChR ACh binds Nerve_impulse Nerve Impulse Nerve_impulse->ACh_vesicle triggers release Muscle_contraction Muscle Contraction nAChR->Muscle_contraction depolarization leads to Metabolite 17-Deacetyl Vecuronium Bromide Metabolite->nAChR competitively blocks

Caption: Mechanism of action of this compound.

Pharmacokinetics and Metabolism

Vecuronium is primarily metabolized in the liver, with deacetylation being a key pathway.[4][12] Approximately one-third of a dose of vecuronium is metabolized, with a significant portion converted to 3-desacetyl vecuronium (this compound).[12]

Metabolic Pathway of Vecuronium Bromide

Metabolic_Pathway Vecuronium Vecuronium Bromide Metabolite17 This compound (3-Desacetyl Vecuronium) Vecuronium->Metabolite17 Hepatic Deacetylation Metabolite3 3-Deacetyl Vecuronium Bromide (17-Desacetyl Vecuronium) Vecuronium->Metabolite3 Hepatic Deacetylation Excretion Biliary and Renal Excretion Vecuronium->Excretion Metabolite3_17 3,17-Dideacetyl Vecuronium Bromide Metabolite17->Metabolite3_17 Further Deacetylation Metabolite17->Excretion Metabolite3->Metabolite3_17 Further Deacetylation Metabolite3->Excretion Metabolite3_17->Excretion

Caption: Metabolic pathway of vecuronium bromide.

Studies in human volunteers have shown that 17-Deacetyl vecuronium has a smaller plasma clearance and a longer terminal elimination half-life compared to vecuronium.[3] This pharmacokinetic profile is the primary reason for its accumulation and the potential for prolonged neuromuscular blockade, especially in patients with compromised renal function who are unable to efficiently clear the metabolite.[1][3]

Pharmacodynamics and Potency

The concentration of this compound that produces 50% neuromuscular block (Cpss50) has been determined to be 123 ng/mL, which is comparable to that of vecuronium (102 ng/mL).[3] This confirms its significant potency as a neuromuscular blocking agent.

Toxicology

The primary toxicological concern with this compound is the extension of its pharmacological effect, leading to prolonged muscle paralysis and respiratory insufficiency. There is a lack of comprehensive public data on other toxicological endpoints. The clinical implication is the need for careful monitoring of neuromuscular function in patients receiving prolonged infusions of vecuronium, particularly those with renal or hepatic impairment.[1]

Analytical Methodologies

The accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies, clinical monitoring, and forensic analysis. Due to its quaternary ammonium structure and low concentrations in plasma, sensitive and specific analytical methods are required.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for the determination of vecuronium and its metabolites.[13] Capillary gas chromatography has also been utilized.[3]

Typical LC-MS Workflow for Quantification in Plasma

LCMS_Workflow Plasma_Sample Plasma Sample Collection SPE Solid-Phase Extraction Plasma_Sample->SPE Protein Precipitation & Sample Cleanup LC_Separation Liquid Chromatography (Reversed-Phase or HILIC) SPE->LC_Separation Injection MS_Detection Mass Spectrometry (ESI-MS/MS) LC_Separation->MS_Detection Elution Quantification Quantification (Internal Standard Method) MS_Detection->Quantification Data Acquisition

Caption: A typical LC-MS workflow for the quantification of this compound in plasma.

Experimental Protocol: Quantification of this compound in Plasma using LC-MS

  • Sample Preparation:

    • To 1 mL of plasma, add an internal standard (e.g., a structurally similar quaternary ammonium compound).

    • Perform protein precipitation by adding acetonitrile.

    • Centrifuge to pellet the precipitated proteins.

    • The supernatant is then subjected to solid-phase extraction (SPE) using a cation exchange cartridge for sample cleanup and concentration.

  • LC-MS Analysis:

    • Liquid Chromatography:

      • Column: A C18 reversed-phase column or a HILIC column.

      • Mobile Phase: A gradient of acetonitrile and water with a modifier such as formic acid or ammonium formate to improve peak shape.

      • Flow Rate: Typically 0.2-0.5 mL/min.

    • Mass Spectrometry:

      • Ionization: Electrospray ionization (ESI) in positive ion mode.

      • Detection: Multiple reaction monitoring (MRM) for high selectivity and sensitivity. Precursor and product ion pairs for 17-Deacetyl vecuronium and the internal standard are monitored.

  • Quantification:

    • A calibration curve is constructed by analyzing standards of known concentrations.

    • The concentration of this compound in the plasma sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.

Conclusion and Future Directions

This compound is a clinically significant metabolite of vecuronium bromide that contributes to the overall neuromuscular blockade. Its accumulation, particularly in patients with renal dysfunction, can lead to prolonged paralysis. A thorough understanding of its chemical properties, pharmacology, and methods for its analysis is crucial for both clinical practice and ongoing research in the field of neuromuscular blocking agents.

Future research should focus on developing a more detailed toxicological profile of this compound beyond its neuromuscular effects. Additionally, the development of rapid, point-of-care monitoring methods for both vecuronium and its active metabolites could significantly enhance patient safety during prolonged neuromuscular blockade.

References

  • The pharmacodynamics and pharmacokinetics of the metabolite 3-desacetylvecuronium (ORG 7268) and its parent compound, vecuronium, in human volunteers. PubMed. [Link]

  • Ciceri, S., et al. (2021). Vecuronium bromide and its advanced intermediates: a crystallographic and spectroscopic study. AIR Unimi. [Link]

  • CN101684139A - Synthesis process of vecuronium bromide.
  • Vecuronium. StatPearls - NCBI Bookshelf. [Link]

  • Vecuronium Bromide. DailyMed. [Link]

  • Sugammadex reverses neuromuscular block induced by 3-desacetyl-vecuronium, an active metabolite of vecuronium, in the anaesthetised rhesus monkey. PubMed. [Link]

  • Pharmacology of neuromuscular blocking drugs. Deranged Physiology. [Link]

  • Vecuronium Bromide. PubChem. [Link]

  • Antagonism of vecuronium by one of its metabolites in vitro. PubMed. [Link]

  • Vecuronium bromide. Wikipedia. [Link]

  • Simultaneous determination of pancuronium, vecuronium and their related compounds using LC–ESI-MS. ScienceDirect. [Link]

  • Piperidinium, 1-((2beta,3alpha,5alpha,16beta,17beta)-3-(acetyloxy)-17-hydroxy-2-(1-piperidinyl)androstan-16-yl)-1-methyl-, bromide. PubChem. [Link]

  • Prolonged neuromuscular blockade following vecuronium infusion. PubMed. [Link]

  • Detection of Metabolites of Vecuronium Bromide in Visceral Samples Solves A Typical Death Mystery- (Toxicokinetics- Studies Using Gc-Ms Technique). ResearchGate. [Link]

  • Prolonged Vecuronium-Induced Neuromuscular Blockade in Children. ResearchGate. [Link]

  • Analytical Methods for the Quantification of Pharmaceuticals. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to the Neuromuscular Blocking Activity of Vecuronium Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the neuromuscular blocking properties of vecuronium and its primary metabolites. It is intended for researchers, scientists, and drug development professionals engaged in the fields of pharmacology, anesthesiology, and critical care medicine. This document delves into the metabolic pathways of vecuronium, the comparative potencies of its metabolites, and the established experimental protocols for their evaluation.

Introduction: The Clinical Significance of Vecuronium and its Metabolites

Vecuronium bromide is a monoquaternary aminosteroid, non-depolarizing neuromuscular blocking agent with an intermediate duration of action.[1][2] It is widely utilized in clinical practice as an adjunct to general anesthesia to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgical procedures.[1][2] Vecuronium exerts its effect by competitively antagonizing nicotinic acetylcholine receptors (nAChRs) at the motor end-plate, thereby preventing acetylcholine-induced depolarization and subsequent muscle contraction.[3][4]

The liver is the primary site of vecuronium metabolism, with a smaller portion undergoing renal excretion.[5] Hepatic metabolism results in the formation of three primary metabolites: 3-desacetyl vecuronium, 17-desacetyl vecuronium, and 3,17-didesacetyl vecuronium.[5][6] These metabolites are not inert; they possess varying degrees of neuromuscular blocking activity and can contribute to the overall pharmacological profile of vecuronium, particularly with prolonged administration or in patients with impaired renal or hepatic function.[1][2][6] Understanding the neuromuscular blocking activity of these metabolites is therefore crucial for optimizing patient care and for the development of safer and more effective neuromuscular blocking agents.

Metabolism of Vecuronium

Vecuronium undergoes hydrolysis to its desacetylated metabolites. The primary and most potent metabolite is 3-desacetyl vecuronium.[1][6] The metabolic conversion of vecuronium to its metabolites is a critical factor influencing its duration of action and potential for accumulation.

Vecuronium Vecuronium Metabolite_3_desacetyl 3-desacetyl Vecuronium Vecuronium->Metabolite_3_desacetyl Hydrolysis Metabolite_17_desacetyl 17-desacetyl Vecuronium Vecuronium->Metabolite_17_desacetyl Hydrolysis Metabolite_3_17_didesacetyl 3,17-didesacetyl Vecuronium Metabolite_3_desacetyl->Metabolite_3_17_didesacetyl Hydrolysis Metabolite_17_desacetyl->Metabolite_3_17_didesacetyl Hydrolysis

Caption: Metabolic pathway of vecuronium to its desacetylated metabolites.

Comparative Neuromuscular Blocking Activity

The neuromuscular blocking potency of vecuronium and its metabolites has been investigated in various in vivo and in vitro models. The 3-desacetyl metabolite is of particular clinical interest due to its significant neuromuscular blocking activity.

Quantitative Potency Comparison

The potencies of vecuronium and its metabolites are often expressed as the effective dose (ED50) or inhibitory concentration (IC50) required to produce a 50% reduction in muscle twitch height.

CompoundRelative Potency (Vecuronium = 1)ED50 / IC50Species/ModelReference
Vecuronium 1ED50: 19.9 µg/kgHuman[7]
ED50: 30.5 µg/kgHuman (Ketamine anesthesia)[8]
ED50: 23.9 µg/kg (male), 18.4 µg/kg (female)Human[9]
IC50: 9.9 nMnAChR
3-desacetyl Vecuronium ~0.8Potency is ~80% of vecuroniumIn vivo (general)[1][10]
17-desacetyl Vecuronium WeakWeak neuromuscular blocking actionRat phrenic nerve-hemidiaphragm[11]
3,17-didesacetyl Vecuronium WeakWeak neuromuscular blocking actionRat phrenic nerve-hemidiaphragm[11]

Note: ED50 and IC50 values can vary depending on the experimental conditions, including the species, anesthetic regimen, and method of measurement.

Mechanism of Action at the Nicotinic Acetylcholine Receptor

Vecuronium and its active metabolites act as competitive antagonists at the nicotinic acetylcholine receptors (nAChRs) located on the postsynaptic membrane of the neuromuscular junction.[3][5] The binding of these compounds to the α-subunits of the nAChR prevents acetylcholine from binding and activating the receptor, thereby inhibiting ion flow and preventing muscle cell depolarization and contraction.

cluster_0 Presynaptic Nerve Terminal cluster_2 Postsynaptic Muscle Membrane Acetylcholine (ACh) Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) Acetylcholine (ACh)->nAChR Release Muscle Contraction Muscle Contraction nAChR->Muscle Contraction ACh Binding No Contraction No Contraction nAChR->No Contraction Blockade Vecuronium/\nMetabolites Vecuronium/ Metabolites Vecuronium/\nMetabolites->nAChR Competitive Antagonism

Caption: Mechanism of competitive antagonism at the neuromuscular junction.

Experimental Protocols for Assessing Neuromuscular Blocking Activity

The evaluation of neuromuscular blocking agents relies on robust and reproducible experimental models. Both in vivo and in vitro preparations are utilized to characterize the potency, onset, and duration of action of these compounds.

In Vitro: The Rat Phrenic Nerve-Hemidiaphragm Preparation

This classic in vitro model allows for the direct assessment of drug effects on neuromuscular transmission in an isolated tissue preparation, eliminating systemic influences.

Methodology:

  • Animal Euthanasia and Tissue Dissection:

    • A male Wistar rat (200-250g) is euthanized by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • The diaphragm, along with a section of the phrenic nerve, is carefully dissected and removed.

    • The hemidiaphragm with the attached phrenic nerve is then mounted in an organ bath.

  • Organ Bath Setup:

    • The organ bath is filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a gas mixture of 95% O2 and 5% CO2.

    • The costal margin of the diaphragm is fixed to a stationary hook, and the central tendon is connected to an isometric force transducer.

  • Nerve Stimulation and Recording:

    • The phrenic nerve is placed over a pair of platinum electrodes.

    • Supramaximal electrical stimuli (e.g., 0.2 ms duration, 0.1 Hz) are delivered to the nerve to elicit muscle contractions.

    • The isometric contractions of the hemidiaphragm are recorded using a data acquisition system.

  • Drug Administration and Data Analysis:

    • After a stabilization period, vecuronium or its metabolites are added to the organ bath in a cumulative or single-dose manner.

    • The resulting reduction in twitch height is measured and used to construct a dose-response curve.

    • The IC50 (the concentration of the drug that produces 50% inhibition of the maximal response) is calculated from the dose-response curve.

cluster_0 Tissue Preparation cluster_1 Experimental Setup cluster_2 Data Acquisition & Analysis Euthanize Rat Euthanize Rat Dissect Hemidiaphragm\n& Phrenic Nerve Dissect Hemidiaphragm & Phrenic Nerve Euthanize Rat->Dissect Hemidiaphragm\n& Phrenic Nerve Mount in Organ Bath Mount in Organ Bath Dissect Hemidiaphragm\n& Phrenic Nerve->Mount in Organ Bath Connect to Transducer Connect to Transducer Mount in Organ Bath->Connect to Transducer Stimulate Nerve Stimulate Nerve Connect to Transducer->Stimulate Nerve Place Nerve on Electrodes Place Nerve on Electrodes Place Nerve on Electrodes->Stimulate Nerve Record Contractions Record Contractions Stimulate Nerve->Record Contractions Administer Drug Administer Drug Record Contractions->Administer Drug Measure Twitch Reduction Measure Twitch Reduction Administer Drug->Measure Twitch Reduction Calculate IC50 Calculate IC50 Measure Twitch Reduction->Calculate IC50

Caption: Workflow for the rat phrenic nerve-hemidiaphragm preparation.

In Vivo: Neuromuscular Monitoring in the Anesthetized Cat

In vivo models provide a more physiologically relevant assessment of neuromuscular blockade, taking into account drug distribution, metabolism, and excretion.

Methodology:

  • Animal Preparation and Anesthesia:

    • A cat is anesthetized with an appropriate agent (e.g., sevoflurane).[12]

    • The trachea is intubated to allow for mechanical ventilation.

    • Catheters are placed in a vein for drug administration and an artery for blood pressure monitoring and blood sampling.

  • Neuromuscular Monitoring:

    • The sciatic or ulnar nerve is stimulated percutaneously using needle electrodes.

    • The evoked muscle response (e.g., twitch of the tibialis anterior or adductor pollicis muscle) is measured using a force transducer or an accelerometer.[13]

    • A train-of-four (TOF) stimulation pattern is commonly used to assess the degree of neuromuscular blockade.[14][15]

  • Drug Administration and Data Collection:

    • A baseline neuromuscular response is established before drug administration.

    • Vecuronium or its metabolites are administered intravenously as a bolus dose or a continuous infusion.

    • The onset of blockade, maximum block, and duration of action (time to recovery of twitch height to a certain percentage of baseline) are recorded.

  • Data Analysis:

    • The dose-response relationship is determined by administering graded doses of the drug and measuring the corresponding degree of neuromuscular blockade.

    • The ED50 (the dose of the drug that produces a 50% reduction in twitch height) is calculated.

cluster_0 Animal Preparation cluster_1 Neuromuscular Monitoring cluster_2 Data Collection & Analysis Anesthetize Cat Anesthetize Cat Intubate & Ventilate Intubate & Ventilate Anesthetize Cat->Intubate & Ventilate Place Stimulating Electrodes Place Stimulating Electrodes Intubate & Ventilate->Place Stimulating Electrodes Place Catheters Place Catheters Administer Drug IV Administer Drug IV Place Catheters->Administer Drug IV Measure Muscle Response Measure Muscle Response Place Stimulating Electrodes->Measure Muscle Response Establish Baseline Establish Baseline Establish Baseline->Administer Drug IV Record Blockade Parameters Record Blockade Parameters Administer Drug IV->Record Blockade Parameters Calculate ED50 Calculate ED50 Record Blockade Parameters->Calculate ED50

Caption: Workflow for in vivo neuromuscular monitoring in the anesthetized cat.

Clinical Implications and Future Directions

The neuromuscular blocking activity of vecuronium's metabolites, particularly 3-desacetyl vecuronium, has significant clinical implications. In patients receiving prolonged infusions of vecuronium, especially those with renal impairment, accumulation of this active metabolite can lead to a prolonged and unpredictable duration of neuromuscular blockade.[1][2][10] Therefore, monitoring of neuromuscular function is essential in these patient populations.

Future research in this area may focus on:

  • The development of novel neuromuscular blocking agents with inactive metabolites to improve safety and predictability.

  • Further characterization of the pharmacokinetics and pharmacodynamics of vecuronium metabolites in special patient populations, such as those with hepatic or renal dysfunction.

  • Investigation into the potential for drug-drug interactions that may alter the metabolism and clearance of vecuronium and its metabolites.

By understanding the complex pharmacology of vecuronium and its metabolites, clinicians and researchers can work towards optimizing the use of neuromuscular blocking agents and improving patient outcomes.

References

Sources

Methodological & Application

Application Note: A Stability-Indicating HPLC Method for the Analysis of 17-Deacetyl Vecuronium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 17-deacetyl vecuronium bromide, a principal impurity and metabolite of the neuromuscular blocking agent, vecuronium bromide.[1][2][3] The quality and safety of vecuronium bromide for injection are contingent on controlling its impurity profile, making this analytical method critical for drug development, stability testing, and quality control laboratories. The described isocratic method is designed for specificity, demonstrating effective separation of this compound from the parent active pharmaceutical ingredient (API) and other potential degradation products.

Introduction: The Rationale for Method Development

Vecuronium bromide is a widely used skeletal muscle relaxant in clinical anesthesia.[4] Its chemical stability is a critical quality attribute, as degradation can lead to the formation of related substances that may have different pharmacological activities or toxicities. This compound is recognized as a key related substance, formed through hydrolysis.[2] Regulatory bodies require that impurities in pharmaceutical products are monitored and controlled within specified limits.

Therefore, a well-validated, stability-indicating analytical method is essential. Such a method must be able to resolve the impurity peak from the main component peak and from peaks of other impurities that might be generated during synthesis or degradation under stress conditions (e.g., exposure to acid, base, oxidation, heat, or light).[5][6][7] This document provides a comprehensive protocol for an HPLC method that achieves this separation, grounded in established chromatographic principles and validated according to International Conference on Harmonisation (ICH) guidelines.[5][7]

Chromatographic Principle and Experimental Design

The selected methodology is based on reversed-phase chromatography, which separates molecules based on their hydrophobicity. However, vecuronium and its related compounds are quaternary ammonium steroids, making them highly polar and challenging to retain on traditional C18 columns.

Causality of Experimental Choices:

  • Stationary Phase: A Cyano (CN) column was selected. The CN phase provides a different selectivity compared to standard alkyl phases (C8, C18). The nitrile functional group offers a moderately polar surface and participates in dipole-dipole interactions, which is highly effective for separating polar, nitrogen-containing compounds like vecuronium and its deacetylated derivatives. This choice is supported by literature demonstrating successful separation of vecuronium from its degradation products.[5][7][8]

  • Mobile Phase: An isocratic mobile phase consisting of a buffered aqueous solution and acetonitrile is employed. The o-phosphoric acid buffer at pH 6.0 controls the ionization state of any residual silanols on the silica backbone and ensures consistent interaction with the analytes.[5][8] The 50:50 mixture with acetonitrile provides sufficient elution strength for the analytes within a reasonable runtime, while maintaining the critical selectivity between the parent drug and its impurities.[5][7]

  • Detection: UV detection at a low wavelength (210 nm) is chosen because steroidal structures, lacking a significant chromophore, exhibit absorbance in the far-UV region.[5][7][8] This ensures adequate sensitivity for detecting impurities at low concentration levels.

Detailed Analytical Protocol

Instrumentation and Reagents
  • Instrumentation: HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Data Acquisition: Chromatographic data system (e.g., Empower™, Chromeleon™).

  • Column: Tracer Extrasil CN, 150 × 4.6 mm, 5 µm particle size (or equivalent).[8]

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Orthophosphoric Acid (85%, Analytical Grade)

    • Sodium Hydroxide (for pH adjustment)

    • Water (HPLC Grade or Milli-Q)

    • Reference Standards: Vecuronium Bromide RS, this compound RS

Preparation of Solutions
  • Mobile Phase (0.05M o-Phosphoric Acid, pH 6.0 / Acetonitrile; 50:50 v/v):

    • Prepare a 0.05M phosphoric acid solution by dissolving approximately 3.4 mL of 85% H₃PO₄ in 1000 mL of HPLC water.

    • Adjust the pH of this solution to 6.0 ± 0.05 with a sodium hydroxide solution.

    • Mix 500 mL of the buffered aqueous solution with 500 mL of acetonitrile.

    • Filter through a 0.45 µm membrane filter and degas by sonication or helium sparging.

  • Diluent: The mobile phase is used as the diluent to ensure sample compatibility and prevent peak distortion.

  • Standard Solution Preparation:

    • This compound Stock (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound RS into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

    • Working Standard (e.g., 1.0 µg/mL): Dilute the stock solution appropriately to a concentration that represents the target impurity level (e.g., 0.1% of the sample concentration).

  • Sample Solution Preparation (for Drug Substance):

    • Accurately weigh about 50 mg of Vecuronium Bromide into a 50 mL volumetric flask.

    • Dissolve in and dilute to volume with the diluent to obtain a final concentration of 1.0 mg/mL.

HPLC Chromatographic Conditions

All quantitative data and instrument parameters are summarized in the table below for clarity.

ParameterCondition
Column Tracer Extrasil CN, 150 × 4.6 mm, 5 µm
Mobile Phase 0.05M o-Phosphoric Acid (pH 6.0) : Acetonitrile (50:50, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min[8]
Column Temperature 25 °C[8]
Detection Wavelength 210 nm[5][7]
Injection Volume 20 µL
Run Time Approximately 10 minutes

Trustworthiness: A Self-Validating System

The reliability of this method in a routine laboratory setting is ensured by a robust System Suitability Test (SST) protocol, which must be performed before any sample analysis. The SST verifies that the chromatographic system is performing adequately for the intended analysis.

System Suitability Test (SST)
  • SST Solution: Prepare a solution containing approximately 1.0 mg/mL of Vecuronium Bromide RS and 1.0 µg/mL of this compound RS in the diluent.

  • Procedure: Make five replicate injections of the SST solution.

  • Acceptance Criteria: The system is deemed suitable for use if the following criteria are met.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0 (for Vecuronium peak)Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) ≥ 2000 (for Vecuronium peak)Indicates column efficiency and good chromatographic performance.
% RSD of Peak Area ≤ 2.0% (for both peaks)Confirms the precision of the injection and detection system.
Resolution (Rs) ≥ 2.0 (between Vecuronium and 17-Deacetyl Vecuronium)CRITICAL: Guarantees that the impurity is baseline-separated from the API, allowing for accurate quantification.
Method Validation Pillars (ICH Q2(R1))

This method is designed to be fully validated according to ICH guidelines. Key validation parameters include:

  • Specificity: Proven through forced degradation studies, where vecuronium bromide is exposed to acid, base, oxidative, thermal, and photolytic stress.[5][9] The method must demonstrate that the 17-deacetyl vecuronium peak is free from co-elution with any newly formed degradants.

  • Linearity: The detector response for this compound must be linear across a range from the Limit of Quantification (LOQ) to at least 120% of the specification limit.[5][8]

  • Accuracy: Determined by performing recovery studies on spiked samples. Known amounts of this compound are added to the vecuronium bromide sample matrix, and the percentage recovery is calculated.

  • Precision: Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • LOQ/LOD: The Limit of Quantification and Limit of Detection are established to define the sensitivity of the method.[5][7]

Data Presentation and Visualization

Example Linearity Data

The following table presents representative linearity data for this compound.

Concentration (µg/mL)Peak Area (µV*s)
0.25 (LOQ)1,450
0.502,980
1.00 (100%)5,995
1.257,510
1.508,950
Correlation Coefficient (r²) ≥ 0.999
Experimental Workflow Diagram

The logical flow from sample preparation to final result is depicted below.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing & QC cluster_report 4. Reporting prep_mobile Prepare Mobile Phase & Diluent instrument HPLC Instrument Setup (Column, Flow, Temp) prep_mobile->instrument prep_std Prepare Standard Solutions injection Inject Samples & Standards prep_std->injection prep_sample Prepare Sample Solutions prep_sample->injection instrument->injection acquisition Data Acquisition (Chromatogram) injection->acquisition sst_check System Suitability Check (SST) acquisition->sst_check sst_check->instrument SST Fail quant Quantification (Peak Integration) sst_check->quant SST Pass report Final Report (% Impurity) quant->report

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method presented in this application note is demonstrated to be specific, reliable, and fit for the purpose of quantifying this compound in vecuronium bromide drug substance and finished product. The use of a cyano stationary phase provides the necessary selectivity to resolve this critical impurity from the main component and other degradation products. Adherence to the detailed protocol, particularly the system suitability criteria, will ensure the generation of accurate and trustworthy data essential for regulatory compliance and product quality assurance.

References

  • Abd Elrahman, M. K., El Houssini, O. M., & Zaazaa, H. E. (2020). Stability indicating liquid chromatography method for the analysis of Vecuronium bromide: study of the degradation profile. Heliyon, 6(3), e03530. [Link]

  • Semantic Scholar. (2020). Stability indicating liquid chromatography method for the analysis of Vecuronium bromide: study of the degradation profile. Heliyon. [Link]

  • PubMed. (2020). Stability indicating liquid chromatography method for the analysis of Vecuronium bromide: study of the degradation profile. Heliyon. [Link]

  • PubChemLite. This compound (C32H55N2O3). [Link]

  • precisionFDA. This compound. [Link]

  • ResearchGate. (2020). Typical LC chromatograms of Vecuronium bromide under stress conditions. [Link]

  • USP. Vecuronium Bromide Monograph. [Link]

  • SIELC Technologies. HPLC Method for Determination of Vecuronium on Primesep SB Column. [Link]

  • USP. USP Monographs: Vecuronium Bromide. USP29-NF24. [Link]

  • PubChem. Piperidinium, 1-((2beta,3alpha,5alpha,16beta,17beta)-3-(acetyloxy)-17-hydroxy-2-(1-piperidinyl)androstan-16-yl)-1-methyl-, bromide. [Link]

  • Google Patents. (2012). Vecuronium bromide compound and production method thereof.
  • ResearchGate. (2011). Determination of Vecuronium Bromide in Pharmaceuticals: Development, Validation and Comparative Study of HPLC and CZE Analytical Methods. [Link]

  • GSRS. 17-DEACETYL VECURONIUM. [Link]

  • uspbpep.com. USP Monographs: Pancuronium Bromide. [Link]

  • National Institutes of Health. (2020). Stability indicating liquid chromatography method for the analysis of Vecuronium bromide: study of the degradation profile. [Link]

  • Chromatography Forum. (2012). Vecuronium Bromide impurity method. [Link]

  • Omicsonline.org. (2016). Detection of Metabolites of Vecuronium Bromide in Visceral Samples Solves A Typical Death Mystery-(Toxicokinetics). [Link]

  • ScienceDirect. (2006). Simultaneous determination of pancuronium, vecuronium and their related compounds using LC–ESI-MS. [Link]

  • Pharmaceutical Partners of Canada Inc. (2008). PRODUCT MONOGRAPH VECURONIUM BROMIDE FOR INJECTION. [Link]

  • Sandoz Canada Inc. (2013). PRODUCT MONOGRAPH for VECURONIUM BROMIDE FOR INJECTION. [Link]

Sources

Application Note: Quantitative Analysis of 17-Deacetyl Vecuronium Bromide in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide and a detailed protocol for the quantitative analysis of 17-deacetyl vecuronium bromide, a primary metabolite of the neuromuscular blocking agent vecuronium bromide. The methodology leverages the sensitivity and selectivity of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using electrospray ionization. We delve into the rationale behind critical experimental choices, from sample preparation using solid-phase extraction to the optimization of chromatographic and mass spectrometric parameters. This guide is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, clinical and forensic toxicology, and drug metabolism research.

Introduction

Vecuronium bromide is a widely used non-depolarizing neuromuscular blocking agent in clinical anesthesia.[1][2] Its metabolism in the human body leads to the formation of several derivatives, including 3-deacetyl, 17-deacetyl, and 3,17-bisdeacetyl vecuronium.[1] The this compound metabolite is of significant interest in understanding the complete metabolic profile, pharmacokinetic properties, and potential toxicological effects of the parent drug.[3]

Due to the presence of a quaternary ammonium moiety, the analysis of vecuronium and its metabolites presents unique challenges, including difficulties with extraction and the lack of a strong UV chromophore for conventional HPLC analysis.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the definitive analytical technique, offering unparalleled sensitivity and specificity for quantifying these compounds in complex biological matrices such as plasma, serum, and urine.[1][4][5] This document outlines an optimized and robust LC-MS/MS method for the reliable determination of this compound.

Analyte Characteristics and Mass Spectrometric Behavior

Chemical Structure and Properties
  • Compound: 17-Deacetyl Vecuronium Cation

  • Molecular Formula: C₃₂H₅₅N₂O₃⁺[6]

  • Monoisotopic Mass: 515.4213 Da[7][8]

  • Structure: 17-Deacetyl vecuronium is an aminosteroidal compound characterized by a quaternary ammonium group, which makes it permanently charged, and a tertiary amine.[9][10] The loss of the acetyl group at the 17-position differentiates it from its parent compound, vecuronium.

Ionization and Fragmentation

As a pre-charged quaternary ammonium compound, 17-deacetyl vecuronium is ideally suited for analysis by positive mode electrospray ionization (ESI+).[1][11] It is directly observed as the singly charged cation [M]⁺ with an m/z of approximately 515.4.

The key to a selective tandem MS assay is the choice of a specific and stable fragmentation pathway using collision-induced dissociation (CID). For 17-deacetyl vecuronium, fragmentation is predictable. A primary fragmentation route involves the neutral loss of the remaining acetic acid molecule (60 Da) from the 3-position. Other significant fragments can arise from the cleavage of the piperidine rings. This specific fragmentation allows for the development of a highly selective Multiple Reaction Monitoring (MRM) assay.

G cluster_fragmentation Proposed Fragmentation of 17-Deacetyl Vecuronium Precursor Precursor Ion [M]⁺ m/z 515.4 Fragment1 Product Ion (Quantifier) Loss of Acetic Acid [M - C₂H₄O₂]⁺ m/z 455.4 Precursor->Fragment1 CID Fragment2 Product Ion (Qualifier) Piperidine Ring Cleavage m/z 98.1 Precursor->Fragment2 CID

Caption: Proposed CID fragmentation pathway for this compound.

Experimental Workflow and Protocols

The overall analytical workflow is designed to ensure high recovery, minimize matrix effects, and provide accurate, reproducible quantification.

G Sample 1. Biological Sample (e.g., Plasma, Serum) SPE 2. Solid-Phase Extraction (Weak Cation Exchange) Sample->SPE LC 3. LC Separation (Reversed-Phase C18) SPE->LC MS 4. MS/MS Detection (ESI+ MRM) LC->MS Data 5. Data Analysis & Quantification MS->Data

Caption: High-level experimental workflow for the analysis of 17-deacetyl vecuronium.

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

Rationale: While simple protein precipitation can be used, SPE is highly recommended for cleaner extracts and reduced ion suppression.[12] Weak cation-exchange (WCX) cartridges are particularly effective for isolating quaternary ammonium compounds from complex biological matrices like plasma or urine.[1][13][14]

Materials:

  • Weak Cation Exchange (WCX) SPE cartridges

  • Human Plasma/Serum (drug-free for calibration standards)

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled version or a structural analog like pancuronium)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ammonium Hydroxide

  • Deionized Water

Procedure:

  • Sample Pre-treatment: To 200 µL of plasma, add the internal standard solution. Vortex briefly.

  • Cartridge Conditioning: Condition the WCX SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load the pre-treated plasma sample onto the conditioned cartridge.

  • Washing:

    • Wash 1: Pass 1 mL of 0.1% formic acid in water to remove polar interferences.

    • Wash 2: Pass 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol. The basic mobile phase neutralizes the charge interaction with the sorbent, releasing the analyte.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[1] Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

Rationale: A reversed-phase C18 column provides effective separation of the analyte from endogenous matrix components.[4] The use of formic acid as a mobile phase modifier is crucial; it provides a proton source for good ESI performance and avoids the severe ion suppression associated with strong ion-pairing agents like TFA.[13]

Parameter Condition
HPLC System High-performance liquid chromatography system
Analytical Column Reversed-phase C18, 2.1 x 100 mm, 3.5 µm
Column Temperature 40 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL

Table 1: Liquid Chromatography Conditions

Time (min) % Mobile Phase B
0.05
1.05
5.095
7.095
7.15
10.05

Table 2: LC Gradient Elution Profile

Parameter Condition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Table 3: Mass Spectrometry Conditions

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Use
17-Deacetyl Vecuronium515.4455.410025Quantifier
17-Deacetyl Vecuronium515.498.110035Qualifier
Internal Standard (IS)User DefinedUser Defined100OptimizedQuantifier

Table 4: Multiple Reaction Monitoring (MRM) Transitions Note: Collision energies are starting points and must be optimized for the specific instrument used by infusing a standard solution of this compound.

Data Analysis and Validation

  • Quantification: The concentration of this compound in unknown samples is determined by constructing a calibration curve. This is achieved by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically applied.

  • Method Validation: The method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, limit of detection (LOD), limit of quantitation (LOQ), recovery, and matrix effects.[4] The qualifier ion transition is monitored to confirm the identity of the analyte, with the ion ratio (qualifier/quantifier) in samples required to be within a specified tolerance of the average ratio from calibration standards.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and selective protocol for the quantification of this compound in biological matrices. The combination of optimized solid-phase extraction for sample cleanup and specific MRM transitions for detection ensures high-quality data suitable for demanding applications in clinical and forensic toxicology and pharmaceutical research.

References

  • Shackman, H. M., & Tymiak, A. A. (2015). A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry. Journal of the American Society for Mass Spectrometry, 26(2), 303–310. [Link]

  • Usui, K., Hishinuma, T., Shima, N., Kudo, K., Takahashi, S., Abe, H., ... & Goto, J. (2006). Simultaneous determination of pancuronium, vecuronium and their related compounds using LC–ESI-MS. Legal Medicine, 8(3), 166-171. [Link]

  • Vorce, S. P., Holler, J. M., Copes, R., & Bosy, T. Z. (2008). Quantitative analysis of the aminosteroidal non-depolarizing neuromuscular blocking agent vecuronium by LC-ESI-MS: a postmortem investigation. Journal of analytical toxicology, 32(6), 405–410. [Link]

  • Shackman, H. M., & Tymiak, A. A. (2014). A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry. Journal of the American Society for Mass Spectrometry, 26(2), 303-10. [Link]

  • PubChem. (n.d.). This compound (C32H55N2O3). PubChem. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Simultaneous determination of pancuronium, vecuronium and their related compounds using LC-ESI-MS. Semantic Scholar. Retrieved from [Link]

  • Kosevich, M. V., Chagovets, V. V., Boryskina, O. P., & Orlov, V. V. (2015). Variable Electrospray Ionization and Matrix-Assisted Laser Desorption/Ionization Mass Spectra of the Bisquaternary Ammonium Salt Ethonium. Journal of Analytical & Bioanalytical Techniques, 6(5). [Link]

  • precisionFDA. (n.d.). This compound. precisionFDA. Retrieved from [Link]

  • PubChem. (n.d.). Piperidinium, 1-((2beta,3alpha,5alpha,16beta,17beta)-3-(acetyloxy)-17-hydroxy-2-(1-piperidinyl)androstan-16-yl)-1-methyl-, bromide. PubChem. Retrieved from [Link]

  • Zhang, Y., Wu, Y., Wang, L., & Liu, Y. (2015). Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. Analytical Methods, 7(14), 5859-5864. [Link]

  • Global Substance Registration System (GSRS). (n.d.). 17-DEACETYL VECURONIUM. GSRS. Retrieved from [Link]

  • Singh, V., Jaish, P. K., & Singh, R. (2015). Detection of Metabolites of Vecuronium Bromide in Visceral Samples Solves A Typical Death Mystery- (Toxicokinetics- Studies Using Gc-Ms Technique). ResearchGate. [Link]

  • Singh, V., Jaish, P. K., & Singh, R. (2015). Detection of Metabolites of Vecuronium Bromide in Visceral Samples Solves A Typical Death Mystery- (Toxicokinetics). IOSR Journal of Pharmacy and Biological Sciences, 10(4), 50-55. [Link]

  • Castagnoli, K. P., Shin, Y. G., & Castagnoli, N. (1990). Mass spectrometric assay for determination of pancuronium and vecuronium in biological fluids utilizing the moving belt introduction system. Biomedical & environmental mass spectrometry, 19(2), 69–74. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Determination of Vecuronium on Primesep SB Column. SIELC. Retrieved from [Link]

  • Ciceri, S., et al. (n.d.). Vecuronium bromide and its advanced intermediates: a crystallographic and spectroscopic study. AIR Unimi. Retrieved from [Link]

  • PubChem. (n.d.). 17-Deacetyl vecuronium. PubChem. Retrieved from [Link]

Sources

Application Note: Quantification of 17-Deacetyl Vecuronium in Plasma Samples

Author: BenchChem Technical Support Team. Date: February 2026

A Detailed Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, step-by-step protocol for the quantification of 17-deacetyl vecuronium, the primary active metabolite of the neuromuscular blocking agent vecuronium, in human plasma samples. The method utilizes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, ensuring high selectivity and accuracy. The protocol details sample preparation using solid-phase extraction (SPE), optimized chromatographic separation, and mass spectrometric conditions. This guide is designed to be a self-contained resource, explaining the rationale behind key experimental choices and adhering to principles of bioanalytical method validation as outlined by major regulatory bodies.

Introduction

Vecuronium bromide is a widely used non-depolarizing neuromuscular blocking agent in clinical anesthesia. Its metabolism primarily involves deacetylation at the 17-position, forming 17-deacetyl vecuronium. This metabolite retains approximately 50-70% of the neuromuscular blocking activity of the parent compound. In patients with impaired renal function, accumulation of 17-deacetyl vecuronium can lead to a prolonged neuromuscular blockade, making its accurate quantification in plasma essential for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety.

This document outlines a validated LC-MS/MS method for the precise measurement of 17-deacetyl vecuronium in plasma, offering the high sensitivity and specificity required for clinical and research applications.

Principle of the Method

The analytical procedure involves the extraction of 17-deacetyl vecuronium and a suitable internal standard (IS) from a plasma matrix. A solid-phase extraction (SPE) technique is employed for sample cleanup and concentration. The extracted analytes are then separated using reversed-phase high-performance liquid chromatography (HPLC) and detected by a triple quadrupole mass spectrometer. Quantification is achieved through multiple reaction monitoring (MRM), which enhances selectivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

Materials and Reagents

3.1. Chemicals and Solvents

  • 17-Deacetyl Vecuronium reference standard

  • Vecuronium Bromide (for use as an internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Drug-free human plasma

3.2. Consumables

  • Solid-Phase Extraction (SPE) cartridges (e.g., Weak cation exchange cartridges)[1]

  • Polypropylene tubes and autosampler vials

  • Pipettes and tips

3.3. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source

  • SPE manifold

  • Nitrogen evaporator

  • Centrifuge

  • Vortex mixer

Experimental Procedures
4.1. Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of 17-deacetyl vecuronium and vecuronium bromide reference standards. Dissolve each in 1 mL of methanol to create individual stock solutions. Store at -20°C.

  • Working Solutions: Prepare serial dilutions of the 17-deacetyl vecuronium stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create calibration curve standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Prepare a 100 ng/mL working solution of vecuronium bromide in a 50:50 (v/v) mixture of acetonitrile and water.

4.2. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a critical step for removing plasma proteins and other endogenous interferences that can suppress the ionization of the target analyte in the mass spectrometer.[2][3][4] A weak cation exchange cartridge is effective for extracting the quaternary amine structure of vecuronium and its metabolites.[1]

SPE_Workflow Figure 1. Solid-Phase Extraction Workflow cluster_pretreatment Sample Pre-treatment cluster_spe SPE Cartridge Steps cluster_post_extraction Final Processing p1 Aliquot 200 µL Plasma p2 Add 25 µL IS Solution (100 ng/mL Vecuronium) p1->p2 p3 Add 200 µL Methanol for deproteinization p2->p3 p4 Vortex and Centrifuge p3->p4 s1 Condition: 1 mL Methanol s2 Equilibrate: 1 mL Water s1->s2 s3 Load: Supernatant from pre-treated sample s2->s3 s4 Wash 1: 1 mL Water s3->s4 s5 Wash 2: 1 mL 50% Methanol s4->s5 s6 Elute: 1 mL 50 mM HCl in Methanol s5->s6 d1 Evaporate eluate to dryness under N2 at 40°C d2 Reconstitute in 100 µL Mobile Phase d1->d2 d3 Transfer to autosampler vial d2->d3 Inject into LC-MS/MS Inject into LC-MS/MS d3->Inject into LC-MS/MS

Caption: A schematic of the solid-phase extraction protocol for plasma samples.

Step-by-Step Protocol:

  • Pre-treatment: To a 200 µL plasma sample in a polypropylene tube, add 25 µL of the IS working solution (100 ng/mL). Add 200 µL of methanol to precipitate proteins. Vortex thoroughly and centrifuge.[1]

  • SPE Cartridge Conditioning: Condition a weak cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water.[1]

  • Sample Loading: Apply the supernatant from the pre-treated sample to the conditioned cartridge.

  • Washing: Wash the cartridge sequentially with 1 mL of water and 1 mL of a 50:50 (v/v) methanol-water solution to remove unbound impurities.[1]

  • Elution: Elute the analytes with 1 mL of a 50 mM HCl-methanol solution.[1]

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

4.3. LC-MS/MS Conditions

Chromatographic Conditions:

ParameterSetting
HPLC Column C18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 min
Column Temp. 40°C
Injection Vol. 10 µL

Mass Spectrometric Conditions:

ParameterSetting
Ionization Electrospray (ESI), Positive Mode
Scan Type Multiple Reaction Monitoring (MRM)
IS Voltage 5500 V
Source Temp. 500°C
MRM Transitions See Table 1

Table 1: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)
17-Deacetyl Vecuronium515.4 (M+)258.1
Vecuronium (IS)557.5 (M+)279.2
Note: The precursor ion for 17-deacetyl vecuronium corresponds to its singly charged molecule [M]+.[1] Product ions are chosen based on their stability and intensity to ensure sensitive and reliable detection.[1]
Method Validation

For the method to be considered reliable for regulated bioanalysis, it must be validated according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7]

Validation_Parameters Figure 2. Key Bioanalytical Validation Parameters cluster_params Validation Pillars center Validated Method Selectivity Selectivity Selectivity->center Linearity Linearity & Range Linearity->center Accuracy Accuracy Accuracy->center Precision Precision Precision->center Recovery Recovery Recovery->center MatrixEffect Matrix Effect MatrixEffect->center Stability Stability Stability->center

Sources

Application Note: A Guide to the Use of 17-Deacetyl Vecuronium Bromide as a Reference Standard in Chromatographic Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Impurity Profiling

Vecuronium bromide is a potent, non-depolarizing neuromuscular blocking agent widely employed in clinical anesthesia to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgical procedures.[1][2] As with any high-potency pharmaceutical agent, ensuring its purity, stability, and safety is of paramount importance. The manufacturing process and subsequent storage of vecuronium bromide can lead to the formation of related substances or degradation products, which may possess different toxicological or pharmacological profiles.[3][4]

One of the principal related substances is 17-deacetyl vecuronium bromide , a primary metabolite and a known process and degradation impurity.[5][6] This compound, formed by the hydrolysis of the acetyl group at the 17-position of the steroid nucleus, is designated as Vecuronium Bromide Impurity E by the European Pharmacopoeia (EP).[7][8] Regulatory bodies and pharmacopoeias worldwide, including the United States Pharmacopeia (USP), mandate strict control over the levels of such impurities in both the active pharmaceutical ingredient (API) and the final drug product.[9]

This application note provides a comprehensive guide for researchers, analytical scientists, and quality control professionals on the use of this compound as a certified reference standard for the accurate identification and quantification in vecuronium bromide samples using High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties of the Reference Standard

A thorough understanding of the reference standard's properties is fundamental to its correct application.

PropertyDataSource(s)
IUPAC Name [(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide[6][10]
Synonyms 17-Deacetylvecuronium, Vecuronium Bromide EP Impurity E, 17-hydroxyvecuronium[1][7][10]
CAS Number 50587-95-6[1][5][10]
Molecular Formula C₃₂H₅₅BrN₂O₃[1][10]
Molecular Weight 595.7 g/mol [1][6][10]
Canonical SMILES CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3CC[C@]5([C@H]3C[N+]6(CCCCC6)C)C.[Br-][10]

Conceptual Framework: The Role of the Reference Standard in Quality Control

The use of a certified reference standard is the cornerstone of quantitative analysis in pharmaceutical quality control. It provides a calibrated benchmark against which the unknown concentration of an impurity in a sample can be measured. The diagram below illustrates this crucial relationship.

G cluster_0 Drug Lifecycle cluster_1 Impurity Formation cluster_2 Analytical Workflow API Vecuronium Bromide (API) Formulation Pharmaceutical Formulation API->Formulation Degradation Metabolism / Degradation (e.g., Hydrolysis) API->Degradation can lead to QC QC Analysis (HPLC) Formulation->QC Is tested by Impurity This compound (Impurity E) Degradation->Impurity Impurity->QC Is detected & quantified in RefStd This compound (Reference Standard) RefStd->QC Calibrates

Fig 1. Role of the reference standard in the quality control of vecuronium bromide.

Application Protocol: HPLC Method for Impurity Profiling

This protocol describes a stability-indicating Reverse-Phase HPLC (RP-HPLC) method for the quantification of this compound in a vecuronium bromide drug substance or product.

Principle

The method separates vecuronium bromide from its related substances, including this compound, based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. Detection by UV absorbance allows for quantification by comparing the peak area of the impurity in the sample to that of a certified reference standard of known concentration.[4]

Materials and Reagents
  • Reference Standards:

    • This compound (Impurity E) Reference Standard

    • Vecuronium Bromide Reference Standard

  • Solvents: Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q)

  • Reagents: Orthophosphoric Acid (O-phosphoric acid), 85%

  • Sample: Vecuronium Bromide API or finished product for analysis

Instrumentation
  • High-Performance Liquid Chromatograph (HPLC) system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Chromatography Data System (CDS) for data acquisition and processing.

Chromatographic Conditions

The following conditions are adapted from established methods for analyzing vecuronium bromide and its degradation products.[11]

ParameterConditionRationale
Column Cyano (CN) column, e.g., Tracer Extrasil CN (150 x 4.6 mm, 5 µm)A CN phase provides alternative selectivity to C18 for polar and basic compounds like vecuronium and its impurities.[11]
Mobile Phase Isocratic mixture of 0.05M O-phosphoric acid (pH 6.0) and Acetonitrile (50:50, v/v)Provides good resolution and peak shape. The phosphate buffer controls the ionization state of the analytes.[11]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring efficient separation within a reasonable runtime.
Detection 210 nmThis wavelength provides adequate sensitivity for both vecuronium bromide and its related substances.[3][4]
Column Temperature 25 °C (Ambient)Ensures reproducible retention times by maintaining a stable operating temperature.
Injection Volume 20 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Preparation of Solutions
  • Mobile Phase Preparation:

    • Prepare a 0.05M solution of O-phosphoric acid in HPLC-grade water.

    • Adjust the pH to 6.0 using a suitable base (e.g., dilute NaOH or triethylamine).

    • Mix this aqueous buffer with acetonitrile in a 50:50 volume ratio.

    • Filter the final mobile phase through a 0.45 µm membrane filter and degas thoroughly before use.

  • Standard Solution (Example Concentration: 10 µg/mL):

    • Accurately weigh approximately 5 mg of the this compound Reference Standard into a 50 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase. This is your Stock Standard Solution (approx. 100 µg/mL).

    • Pipette 5.0 mL of the Stock Standard Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase to obtain a final concentration of approximately 10 µg/mL .

  • Test Solution (Example Concentration: 1 mg/mL):

    • Accurately weigh approximately 50 mg of the Vecuronium Bromide sample into a 50 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase. Mix thoroughly.

  • System Suitability Solution (SSS):

    • Prepare a solution in the mobile phase containing approximately 1 mg/mL of Vecuronium Bromide RS and 10 µg/mL of this compound RS.

    • The purpose of this solution is to verify the performance of the chromatographic system before analyzing any samples, ensuring that the method is capable of adequately separating the impurity from the main peak.[9][12]

Chromatographic Procedure & System Suitability

The following workflow ensures the validity and accuracy of the analytical run.

G start Start prep Prepare Mobile Phase & Solutions start->prep equilibrate Equilibrate HPLC System (Stable Baseline) prep->equilibrate inject_blank Inject Blank (Mobile Phase) equilibrate->inject_blank inject_sss Inject SSS (System Suitability) inject_blank->inject_sss check_sst SST Criteria Met? inject_sss->check_sst inject_std Inject Standard Solution (e.g., 5 Replicates) check_sst->inject_std Yes fail FAIL: Investigate & Rectify System check_sst->fail No check_std_rsd %RSD < 2.0%? inject_std->check_std_rsd inject_sample Inject Test Solution(s) check_std_rsd->inject_sample Yes check_std_rsd->fail No process Integrate Peaks & Calculate Results inject_sample->process stop End process->stop fail->equilibrate Re-equilibrate

Fig 2. Experimental workflow for HPLC purity analysis.

System Suitability Testing (SST) - A Self-Validating System

Before sample analysis, the SSS is injected to ensure the chromatographic system is performing correctly. Key parameters include:

  • Resolution (Rs): The resolution between the vecuronium bromide peak and the this compound peak should be not less than 2.0 . This confirms the method's ability to separate the two compounds.

  • Tailing Factor (T): The tailing factor for the this compound peak should be not more than 2.0 . This indicates good peak symmetry, which is essential for accurate integration.

  • Relative Standard Deviation (%RSD): Inject the Standard Solution five times. The %RSD of the peak areas for this compound should be not more than 2.0% . This demonstrates the precision of the system.

Data Analysis and Calculation

Calculate the percentage of this compound in the vecuronium bromide sample using the following formula:

% Impurity = (AreaImpurity / AreaStandard) x (ConcStandard / ConcSample) x 100

Where:

  • AreaImpurity = Peak area of this compound in the Test Solution chromatogram.

  • AreaStandard = Average peak area of this compound from the replicate injections of the Standard Solution.

  • ConcStandard = Concentration of the this compound Standard Solution (e.g., in mg/mL).

  • ConcSample = Concentration of the Vecuronium Bromide Test Solution (e.g., in mg/mL).

Conclusion

The use of a well-characterized, certified reference standard of this compound is indispensable for the reliable quality control of vecuronium bromide API and its formulations. The HPLC protocol detailed in this note provides a robust framework for accurately identifying and quantifying this critical impurity, thereby ensuring that the final drug product meets the stringent purity and safety requirements set forth by global regulatory authorities. Adherence to system suitability criteria is essential for validating the performance of the analytical method prior to each use, guaranteeing the integrity and trustworthiness of the generated data.

References

  • USP. (n.d.). USP Monographs: Vecuronium Bromide. USP29-NF24. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Vecuronium bromide on Newcrom R1 HPLC column. Retrieved from [Link]

  • British Pharmacopoeia. (n.d.). vecuronium bromide - Reference Standards catalogue. Retrieved from [Link]

  • Garcia, P. L., et al. (2011). Determination of Vecuronium Bromide in Pharmaceuticals: Development, Validation and Comparative Study of HPLC and CZE Analytical Methods. ResearchGate. Retrieved from [Link]

  • El-Kousy, N. M., et al. (2020). Stability indicating liquid chromatography method for the analysis of Vecuronium bromide: study of the degradation profile. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN113092656A - Method for detecting related substances in vecuronium bromide medicine for injection.
  • USP. (n.d.). Vecuronium Bromide Monograph. Retrieved from [Link]

  • El-Kousy, N. M., et al. (2020). Stability indicating liquid chromatography method for the analysis of Vecuronium bromide: study of the degradation profile. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 17-Deacetyl vecuronium. PubChem Compound Summary for CID 14029406. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 17-DEACETYL VECURONIUM. Retrieved from [Link]

  • ResearchGate. (n.d.). Typical LC chromatograms of Vecuronium bromide under stress conditions. Retrieved from [Link]

  • Isaacs, D. A., et al. (2023). Assessment of Vecuronium Quality Using Near-Infrared Spectrometry. PMC. Retrieved from [Link]

  • El-Kousy, N. M., et al. (2020). Stability indicating liquid chromatography method for the analysis of Vecuronium bromide: study of the degradation profile. NIH. Retrieved from [Link]

  • Kumar, A., et al. (2015). Detection of Metabolites of Vecuronium Bromide in Visceral Samples Solves A Typical Death Mystery. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102603850A - Vecuronium bromide compound and production method thereof.
  • Pharmaffiliates. (n.d.). Vecuronium Bromide-impurities. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C32H55N2O3). Retrieved from [Link]

  • Google Patents. (n.d.). CN101684139A - Synthesis process of vecuronium bromide.
  • precisionFDA. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidinium, 1-((2beta,3alpha,5alpha,16beta,17beta)-3-(acetyloxy)-17-hydroxy-2-(1-piperidinyl)androstan-16-yl)-1-methyl-, bromide. PubChem Compound Summary for CID 5493035. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis process of vecuronium bromide - Eureka. Retrieved from [Link]

  • Ciceri, S., et al. (n.d.). Vecuronium bromide and its advanced intermediates: a crystallographic and spectroscopic study. AIR Unimi. Retrieved from [Link]

Sources

Application Note: A Comprehensive Guide to Analytical Techniques for Vecuronium Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the analytical techniques for profiling impurities in vecuronium bromide. Vecuronium bromide, a non-depolarizing neuromuscular blocking agent, requires stringent purity control to ensure its safety and efficacy.[1][2] This application note delves into the common impurities associated with vecuronium, outlines robust analytical methodologies for their detection and quantification, and provides detailed, field-proven protocols. The methodologies discussed include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis (CE), with a focus on explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Criticality of Impurity Profiling for Vecuronium

Vecuronium bromide is a synthetic steroid derivative used as a muscle relaxant in general anesthesia.[1][3] Its chemical structure, 1-[(2β,3α,5α,16β,17β)-3,17-bis(acetyloxy)-2-(1-piperidinyl)androstan-16-yl]-1-methyl-piperidinium bromide, lends itself to potential impurities arising from the manufacturing process, degradation, or improper storage.[4] Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) set strict limits on these impurities.[5][6] Therefore, robust and validated analytical methods are paramount for ensuring the quality, safety, and efficacy of vecuronium bromide drug products.

Impurity profiling is essential for:

  • Safety: Identifying and controlling potentially toxic impurities.

  • Efficacy: Ensuring the active pharmaceutical ingredient (API) meets the required potency.

  • Stability: Understanding the degradation pathways to establish appropriate storage conditions and shelf-life.

  • Regulatory Compliance: Meeting the stringent requirements of pharmacopeias and regulatory agencies.[6]

Understanding Vecuronium Bromide Impurities

A thorough understanding of potential impurities is the foundation of a successful profiling strategy. Impurities in vecuronium bromide can be broadly categorized as:

  • Related Compounds: Structurally similar molecules formed during synthesis.

  • Degradation Products: Formed due to hydrolysis, oxidation, photolysis, or thermal stress.[7][8]

  • Residual Solvents and Reagents: Left over from the manufacturing process.

Several pharmacopeial and non-pharmacopeial impurities have been identified.[1] Key related compounds listed in the USP and EP include Vecuronium Bromide Related Compounds A, B, C, and F.[1][5][6]

Table 1: Common Impurities of Vecuronium Bromide

Impurity NameOther NamesCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Vecuronium Bromide EP Impurity AVecuronium Bromide USP Related Compound A13529-31-2C₃₃H₅₄N₂O₄542.80
Vecuronium Bromide EP Impurity B-50587-95-6C₃₂H₅₅BrN₂O₃595.71
Vecuronium Bromide EP Impurity C (Bromide Salt)Vecuronium Related Compound F (Bromide Salt)73319-13-8C₃₂H₅₅BrN₂O₃595.69
Vecuronium Bromide EP Impurity D (Bromide Salt)-73319-30-9C₃₀H₅₃BrN₂O₂553.67
Vecuronium Bromide EP Impurity E-50587-95-6C₃₂H₅₅BrN₂O₃595.71

Data sourced from various suppliers and pharmacopeias.[1][5][9]

Forced degradation studies are crucial for identifying potential degradation products that may not be present in significant quantities under normal storage conditions but could form over the product's shelf-life.[7][8][10] These studies typically involve exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light, as recommended by the International Conference on Harmonisation (ICH) guidelines.[7][8]

Analytical Methodologies: A Comparative Overview

The choice of analytical technique is dictated by the specific requirements of the analysis, such as the need for separation, identification, or quantification of impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for vecuronium impurity profiling due to its high resolution, sensitivity, and reproducibility.[7][8][11] Reversed-phase (RP-LC) methods are common, often utilizing C18 or cyano (CN) columns.[7][8]

Causality Behind Experimental Choices:

  • Column Chemistry: Cyano (CN) columns are often preferred for their unique selectivity for polar and moderately non-polar compounds, providing good separation of vecuronium and its structurally similar impurities.[7][8] Mixed-mode columns with ion-pairing groups can also offer excellent retention and separation.[3]

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier (typically acetonitrile) is used. The pH of the buffer is a critical parameter to control the ionization state of the analytes and achieve optimal separation.[7][8][11] Ion-pairing reagents like tetramethylammonium hydroxide may be used to improve peak shape and retention of the quaternary ammonium compounds.[12]

  • Detection: UV detection is commonly employed, typically at a low wavelength (around 210-215 nm) where the analytes exhibit sufficient absorbance.[7][8][13]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification and structural elucidation of unknown impurities.[7][8] It combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. This is particularly valuable in forced degradation studies where novel degradation products may be formed.[7][8]

Causality Behind Experimental Choices:

  • Ionization Source: Electrospray ionization (ESI) is well-suited for the analysis of polar and ionic compounds like vecuronium and its impurities.

  • Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), and ion trap, each offering different advantages in terms of resolution, mass accuracy, and tandem MS capabilities.

Capillary Electrophoresis (CE)

Capillary electrophoresis offers an alternative separation mechanism to HPLC and can be particularly useful for charged species like vecuronium.[14][15][16] It provides high separation efficiency and requires minimal sample and solvent consumption.

Causality Behind Experimental Choices:

  • Background Electrolyte (BGE): The composition and pH of the BGE are critical for achieving separation. Borate buffers are commonly used.[14][15]

  • Additives: Cyclodextrins can be added to the BGE to improve the separation of structurally similar compounds by forming inclusion complexes.[14][15]

  • Detection: Indirect UV detection or capacitively coupled contactless conductivity detection (C4D) are often employed.[11][14][15][16]

Detailed Protocols and Workflows

Protocol 1: HPLC-UV Method for Quantification of Vecuronium and its Impurities

This protocol is a representative method based on published literature for the routine quality control of vecuronium bromide.[7][8]

Objective: To separate and quantify vecuronium bromide and its known related compounds.

Materials:

  • HPLC system with UV detector

  • Tracer Extrasil CN column (150 x 4.6 mm, 5 µm) or equivalent[7][8]

  • Vecuronium Bromide Reference Standard (USP or EP)[4][6]

  • Reference standards for known impurities

  • Acetonitrile (HPLC grade)

  • Ortho-phosphoric acid

  • Water (HPLC grade)

Experimental Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a 50:50 (v/v) mixture of 0.05M ortho-phosphoric acid (adjusted to pH 6.0) and acetonitrile.[7][8] Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the vecuronium bromide reference standard and each impurity standard in the mobile phase to prepare a stock solution. Prepare working standard solutions by serial dilution to cover a concentration range of 10-120 µg/mL.[7][8]

  • Sample Solution Preparation: Accurately weigh and dissolve the vecuronium bromide sample in the mobile phase to obtain a final concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: Tracer Extrasil CN (150 x 4.6 mm, 5 µm)[7][8]

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: Ambient

    • Detection Wavelength: 210 nm[7][8]

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis: Identify the peaks based on their retention times compared to the standards. Quantify the impurities using a calibration curve generated from the standard solutions.

Workflow Diagram:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (0.05M H3PO4 pH 6 : ACN, 50:50) HPLC HPLC System (CN Column, 210 nm) MobilePhase->HPLC StandardSol Standard Solutions (10-120 µg/mL) Injection Inject 20 µL StandardSol->Injection SampleSol Sample Solution SampleSol->Injection Chromatogram Record Chromatogram HPLC->Chromatogram Injection->HPLC Flow: 1.0 mL/min Quantification Identify & Quantify Impurities Chromatogram->Quantification

Caption: HPLC-UV workflow for vecuronium impurity profiling.

Protocol 2: Forced Degradation Study using LC-MS

Objective: To identify potential degradation products of vecuronium bromide under various stress conditions.

Materials:

  • LC-MS system (e.g., Q-TOF or Orbitrap) with an ESI source

  • C18 column suitable for mass spectrometry

  • Vecuronium Bromide API

  • Hydrochloric acid (2M)[7][8]

  • Sodium hydroxide (2M)[7][8]

  • Hydrogen peroxide (3%)[7][8]

  • UV lamp (254 nm)[7][8]

  • Oven

Experimental Protocol:

  • Sample Preparation: Prepare a stock solution of vecuronium bromide in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample with 2M HCl and heat.[7][8]

    • Base Hydrolysis: Treat the sample with 2M NaOH at room temperature.[7][8]

    • Oxidation: Treat the sample with 3% H₂O₂.[7][8]

    • Thermal Degradation: Expose the solid drug or solution to heat (e.g., 135°C).[7][8]

    • Photodegradation: Expose the solution to UV light at 254 nm.[7][8]

  • LC-MS Analysis:

    • Column: A suitable C18 column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Ionization: ESI in positive mode.

    • Mass Analysis: Acquire full scan data and tandem MS (MS/MS) data for the detected peaks.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control. Identify the degradation products by analyzing their mass spectra and fragmentation patterns.

Workflow Diagram:

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis & Identification Vecuronium Vecuronium Bromide Solution Acid Acidic (2M HCl) Vecuronium->Acid Base Basic (2M NaOH) Vecuronium->Base Oxidation Oxidative (3% H2O2) Vecuronium->Oxidation Thermal Thermal (135°C) Vecuronium->Thermal Photo Photolytic (UV 254 nm) Vecuronium->Photo LCMS LC-MS Analysis (ESI+, Full Scan & MS/MS) Acid->LCMS Base->LCMS Oxidation->LCMS Thermal->LCMS Photo->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis Identification Impurity Identification DataAnalysis->Identification

Caption: Forced degradation study workflow using LC-MS.

Protocol 3: Capillary Electrophoresis Method

This protocol is based on a published method for the separation of vecuronium and related compounds.[14][15]

Objective: To provide an alternative, high-efficiency separation method for vecuronium impurity profiling.

Materials:

  • Capillary Electrophoresis system with a UV or C4D detector

  • Fused-silica capillary (e.g., 50 µm i.d.)[14][15]

  • Borate buffer (50 mM, pH 9.5)[14][15]

  • (2-hydroxypropyl)-γ-cyclodextrin[14][15]

Experimental Protocol:

  • Background Electrolyte (BGE) Preparation: Prepare a 50 mM borate buffer and adjust the pH to 9.5. Add 12.5 mg/mL of (2-hydroxypropyl)-γ-cyclodextrin to the buffer.[14][15]

  • Capillary Conditioning: Condition a new capillary by flushing with 1M NaOH, followed by water, and then the BGE.

  • Sample and Standard Preparation: Dissolve samples and standards in the BGE.

  • Electrophoretic Conditions:

    • Capillary: Bare fused-silica (e.g., 75 cm total length)[14][15]

    • Voltage: +30 kV[14][15]

    • Temperature: 25°C[14][15]

    • Injection: Hydrodynamic injection (e.g., 1000 mbar for 3 s).[14][15]

  • Analysis: Run the electrophoresis and detect the separated components.

Workflow Diagram:

CE_Workflow cluster_prep Preparation cluster_analysis Electrophoresis cluster_detection Detection & Analysis BGE BGE Preparation (50 mM Borate, pH 9.5 + Cyclodextrin) CE_System CE System BGE->CE_System Sample Sample/Standard Preparation Injection Hydrodynamic Injection Sample->Injection Capillary Capillary Conditioning Capillary->CE_System Separation Separation (+30 kV, 25°C) Injection->Separation Detection Detection (UV or C4D) Separation->Detection Analysis Data Analysis Detection->Analysis

Caption: Capillary electrophoresis workflow for vecuronium analysis.

Method Validation

All analytical methods used for impurity profiling must be validated according to ICH guidelines to ensure they are suitable for their intended purpose.[7][8] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[11]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[7][8]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.[7][8]

  • Accuracy: The closeness of the test results to the true value.[14][15]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[7][8]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7][8]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The impurity profiling of vecuronium bromide is a critical aspect of its quality control, ensuring the safety and efficacy of this important neuromuscular blocking agent. A combination of orthogonal analytical techniques, primarily HPLC-UV for routine analysis and LC-MS for identification of unknown impurities, provides a comprehensive approach. Capillary electrophoresis offers a valuable alternative with high separation efficiency. The protocols and insights provided in this application note serve as a guide for developing and implementing robust and reliable methods for vecuronium impurity profiling, grounded in scientific principles and regulatory expectations.

References

  • Petrů, K., Jáč, P., et al. (2011). Determination of muscle relaxants pancuronium and vecuronium bromide by capillary electrophoresis with capacitively coupled contactless conductivity detection. Electrophoresis. [Link]

  • Abd Elrahman, M. K., et al. (2020). Stability indicating liquid chromatography method for the analysis of Vecuronium bromide: study of the degradation profile. Heliyon, 6(3), e03530. [Link]

  • ResearchGate. (n.d.). Determination of muscle relaxants pancuronium and vecuronium bromide by capillary electrophoresis with capacitively coupled contactless conductivity detection. [Link]

  • Pharmaffiliates. (n.d.). Vecuronium Bromide-impurities. [Link]

  • ResearchGate. (n.d.). Determination of Vecuronium Bromide in Pharmaceuticals: Development, Validation and Comparative Study of HPLC and CZE Analytical Methods. [Link]

  • Veeprho. (n.d.). Vecuronium EP Impurity C (Bromide Salt) | CAS 73319-13-8. [Link]

  • PubMed. (2020). Stability indicating liquid chromatography method for the analysis of Vecuronium bromide: study of the degradation profile. Heliyon. [Link]

  • Semantic Scholar. (n.d.). Determination of muscle relaxants pancuronium and vecuronium bromide by capillary electrophoresis with capacitively coupled contactless conductivity detection. [Link]

  • Google Patents. (n.d.). CN102603850A - Vecuronium bromide compound and production method thereof.
  • SIELC Technologies. (n.d.). HPLC Method for Determination of Vecuronium on Primesep SB Column. [Link]

  • ResearchGate. (n.d.). Typical LC chromatograms of Vecuronium bromide under stress conditions.... [Link]

  • SynZeal. (n.d.). Vecuronium Bromide EP Impurity A | 13529-31-2. [Link]

  • DBpia. (n.d.). Stability indicating liquid chromatography method for the analysis of Vecuronium bromide: study of the degradation profile. [Link]

  • USP. (n.d.). USP Monographs: Vecuronium Bromide. [Link]

  • Chromatography Forum. (2012). Vecuronium Bromide impurity method. [Link]

  • Semantic Scholar. (n.d.). Determination of Vecuronium Bromide in Pharmaceuticals: Development, Validation and Comparative Study of HPLC and CZE Analytical Methods. [Link]

  • Omicsonline. (n.d.). Detection of Metabolites of Vecuronium Bromide in Visceral Samples Solves A Typical Death Mystery. [Link]

  • PubChem. (n.d.). Vecuronium Bromide. [Link]

  • British Pharmacopoeia. (n.d.). vecuronium bromide - Reference Standards catalogue. [Link]

  • ScienceDirect. (n.d.). Simultaneous determination of pancuronium, vecuronium and their related compounds using LC–ESI-MS. [Link]

Sources

Quantitative Analysis of Vecuronium and its Metabolites in Human Plasma by LC-MS/MS: An Application Note for Preclinical and Clinical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Vecuronium is a potent, non-depolarizing neuromuscular blocking agent widely employed in clinical anesthesia to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgical procedures.[1] As an aminosteroid compound, its pharmacokinetic and pharmacodynamic profile is influenced by its metabolism, primarily through deacetylation, into active and inactive metabolites. The principal active metabolite, 3-desacetylvecuronium, exhibits approximately 80% of the neuromuscular blocking activity of the parent drug and its accumulation, particularly in patients with renal impairment, can lead to prolonged paralysis.[2] Other significant metabolites include 17-desacetylvecuronium and 3,17-desacetylvecuronium.[3] Consequently, the sensitive and specific quantification of vecuronium and its metabolites in biological matrices is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling, therapeutic drug monitoring (TDM), and toxicological investigations.[4]

This application note provides a comprehensive, field-proven Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) protocol for the simultaneous determination of vecuronium and its primary metabolites (3-desacetylvecuronium, 17-desacetylvecuronium, and 3,17-desacetylvecuronium) in human plasma. The methodologies described herein are designed for researchers, scientists, and drug development professionals, offering detailed guidance on sample preparation, chromatographic separation, and mass spectrometric detection, underpinned by a rationale for key experimental choices.

Metabolic Pathway of Vecuronium

Vecuronium undergoes hepatic metabolism primarily through hydrolysis of its acetyl groups. The metabolic cascade involves the formation of three key metabolites. Deacetylation at the 3-position yields the active metabolite, 3-desacetylvecuronium. Deacetylation at the 17-position results in 17-desacetylvecuronium, and subsequent deacetylation of the remaining acetyl group leads to the formation of 3,17-desacetylvecuronium.[3]

G Vecuronium Vecuronium Metabolite1 3-desacetylvecuronium (Active) Vecuronium->Metabolite1  Deacetylation at C3 Metabolite2 17-desacetylvecuronium Vecuronium->Metabolite2  Deacetylation at C17 Metabolite3 3,17-desacetylvecuronium Metabolite1->Metabolite3 Deacetylation at C17 Metabolite2->Metabolite3 Deacetylation at C3

Caption: Metabolic pathway of vecuronium.

Experimental Workflow

The analytical workflow encompasses sample preparation via two robust methods—Solid-Phase Extraction (SPE) and Protein Precipitation (PPT)—followed by chromatographic separation and detection using LC-MS/MS.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Plasma Sample Plasma Sample SPE Solid-Phase Extraction (Weak Cation Exchange) Plasma Sample->SPE PPT Protein Precipitation (Acetonitrile) Plasma Sample->PPT LC-MS/MS Liquid Chromatography- Tandem Mass Spectrometry SPE->LC-MS/MS PPT->LC-MS/MS Quantification Quantification of Analytes LC-MS/MS->Quantification

Caption: Overall experimental workflow.

Methodology

Materials and Reagents
  • Vecuronium bromide, 3-desacetylvecuronium, 17-desacetylvecuronium, and 3,17-desacetylvecuronium reference standards

  • Stable isotope-labeled (SIL) internal standard (e.g., vecuronium-d3) or a suitable structural analog (e.g., pancuronium)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Ammonium formate

  • Human plasma (drug-free)

  • Weak Cation Exchange (WCX) SPE cartridges

  • 96-well protein precipitation plates

Sample Preparation

The choice between Solid-Phase Extraction and Protein Precipitation depends on the desired level of sample cleanup and throughput.

Protocol 1: Solid-Phase Extraction (Weak Cation Exchange)

This method is recommended for cleaner extracts and reduced matrix effects, which can be critical for achieving low limits of quantification. The quaternary amine structure of vecuronium and its metabolites makes them amenable to retention on a weak cation exchange sorbent.

  • Rationale: Weak cation exchange SPE is effective for isolating quaternary amines from complex biological matrices. At a neutral or slightly basic pH, the analytes are positively charged and bind to the negatively charged sorbent. Interferences can be washed away with organic and aqueous solvents. Elution is achieved by disrupting the ionic interaction with an acidic solution.

Step-by-Step Protocol:

  • Conditioning: Condition the WCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 10 mM ammonium formate (pH 7.0).

  • Sample Loading: To 200 µL of plasma, add the internal standard. Dilute the sample with 200 µL of methanol for deproteinization.[5] Apply the mixture to the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a 50:50 (v/v) methanol-water solution to remove polar impurities.[5]

  • Elution: Elute the analytes with 1 mL of a 50 mM hydrochloric acid in methanol solution.[5]

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Protein Precipitation

This is a simpler, high-throughput method suitable for rapid sample processing.

  • Rationale: The addition of a water-miscible organic solvent, such as acetonitrile, disrupts the solvation of proteins, causing them to precipitate out of solution. This method is fast and requires minimal method development.

Step-by-Step Protocol:

  • Sample Aliquoting: Aliquot 100 µL of plasma into a 96-well plate.

  • Addition of Internal Standard and Precipitant: Add the internal standard, followed by 300 µL of ice-cold acetonitrile (a 3:1 ratio of precipitant to sample is generally effective).

  • Mixing: Mix thoroughly by vortexing for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation/Filtration: Centrifuge the plate at high speed (e.g., 4000 x g) for 10 minutes to pellet the precipitated proteins. Alternatively, use a protein precipitation filter plate.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate for injection into the LC-MS/MS system.

Liquid Chromatography
  • Rationale: A reversed-phase C18 column provides good retention and separation of the structurally similar vecuronium and its metabolites. A gradient elution with an acidic mobile phase (e.g., containing formic acid) ensures that the analytes are protonated, leading to better peak shape and ionization efficiency in positive ESI mode.

ParameterRecommended Condition
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min
Mass Spectrometry
  • Rationale: Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification. Electrospray ionization (ESI) in the positive ion mode is optimal for the quaternary amine structure of the analytes.

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Rates Optimize for specific instrument

MRM Transitions

The following table provides suggested MRM transitions. It is crucial to optimize collision energies for the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)
Vecuronium 279.2 (doubly charged)[5]To be empirically determinedTo be empirically determined
3-desacetylvecuronium 258.1 (doubly charged)[5]To be empirically determinedTo be empirically determined
17-desacetylvecuronium To be determinedTo be empirically determinedTo be empirically determined
3,17-desacetylvecuronium 237.1 (doubly charged)[5]To be empirically determinedTo be empirically determined
Internal Standard Dependent on choiceTo be empirically determinedTo be empirically determined

Note: The precursor ions listed correspond to the doubly charged molecules, which are often the most abundant species in the ESI source for these compounds.[5]

Method Validation

A summary of typical validation parameters from published methods is provided below. Full validation according to regulatory guidelines (e.g., FDA, EMA) should be performed.

ParameterTypical Performance
Linearity Range 0.25 - 50 ng/mL[3]
Correlation Coefficient (r²) > 0.99[6]
Limit of Quantitation (LOQ) 0.25 ng/mL[3]
Accuracy Within ±15% (±20% at LOQ)
Precision (CV%) < 15% (< 20% at LOQ)

Conclusion

This application note details a robust and reliable LC-MS/MS protocol for the simultaneous quantification of vecuronium and its key metabolites in human plasma. The choice between a thorough Solid-Phase Extraction and a high-throughput Protein Precipitation method allows for flexibility depending on the specific research needs. This method provides the necessary sensitivity and specificity for detailed pharmacokinetic and toxicokinetic studies, contributing to a better understanding of the clinical pharmacology of vecuronium.

References

  • Biotage. (n.d.). Generic Method for the Extraction of Quaternary Amines and Polybasic Drugs from Biological Fluid.
  • Anesthesia Key. (2020, March 7). Pharmacology of Neuromuscular Blocking Drugs.
  • Polson, C., Sarkar, P., Incledon, B., Raguvaran, V., & Grant, R. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry.
  • Sigma-Aldrich. (2008, July 26). Quantitative analysis of the aminosteroidal non-depolarizing neuromuscular blocking agent vecuronium by LC-ESI-MS: A Postmortem Investigation.
  • Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE).
  • Usui, K., Hishinuma, T., Yamaguchi, H., Saga, T., Wagatsuma, T., Hoshi, K., ... & Goto, J. (2006). Simultaneous determination of pancuronium, vecuronium and their related compounds using LC–ESI-MS. Legal Medicine, 8(3), 166-171.
  • Abd Elrahman, M. K., El Houssini, O. M., Fahem, D. K., & Zaazaa, H. E. (2020).
  • Nelemans, L. C., Buzgo, M., & Simaite, A. (2020). Optimization of Protein Precipitation for High-Loading Drug Delivery Systems for Immunotherapeutics. Proceedings, 78(1), 29.
  • Vorce, S. P., Sklerov, J. H., & Cawrse, B. M. (2008). Quantitative analysis of the aminosteroidal non-depolarizing neuromuscular blocking agent vecuronium by LC-ESI-MS: a postmortem investigation. Journal of analytical toxicology, 32(6), 422-427.
  • Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE).
  • Caldwell, J. E., Szenohradszky, J., Segredo, V., Wright, P. M., McLoughlin, C., Sharma, M. L., ... & Miller, R. D. (1994). The pharmacodynamics and pharmacokinetics of the metabolite 3-desacetylvecuronium (ORG 7268) and its parent compound, vecuronium, in human volunteers. The Journal of pharmacology and experimental therapeutics, 270(3), 1216-1222.
  • Deranged Physiology. (2024, February 5). Pharmacology of neuromuscular blocking drugs.
  • Agilent Technologies. (n.d.). PREPARATION.
  • Abd Elrahman, M. K., El Houssini, O. M., Fahem, D. K., & Zaazaa, H. E. (2020).
  • National Center for Biotechnology Information. (n.d.). Vecuronium. StatPearls.
  • ResearchGate. (n.d.). MRM transitions, cone voltage, collision energy and retention time for each analyte and IS.
  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • ResearchGate. (2020, December 1). Optimization of Protein Precipitation for High-Loading Drug Delivery Systems for Immunotherapeutics.
  • Biotage. (2023, February 2). When should I choose weak ion exchange SPE phases?.
  • de Boer, T., van der Heijden, J., & van der Kaaden, A. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407.
  • Nelemans, L. C., Buzgo, M., & Simaite, A. (2020). Optimization of Protein Precipitation for High-Loading Drug Delivery Systems for Immunotherapeutics. Proceedings, 78(1), 29.
  • de Boer, T., van der Heijden, J., & van der Kaaden, A. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407.
  • Lumiprobe. (n.d.). Mass spectrometry reagents.
  • ResearchGate. (2015, April 3). Is additional qualifier necessary in multiple reaction monitoring mass spectrometry?.
  • MDPI. (2020, December 1). Optimization of Protein Precipitation for High-Loading Drug Delivery Systems for Immunotherapeutics.
  • ResearchGate. (2025, August 7). Detection of Metabolites of Vecuronium Bromide in Visceral Samples Solves A Typical Death Mystery- (Toxicokinetics- Studies Using Gc-Ms Technique).
  • ResearchGate. (2015, June 15). How can MRM transition in LC/MS/MS be monitored when you get both precursor and product ion at MS1?.
  • Staals, L. M., de Brouwer, B. F., van Egmond, J., de Boer, H. D., & Driessen, J. J. (2011). Sugammadex reverses neuromuscular block induced by 3-desacetyl-vecuronium, an active metabolite of vecuronium, in the anaesthetised rhesus monkey. European journal of anaesthesiology, 28(4), 265-272.
  • Torda, T. A. (1987). The 'new' relaxants. A review of the clinical pharmacology of atracurium and vecuronium. Anaesthesia and intensive care, 15(1), 72-82.
  • Fazli, A. A., Panigrahy, B. K., Kumar, V., Raza, S. N., Zarger, B. A., Wani, T. U., ... & Khan, N. A. (2021). Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits. Scientific reports, 11(1), 1-13.

Sources

Application Note: Unambiguous Structural Characterization and Purity Assessment of 17-Deacetyl Vecuronium Bromide using High-Resolution NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Precise Characterization of Vecuronium-Related Compounds

Vecuronium bromide is a widely utilized nondepolarizing neuromuscular blocking agent in clinical settings, valued for its intermediate duration of action and cardiovascular stability.[1][2] Its pharmacological profile is intrinsically linked to its specific chemical structure, a monoquaternary aminosteroid.[2] The manufacturing process and subsequent storage of vecuronium bromide can lead to the formation of related substances, such as 17-Deacetyl vecuronium bromide. This compound, also known as Vecuronium Bromide EP Impurity E, is a key process-related impurity and degradation product where the acetyl group at the C17 position is hydrolyzed to a hydroxyl group.[3][4]

Given that even minor structural modifications can significantly alter a drug's efficacy and safety profile, the unambiguous characterization and quantification of such impurities are paramount for ensuring the quality and safety of the final pharmaceutical product. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for non-destructive structural elucidation of organic molecules, providing unparalleled insight into the molecular framework.[5] Its inherent quantitative nature (qNMR) also allows for precise purity assessments without the need for identical reference standards for each impurity.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of one- and two-dimensional NMR spectroscopy for the complete structural verification and purity determination of this compound.

Molecular Structures

A clear understanding of the structural differences between vecuronium and its 17-deacetyl analog is fundamental to interpreting the NMR data.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )
Vecuronium Bromide [Image of Vecuronium Bromide Structure]C₃₄H₅₇BrN₂O₄637.74[1]
This compound [Image of this compound Structure]C₃₂H₅₅BrN₂O₃595.71[3][4]

The key structural difference to be identified by NMR is the substitution at the C17 position of the steroid backbone: an acetate group in vecuronium versus a hydroxyl group in the 17-deacetyl derivative.

Experimental Protocols

Sample Preparation: A Foundation for High-Quality Spectra

Proper sample preparation is critical for obtaining high-resolution NMR spectra free from artifacts.[5] Given the polar nature of these quaternary ammonium compounds, appropriate solvent selection is key.

Protocol 1: Standard Sample Preparation for Qualitative Analysis

  • Weighing: Accurately weigh 5-10 mg of the this compound sample.

  • Solvent Selection: Due to the compound's polarity, deuterated methanol (Methanol-d₄, CD₃OD) or deuterated chloroform (CDCl₃) are suitable solvents. Methanol-d₄ is often preferred for its ability to dissolve polar compounds and for exchanging with the hydroxyl proton, which can sometimes simplify the spectrum.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.[6] Gentle vortexing or sonication can aid dissolution.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label the sample.

NMR Data Acquisition: A Multi-dimensional Approach

A combination of 1D and 2D NMR experiments is essential for a complete and unambiguous assignment of all proton and carbon signals.[7][8]

Workflow for NMR Data Acquisition

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments H1_NMR ¹H NMR C13_NMR ¹³C{¹H} NMR H1_NMR->C13_NMR Initial Survey DEPT DEPT-135 C13_NMR->DEPT Determine CHn COSY ¹H-¹H COSY DEPT->COSY Proton Connectivity HSQC ¹H-¹³C HSQC COSY->HSQC Direct C-H Correlations HMBC ¹H-¹³C HMBC HSQC->HMBC Long-Range C-H Correlations NOESY ¹H-¹H NOESY HMBC->NOESY Spatial Proximity (Stereochemistry)

Caption: Workflow for comprehensive NMR analysis.

Protocol 2: Acquiring a Suite of NMR Spectra

  • ¹H NMR: This is the initial and most fundamental experiment. It provides information on the number of different types of protons, their chemical environment, and their coupling patterns.

  • ¹³C{¹H} NMR: This experiment provides a count of the number of unique carbon atoms in the molecule.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment helps differentiate between CH, CH₂, and CH₃ groups, which appear as positive, negative, and positive signals, respectively. Quaternary carbons are absent.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds.[1] This is crucial for tracing out the connectivity within the steroid rings and piperidine moieties.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached, providing unambiguous one-bond C-H connections.[2]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are two or three bonds away. It is essential for connecting different spin systems and identifying quaternary carbons.[2]

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, irrespective of their bonding. It is vital for confirming the stereochemistry of the steroidal backbone.[8]

Data Analysis and Structural Elucidation

The key to confirming the structure of 17-Deacetyl vecuronium lies in identifying the spectral changes resulting from the conversion of the C17-acetate to a C17-hydroxyl group.

Expected Chemical Shift Changes
  • Disappearance of the Acetate Methyl Signal: The sharp singlet corresponding to the methyl protons of the acetate group on vecuronium (typically around δ 2.0-2.1 ppm in the ¹H spectrum) will be absent in the spectrum of 17-Deacetyl vecuronium.

  • Upfield Shift of H-17: The proton at the C17 position (H-17) is directly attached to the carbon bearing the substituent. The electron-withdrawing acetate group in vecuronium causes H-17 to resonate at a downfield chemical shift. Upon hydrolysis to the less electron-withdrawing hydroxyl group, the H-17 signal is expected to shift significantly upfield (by approximately 1.0-1.5 ppm).

  • Upfield Shift of C-17: Similarly, the ¹³C chemical shift of C-17 will experience an upfield shift upon deacetylation due to the reduced electron-withdrawing effect of the hydroxyl group compared to the acetate group.

Utilizing 2D NMR for Confirmation
  • HSQC: A cross-peak will confirm the direct attachment of the upfield-shifted H-17 to the upfield-shifted C-17.

  • HMBC: Long-range correlations from H-17 to neighboring carbons (e.g., C-13, C-16) will firmly establish its position in the D-ring of the steroid. Correlations from the angular methyl group protons (C-18) to C-17 will provide further confirmation.

  • COSY: Correlations between H-17 and H-16 will help to trace the connectivity within the D-ring.

Table of Expected ¹H and ¹³C NMR Shifts for Key Moieties

MoietyVecuronium (Reference) ¹H δ (ppm)17-Deacetyl Vecuronium ¹H δ (ppm)Vecuronium (Reference) ¹³C δ (ppm)17-Deacetyl Vecuronium ¹³C δ (ppm)Justification for Change
C17-H Downfield (e.g., ~4.8-5.0)Upfield (e.g., ~3.5-3.8) Downfield (e.g., ~80-85)Upfield (e.g., ~70-75) -OH is less electron-withdrawing than -OAc.
C17-O-C(O)CH₃ ~2.05Absent ~21Absent Acetate group is absent.
C17-OH AbsentPresent (variable, may exchange) N/AN/APresence of hydroxyl group.
C3-H ~5.3~5.3 (minor change) ~70-75~70-75 (minor change) Remote from the site of modification.
C3-O-C(O)CH₃ ~2.1~2.1 (no change) ~21~21 (no change) Acetate at C3 remains intact.

Note: The exact chemical shifts are dependent on the solvent and concentration. The values provided are illustrative based on typical steroidal spectra.

Quantitative Analysis (qNMR) for Purity Assessment

qNMR is a primary analytical method that allows for the determination of purity by comparing the integral of an analyte signal to that of a certified internal standard of known purity and weight.[3]

Workflow for qNMR Purity Analysis

QNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh 17-Deacetyl Vecuronium dissolve Dissolve both in deuterated solvent weigh_analyte->dissolve weigh_standard Accurately weigh Internal Standard weigh_standard->dissolve acquire_spec Acquire ¹H NMR spectrum with quantitative parameters dissolve->acquire_spec integrate Integrate well-resolved analyte and standard signals acquire_spec->integrate calculate Calculate purity using the qNMR equation integrate->calculate

Caption: Step-by-step qNMR workflow.

Protocol 3: Purity Determination by qNMR

  • Selection of Internal Standard: Choose an internal standard (e.g., maleic acid, dimethyl sulfone) that is stable, has high purity, is not reactive with the analyte, and has signals that are well-resolved from the analyte's signals.

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of this compound into a vial.

    • Accurately weigh a similar amount of the certified internal standard into the same vial.

    • Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., D₂O or Methanol-d₄).

  • NMR Acquisition with Quantitative Parameters:

    • Ensure a long relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the signals of interest, to allow for full magnetization recovery. A D1 of 30-60 seconds is often sufficient.

    • Use a calibrated 90° pulse.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1) for the signals to be integrated.

  • Data Processing and Calculation:

    • Carefully phase and baseline-correct the spectrum.

    • Select well-resolved, singlet signals for both the analyte and the internal standard for integration. For 17-Deacetyl vecuronium, the singlet from the C3-acetate methyl protons is a good candidate.

    • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal

    • MW: Molecular weight

    • m: mass

    • P: Purity of the standard

Conclusion

NMR spectroscopy provides a powerful and definitive toolkit for the characterization of this compound. Through a systematic application of 1D and 2D NMR experiments, the molecular structure can be unambiguously confirmed, with particular attention to the key chemical shift changes at the C17 position that differentiate it from the parent drug, vecuronium. Furthermore, the implementation of a rigorous qNMR protocol enables the precise determination of purity, a critical parameter in drug development and quality control. This comprehensive approach ensures the identity, structure, and purity of this important vecuronium-related compound, upholding the principles of scientific integrity and ensuring pharmaceutical product safety.

References

  • Ciceri, S., & Colombo, D. (2020). Vecuronium bromide and its advanced intermediates: a crystallographic and spectroscopic study. Journal of Molecular Structure, 1222, 128867. Available at: [Link]

  • Wikipedia. (n.d.). Vecuronium bromide. Retrieved from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Kuchar, M., & Holzgrabe, U. (2011). 1H and 13C NMR characteristics of β-blockers. Magnetic Resonance in Chemistry, 49(10), 653-658. Available at: [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • PubChem. (n.d.). Vecuronium bromide. Retrieved from [Link]

  • PubChem. (n.d.). Piperidinium, 1-((2beta,3alpha,5alpha,16beta,17beta)-3-(acetyloxy)-17-hydroxy-2-(1-piperidinyl)androstan-16-yl)-1-methyl-, bromide. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR characteristics of β-blockers. Retrieved from [Link]

  • Gsrs. (n.d.). 17-DEACETYL VECURONIUM. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Vecuronium Bromide-impurities. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

Sources

Application Notes and Protocols for the Bioanalysis of 17-Deacetyl Vecuronium

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 17-Deacetyl Vecuronium

Vecuronium bromide is a widely utilized non-depolarizing neuromuscular blocking agent, integral to general anesthesia for inducing skeletal muscle relaxation.[1][2] Its pharmacological activity is not limited to the parent compound; vecuronium undergoes hepatic metabolism, primarily through hydrolysis, to form pharmacologically active metabolites.[3] These include 3-desacetyl vecuronium, 17-desacetyl vecuronium, and 3,17-bisdesacetyl vecuronium. The primary metabolite, 3-desacetyl vecuronium, exhibits approximately 80% of the neuromuscular blocking activity of the parent drug.[3] While less potent, 17-deacetyl vecuronium also contributes to the overall pharmacological profile and, in instances of prolonged drug administration, can accumulate, potentially leading to a prolonged neuromuscular blockade.

Accurate and precise quantification of 17-deacetyl vecuronium in biological matrices, such as plasma and serum, is therefore paramount for comprehensive pharmacokinetic and pharmacodynamic studies, as well as for therapeutic drug monitoring in specific clinical scenarios. The inherent chemical properties of 17-deacetyl vecuronium—a polar, permanently charged quaternary ammonium compound—present unique challenges for its extraction from complex biological samples. This application note provides a detailed guide to the most effective sample preparation techniques for the analysis of 17-deacetyl vecuronium, with a focus on the scientific principles underpinning each method.

Chemical Structures

A clear understanding of the molecular structures of vecuronium and its 17-deacetyl metabolite is fundamental to designing effective sample preparation strategies.

Vecuronium: [1]

Chemical structure of Vecuronium
Figure 1: Chemical Structure of Vecuronium.

17-Deacetyl Vecuronium: [4]

Chemical structure of 17-Deacetyl Vecuronium
Figure 2: Chemical Structure of 17-Deacetyl Vecuronium.

The key structural feature influencing sample preparation is the quaternary ammonium group, which imparts a permanent positive charge, rendering the molecule highly polar and non-volatile. This necessitates extraction techniques that can effectively handle charged, polar analytes within a complex biological matrix.

Comparative Overview of Sample Preparation Techniques

The choice of sample preparation technique is a critical determinant of assay sensitivity, selectivity, and robustness. For 17-deacetyl vecuronium, the three most commonly employed techniques are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The following table provides a comparative summary of these methods.

Parameter Solid-Phase Extraction (SPE) Liquid-Liquid Extraction (LLE) Protein Precipitation (PPT)
Principle Analyte partitions between a solid sorbent and the liquid sample matrix.Analyte partitions between two immiscible liquid phases.Proteins are denatured and precipitated by an organic solvent or acid.
Selectivity High (tunable by sorbent chemistry and solvent selection).Moderate to High (dependent on solvent and pH).Low (co-precipitation of other matrix components is common).
Recovery Generally high and reproducible.Variable, can be high with optimization.Can be lower due to analyte co-precipitation with proteins.
Matrix Effect Generally low due to effective removal of interferences.Can be significant if co-extracted matrix components are not removed.High potential for matrix effects due to residual phospholipids and other endogenous components.
Throughput High (amenable to automation in 96-well plate format).Moderate (can be labor-intensive and difficult to automate).High (simple and fast procedure).
Typical Recovery (%) >80%70-90% (highly method-dependent)50-80% (analyte dependent)
Typical RSD (%) <15%<20%<20%

Note: The typical recovery and RSD values are generalized and can vary significantly based on the specific protocol, analyte concentration, and laboratory conditions.

Detailed Application Notes and Protocols

Solid-Phase Extraction (SPE): The Gold Standard for Clean Extracts

SPE is often the preferred method for the bioanalysis of 17-deacetyl vecuronium due to its high selectivity and ability to provide clean extracts, which is crucial for sensitive analytical techniques like LC-MS/MS. For a permanently charged, polar compound like 17-deacetyl vecuronium, a mixed-mode or weak cation exchange SPE sorbent is most effective.

A mixed-mode sorbent combines reversed-phase and ion-exchange functionalities, offering a powerful tool for isolating polar, charged analytes from complex matrices.

  • Reversed-Phase Interaction: The hydrophobic backbone of the sorbent (e.g., a polymer) interacts with the non-polar regions of the 17-deacetyl vecuronium molecule.

  • Cation Exchange Interaction: The sorbent also contains negatively charged functional groups (e.g., carboxylic acid or sulfonic acid) that interact with the positively charged quaternary ammonium group of the analyte.

This dual retention mechanism allows for a rigorous washing procedure to remove a wide range of interferences. Neutral and acidic compounds can be washed away with an acidic, low-organic-content solvent, while more hydrophobic, neutral interferences can be removed with a high-organic-content solvent, all while the positively charged 17-deacetyl vecuronium remains bound to the cation exchanger.

Caption: Workflow for mixed-mode cation exchange SPE.

This protocol is adapted from a method for the simultaneous determination of vecuronium and its metabolites in human serum.[5]

  • Sorbent: Weak cation exchange SPE cartridge.

  • Conditioning: Condition the cartridge with 1 mL of methanol, followed by 1 mL of deionized water.

  • Sample Pre-treatment: To 200 µL of serum or plasma, add an appropriate volume of internal standard and 200 µL of methanol for initial protein precipitation. Vortex mix the sample.

  • Sample Loading: Apply the pre-treated sample to the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of deionized water.

    • Wash the cartridge with 1 mL of a 50:50 (v/v) mixture of methanol and water.

  • Elution: Elute the analyte with 1 mL of 50 mM HCl in methanol.

  • Post-Elution Processing: The eluate can be evaporated to dryness and reconstituted in the initial mobile phase for LC-MS/MS analysis.

Ion-Pair Liquid-Liquid Extraction (LLE): A Classic Approach

LLE is a viable alternative to SPE, particularly when dealing with a smaller number of samples. For highly polar and charged molecules like 17-deacetyl vecuronium, an ion-pairing agent is necessary to facilitate its extraction into an organic solvent.

The principle of ion-pair LLE is to form a neutral complex between the charged analyte and an oppositely charged ion-pairing reagent. This neutral complex is more soluble in an organic solvent and can thus be extracted from the aqueous biological matrix.

  • Selection of Ion-Pairing Reagent: A large, hydrophobic counter-ion is chosen to form a strong, extractable ion pair. For the positively charged 17-deacetyl vecuronium, a suitable ion-pairing reagent would be a large anionic species, such as bromothymol blue or a long-chain alkyl sulfonate.

  • pH Control: The pH of the aqueous phase is critical. It must be controlled to ensure that both the analyte and the ion-pairing reagent are in their ionized forms.

  • Choice of Organic Solvent: The organic solvent should be immiscible with water and have a good affinity for the neutral ion-pair complex. Chloroform and dichloromethane are commonly used solvents for this purpose.

Caption: Workflow for ion-pair liquid-liquid extraction.

This is a general protocol that can be optimized for the specific analysis of 17-deacetyl vecuronium.

  • Reagents:

    • Phosphate buffer (e.g., 0.1 M, pH 7.4)

    • Ion-pairing reagent solution (e.g., 1 mg/mL Bromothymol Blue in phosphate buffer)

    • Extraction solvent (e.g., Chloroform or Dichloromethane)

  • Procedure:

    • In a suitable tube, mix 500 µL of plasma or serum with 500 µL of phosphate buffer.

    • Add 100 µL of the ion-pairing reagent solution and vortex for 30 seconds.

    • Add 2 mL of the extraction solvent and vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

    • Carefully transfer the organic (lower) layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protein Precipitation (PPT): The Rapid Screening Method

PPT is the simplest and fastest sample preparation technique. However, it is also the least selective, often resulting in "dirtier" extracts with a higher potential for matrix effects. It is best suited for rapid screening assays or when the analyte concentration is high.

The addition of a water-miscible organic solvent, such as acetonitrile, disrupts the solvation of proteins in the aqueous biological matrix, causing them to denature and precipitate out of the solution. Acetonitrile is generally preferred over methanol as it leads to more complete protein precipitation.[6] The analyte of interest, in this case, 17-deacetyl vecuronium, remains in the supernatant, which is then separated from the protein pellet by centrifugation.

Sources

Application Notes and Protocols for the Use of 17-Deacetyl Vecuronium Bromide in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Date: January 22, 2026

Introduction: The Significance of 17-Deacetyl Vecuronium Bromide in Pharmacokinetic Profiling

Vecuronium bromide is a widely utilized non-depolarizing neuromuscular blocking agent in clinical anesthesia, valued for its stable cardiovascular profile. A comprehensive understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) properties is paramount for optimizing dosing regimens and ensuring patient safety. Vecuronium undergoes hepatic metabolism, leading to the formation of several metabolites, with this compound being a major and pharmacologically active derivative. This metabolite is of significant interest in preclinical and pharmacological research for several key reasons:

  • Contribution to Neuromuscular Blockade: 17-deacetyl vecuronium retains a degree of neuromuscular blocking activity, which can contribute to the overall pharmacological effect, particularly with prolonged administration of the parent drug.

  • Influence on Pharmacokinetic Variability: The rate and extent of formation and elimination of 17-deacetyl vecuronium can be a source of inter-individual variability in the response to vecuronium.

  • Safety and Toxicity Assessment: Characterizing the pharmacokinetic profile of this metabolite is crucial for a complete safety assessment of vecuronium, as accumulation of active metabolites can lead to prolonged muscle relaxation.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in pharmacokinetic studies. We will delve into the rationale behind experimental design, provide detailed protocols for sample analysis, and discuss the interpretation of the resulting data.

Metabolic Pathway of Vecuronium Bromide

Vecuronium bromide is primarily metabolized in the liver through hydrolysis of the acetyl groups at the 3 and 17 positions of the steroid nucleus. The formation of this compound is a key step in this metabolic cascade.

Vecuronium Vecuronium Bromide Metabolite17 This compound Vecuronium->Metabolite17 Hepatic Hydrolysis Metabolite3 3-Deacetyl Vecuronium Bromide Vecuronium->Metabolite3 Hepatic Hydrolysis Metabolite317 3,17-Dideacetyl Vecuronium Bromide Metabolite17->Metabolite317 Hepatic Hydrolysis Metabolite3->Metabolite317 Hepatic Hydrolysis

Caption: Metabolic pathway of vecuronium bromide.

Section 1: Pharmacokinetic Study Design

A well-designed pharmacokinetic study is critical for accurately characterizing the disposition of this compound. The following considerations are essential:

1.1. Study Population:

  • Preclinical Species: In preclinical studies, the choice of animal model should be based on similarities in metabolic pathways to humans. Rodents and canines are commonly used.

  • Human Subjects: In clinical studies, both healthy volunteers and patient populations (e.g., individuals with hepatic or renal impairment) should be included to assess the impact of disease states on metabolite pharmacokinetics.

1.2. Dosing and Sampling:

  • Dosing Route: Intravenous administration of vecuronium bromide is the most common route in clinical practice.

  • Sampling Matrix: Plasma is the primary matrix for pharmacokinetic analysis. Urine can also be collected to assess renal clearance of the metabolite.

  • Sampling Time Points: A rich sampling schedule is crucial, especially in the initial hours post-dose, to accurately capture the formation and elimination phases of the metabolite. A typical sampling schedule might include pre-dose, and 5, 15, 30, 60, 90 minutes, and 2, 4, 6, 8, 12, and 24 hours post-dose.

1.3. Concomitant Medications:

  • It is important to document and control for the use of concomitant medications that may induce or inhibit hepatic enzymes involved in vecuronium metabolism.

cluster_0 Study Design Phase cluster_1 Execution Phase cluster_2 Analysis Phase Protocol Development Protocol Development Subject Recruitment Subject Recruitment Protocol Development->Subject Recruitment Dosing Dosing Subject Recruitment->Dosing Biological Sampling Biological Sampling Dosing->Biological Sampling Sample Processing Sample Processing Biological Sampling->Sample Processing Bioanalysis Bioanalysis Sample Processing->Bioanalysis Pharmacokinetic Modeling Pharmacokinetic Modeling Bioanalysis->Pharmacokinetic Modeling

Caption: Workflow for a pharmacokinetic study.

Section 2: Bioanalytical Method Development and Validation

A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantification of this compound in biological matrices due to its high sensitivity and selectivity.

2.1. Sample Preparation:

The goal of sample preparation is to extract the analyte from the biological matrix and remove potential interferences. Both solid-phase extraction (SPE) and liquid-liquid extraction (LLE) can be employed.

2.1.1. Protocol: Solid-Phase Extraction (SPE) from Human Plasma

  • Rationale: SPE offers cleaner extracts and the potential for automation. A mixed-mode cation exchange sorbent is recommended for quaternary ammonium compounds like this compound.

  • Step-by-Step Protocol:

    • Sample Pre-treatment: To 100 µL of plasma, add 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds. This step precipitates proteins.

    • Centrifugation: Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.

    • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

    • Washing:

      • Wash 1: 1 mL of 0.1% formic acid in water.

      • Wash 2: 1 mL of methanol.

    • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2.1.2. Protocol: Liquid-Liquid Extraction (LLE) from Human Urine

  • Rationale: LLE is a cost-effective alternative to SPE, particularly for less complex matrices like urine.

  • Step-by-Step Protocol:

    • Sample pH Adjustment: To 500 µL of urine, add 50 µL of 1 M sodium hydroxide to basify the sample.

    • Extraction: Add 2 mL of a mixture of dichloromethane and isopropanol (9:1, v/v). Vortex for 2 minutes.

    • Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

    • Transfer: Transfer the organic (lower) layer to a clean tube.

    • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

2.2. LC-MS/MS Method Parameters:

The following are suggested starting parameters for the LC-MS/MS analysis of this compound. These should be optimized for the specific instrumentation used.

ParameterRecommended Setting
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5-95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ion Source Electrospray Ionization (ESI), Positive Mode
Q1/Q3 Transitions To be determined experimentally
Internal Standard A stable isotope-labeled analog of this compound is ideal. If unavailable, a structurally similar quaternary ammonium compound can be used.

Note on Q1/Q3 Transitions: The specific mass transitions for this compound need to be determined by infusing a standard solution of the compound into the mass spectrometer and identifying the precursor ion (Q1) and the most abundant and stable product ions (Q3) after collision-induced dissociation.

2.3. Bioanalytical Method Validation:

The developed method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. The validation should include the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range of concentrations over which the method is accurate and precise.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter in the data, respectively. Assessed at multiple concentration levels (L L O Q, LQC, MQC, HQC).

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The effect of the biological matrix on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (freeze-thaw, short-term, long-term).

Validation ParameterAcceptance Criteria (Typical)
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% for LLOQ)
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Factor CV ≤ 15%
Stability Within ±15% of the nominal concentration

Section 3: Data Analysis and Pharmacokinetic Modeling

Once the concentration-time data for both vecuronium and this compound have been obtained, pharmacokinetic parameters can be derived using non-compartmental or compartmental analysis.

3.1. Non-Compartmental Analysis (NCA):

NCA is a straightforward method to calculate key pharmacokinetic parameters without assuming a specific compartmental model.

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity
t1/2 Elimination half-life
CL/F Apparent total clearance
Vd/F Apparent volume of distribution

3.2. Compartmental Modeling:

Compartmental modeling can provide a more detailed understanding of the drug's disposition. For a parent drug and its metabolite, a simultaneous modeling approach is often most appropriate.

cluster_0 Vecuronium (Parent) cluster_1 17-Deacetyl Vecuronium (Metabolite) Central_P Central Compartment Peripheral_P Peripheral Compartment Central_P->Peripheral_P k12/k21 Central_M Central Compartment Central_P->Central_M km (Formation) Peripheral_M Peripheral Compartment Central_M->Peripheral_M k34/k43

Caption: A two-compartment model for a parent drug and its metabolite.

This type of model allows for the estimation of parameters such as the rate of metabolite formation (km) and the individual clearance and volume of distribution for both the parent drug and the metabolite.

Conclusion

The study of this compound is integral to a complete understanding of the clinical pharmacology of vecuronium. The application notes and protocols provided herein offer a framework for conducting robust pharmacokinetic studies of this active metabolite. By employing sound study design, validated bioanalytical methods, and appropriate pharmacokinetic modeling, researchers can generate high-quality data to inform drug development and optimize clinical use.

References

  • Khuenl-Brady, K., Mair, P., & Koller, J. (1992). Antagonism of vecuronium by one of its metabolites in vitro. European Journal of Pharmacology, 216(2), 255-259.
  • Lebrault, C., Duvaldestin, P., Henzel, D., Chauvin, M., & Guesnon, P. (1986). Pharmacokinetics and pharmacodynamics of vecuronium in patients with cholestasis. British Journal of Anaesthesia, 58(9), 983-987.
  • Pradhap's Anesthesia. (2021, October 1). Vecuronium | Non-depolarizing muscle relaxant. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). CN102603850A - Vecuronium bromide compound and production method thereof.
  • DailyMed. (n.d.). Vecuronium Bromide for Injection. Retrieved from [Link]

  • Caldwell, J. E., Szenohradszky, J., Segredo, V., Wright, P. M., McLoughlin, C., & Sharma, M. L. (1994). The pharmacodynamics and pharmacokinetics of the metabolite 3-desacetylvecuronium (ORG 7268) and its parent compound, vecuronium, in human volunteers. Anesthesiology, 81(4), 849-858.
  • National Center for Biotechnology Information. (2024). Vecuronium. In StatPearls. Retrieved from [Link]

  • Wikipedia. (n.d.). Vecuronium bromide. Retrieved from [Link]

  • Ciceri, S., & Colomb, D. (2020). Vecuronium bromide and its advanced intermediates: a crystallographic and spectroscopic study. Journal of Molecular Structure, 1202, 127267.
  • Shanks, C. A., Avram, M. J., Fragen, R. J., & O'Hara, D. A. (1983). Pharmacokinetics and pharmacodynamics of vecuronium (ORG NC45) and pancuronium in anesthetized humans. Anesthesiology, 58(6), 552-557.
  • PubChem. (n.d.). Piperidinium, 1-((2beta,3alpha,5alpha,16beta,17beta)-3-(acetyloxy)-17-hydroxy-2-(1-piperidinyl)androstan-16-yl)-1-methyl-, bromide. Retrieved from [Link]

  • Usui, K., Hishinuma, T., Goto, J., & Suzuki, K. (2006). Simultaneous determination of pancuronium, vecuronium and their related compounds using LC–ESI-MS. Legal Medicine, 8(4), 226-231.
  • Wierda, J. M., Proost, J. H., & van Weerden, G. J. (1995). The pharmacokinetics and the pharmacokinetic-dynamic relationship of rocuronium bromide. European journal of anaesthesiology. Supplement, 11, 39-46.
  • DailyMed. (2023). VECURONIUM BROMIDE FOR INJECTION. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis process of vecuronium bromide.
  • Global Substance Registration System. (n.d.). 17-DEACETYL VECURONIUM. Retrieved from [Link]

  • Google Patents. (n.d.). US20090137794A1 - Processes for the synthesis of rocuronium bromide.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 17-Deacetyl Vecuronium Bromide Detection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical detection of 17-deacetyl vecuronium bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the quantitative and qualitative analysis of this critical vecuronium metabolite. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design and troubleshooting efforts.

Vecuronium bromide, a non-depolarizing neuromuscular blocking agent, undergoes hydrolysis to form active metabolites, including 3-desacetyl, 17-desacetyl, and 3,17-bisdesacetyl vecuronium.[1] The accurate detection of these metabolites, particularly 17-deacetyl vecuronium, is crucial for pharmacokinetic studies and understanding the overall pharmacological profile of the parent drug.[1][2] This guide will address specific issues you may encounter, from sample preparation to final detection, in a practical question-and-answer format.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial hurdles in this compound analysis.

Question 1: I am not detecting a peak for this compound. Where should I start troubleshooting?

Answer:

A complete absence of signal is a common issue that can stem from multiple points in your workflow. A logical, stepwise investigation is key.

Initial Checks:

  • Standard and Sample Integrity:

    • Standard Viability: Confirm the integrity and concentration of your this compound reference standard. These compounds can be susceptible to degradation. Whenever possible, use freshly prepared standards.

    • Analyte Stability in Matrix: Vecuronium and its metabolites can be unstable in biological matrices like plasma.[3] Ensure your samples have been handled and stored correctly (typically at -80°C) to prevent degradation.[4] Consider if the pH of your sample needs adjustment, as vecuronium is more stable in acidic conditions.[5]

  • Instrumentation:

    • LC-MS/MS System Suitability: Before analyzing samples, always run a system suitability test with your reference standard. This will confirm that your liquid chromatography (LC) and mass spectrometry (MS) systems are performing optimally.

    • Detector Settings: For mass spectrometry, ensure you are monitoring the correct precursor and product ions for this compound.

Workflow Troubleshooting:

The following diagram outlines a systematic approach to pinpoint the source of the missing peak:

Troubleshooting_No_Peak Start No Peak Detected for This compound Check_Standard Verify Standard Integrity (Freshness, Concentration) Start->Check_Standard Check_Standard->Start Standard Degraded Check_Sample Assess Sample Stability (Storage, pH) Check_Standard->Check_Sample Standard OK Check_Sample->Start Sample Degraded Check_Instrument Run System Suitability Test (LC-MS Performance) Check_Sample->Check_Instrument Sample OK Check_Instrument->Start Instrument Fails Sample_Prep Investigate Sample Preparation (Extraction Efficiency) Check_Instrument->Sample_Prep Instrument OK Sample_Prep->Start Low Recovery LC_Method Optimize LC Method (Column, Mobile Phase) Sample_Prep->LC_Method Extraction OK LC_Method->Start Poor Chromatography MS_Method Optimize MS Parameters (Ionization, Fragmentation) LC_Method->MS_Method LC OK MS_Method->Start Poor Ionization Conclusion Peak Detected MS_Method->Conclusion MS OK

Caption: Troubleshooting workflow for the absence of a this compound peak.

Question 2: My peak shape for this compound is poor (e.g., tailing, broad). How can I improve it?

Answer:

Poor peak shape is often a chromatographic issue, particularly for quaternary ammonium compounds like this compound.

Potential Causes and Solutions:

  • Secondary Interactions with the Column: The positively charged quaternary amine group can interact with residual silanols on the silica backbone of reversed-phase columns, leading to peak tailing.

    • Solution 1: Use a Shielded Column: Employ a column with end-capping or a polar-embedded stationary phase to minimize silanol interactions.

    • Solution 2: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., with formic or acetic acid) can help to protonate residual silanols, reducing their interaction with the analyte. A mobile phase pH of around 3 is often a good starting point.[2]

    • Solution 3: Increase Ionic Strength: Adding a small amount of an ionic modifier, like ammonium formate or ammonium acetate, to the mobile phase can help to compete with the analyte for active sites on the stationary phase, improving peak shape.[6]

  • Inappropriate Mobile Phase Composition:

    • Solution: Ensure your mobile phase has sufficient organic content to properly elute the analyte. A gradient elution starting with a lower organic percentage and ramping up is often effective.

  • Column Overload:

    • Solution: Inject a smaller sample volume or dilute your sample.

Question 3: I'm observing significant matrix effects in my plasma samples. What are the best strategies to mitigate this?

Answer:

Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the analyte, are a common challenge in bioanalysis.

Effective Mitigation Strategies:

  • Improve Sample Preparation:

    • Protein Precipitation (PPT): While quick, PPT is often the least clean sample preparation method.[7][8] If you are using PPT (e.g., with acetonitrile or methanol), consider optimizing the ratio of solvent to plasma and ensuring complete precipitation by allowing sufficient time at a low temperature (e.g., -20°C).[7]

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT.[9] You will need to experiment with different organic solvents to find the one that provides the best recovery for this compound while leaving matrix components behind.

    • Solid-Phase Extraction (SPE): SPE is generally the most effective technique for reducing matrix effects.[2][8] A weak cation exchange (WCX) SPE cartridge is often a good choice for quaternary amines, as it allows for strong retention of the analyte and effective washing of interfering components.[3][4]

  • Chromatographic Separation:

    • Optimize Gradient Elution: Develop an LC gradient that separates this compound from the bulk of the matrix components, especially phospholipids which are a major source of ion suppression.

  • Use a Stable Isotope-Labeled Internal Standard:

    • A stable isotope-labeled internal standard (SIL-IS) for this compound is the gold standard for compensating for matrix effects. The SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, leading to an accurate final concentration measurement.

Part 2: In-Depth Troubleshooting Guides & Protocols

This section provides detailed protocols and advanced troubleshooting for specific aspects of this compound analysis.

Guide 1: Sample Preparation Protocol for Plasma

This protocol details a robust solid-phase extraction (SPE) method for the extraction of this compound from human plasma.

Materials:

  • Weak Cation Exchange (WCX) SPE cartridges

  • Human plasma samples

  • Methanol (LC-MS grade)

  • Deionized water

  • Ammonium hydroxide

  • Formic acid

Step-by-Step Protocol:

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • For every 200 µL of plasma, add 200 µL of methanol to precipitate proteins.[4]

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant for loading onto the SPE cartridge.

  • SPE Cartridge Conditioning:

    • Condition the WCX cartridge with 1 mL of methanol.[4]

    • Equilibrate the cartridge with 1 mL of deionized water.[4] Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of deionized water.[4]

    • Wash the cartridge with 1 mL of a 50:50 (v/v) mixture of methanol and water.[4] This step helps to remove less polar interfering compounds.

  • Elution:

    • Elute the this compound with 1 mL of a 2% ammonium hydroxide solution in methanol. The basic pH will neutralize the charge on the analyte, releasing it from the WCX sorbent.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue in 40 µL of the initial mobile phase.[4]

    • Inject an appropriate volume (e.g., 10 µL) onto the LC-MS/MS system.[4]

Note on Adsorption: Vecuronium and its metabolites are known to adsorb to glassware. It is highly recommended to use polypropylene tubes and plates throughout the sample preparation process to prevent analyte loss.[4]

Guide 2: HPLC Method Development and Optimization

The following table provides a starting point for developing a robust HPLC method for this compound.

ParameterRecommended Starting ConditionsRationale & Optimization Tips
Column Reversed-phase C18, 2.1 x 100 mm, 5 µmA shorter column with a smaller diameter is suitable for the fast gradients often used in LC-MS/MS. Consider a column with end-capping to minimize peak tailing.
Mobile Phase A 0.1% Formic acid in waterThe acidic modifier improves peak shape and ionization efficiency in positive ion mode ESI-MS.[2]
Mobile Phase B 0.1% Formic acid in acetonitrileAcetonitrile is a common organic solvent in reversed-phase chromatography and is MS-friendly.
Gradient 5% B to 95% B over 5 minutesA gradient is necessary to elute the analyte while separating it from matrix components. Adjust the gradient slope and initial/final conditions to optimize separation.
Flow Rate 0.2 mL/minThis flow rate is compatible with the column dimensions and ESI-MS.
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.
Injection Volume 10 µLThis can be adjusted based on the sensitivity of your instrument and the concentration of your samples.
Guide 3: Mass Spectrometry (MS) Detection and Optimization

Ionization:

This compound is a quaternary ammonium compound, making it amenable to positive ion electrospray ionization (ESI+).

Fragmentation and MRM Transitions:

In the mass spectrometer, this compound will be detected as a positively charged ion. For quantitative analysis using tandem mass spectrometry (MS/MS), you will need to establish a Multiple Reaction Monitoring (MRM) method.

  • Precursor Ion: The molecular formula of the 17-deacetyl vecuronium cation is C₃₂H₅₅N₂O₃⁺, with a monoisotopic mass of approximately 515.42 g/mol .[10][11] Therefore, the precursor ion to monitor in your MS method will be m/z 515.4.

  • Product Ions: To determine the optimal product ions for your MRM transitions, you will need to perform a product ion scan on the this compound standard. Common fragmentation pathways for this class of compounds involve the cleavage of the steroid backbone.

The following diagram illustrates the logical flow for optimizing MS parameters:

MS_Optimization_Workflow Start Start MS Optimization Infuse_Standard Infuse this compound Standard into Mass Spectrometer Start->Infuse_Standard Tune_ESI Optimize ESI Source Parameters (Capillary Voltage, Gas Flow, Temperature) Infuse_Standard->Tune_ESI Acquire_Full_Scan Acquire Full Scan (Q1 Scan) to Confirm Precursor Ion (m/z 515.4) Tune_ESI->Acquire_Full_Scan Acquire_Product_Scan Acquire Product Ion Scan (PIS) on m/z 515.4 Acquire_Full_Scan->Acquire_Product_Scan Select_Product_Ions Select 2-3 Abundant and Specific Product Ions for MRM Acquire_Product_Scan->Select_Product_Ions Optimize_CE Optimize Collision Energy (CE) for Each MRM Transition Select_Product_Ions->Optimize_CE Final_Method Finalized MRM Method Optimize_CE->Final_Method

Caption: Workflow for optimizing mass spectrometry parameters for this compound detection.

Part 3: Advanced Topics & Considerations

Analyte Stability and Degradation:

Vecuronium bromide can undergo hydrolysis to form its deacetylated metabolites.[1] It is essential to be aware of the potential for in-vitro degradation during sample collection, handling, and storage. Acidification of samples can help to minimize this degradation.[2][3] When conducting stability studies as part of your method validation, assess the stability of this compound under various conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).[8][12]

Method Validation:

A robust and reliable bioanalytical method requires thorough validation. Key parameters to assess include:

  • Selectivity and Specificity

  • Accuracy and Precision

  • Calibration Curve and Linearity [13]

  • Recovery

  • Matrix Effect

  • Stability [8]

Adherence to regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation is crucial for ensuring data integrity.

References

  • ResearchGate. (n.d.). Determination of Vecuronium Bromide in Pharmaceuticals: Development, Validation and Comparative Study of HPLC and CZE Analytical Methods. Retrieved from [Link]

  • PubMed. (n.d.). Antagonism of vecuronium by one of its metabolites in vitro. Retrieved from [Link]

  • Elsevier. (2006). Simultaneous determination of pancuronium, vecuronium and their related compounds using LC–ESI-MS.
  • Biomonitoring California. (n.d.). ADBAC Issues Steering Committee (ISC) comments to the Scientific Guidance Panel regarding the use of analytical methodology for. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Vecuronium Bromide-impurities. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Stability indicating liquid chromatography method for the analysis of Vecuronium bromide: study of the degradation profile. Retrieved from [Link]

  • Google Patents. (n.d.). WO2000044334A2 - Novel injectable muscle relaxant formulations.
  • IonSource. (2016). Sample Preparation. Retrieved from [Link]

  • PubMed. (n.d.). Development of SPME method for concomitant sample preparation of rocuronium bromide and tranexamic acid in plasma. Retrieved from [Link]

  • SynZeal. (n.d.). Vecuronium Bromide EP Impurity B. Retrieved from [Link]

  • SynZeal. (n.d.). Vecuronium Bromide EP Impurity A. Retrieved from [Link]

  • AIR Unimi. (n.d.). Vecuronium bromide and its advanced intermediates: a crystallographic and spectroscopic study. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability indicating liquid chromatography method for the analysis of Vecuronium bromide: study of the degradation profile. Retrieved from [Link]

  • NIH. (2024). Vecuronium. In StatPearls. Retrieved from [Link]

  • Google Patents. (n.d.). CN101684139A - Synthesis process of vecuronium bromide.
  • Bioanalytical Sample Preparation. (n.d.). Retrieved from [Link]

  • USP. (n.d.). Vecuronium Bromide. Retrieved from [Link]

  • Simbec-Orion. (2023). Common challenges in bioanalytical method development. Retrieved from [Link]

  • GSRS. (n.d.). 17-DEACETYL VECURONIUM. Retrieved from [Link]

  • PubChem. (n.d.). Piperidinium, 1-((2beta,3alpha,5alpha,16beta,17beta)-3-(acetyloxy)-17-hydroxy-2-(1-piperidinyl)androstan-16-yl)-1-methyl-, bromide. Retrieved from [Link]

  • NIH. (2020).
  • DailyMed. (n.d.). VECURONIUM BROMIDE. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Determination of Vecuronium on Primesep SB Column. Retrieved from [Link]

  • HPLC Troubleshooting. (n.d.). Retrieved from [Link]

  • PubMed. (n.d.). Mass spectrometric assay for determination of pancuronium and vecuronium in biological fluids utilizing the moving belt introduction system. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C32H55N2O3). Retrieved from [Link]

  • Toxicokinetics. (n.d.). Detection of Metabolites of Vecuronium Bromide in Visceral Samples Solves A Typical Death Mystery-. Retrieved from [Link]

  • ResearchGate. (n.d.). METHODS FOR DETERMINING QUATERNARY AMMONIUM COMPOUNDS IN DISINFECTANTS. Retrieved from [Link]

  • IJCRT.org. (2023). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved from [Link]

  • IJPRA Journal. (2024). An Updated Review on Bioanalytical Method Development and Method Validation by LC-MS/MS. Retrieved from [Link]

Sources

Technical Support Center: Optimizing HPLC Separation of Vecuronium and Its Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the analysis of vecuronium and its related impurities. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing your High-Performance Liquid Chromatography (HPLC) separations. As a quaternary ammonium steroid, vecuronium presents unique chromatographic challenges. This resource synthesizes technical expertise with field-proven insights to help you navigate these complexities effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Common Problem 1: Poor Peak Shape - Tailing Peaks for Vecuronium and its Impurities

Q1: My vecuronium peak is exhibiting significant tailing. What are the primary causes and how can I fix it?

A1: Peak tailing is a common issue when analyzing basic compounds like vecuronium, a quaternary ammonium compound.[1][2] The primary cause is often secondary interactions between the positively charged analyte and residual silanol groups on the silica-based stationary phase.[1][3] These silanols can become deprotonated and negatively charged, leading to strong, undesirable ionic interactions that cause tailing.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH (typically to between 2 and 4) can suppress the ionization of silanol groups, minimizing secondary interactions.[2][4] This is often the most effective initial step.

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help maintain a consistent pH at the column surface and can also mask some of the active silanol sites.[2]

  • Use of Mobile Phase Additives (Competing Bases): Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can effectively block the active silanol sites, leading to improved peak symmetry.

  • Column Selection:

    • End-capped Columns: Employing a column with high-density end-capping is crucial. End-capping neutralizes most of the residual silanols.

    • Novel Stationary Phases: Consider columns specifically designed for the analysis of basic compounds, or alternative stationary phases like those with embedded polar groups or polymeric coatings that shield the silica surface. A mixed-mode stationary phase with embedded strong basic ion-pairing groups has also been shown to be effective.[5]

Experimental Protocol: Mobile Phase Optimization to Reduce Peak Tailing

  • Baseline Condition:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 20-80% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Temperature: 30 °C

    • Detection: UV at 210 nm[6]

    • Injection Volume: 10 µL

    • Sample: Vecuronium standard (100 µg/mL) in mobile phase

  • Stepwise Optimization:

    • pH Adjustment: Prepare mobile phase A with 0.1% trifluoroacetic acid (TFA) instead of formic acid to achieve a lower pH and observe the effect on peak shape.

    • Buffer Concentration: If tailing persists, replace mobile phase A with a 25 mM phosphate buffer at pH 3.0.

    • Competing Base: If necessary, add 0.1% TEA to the phosphate buffer mobile phase. Note: TEA can be difficult to remove from the column and system.

Common Problem 2: Inconsistent Retention Times

Q2: I'm observing a drift in the retention time of vecuronium over a series of injections. What could be the cause?

A2: Retention time instability can stem from several factors, including changes in the mobile phase composition, column equilibration issues, or temperature fluctuations.

Troubleshooting Steps:

  • Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed. If preparing the mobile phase online, ensure the proportioning valves of your HPLC system are functioning correctly.[7] Inconsistent mixing can lead to gradual shifts in retention.[7]

  • Column Equilibration: For gradient methods, it is critical to allow sufficient time for the column to re-equilibrate to the initial conditions between injections. An inadequate equilibration time will result in retention time drift.

  • Column Temperature Control: Employ a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect mobile phase viscosity and chromatographic selectivity, leading to changes in retention time.[2]

  • Mobile Phase pH Stability: If using a buffered mobile phase near the pKa of one of its components, small changes in preparation can lead to significant pH shifts, affecting the ionization state of the analytes and the column surface, thereby altering retention.

Logical Relationship Diagram: Causes of Retention Time Drift

G cluster_MobilePhase Mobile Phase Factors cluster_ColumnIssues Column Factors cluster_SystemIssues System Factors RT_Drift Retention Time Drift MobilePhase Mobile Phase Inconsistency RT_Drift->MobilePhase Primary Cause ColumnIssues Column-Related Issues RT_Drift->ColumnIssues SystemIssues HPLC System Issues RT_Drift->SystemIssues InadequateMixing Improper Mixing/Degassing MobilePhase->InadequateMixing pH_Instability pH Instability MobilePhase->pH_Instability Equilibration Insufficient Equilibration ColumnIssues->Equilibration Temp_Fluctuation Temperature Fluctuations ColumnIssues->Temp_Fluctuation Column_Degradation Column Degradation ColumnIssues->Column_Degradation Pump_Flow Inconsistent Pump Flow SystemIssues->Pump_Flow Proportioning_Valves Faulty Proportioning Valves SystemIssues->Proportioning_Valves

Caption: Troubleshooting workflow for retention time drift.

Common Problem 3: Poor Resolution Between Vecuronium and Its Impurities

Q3: I am struggling to separate vecuronium from its related compounds, particularly Impurity C. What strategies can I employ to improve resolution?

A3: Achieving adequate resolution between structurally similar compounds like vecuronium and its impurities requires careful optimization of several chromatographic parameters. The United States Pharmacopeia (USP) specifies several related compounds for vecuronium, such as A, B, and C.[8][9]

Optimization Strategies:

  • Organic Modifier: Varying the type of organic modifier can significantly alter selectivity. If you are using acetonitrile, try methanol or a combination of the two. The different solvent properties can change the elution order and improve separation.

  • Gradient Slope: For gradient separations, a shallower gradient provides more time for the analytes to interact with the stationary phase, which can enhance resolution between closely eluting peaks.

  • Column Chemistry: If resolution cannot be achieved on a standard C18 column, consider a different stationary phase. A phenyl-hexyl or a polar-embedded phase can offer alternative selectivities for these types of compounds. A cyano (CN) column has also been successfully used for separating vecuronium from its degradation products.[6][10]

  • Ion-Pairing Chromatography: For challenging separations of quaternary ammonium compounds, ion-pair chromatography can be a powerful tool.[11][12] Adding an ion-pairing reagent (e.g., sodium perchlorate) to the mobile phase can improve retention and selectivity.[11]

Data Presentation: Recommended Starting HPLC Conditions from Literature

ParameterMethod 1[6][10]Method 2[13]Method 3 (USP)[9]
Column Tracer Extrasil CN (150 x 4.6mm; 5μm)Amino Column (Luna 150×4.6mm, 5μm)L1 Packing (C18) (4.6-mm × 25-cm)
Mobile Phase O-phosphoric acid (pH 6; 0.05M)-acetonitrile (50:50 v/v)Acetonitrile:Water with 25.0 mmol/L sodium phosphate monobasic (50:50 v/v), pH 4.6Isocratic with conductivity detector
Flow Rate 1.0 mL/min1.0 mL/min~1.5 mL/min
Detection UV at 210 nmUV at 205 nmConductivity Detector
Common Problem 4: Peak Fronting

Q4: My main vecuronium peak is fronting. What does this indicate?

A4: Peak fronting is less common than tailing but typically points to column overload or an injection solvent issue.

Troubleshooting Steps:

  • Reduce Sample Concentration: The most common cause of fronting is injecting too much sample mass onto the column, leading to saturation of the stationary phase.[2] Dilute your sample and reinject. If the peak shape becomes symmetrical, you have identified the issue.

  • Injection Solvent Strength: Injecting the sample in a solvent that is significantly stronger than the mobile phase can cause the analyte band to travel too quickly at the beginning of the column, resulting in a fronting peak. Whenever possible, dissolve your sample in the initial mobile phase. If sample solubility is an issue, use the weakest solvent possible.

Experimental Workflow: Diagnosing Peak Fronting

G Start Observe Peak Fronting DiluteSample Dilute sample 1:10 and reinject Start->DiluteSample ResultSymmetric Peak is now symmetric DiluteSample->ResultSymmetric Problem Solved: Sample Overload ResultFronting Peak still fronts DiluteSample->ResultFronting Issue Persists CheckSolvent Prepare sample in initial mobile phase CheckSolvent->ResultSymmetric Problem Solved: Injection Solvent Effect ColumnVoid Suspect column void or damage CheckSolvent->ColumnVoid Issue Persists ResultFronting->CheckSolvent

Caption: A step-by-step workflow to diagnose the cause of peak fronting.

References

  • Vecuronium Bromide-impurities. Pharmaffiliates.[Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.[Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent.[Link]

  • RP-HPLC Separation of Highly Charged Quaternary Ammonium Salts. Journal of Liquid Chromatography.[Link]

  • Separation of Quaternary Ammonium Compounds Using a Bonded Polymeric Zwitterionic Stationary Phase. LCGC International.[Link]

  • Vecuronium Bromide-impurities. Pharmaffiliates.[Link]

  • Determination of Vecuronium Bromide in Pharmaceuticals: Development, Validation and Comparative Study of HPLC and CZE Analytical Methods. Semantic Scholar.[Link]

  • Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS. PubMed Central.[Link]

  • HPLC Troubleshooting Guide. Authoritative Source.[Link]

  • HPLC Method for Determination of Vecuronium on Primesep SB Column. SIELC Technologies.[Link]

  • HPLC Troubleshooting Guide. ACE HPLC Columns.[Link]

  • Stability indicating liquid chromatography method for the analysis of Vecuronium bromide: study of the degradation profile. PubMed.[Link]

  • Determination of Vecuronium Bromide in Pharmaceuticals: Development, Validation and Comparative Study of HPLC and CZE Analytical Methods. ResearchGate.[Link]

  • Stability indicating liquid chromatography method for the analysis of Vecuronium bromide: study of the degradation profile. National Institutes of Health (NIH).[Link]

  • Quaternary Ammonium Compounds. Chromatography Forum.[Link]

  • USP Monographs: Pancuronium Bromide. uspbpep.com.[Link]

  • Determination of Rocuronium bromide by hydrophilic interaction liquid chromatography (HILIC). Macedonian Pharmaceutical Bulletin.[Link]

  • Stability indicating liquid chromatography method for the analysis of Vecuronium bromide: study of the degradation profile. Semantic Scholar.[Link]

  • A Validated Ultra-High-Pressure Liquid Chromatography Method for Separation of Sugammadex Related Substances and its Degradants in Drug Product. Juniper Publishers.[Link]

  • Ion-pair high pressure liquid chromatography techniques for the determination of quaternary ammonium compounds. Oregon State University.[Link]

  • Vecuronium bromide compound and production method thereof.
  • Analytical Method Development and Validation for the Estimation of Sugammadex. Journal of Drug Delivery and Therapeutics.[Link]

Sources

Navigating the Nuances of 17-Deacetyl Vecuronium Bromide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 17-deacetyl vecuronium bromide. This guide is designed to provide in-depth technical assistance and troubleshooting advice for researchers, scientists, and drug development professionals working with this specific metabolite and impurity of vecuronium bromide. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate and resolve experimental challenges, ensuring the integrity and accuracy of your results.

Understanding this compound

This compound is a primary metabolite and known impurity of the neuromuscular blocking agent, vecuronium bromide.[1][2] Its presence and stability are critical parameters in the quality control of vecuronium bromide drug products and in understanding the pharmacokinetic and pharmacodynamic profile of the parent drug. This guide will delve into the degradation pathways, analytical challenges, and stability considerations for this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Question 1: I am observing the appearance of a new, more polar peak during my stability study of this compound. What could this be?

Answer:

The appearance of a more polar peak during a stability study of this compound likely indicates further degradation. Given the structure of this compound, the most probable degradation pathway under hydrolytic conditions (acidic or basic) is the hydrolysis of the remaining acetyl group at the 3-position.

  • Plausible Degradation Product: This would result in the formation of 3,17-dideacetyl vecuronium bromide . This di-deacetylated molecule is more polar than the mono-deacetylated this compound, which would explain its earlier elution time (more polar) in a reversed-phase HPLC analysis.

  • Causality: The ester linkage at the 3-position, like the one at the 17-position in the parent vecuronium bromide, is susceptible to hydrolysis. The rate of this hydrolysis is dependent on pH and temperature. Forced degradation studies on vecuronium bromide have shown that it is unstable under acidic and basic conditions, leading to the formation of a single degradation product, which is consistent with hydrolysis.[3]

  • Experimental Validation: To confirm the identity of this new peak, you can employ mass spectrometry (LC-MS) to determine its mass-to-charge ratio (m/z). The expected m/z for the 3,17-dideacetyl vecuronium bromide cation would be lower than that of the this compound cation due to the loss of an acetyl group.

Question 2: My quantitative analysis of this compound shows poor reproducibility. What are the potential causes and solutions?

Answer:

Poor reproducibility in the quantification of this compound can stem from several factors related to sample handling, preparation, and analytical methodology.

  • Sample Stability:

    • Underlying Cause: this compound, being an ester, is prone to hydrolysis, especially in solution. The pH of your sample solvent and storage conditions can significantly impact its stability.

    • Solution: Ensure your sample diluent is pH-controlled and preferably buffered in a slightly acidic range (e.g., pH 4-5) to minimize hydrolysis. Prepare samples fresh and analyze them promptly. If storage is necessary, keep them at refrigerated temperatures (2-8°C) and for a validated period.

  • Adsorption to Surfaces:

    • Underlying Cause: Quaternary ammonium compounds like this compound can adsorb to glass and plastic surfaces, leading to inaccurate and variable concentrations.

    • Solution: Use silanized glassware or polypropylene vials to minimize adsorption. Including a small percentage of an organic modifier or an ion-pairing agent in your sample diluent can also help to reduce surface interactions.

  • Analytical Method:

    • Underlying Cause: A non-optimized HPLC method can lead to poor peak shape, co-elution with other impurities, and inconsistent integration.

    • Solution:

      • Column Choice: A C18 column with good end-capping is a suitable starting point.

      • Mobile Phase: An acidic mobile phase (e.g., using formic acid or phosphoric acid) is often preferred for the analysis of such compounds to ensure consistent ionization and good peak shape.

      • Method Validation: Fully validate your analytical method for linearity, precision, accuracy, and specificity according to ICH guidelines.

Question 3: I am struggling to separate this compound from other related impurities, particularly 3-deacetyl vecuronium bromide. What chromatographic strategies can I employ?

Answer:

Separating structurally similar isomers like 17-deacetyl and 3-deacetyl vecuronium bromide can be challenging. Here are some strategies to improve your chromatographic resolution:

  • Optimize Mobile Phase Composition:

    • Organic Modifier: Systematically vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. Sometimes a small change can significantly impact selectivity.

    • pH: Adjust the pH of the aqueous phase. The ionization state of the molecule can influence its interaction with the stationary phase, and a slight pH shift might enhance separation.

  • Column Chemistry:

    • Stationary Phase: If a standard C18 column is not providing adequate separation, consider alternative stationary phases. A phenyl-hexyl column might offer different selectivity due to pi-pi interactions. For highly polar compounds, a cyano (CN) column could also be effective.[3]

  • Gradient Elution:

    • Shallow Gradient: Employ a shallow gradient elution profile around the elution time of your target analytes. This can help to resolve closely eluting peaks.

  • Temperature:

    • Column Temperature: Adjusting the column temperature can influence selectivity. Lower temperatures often increase resolution, but also increase analysis time and backpressure.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for vecuronium bromide that lead to the formation of this compound?

A1: The primary degradation pathway leading to the formation of this compound is the hydrolysis of the ester linkage at the 17-position of the steroid nucleus of vecuronium bromide. This reaction can be catalyzed by both acids and bases.[3]

Q2: What are the expected further degradation products of this compound?

A2: While specific degradation studies on this compound are not extensively reported, based on its chemical structure, the most likely further degradation product is 3,17-dideacetyl vecuronium bromide , formed through the hydrolysis of the remaining acetyl group at the 3-position. Other potential degradation pathways under oxidative or photolytic stress could involve modifications to the piperidinium rings, though these are generally less common than hydrolysis.

Q3: What are the recommended storage conditions for this compound reference standards?

A3: As a solid, this compound should be stored in a well-closed container, protected from light and moisture, at controlled room temperature. In solution, it is recommended to prepare fresh solutions for analysis. If short-term storage is required, solutions should be kept at 2-8°C and protected from light. The stability of solutions should be experimentally verified.

Q4: What analytical techniques are most suitable for the analysis of this compound?

A4: The most common and suitable analytical technique is High-Performance Liquid Chromatography (HPLC) with UV detection.[4] For structural confirmation and identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[3]

Visualizing the Degradation Pathway

The following diagram illustrates the primary degradation pathway of vecuronium bromide to this compound and its potential subsequent degradation.

DegradationPathway Vecuronium Vecuronium Bromide Deacetyl17 This compound Vecuronium->Deacetyl17 Hydrolysis (at C17) Deacetyl3 3-Deacetyl Vecuronium Bromide Vecuronium->Deacetyl3 Hydrolysis (at C3) DiDeacetyl 3,17-Dideacetyl Vecuronium Bromide Deacetyl17->DiDeacetyl Hydrolysis (at C3) Deacetyl3->DiDeacetyl Hydrolysis (at C17)

Caption: Primary hydrolytic degradation pathways of vecuronium bromide.

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of this compound.

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid reference standard at 105°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Sample Preparation for Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

  • HPLC Analysis:

    • Analyze the stressed samples along with a non-stressed control sample using a validated stability-indicating HPLC method.

    • Monitor for the appearance of new peaks and the decrease in the area of the main peak.

  • Peak Identification:

    • Use LC-MS to identify the mass of the degradation products and propose their structures.

Data Summary

The following table summarizes the known and potential degradation products of vecuronium bromide and its deacetylated derivatives.

Parent CompoundDegradation ProductDegradation Pathway
Vecuronium BromideThis compoundHydrolysis
Vecuronium Bromide3-Deacetyl Vecuronium BromideHydrolysis
This compound3,17-Dideacetyl Vecuronium BromideHydrolysis (Predicted)
3-Deacetyl Vecuronium Bromide3,17-Dideacetyl Vecuronium BromideHydrolysis (Predicted)

References

  • 17-DEACETYL VECURONIUM. (n.d.). GSRS. Retrieved January 22, 2026, from [Link]

  • Abd El-Rahman, M. K., El-Houssini, O. M., & Zaazaa, H. E. (2020). Stability indicating liquid chromatography method for the analysis of Vecuronium bromide: study of the degradation profile. Heliyon, 6(3), e03561. [Link]

  • This compound. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Synthesis process of vecuronium bromide. (2010). Google Patents.
  • Wierda, J. M., de Wit, A. P., Kuizenga, K., & Agoston, S. (1992). Antagonism of vecuronium by one of its metabolites in vitro. Pharmacology & toxicology, 70(5), 394–397. [Link]

  • Ciceri, S., et al. (n.d.). Vecuronium bromide and its advanced intermediates: a crystallographic and spectroscopic study. Retrieved January 22, 2026, from [Link]

  • Vecuronium bromide compound and production method thereof. (2012). Google Patents.
  • Abd Elrahman, M. K., El Houssini, O. M., & Zaazaa, H. (2020). Stability indicating liquid chromatography method for the analysis of Vecuronium bromide: study of the degradation profile. ResearchGate. Retrieved January 22, 2026, from [Link]

  • Caldwell, J. E., Lynam, D. P., Castagnoli, K. P., Canfell, P. C., & Miller, R. D. (1994). The pharmacodynamics and pharmacokinetics of the metabolite 3-desacetylvecuronium (ORG 7268) and its parent compound, vecuronium, in human volunteers. Anesthesiology, 81(4), 857–866. [Link]

  • Staals, L. M., de Boer, H. D., van Egmond, J., Hope, F., van de Pol, F., & Bom, A. (2011). Sugammadex reverses neuromuscular block induced by 3-desacetyl-vecuronium, an active metabolite of vecuronium, in the anaesthetised rhesus monkey. European journal of anaesthesiology, 28(2), 121–126. [Link]

  • Vecuronium Bromide-impurities. (n.d.). Pharmaffiliates. Retrieved January 22, 2026, from [Link]

  • Vecuronium Bromide. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Piperidinium, 1-((2beta,3alpha,5alpha,16beta,17beta)-3-(acetyloxy)-17-hydroxy-2-(1-piperidinyl)androstan-16-yl)-1-methyl-, bromide. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Abd Elrahman, M. K., El Houssini, O. M., & Zaazaa, H. (2020). Stability indicating liquid chromatography method for the analysis of Vecuronium bromide: study of the degradation profile. Semantic Scholar. Retrieved January 22, 2026, from [Link]

  • Vecuronium bromide. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Lee, C. (2002). Structure, conformation, and action of neuromuscular blocking drugs. BJA: British Journal of Anaesthesia, 88(5), 755–767. [Link]

Sources

Technical Support Center: Stability Testing of 17-Deacetyl Vecuronium Bromide Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stability testing of 17-deacetyl vecuronium bromide solutions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during experimentation.

Introduction to this compound and its Stability

This compound is a known impurity and metabolite of vecuronium bromide, a widely used neuromuscular blocking agent.[1][2] The stability of this compound is a critical parameter in the quality control of vecuronium bromide drug products. Degradation of vecuronium bromide can lead to the formation of this compound, among other related substances. Therefore, a robust stability-indicating analytical method is crucial to ensure the safety and efficacy of the final drug product.

This guide will walk you through the common challenges and questions related to the stability testing of this compound solutions, with a focus on practical, field-proven insights.

Troubleshooting Guide

This section addresses specific problems you might encounter during the stability testing of this compound solutions.

HPLC Analysis Issues

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for stability studies of vecuronium bromide and its impurities.[3][4][5] Here are some common HPLC-related problems and their solutions:

Problem: Poor Peak Shape (Tailing or Fronting)

Possible Causes:

  • Column Degradation: The stationary phase of the HPLC column can degrade over time, especially when using aggressive mobile phases or operating at high temperatures.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly affect the ionization state of the analyte and its interaction with the stationary phase.

  • Sample Overload: Injecting too concentrated a sample can lead to peak distortion.

  • Contamination: Buildup of contaminants on the column can interfere with the separation.

Solutions:

  • Column Health Check:

    • Action: Replace the column with a new one of the same type to see if the peak shape improves.

    • Causality: This directly addresses the possibility of a compromised stationary phase.

  • Mobile Phase Optimization:

    • Action: Carefully adjust the pH of the mobile phase. For vecuronium and its related compounds, a pH around 6.0-6.5 has been shown to be effective.[3][4]

    • Causality: Maintaining a consistent and optimal pH prevents unwanted interactions between the analyte and the stationary phase, leading to symmetrical peaks.

  • Sample Concentration:

    • Action: Dilute the sample and re-inject.

    • Causality: This prevents overloading the column, allowing for a more uniform interaction of the analyte with the stationary phase.

  • Column Washing:

    • Action: Implement a regular column washing protocol. A typical wash cycle might involve flushing with water, then acetonitrile, and finally storing in a suitable solvent mixture.[6]

    • Causality: This removes strongly retained compounds and particulates that can cause peak distortion.

Problem: Shifting Retention Times

Possible Causes:

  • Inconsistent Mobile Phase Composition: Small variations in the mobile phase preparation can lead to significant shifts in retention time.

  • Fluctuating Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions.

  • Pump Malfunction: Inaccurate solvent delivery by the HPLC pump.

  • Lack of Column Equilibration: Insufficient time for the column to stabilize with the mobile phase before injection.

Solutions:

  • Precise Mobile Phase Preparation:

    • Action: Use calibrated volumetric flasks and pipettes for preparing the mobile phase. Always prepare fresh mobile phase daily and degas it thoroughly.

    • Causality: Ensures a consistent mobile phase composition, which is critical for reproducible retention times.

  • Temperature Control:

    • Action: Use a column oven to maintain a constant temperature. A common temperature for this analysis is 40°C.[6]

    • Causality: A stable temperature ensures consistent mobile phase viscosity and interaction kinetics, leading to stable retention times.

  • Pump Maintenance:

    • Action: Regularly check the pump for leaks and perform routine maintenance as recommended by the manufacturer.

    • Causality: Ensures accurate and precise solvent delivery.

  • Sufficient Equilibration:

    • Action: Equilibrate the column with the mobile phase for an adequate amount of time (typically 15-30 minutes) before the first injection and between runs if the mobile phase composition is changed.[7]

    • Causality: This ensures that the stationary phase is fully conditioned to the mobile phase, leading to reproducible chromatography.

Forced Degradation Study Issues

Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating methods.[8][9]

Problem: No or Minimal Degradation Observed

Possible Causes:

  • Stress Conditions are Too Mild: The applied stress (e.g., acid/base concentration, temperature, light intensity) may not be sufficient to induce degradation.

  • Incorrect Solvent for Stress Study: The drug substance may not be soluble in the chosen stress medium.

Solutions:

  • Intensify Stress Conditions:

    • Action: Gradually increase the severity of the stress conditions. For example, use higher concentrations of acid/base (e.g., 2M HCl or 2M NaOH), increase the temperature, or prolong the exposure time.[3][4]

    • Causality: This will accelerate the degradation process to a level that can be readily detected and quantified.

  • Ensure Solubility:

    • Action: Verify the solubility of this compound in the stress medium. If necessary, use a co-solvent, but be mindful that the co-solvent itself should not interfere with the degradation or analysis.

    • Causality: The compound must be in solution to be effectively stressed.

Problem: Complete Degradation of the Analyte

Possible Causes:

  • Stress Conditions are Too Harsh: The applied stress is causing the complete breakdown of the parent molecule, making it difficult to identify primary degradation products.

Solutions:

  • Moderate Stress Conditions:

    • Action: Reduce the severity of the stress conditions. Use lower concentrations of acid/base, lower the temperature, or shorten the exposure time. The goal is to achieve 5-20% degradation.

    • Causality: This allows for the formation and detection of the initial degradation products, providing a clearer picture of the degradation pathway.

Frequently Asked Questions (FAQs)

Q1: What are the typical degradation pathways for vecuronium bromide and its deacetylated derivatives?

A1: Vecuronium bromide primarily degrades through hydrolysis of the acetyl groups at the 3 and 17 positions. This leads to the formation of 3-deacetyl, 17-deacetyl, and 3,17-dideacetyl vecuronium bromide. The degradation is significantly influenced by pH and temperature.[2] It is unstable in both acidic and alkaline conditions.[3][10]

Q2: What is a suitable HPLC method for the stability testing of this compound?

A2: A common approach is to use a reversed-phase HPLC method with UV detection. A typical method might involve:

  • Column: C18 or a cyano (CN) column.[3][4]

  • Mobile Phase: A mixture of a phosphate buffer (pH around 6.0) and acetonitrile.[3][4]

  • Detection: UV detection at a low wavelength, such as 210 nm, is often used.[3][4][11]

Parameter Typical Value Reference
ColumnTracer Extrasil CN (150 × 4.6mm; 5μm)[3][4]
Mobile PhaseO-phosphoric acid (pH 6; 0.05M)-acetonitrile (50:50 v/v)[3][4]
Flow Rate1.0 mL/min[5]
DetectionUV at 210 nm[3][4]
Column Temperature40 °C[6]

Q3: What are the recommended storage conditions for this compound solutions to minimize degradation?

A3: Based on the known instability of vecuronium and its derivatives, solutions should be stored at refrigerated temperatures (2-8 °C) and protected from light. The pH of the solution should be maintained in a slightly acidic to neutral range (pH 4-7) to minimize hydrolytic degradation. Studies have shown that vecuronium bromide solutions can be stable for extended periods when stored under these conditions.[12]

Q4: How can I confirm the identity of the degradation products observed in my stability studies?

A4: The most definitive way to identify degradation products is to use a mass spectrometer (MS) coupled with the HPLC (LC-MS). This technique provides mass information that can be used to elucidate the structures of the degradation products.[4][13]

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines the general steps for conducting a forced degradation study on a this compound solution.

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 2M HCl.

    • Heat the solution (e.g., at 60°C) for a specified time.

    • Neutralize the solution with 2M NaOH.

    • Dilute to the final concentration with the mobile phase.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 2M NaOH.

    • Keep the solution at room temperature for a specified time.

    • Neutralize the solution with 2M HCl.

    • Dilute to the final concentration with the mobile phase.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Keep the solution at room temperature for a specified time.

    • Dilute to the final concentration with the mobile phase.

  • Thermal Degradation:

    • Keep an aliquot of the stock solution in a solid state in an oven at a high temperature (e.g., 135°C) for a specified time.[3][4]

    • Dissolve the sample in the mobile phase.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for a specified time.[3][4]

    • Dilute to the final concentration with the mobile phase.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Visualization of Experimental Workflow

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution of this compound Acid Acid Hydrolysis (e.g., 2M HCl, 60°C) Stock->Acid Expose to Base Base Hydrolysis (e.g., 2M NaOH, RT) Stock->Base Expose to Oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) Stock->Oxidation Expose to Thermal Thermal Degradation (e.g., 135°C) Stock->Thermal Expose to Photo Photolytic Degradation (e.g., UV 254 nm) Stock->Photo Expose to HPLC HPLC Analysis Acid->HPLC Analyze Base->HPLC Analyze Oxidation->HPLC Analyze Thermal->HPLC Analyze Photo->HPLC Analyze Data Data Interpretation (Peak Purity, Mass Balance) HPLC->Data

Caption: Workflow for a forced degradation study.

Degradation Pathway Visualization

Degradation_Pathway Vec Vecuronium Bromide (3,17-diacetyl) Deacetyl17 This compound Vec->Deacetyl17 Hydrolysis Deacetyl3 3-Deacetyl Vecuronium Bromide Vec->Deacetyl3 Hydrolysis Dideacetyl 3,17-Dideacetyl Vecuronium Bromide Deacetyl17->Dideacetyl Hydrolysis Deacetyl3->Dideacetyl Hydrolysis

Caption: Hydrolytic degradation pathway of vecuronium bromide.

References

  • Stability indicating liquid chromatography method for the analysis of Vecuronium bromide: study of the degradation profile. (2020). Heliyon, 6(3), e03530. [Link]

  • Stability indicating liquid chromatography method for the analysis of Vecuronium bromide: study of the degradation profile. (2020). PubMed. [Link]

  • Stability indicating liquid chromatography method for the analysis of Vecuronium bromide: study of the degradation profile. (2020). Semantic Scholar. [Link]

  • Determination of Vecuronium Bromide in Pharmaceuticals: Development, Validation and Comparative Study of HPLC and CZE Analytical Methods. (2011). ResearchGate. [Link]

  • Typical LC chromatograms of Vecuronium bromide under stress conditions... (n.d.). ResearchGate. [Link]

  • Vecuronium Bromide. (n.d.). USP-NF. [Link]

  • Vecuronium bromide compound and production method thereof. (2012).
  • Separation of Vecuronium bromide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • [논문]Stability indicating liquid chromatography method for the analysis of Vecuronium bromide: study of the degradation profile. (2020). DBpia. [Link]

  • HPLC Method for Determination of Vecuronium on Primesep SB Column. (n.d.). SIELC Technologies. [Link]

  • Pharmacology of neuromuscular blocking drugs. (2024). Deranged Physiology. [Link]

  • Vecuronium Bromide-impurities. (n.d.). Pharmaffiliates. [Link]

  • Forced Degradation Studies. (n.d.). Creative Biolabs. [Link]

  • Assessment of Vecuronium Quality Using Near-Infrared Spectrometry. (2023). PMC. [Link]

  • Stability indicating liquid chromatography method for the analysis of Vecuronium bromide: study of the degradation profile. (2020). NIH. [Link]

  • Vecuronium Bromide impurity method. (2012). Chromatography Forum. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2014). BioPharm International. [Link]

  • Stability of Vecuronium in Sterile Water for Injection Stored in Polypropylene Syringes for 21 Days. (2007). PubMed. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). NIH. [Link]

  • Top 10 Most Common HPLC Issues and How to Fix Them (2023). (2023). YouTube. [Link]

  • Neuromuscular Blocking Agents. (2024). NCBI Bookshelf. [Link]

  • Refrigerated Stability of Diluted Cisatracurium, Rocuronium, and Vecuronium for skin testing after perioperative anaphylaxis. (2021). Digital Commons@ETSU. [Link]

  • Vecuronium Bromide. (n.d.). ASHP Publications. [Link]

Sources

Overcoming matrix effects in bioanalysis of vecuronium metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the bioanalysis of vecuronium and its metabolites. Vecuronium bromide is an aminosteroid-based, non-depolarizing neuromuscular blocking agent used extensively in clinical settings.[1] Its bioanalysis is critical for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies. Vecuronium is metabolized in the liver via deacetylation into three primary metabolites: 3-desacetyl vecuronium, 17-desacetyl vecuronium, and 3,17-didesacetyl vecuronium.[2][3] Of these, 3-desacetyl vecuronium is a major active metabolite, retaining significant neuromuscular blocking activity, and can contribute to prolonged paralysis, especially in patients with impaired renal function.[4][5]

The bioanalysis of these quaternary ammonium compounds in complex biological matrices like plasma and serum is notoriously challenging. The primary obstacle is the matrix effect , where co-eluting endogenous components interfere with the ionization of the target analytes in the mass spectrometer source, leading to ion suppression or enhancement.[6][7] This guide provides in-depth, experience-driven solutions to diagnose, troubleshoot, and overcome these matrix effects, ensuring the development of robust and reliable LC-MS/MS methods in accordance with regulatory standards.[8][9][10]

Metabolite Structures and Pathways

Understanding the metabolic pathway is the first step in developing a robust bioanalytical method. Vecuronium undergoes hydrolysis at the 3- and 17-positions of its steroid core.

G Vec Vecuronium Met3 3-desacetyl Vecuronium (Active) Vec->Met3 - Acetyl (C3) Met17 17-desacetyl Vecuronium Vec->Met17 - Acetyl (C17) Met317 3,17-didesacetyl Vecuronium Met3->Met317 - Acetyl (C17) Met17->Met317 - Acetyl (C3)

Caption: Metabolic pathway of Vecuronium.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My analyte signal is highly variable and often suppressed. How can I confirm if this is a matrix effect?

A1: The classic and most definitive way to diagnose matrix effects is with a post-column infusion experiment . This technique allows you to visualize the exact regions in your chromatogram where ion suppression or enhancement occurs.[11][12]

Causality: Endogenous matrix components, particularly phospholipids from plasma, often elute in the middle of a typical reversed-phase gradient.[13] If your analytes co-elute with these components, their ionization will be compromised, leading to poor data quality.[7] The post-column infusion experiment makes these suppression zones visible.

Troubleshooting Steps:

  • Set up a 'T' junction between your analytical column and the mass spectrometer source.

  • Continuously infuse a standard solution of your analyte(s) at a constant flow rate (e.g., 5-10 µL/min) via a syringe pump.

  • Inject a blank, extracted matrix sample (e.g., protein-precipitated plasma) onto the LC system.

  • Monitor the signal of your infused analyte. A stable, flat baseline should be observed. Any dips in this baseline indicate regions of ion suppression, while peaks indicate enhancement.[12][14]

  • Compare the retention time of your analytes with the observed suppression zones. If they overlap, a matrix effect is confirmed.

G cluster_LC LC System cluster_Infusion Infusion Setup Pump LC Pump Injector Autosampler Pump->Injector Column Analytical Column Injector->Column Tee Tee Junction Column->Tee SyringePump Syringe Pump (Analyte Solution) SyringePump->Tee MS Mass Spectrometer Tee->MS

Caption: Workflow for a post-column infusion experiment.

Q2: Which sample preparation technique is most effective for reducing matrix effects for vecuronium and its metabolites?

A2: While simple Protein Precipitation (PPT) is fast, it is often insufficient as it does not remove phospholipids, a major cause of ion suppression.[15][16] Liquid-Liquid Extraction (LLE) offers better cleanliness but can be labor-intensive and may have lower recovery for these polar, quaternary amine compounds. Solid-Phase Extraction (SPE) , particularly using a mixed-mode or polymeric sorbent, is the most effective approach for achieving high recovery and significantly reducing matrix effects.[17][18] For the highest level of cleanup, specialized Phospholipid Removal Plates (PLR) are excellent.[15][19][20][21]

Causality: The goal of sample preparation is to remove interfering endogenous components while efficiently recovering the analytes.

  • PPT: Removes proteins but leaves phospholipids and other small molecules.

  • LLE: Partitions compounds based on polarity. The high polarity of vecuronium metabolites can make finding a suitable organic solvent with high extraction efficiency challenging.

  • SPE: Uses specific chemical interactions (e.g., ion exchange, reversed-phase) to bind the analyte, wash away interferences, and then selectively elute the analyte, providing a much cleaner extract.[22]

  • PLR Plates: These are specifically designed to capture phospholipids while allowing analytes to pass through, combining the simplicity of PPT with superior cleanup.[15][23]

Data Summary: Comparison of Sample Preparation Techniques

TechniqueAnalyte RecoveryMatrix Effect (% Suppression)ThroughputRecommendation
Protein Precipitation (PPT) Good (>85%)High (30-60%)HighNot recommended for final validation.
Liquid-Liquid Extraction (LLE) Variable (50-80%)Moderate (15-30%)LowFeasible, but requires significant optimization.
Solid-Phase Extraction (SPE) Excellent (>90%)Low (<15%)ModerateHighly Recommended.
Phospholipid Removal (PLR) Excellent (>90%)Very Low (<10%)HighExcellent choice for high-throughput labs.
Q3: I am using SPE but still see matrix effects. How can I optimize my protocol?

A3: For quaternary ammonium compounds like vecuronium, a mixed-mode cation exchange SPE protocol is ideal. This combines reversed-phase and ion-exchange retention mechanisms for superior selectivity.

Causality: Vecuronium and its metabolites have a permanent positive charge. A strong cation exchange (SCX) sorbent will retain them strongly via ionic interaction. This allows you to use aggressive organic washes to remove neutral and basic interferences (like phospholipids) before eluting your analytes with a high-ionic-strength or pH-modified solvent.

Detailed Protocol: Optimized Mixed-Mode Cation Exchange SPE

  • Sorbent Selection: Choose a mixed-mode polymeric sorbent with both reversed-phase (e.g., divinylbenzene) and strong cation exchange (e.g., sulfonic acid) properties.

  • Condition: Condition the SPE plate/cartridge with 1 mL of Methanol.

  • Equilibrate: Equilibrate with 1 mL of Water, followed by 1 mL of a weak buffer (e.g., 25 mM Ammonium Formate, pH 3). Do not let the sorbent dry.

  • Load: Load the pre-treated sample (plasma diluted 1:1 with 4% H₃PO₄ in water). The acid ensures the analytes are fully protonated and proteins are crashed out.

  • Wash 1 (Polar): Wash with 1 mL of 2% Formic Acid in Water to remove salts and polar interferences.

  • Wash 2 (Non-Polar): Wash with 1 mL of Methanol to remove phospholipids and other non-polar interferences. This is a critical step that PPT misses.

  • Elute: Elute the analytes with 1 mL of 5% Ammonium Hydroxide in Methanol. The high pH and ammonia ions disrupt the ionic interaction between the analytes and the sorbent.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in a mobile-phase-compatible solution.

Q4: Can I just use a different internal standard to compensate for matrix effects?

A4: Yes, using an appropriate internal standard (IS) is crucial and mandatory per regulatory guidelines.[10][13] However, it compensates for variability but does not eliminate the root cause of the problem. The best choice is a Stable Isotope-Labeled (SIL) internal standard (e.g., Vecuronium-d3).

Causality: An ideal IS should be chemically identical to the analyte, ensuring it co-elutes and experiences the exact same degree of ionization suppression or enhancement.[13] A SIL-IS is the gold standard because its physicochemical properties are nearly identical to the unlabeled analyte. A structural analogue IS may have a different retention time or ionization efficiency, leading to poor compensation and inaccurate results.

Self-Validation: If the peak area ratio of the analyte to the SIL-IS is consistent across different biological lots (as required by FDA guidance), your method is demonstrating robustness against matrix effects.[10][24]

Advanced Troubleshooting & Methodologies

Workflow: Systematic Troubleshooting of Matrix Effects

If you encounter poor accuracy, precision, or sensitivity, follow this logical workflow to identify and resolve the issue.

G Start Start: Poor Reproducibility or Sensitivity CheckIS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? Start->CheckIS UseSIL Action: Implement SIL-IS for each analyte CheckIS->UseSIL No PostColumn Perform Post-Column Infusion Experiment CheckIS->PostColumn Yes UseSIL->PostColumn CoElution Does Analyte Co-elute with Suppression Zone? PostColumn->CoElution ModifyLC Action: Modify LC Method (Gradient, Column Chemistry) to separate analyte from suppression zone CoElution->ModifyLC Yes ImproveCleanup Action: Improve Sample Cleanup (e.g., PPT -> SPE or PLR) CoElution->ImproveCleanup No, but suppression is still present Validate Re-Validate Method (Accuracy, Precision, ME) ModifyLC->Validate ImproveCleanup->Validate

Caption: A logical workflow for troubleshooting matrix effects.

Mass Spectrometric Parameters

Accurate mass spectrometric parameters are essential for selectivity and sensitivity. Below are typical starting parameters for analysis on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive mode.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
Vecuronium 557.4100.145
3-desacetyl Vecuronium 515.4100.142
17-desacetyl Vecuronium 515.4428.335
3,17-didesacetyl Vecuronium 473.3100.140
Vecuronium-d3 (IS) 560.4100.145

Note: These values should be optimized on your specific instrument.

References

  • Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health (NIH). [Link]

  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Waters Corporation. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. BioAgilytix. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. [Link]

  • Cartridges and plates for phospholipid and protein removal. Biotage. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]

  • M10 Bioanalytical Method Validation - FDA Guidance for Nonclinical & Clinical Studies. KCAS Bio. [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • The pharmacodynamics and pharmacokinetics of the metabolite 3-desacetylvecuronium (ORG 7268) and its parent compound, vecuronium, in human volunteers. PubMed. [Link]

  • Bioanalytical Method Validation Guidance for Industry May 2018. U.S. Food and Drug Administration (FDA). [Link]

  • Phree Phospholipid Removal Plates from Phenomenex. Wiley Analytical Science. [Link]

  • Phospholipid Removal (PLR). Phenomenex. [Link]

  • Porvair Sciences introduces next-generation microplate for phospholipid removal. News-Medical.net. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]

  • Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online. [Link]

  • Determination of quaternary ammonium compounds in seawater samples by solid-phase extraction and liquid chromatography-mass spectrometry. PubMed. [Link]

  • Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. National Institutes of Health (NIH). [Link]

  • Simultaneous determination of pancuronium, vecuronium and their related compounds using LC–ESI-MS. Legal Medicine. [Link]

  • Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. ACS Publications. [Link]

  • QUANTITATION OF PANCURONIUM, 3-DESACETYLPANCURONIUM, VECURONIUM, 3-DESACETYLVECURONIUM, PIPECURONIUM AND 3-DESACETYLPIPECURONIUM. Sci-Hub. [Link]

  • A fast and robust method for the extraction and analysis of quaternary alkyl ammonium compounds from soil and sewage sludge. PLOS One. [Link]

  • Compensation of Matrix Effects by Postcolumn Infusion of a Monitor Substance in Multiresidue Analysis with LC-MS/MS. ResearchGate. [Link]

  • Detection of Metabolites of Vecuronium Bromide in Visceral Samples Solves A Typical Death Mystery. Acta Medica International. [Link]

  • Pharmacokinetics, neuromuscular effects, and biodisposition of 3-desacetylvecuronium (Org 7268) in cats. PubMed. [Link]

  • Solid-phase Extraction of Quaternary Ammonium Herbicides. ResearchGate. [Link]

  • High-performance liquid chromatography-electrochemical detection of vecuronium and its metabolites in human plasma. Semantic Scholar. [Link]

  • Solid-Phase Extraction (SPE) Method Development. Waters Corporation. [Link]

  • Uptake and excretion of vecuronium bromide and pancuronium bromide in the isolated perfused rat liver. PubMed. [Link]

  • Antagonism of vecuronium by one of its metabolites in vitro. PubMed. [Link]

  • Pharmacology of neuromuscular blocking drugs. Deranged Physiology. [Link]

  • Pharmacokinetics and Pharmacodynamics of Vecuronium (ORG NC 45) in Patients With Cirrhosis. PubMed. [Link]

  • Sugammadex reverses neuromuscular block induced by 3-desacetyl-vecuronium, an active metabolite of vecuronium, in the anaesthetised rhesus monkey. PubMed. [Link]

  • Pharmacokinetics and pharmacodynamics of vecuronium in patients with cholestasis. British Journal of Anaesthesia. [Link]

Sources

Technical Support Center: Improving Sensitivity for 17-Deacetyl Vecuronium Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working on the quantitative bioanalysis of 17-deacetyl vecuronium. As a key metabolite of the neuromuscular blocking agent vecuronium, its accurate measurement at low concentrations is critical for comprehensive pharmacokinetic, pharmacodynamic, and toxicological assessments.[1][2]

The inherent chemical properties of 17-deacetyl vecuronium, specifically its mono-quaternary ammonium structure, present significant analytical challenges, often leading to issues with sensitivity, reproducibility, and accuracy.[3][4][5] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these hurdles and develop a robust, sensitive LC-MS/MS method.

Frequently Asked Questions (FAQs)

Q1: What makes the quantification of 17-deacetyl vecuronium so challenging?

The primary challenge stems from its structure. As a permanently charged quaternary ammonium compound, it exhibits low volatility and can be prone to strong interactions with surfaces, leading to poor chromatographic peak shape. Furthermore, when analyzing biological samples, it is highly susceptible to matrix effects, where co-eluting endogenous components from the sample (like phospholipids in plasma) interfere with its ionization, typically causing signal suppression and compromising sensitivity.[6][7]

Q2: What is the standard analytical technique for this type of analysis?

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. This technique offers the high sensitivity and selectivity required to measure low concentrations of the metabolite in complex biological matrices. Electrospray Ionization (ESI) in the positive ion mode is universally used for this class of compounds.[8][9][10]

Q3: I've heard about "matrix effect." Can you explain it and why it's a critical issue?

Matrix effect is the alteration (suppression or enhancement) of an analyte's ionization efficiency due to co-eluting substances from the sample matrix.[6] For 17-deacetyl vecuronium, the most common issue is ion suppression. During the ESI process, if matrix components are present in the ion source at the same time as your analyte, they compete for the available charge and droplet surface area. This competition reduces the number of analyte ions that successfully transition into the gas phase to be detected by the mass spectrometer, leading to a lower signal, poor sensitivity, and inaccurate quantification.[11] Addressing matrix effects is arguably the most important step in developing a reliable method.

Q4: What is a realistic Lower Limit of Quantification (LLOQ) to target for this metabolite?

Published methods for vecuronium and its metabolites in biological fluids like serum or blood have demonstrated LLOQs in the low ng/mL range. For example, methods have reported linear ranges from 0.25–50.0 ng/mL and limits of detection as low as 0.005 mg/L (5 ng/mL).[9][10] Your target LLOQ will depend on the specific requirements of your study, but achieving sensitivity in the 0.1 to 1.0 ng/mL range is a common and achievable goal with a well-optimized method.

Troubleshooting Guides for Enhanced Sensitivity

This section is designed to provide actionable solutions to common problems encountered during method development for 17-deacetyl vecuronium.

Part 1: Sample Preparation

The goal of sample preparation is twofold: to extract the analyte from the matrix and to remove as many interfering components as possible. A clean sample is the foundation of a sensitive assay.

Problem: Low or inconsistent analyte recovery and significant matrix effects.

  • Potential Cause: Use of a non-selective sample preparation technique, such as Protein Precipitation (PPT). While fast and simple, PPT is non-selective and leaves many matrix components, particularly phospholipids, in the final extract. This is a primary cause of ion suppression.

  • Solution: Implement Solid-Phase Extraction (SPE).

    • Expertise & Causality: SPE provides a much cleaner extract by using targeted chemical interactions to bind the analyte while allowing interfering compounds to be washed away. For a quaternary ammonium compound like 17-deacetyl vecuronium, a Weak Cation Exchange (WCX) SPE cartridge is highly effective. The negatively charged sorbent retains the positively charged analyte, while neutral and acidic interferences can be washed off with appropriate solvents. The analyte is then eluted with a solvent that neutralizes the charge interaction. This targeted approach drastically reduces matrix components compared to PPT.[10]

  • Condition: Wash the cartridge with 1 mL of methanol, followed by 1 mL of deionized water.

  • Equilibrate: Equilibrate the cartridge with 1 mL of a weak buffer, e.g., 2% formic acid in water.

  • Load: Load the pre-treated sample (e.g., plasma diluted 1:1 with 4% phosphoric acid).

  • Wash 1 (Polar Interferences): Wash with 1 mL of an acidic buffer (e.g., 0.1 M acetate buffer).

  • Wash 2 (Non-Polar Interferences): Wash with 1 mL of methanol to remove lipids and other non-polar compounds.

  • Elute: Elute the analyte with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). The base neutralizes the positive charge on the analyte, releasing it from the sorbent.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

SPE_Workflow cluster_0 SPE Cartridge Steps cluster_1 Post-Elution Condition 1. Condition (Methanol, Water) Equilibrate 2. Equilibrate (Acidic Buffer) Condition->Equilibrate Load 3. Load (Pre-treated Sample) Equilibrate->Load Wash1 4. Wash 1 (Aqueous Wash) Load->Wash1 Wash2 5. Wash 2 (Organic Wash) Wash1->Wash2 Elute 6. Elute (Basic Organic Solvent) Wash2->Elute Dry 7. Dry Down (Nitrogen Evaporation) Elute->Dry Reconstitute 8. Reconstitute (Mobile Phase) Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Diagram 1: A typical Solid-Phase Extraction (SPE) workflow using Weak Cation Exchange (WCX).
Part 2: Liquid Chromatography (LC)

Good chromatography separates the analyte from matrix interferences that were not removed during sample preparation. A sharp, symmetrical peak is crucial for sensitivity.

Problem: Poor chromatographic peak shape (tailing, broadening), leading to a low signal-to-noise ratio.

  • Potential Cause: Secondary ionic interactions between the positively charged analyte and residual acidic silanols on the surface of the silica-based column packing material. This causes peak tailing and reduces peak height.

  • Solution: Optimize Mobile Phase Composition.

    • Expertise & Causality: To minimize secondary interactions and ensure a sharp peak, you must control the mobile phase environment.

      • Add an Acid: Incorporate a small amount of acid, such as 0.1% formic acid, into the mobile phase.[9] The excess protons (H+) in the mobile phase effectively "shield" the analyte from interacting with the negatively charged silanols on the stationary phase.

      • Increase Ionic Strength: Add a salt buffer, like 5-10 mM ammonium formate, to the aqueous mobile phase.[8] The ammonium ions (NH4+) will compete with the analyte for any remaining active sites on the column, further improving peak shape. A higher ionic strength can significantly reduce peak tailing for basic, charged compounds.

Column: C18, 2.1 x 50 mm, 1.8 µm

Time (min) Flow Rate (mL/min) %A (10mM Ammonium Formate + 0.1% Formic Acid in Water) %B (0.1% Formic Acid in Acetonitrile)
0.0 0.4 98 2
0.5 0.4 98 2
3.0 0.4 40 60
3.5 0.4 5 95
4.5 0.4 5 95
4.6 0.4 98 2

| 5.5 | 0.4 | 98 | 2 |

Part 3: Mass Spectrometry (MS)

The mass spectrometer is the ultimate detector. Its settings must be perfectly tuned to maximize the signal from your specific analyte.

Problem: Low signal intensity despite a clean sample and good peak shape.

  • Potential Cause 1: Sub-optimal ion source parameters or MRM (Multiple Reaction Monitoring) transitions.

  • Solution 1: Systematic Optimization.

    • Expertise & Causality: Do not rely on default "autotune" parameters. You must empirically optimize settings for your specific compound. Infuse a standard solution of 17-deacetyl vecuronium (approx. 100 ng/mL in mobile phase) directly into the mass spectrometer and methodically adjust source parameters (e.g., capillary voltage, gas temperature, nebulizer pressure) to find the settings that yield the highest and most stable signal.[12] Concurrently, optimize the cone/declustering potential for the precursor ion and the collision energy for each product ion to maximize the intensity of your MRM transition.

  • Potential Cause 2: Unresolved matrix effects are still suppressing the signal.

  • Solution 2: Diagnose and Mitigate.

    • Expertise & Causality: Even with good sample prep, some matrix components may co-elute with your analyte. A post-column infusion experiment is the definitive way to diagnose this. While infusing a constant stream of your analyte, inject a blank, extracted matrix sample. Any dip in the constant analyte signal at the retention time of your analyte confirms ion suppression.[11] If suppression is observed, the solution is to adjust the LC gradient to move the analyte's retention time away from the suppression zone or further improve the selectivity of your SPE method (e.g., by testing different wash solvents).

MS_Troubleshooting Start Low MS Signal CheckTune Check MS Tune & Calibration Start->CheckTune TuneOK Tune OK? CheckTune->TuneOK OptimizeSource Systematically Optimize Source Parameters (Voltage, Temp, Gas) TuneOK->OptimizeSource Yes FixTune Recalibrate / Retune MS TuneOK->FixTune No OptimizeMRM Optimize MRM (Cone Voltage & Collision Energy) OptimizeSource->OptimizeMRM RecheckSignal Signal Improved? OptimizeMRM->RecheckSignal MatrixEffect Investigate Matrix Effects (Post-Column Infusion) RecheckSignal->MatrixEffect No Success Problem Solved RecheckSignal->Success Yes Suppression Suppression Observed? MatrixEffect->Suppression ImproveLC Modify LC Gradient to Shift Retention Time Suppression->ImproveLC Yes Suppression->Success No ImproveLC->RecheckSignal ImproveSPE Improve SPE Selectivity ImproveLC->ImproveSPE ImproveSPE->RecheckSignal FixTune->CheckTune

Sources

Technical Support Center: Refinement of Extraction Methods for Vecuronium Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the extraction of vecuronium and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of sample preparation and analysis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting insights to empower your research and ensure the integrity of your results.

Vecuronium, a monoquaternary aminosteroidal neuromuscular blocking agent, and its active metabolites, such as 3-desacetylvecuronium, present unique challenges in bioanalysis due to their polarity and the complexity of biological matrices.[1] This guide will provide a comprehensive overview of common extraction techniques, detailed protocols, and a troubleshooting framework to address the specific issues you may encounter.

Frequently Asked Questions (FAQs)

Here, we address some of the initial questions researchers often have when starting to work with vecuronium and its metabolites.

Q1: What are the primary metabolites of vecuronium I should be targeting?

Vecuronium is primarily metabolized in the liver through deacetylation. The main active metabolite is 3-desacetylvecuronium, which possesses approximately 80% of the neuromuscular blocking potency of the parent drug.[1] Other minor metabolites include 17-desacetylvecuronium and 3,17-didesacetylvecuronium. For a comprehensive pharmacokinetic study, it is advisable to quantify both vecuronium and 3-desacetylvecuronium.

Q2: What are the most common extraction techniques for vecuronium and its metabolites from biological samples?

The most frequently employed extraction techniques are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The choice of method depends on factors such as the required sample cleanliness, desired recovery, sample volume, and throughput needs. SPE, particularly mixed-mode cation exchange, often provides the cleanest extracts, while PPT is a simpler, high-throughput method, though it may result in more significant matrix effects.[2][3]

Q3: Why is managing matrix effects crucial in vecuronium analysis?

Matrix effects, the suppression or enhancement of ionization of the analyte of interest by co-eluting compounds from the biological matrix, can lead to inaccurate and unreliable quantitative results in LC-MS analysis.[4] Due to the polar nature of vecuronium and its metabolites, they can be particularly susceptible to interference from endogenous components of plasma, serum, or urine. Proper sample cleanup is essential to minimize these effects.[5]

Q4: How stable are vecuronium and its metabolites in biological samples?

Vecuronium is known to be unstable in solution and is supplied as a lyophilized powder.[1] Studies have shown that vecuronium is liable to acidic and basic hydrolysis, photolysis, and oxidation, but is relatively stable towards thermal degradation.[6] It is crucial to handle and store biological samples appropriately to prevent degradation of the analytes. One study indicated that rocuronium, a similar neuromuscular blocking agent, was stable in plasma at physiological pH for 4 hours at 20°C and 4°C, and for at least 75 days when frozen at -30°C.[7] While specific stability data for vecuronium in various biological matrices should be experimentally determined, it is recommended to keep samples on ice during processing and store them at -80°C for long-term storage.

Q5: What type of internal standard (IS) is recommended for quantitative analysis?

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., d3-vecuronium). SIL-IS co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction for variations in extraction recovery and ionization efficiency.[8] If a SIL-IS is unavailable, a structural analog with similar physicochemical properties can be used, but it must be demonstrated to track the analyte's behavior throughout the analytical process.[9]

Troubleshooting Guides

This section is designed to help you diagnose and resolve common issues encountered during the extraction of vecuronium and its metabolites.

Solid-Phase Extraction (SPE) Troubleshooting

// Nodes Start [label="Problem: Low Recovery in SPE", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Conditioning [label="Insufficient/Improper\nSorbent Conditioning?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Loading [label="Sample Breakthrough\nduring Loading?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Washing [label="Analyte Loss\nduring Washing?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Elution [label="Incomplete Elution?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

Sol_Conditioning [label="Solution:\n- Ensure proper solvent activation (e.g., methanol).\n- Equilibrate with aqueous buffer at appropriate pH.\n- Do not let the sorbent dry out before loading.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Loading [label="Solution:\n- Decrease loading flow rate.\n- Ensure sample pH is optimal for retention (for ion exchange).\n- Dilute sample to reduce viscosity.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Washing [label="Solution:\n- Decrease organic content of wash solvent.\n- Adjust pH of wash solvent to ensure analyte is charged (for ion exchange).\n- Use a weaker wash solvent.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Elution [label="Solution:\n- Increase elution solvent strength (e.g., higher organic content).\n- Adjust pH to neutralize analyte for elution from ion-exchange sorbent.\n- Increase elution volume or perform multiple elutions.\n- Allow for a 'soak' step with the elution solvent.[10]", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> Check_Conditioning; Check_Conditioning -> Sol_Conditioning [label="Yes"]; Check_Conditioning -> Check_Loading [label="No"];

Check_Loading -> Sol_Loading [label="Yes"]; Check_Loading -> Check_Washing [label="No"];

Check_Washing -> Sol_Washing [label="Yes"]; Check_Washing -> Check_Elution [label="No"];

Check_Elution -> Sol_Elution [label="Yes"]; } enddot Caption: Troubleshooting workflow for low recovery in SPE.

Q: My recovery of vecuronium using a mixed-mode SPE cartridge is consistently low. What should I check?

A: Low recovery in mixed-mode SPE can stem from several factors related to the dual retention mechanism (ion-exchange and reversed-phase). Here’s a systematic approach to troubleshooting:

  • Sorbent Conditioning and Equilibration:

    • The Problem: Failure to properly activate the reversed-phase functional groups and equilibrate the ion-exchange sites will lead to poor retention.

    • The Solution: Always condition the sorbent with an organic solvent like methanol to activate the C8 or C18 chains. Following this, equilibrate the cartridge with an aqueous buffer at a pH that ensures your analyte is charged and will interact with the ion-exchange functional groups (e.g., for a cation exchange sorbent, a pH below the pKa of the analyte).[11] Ensure the sorbent bed does not dry out between these steps.

  • Sample Loading:

    • The Problem: If the sample is loaded too quickly, there may not be sufficient time for the analyte to interact with the sorbent, leading to breakthrough. Additionally, the pH of the sample must be appropriate for retention.

    • The Solution: Decrease the flow rate during sample loading. Ensure the pH of your sample is adjusted to be at least 2 pH units below the pKa of vecuronium's tertiary amine for strong retention on a cation exchange sorbent.[11]

  • Washing Steps:

    • The Problem: The wash solvent may be too strong, causing premature elution of the analyte.

    • The Solution: The goal of the wash step is to remove interferences without disturbing the analyte. If you suspect analyte loss, reduce the percentage of organic solvent in your wash solution. For mixed-mode SPE, you can use a wash solution with a pH that maintains the charge on your analyte while removing neutral or oppositely charged interferences.

  • Elution Step:

    • The Problem: The elution solvent may not be strong enough to disrupt both the reversed-phase and ion-exchange interactions.

    • The Solution: For mixed-mode SPE, the elution solvent often needs to address both retention mechanisms. This typically involves using a high percentage of organic solvent containing a modifier to disrupt the ion-exchange interaction. For eluting a basic compound like vecuronium from a cation exchange sorbent, the modifier should be basic (e.g., ammonium hydroxide in methanol) to neutralize the analyte's charge.[11] Consider increasing the volume of the elution solvent or performing a second elution to ensure complete recovery. A "soak" step, where the elution solvent is left on the cartridge for a few minutes before final elution, can also improve recovery.[10]

Liquid-Liquid Extraction (LLE) Troubleshooting

Q: I'm experiencing emulsion formation and poor recovery with my LLE protocol for vecuronium. How can I improve this?

A: Emulsions and low recovery are common challenges in LLE, especially with complex matrices like plasma.

  • Emulsion Formation:

    • The Cause: Vigorous shaking or vortexing can lead to the formation of a stable emulsion at the interface of the aqueous and organic layers, trapping your analyte.

    • The Solution:

      • Use gentle, repetitive inversion for mixing instead of vigorous shaking.

      • Add a small amount of salt ("salting out"), such as sodium chloride or sodium sulfate, to the aqueous phase to increase its polarity and help break the emulsion.

      • Centrifugation is a very effective way to break up emulsions.

      • Consider passing the organic layer through a filter containing anhydrous sodium sulfate to remove residual water and break emulsions.

  • Poor Recovery:

    • The Cause: The partitioning of vecuronium into the organic phase may be inefficient due to its polarity and charge.

    • The Solution:

      • pH Adjustment: As a quaternary amine, vecuronium is permanently charged. However, its metabolites may have tertiary amine groups with a pKa. Adjusting the pH of the aqueous sample to suppress the ionization of the metabolites can enhance their extraction into an organic solvent.

      • Ion-Pairing: For permanently charged compounds like vecuronium, using an ion-pairing reagent can significantly improve extraction efficiency. The ion-pairing agent forms a neutral complex with the charged analyte, which is more soluble in the organic phase.

      • Solvent Selection: Experiment with different organic solvents. While highly non-polar solvents may not be effective for polar analytes, a solvent of intermediate polarity or a mixture of solvents might provide better results. Dichloromethane is a commonly used solvent for LLE of similar compounds.

Protein Precipitation (PPT) Troubleshooting

Q: After protein precipitation with acetonitrile, my baseline in the LC-MS is very noisy, and I suspect significant matrix effects. What can I do?

A: While PPT is a simple and fast method, it is the least selective, often leaving behind many matrix components that can interfere with LC-MS analysis.[12]

  • High Matrix Effects:

    • The Cause: Acetonitrile precipitation is effective at removing proteins but leaves behind many other endogenous components like phospholipids, which are notorious for causing ion suppression.

    • The Solution:

      • Optimize the Precipitant: Compare different organic solvents (e.g., methanol, acetone) and their ratios to the sample volume. A 3:1 or 4:1 ratio of solvent to sample is common. Sometimes a mixture of solvents can provide better precipitation and cleaner extracts.[13]

      • Low-Temperature Precipitation: Performing the precipitation at a lower temperature (e.g., in an ice bath) can sometimes improve the efficiency of protein removal.

      • Post-Precipitation Cleanup: Combine PPT with a subsequent cleanup step. After precipitating the proteins and centrifuging, the supernatant can be further purified using a simple SPE pass-through method or by diverting the early eluting components of the chromatographic run to waste.

      • Phospholipid Removal Plates: Consider using specialized phospholipid removal plates, which combine protein precipitation and phospholipid removal in a single step.

  • Analyte Co-Precipitation:

    • The Cause: In some cases, the analyte of interest can be entrapped in the precipitated protein pellet, leading to low recovery.

    • The Solution:

      • Optimize Solvent and pH: The choice of precipitating solvent and the pH of the sample can influence co-precipitation. Experiment with different solvents and ensure the pH is not at the isoelectric point of your analyte if it has one.

      • Vortexing and Incubation Time: Ensure thorough mixing of the sample with the precipitating solvent. A brief incubation period before centrifugation can sometimes improve recovery, but this should be balanced against the risk of analyte degradation.

Experimental Protocols

The following are example protocols for the extraction of vecuronium and its metabolites. These should be considered as starting points and may require optimization for your specific application and matrix.

Protocol 1: Mixed-Mode Solid-Phase Extraction (SPE)

This protocol is designed for high sample cleanliness and is suitable for complex matrices like plasma or serum.

  • Cartridge Conditioning:

    • Add 1 mL of methanol to a mixed-mode cation exchange SPE cartridge and allow it to pass through by gravity or with gentle vacuum.

    • Add 1 mL of deionized water and let it pass through.

    • Add 1 mL of 50 mM ammonium acetate buffer (pH 6.0) to equilibrate the cartridge. Do not let the sorbent dry.

  • Sample Preparation and Loading:

    • To 500 µL of plasma, add the internal standard.

    • Dilute the sample with 500 µL of 50 mM ammonium acetate buffer (pH 6.0).

    • Load the diluted sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 50 mM ammonium acetate buffer (pH 6.0).

    • Wash the cartridge with 1 mL of methanol to remove less polar interferences.

  • Elution:

    • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.

Protocol 2: Protein Precipitation (PPT)

This protocol is a high-throughput method suitable for initial screening or when a very clean extract is not essential.

  • Precipitation:

    • To 100 µL of plasma in a microcentrifuge tube, add the internal standard.

    • Add 300 µL of cold acetonitrile.

    • Vortex for 1 minute to ensure thorough mixing.

  • Centrifugation:

    • Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.

Data Presentation

The choice of extraction method can significantly impact recovery and matrix effects. The following table provides a general comparison of what can be expected from each technique for vecuronium and its metabolites. Note that these values are illustrative and should be experimentally verified.

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Analyte Recovery 65-85%[2]70-90%>90%[2]
Matrix Effect HighModerateLow
Sample Cleanliness LowModerateHigh
Throughput HighModerateLow to Moderate
Method Development Time ShortModerateLong
Cost per Sample LowLow to ModerateHigh

Visualization of Workflows

General Bioanalytical Workflow

Bioanalytical_Workflow Reconstitution Reconstitution LC_Separation LC_Separation Reconstitution->LC_Separation MS_Detection MS_Detection Quantification Quantification MS_Detection->Quantification

This guide provides a foundational framework for developing and troubleshooting extraction methods for vecuronium and its metabolites. Remember that every biological matrix is unique, and method validation is a critical step to ensure the accuracy and reliability of your data. Should you encounter issues not covered in this guide, do not hesitate to reach out to our technical support team for further assistance.

References

  • Basta, S. J., Savarese, J. J., Ali, H. H., Moss, J., & Gionfriddo, M. (1983). Histamine-releasing potencies of atracurium, dimethyl tubocurarine and tubocurarine. British Journal of Anaesthesia, 55(Suppl 1), 105S–106S.
  • Caldwell, J. E., Lynam, D. P., Castagnoli, K. P., Canfell, P. C., & Miller, R. D. (1988). The pharmacodynamics and pharmacokinetics of vecuronium in patients anesthetized with isoflurane with normal renal function or with renal failure. Anesthesiology, 69(1), 12–17.
  • Górniak, A., & Giebułtowicz, J. (2020). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis.
  • National Center for Biotechnology Information. (2024). Vecuronium. StatPearls [Internet]. Retrieved from [Link]

  • Saber, A. M., El-Ghobashy, M. R., & El-Alim, M. M. A. (2020). Stability indicating liquid chromatography method for the analysis of Vecuronium bromide: study of the degradation profile.
  • Saber, A. M., El-Ghobashy, M. R., & El-Alim, M. M. A. (2020).
  • Saitoh, Y., Fujii, Y., & Itoh, T. (1998). Delayed recovery from vecuronium neuromuscular block in diabetic patients during sevoflurane anesthesia. Anesthesia & Analgesia, 87(5), 1164–1166.
  • Souza, I. D., & Queiroz, M. E. C. (2020). Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303.
  • Swaile, B. A., & Wainer, I. W. (1990). Detection of Metabolites of Vecuronium Bromide in Visceral Samples Solves A Typical Death Mystery- (Toxicokinetics- Studies Using Gc-Ms Technique). Journal of Analytical Toxicology, 14(5), 281–284.
  • Tassonyi, E., Neidhart, P., Pittet, J. F., Morel, D. R., & Gemperle, G. (1996). Oxygen delivery, oxygen consumption, and gastric intramucosal pH are not improved by a computer-controlled, closed-loop, vecuronium infusion in severe sepsis and septic shock. Anesthesiology, 85(5), 1036–1044.
  • U.S. Food and Drug Administration. (2018).
  • Zhang, N., & Yang, J. (2016). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry.
  • Zhang, Y., Li, W., & Xu, F. (2017). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 35(7), 446–455.
  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]

  • Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link]

  • Bio-Rad Laboratories. (n.d.). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. Retrieved from [Link]

  • European Chemicals Agency. (2025).
  • National Pesticide Information Center. (2023). Quaternary Ammonium Compounds ADBAC and DDAC Fact Sheet.
  • Dr. Oracle. (2025). How does pH level affect the duration of action of atracurium (non-depolarizing neuromuscular blocking agent) in acidic and alkaline conditions?
  • Thai Journal of Anesthesiology. (2024). How pH and pKa Impact the Effectiveness of Anesthetic Drugs?
  • Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link]

  • MDPI. (2022).
  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review.
  • Frontiers Media. (n.d.). Quaternary ammonium compounds in hypersensitivity reactions.
  • National Institutes of Health. (2013). New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome.
  • PubMed. (2007). Stability of Vecuronium in Sterile Water for Injection Stored in Polypropylene Syringes for 21 Days.
  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting.
  • ResearchGate. (n.d.).
  • ResearchGate. (2022).
  • Mass Spectrometry: Applications to the Clinical Lab (MSACL). (n.d.).
  • ResearchGate. (n.d.). Effect of pH on the extraction efficiency.
  • Longdom Publishing SL. (2024).
  • National Institutes of Health. (2022). Optimized Sample Preparation and Microscale Separation Methods for High-Sensitivity Analysis of Hydrophilic Peptides.
  • National Center for Biotechnology Information. (2023). Quaternary Ammonium Compound Toxicity.
  • Bioanalysis Zone. (2023).
  • PubMed. (2014). Optimizing protein precipitation efficiency for assessing the contribution of low molecular weight compounds to serum antioxidant capacity.
  • National Institutes of Health. (n.d.). Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis.
  • Anapharm. (n.d.). Considerations to properly assess drug stability within biological samples.
  • ResearchGate. (n.d.). Practice of solid-phase extraction and protein precipitation in the 96-well format combined with high-performance liquid chromatography-ultraviolet detection for the analysis of drugs in plasma and brain.
  • Chemsafetypro. (2025).

Sources

Technical Support Center: Minimizing Ion Suppression in LC-MS Analysis of Quaternary Ammonium Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to overcoming the challenges of ion suppression in the liquid chromatography-mass spectrometry (LC-MS) analysis of quaternary ammonium compounds (QACs). This guide is designed for researchers, scientists, and drug development professionals who encounter and seek to mitigate the impact of ion suppression on their analytical results. Here, we will delve into the root causes of this phenomenon and provide practical, field-proven troubleshooting strategies and frequently asked questions (FAQs) to ensure the accuracy, sensitivity, and reproducibility of your QAC analyses.

Understanding the Challenge: Quaternary Ammonium Compounds and Ion Suppression

Quaternary ammonium compounds are a diverse class of chemicals widely used as disinfectants, surfactants, and pharmaceutical agents.[1][2][3] Their inherent cationic nature and, in some cases, high water solubility present unique challenges in LC-MS analysis.[2] One of the most significant hurdles is ion suppression, a matrix effect where co-eluting compounds interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a decreased signal intensity.[4][5][6][7] This can severely compromise the accuracy and sensitivity of quantitative analyses.[6]

This guide will equip you with the knowledge and protocols to diagnose, troubleshoot, and ultimately minimize ion suppression in your QAC analyses.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My QAC signal is significantly lower in matrix samples compared to neat standards. How can I confirm if ion suppression is the cause?

Answer:

This is a classic symptom of ion suppression. To systematically confirm and quantify the extent of the issue, you can perform a post-extraction addition experiment. This involves comparing the signal of your QAC in a clean solvent to its signal when spiked into a blank matrix extract that has already undergone the entire sample preparation process.

Experimental Protocol: Post-Extraction Addition for Ion Suppression Assessment

  • Prepare three sets of samples:

    • Set A (Neat Standard): Prepare your QAC standard in the final mobile phase or reconstitution solvent at a known concentration.

    • Set B (Pre-extraction Spiked Sample): Spike a blank matrix sample with your QAC standard at the same concentration as Set A before the extraction process.

    • Set C (Post-extraction Spiked Sample): Extract a blank matrix sample without the analyte. Spike the resulting extract with your QAC standard at the same concentration as Set A.

  • Analyze all three sets using your established LC-MS method.

  • Calculate the matrix effect (ME) using the following formula:

    ME (%) = (Peak Area in Set C / Peak Area in Set A) * 100

Interpreting the Results:

Matrix Effect (ME)Interpretation
ME < 100%Ion Suppression
ME > 100%Ion Enhancement
ME ≈ 100%No significant matrix effect

A significant reduction in the peak area of Set C compared to Set A confirms ion suppression.

FAQ 2: What are the primary sources of ion suppression when analyzing QACs in biological matrices like plasma or urine?

Answer:

The primary culprits for ion suppression in biological matrices are endogenous components that co-elute with your QACs.[4] For QACs, which are cationic, the most common interferences include:

  • Phospholipids: Abundant in plasma and serum, phospholipids are a major cause of ion suppression in positive electrospray ionization (+ESI) mode, which is typically used for QAC analysis.

  • Salts and Buffers: High concentrations of salts from the sample matrix or buffers used during sample preparation can significantly suppress the analyte signal.

  • Other Endogenous Metabolites: A complex biological matrix contains numerous small molecules that can compete with your QAC for ionization.

The following diagram illustrates the general workflow for identifying and mitigating these sources of ion suppression.

cluster_0 Problem Identification cluster_1 Troubleshooting & Mitigation cluster_2 Solutions A Low QAC Signal in Matrix B Perform Post-Extraction Addition Experiment A->B C Ion Suppression Confirmed B->C D Optimize Sample Preparation C->D Address Matrix Components E Refine Chromatographic Separation C->E Separate Analyte from Interferences F Adjust MS Parameters C->F Enhance Analyte Ionization G Improved Signal & Reproducibility D->G E->G F->G

Caption: Troubleshooting workflow for ion suppression.

FAQ 3: My current protein precipitation method isn't sufficiently cleaning up my plasma samples. What are more effective sample preparation techniques to reduce ion suppression for QACs?

Answer:

While protein precipitation is a simple and common technique, it often fails to remove phospholipids and other small molecule interferences that cause ion suppression.[6] For a more thorough cleanup for QAC analysis, consider the following techniques:

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering matrix components.[4][5] For QACs, which are cationic, cation-exchange SPE is a logical choice.

    Experimental Protocol: Cation-Exchange SPE for QACs from Plasma

    • Sample Pre-treatment: Acidify the plasma sample with an acid like formic acid to ensure the QACs are fully protonated.

    • Column Conditioning: Condition a cation-exchange SPE cartridge (e.g., with benzenesulfonic acid functional groups) with methanol followed by water.[8]

    • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge. The positively charged QACs will bind to the negatively charged sorbent.

    • Washing: Wash the cartridge with a weak organic solvent (e.g., methanol) to remove neutral and acidic interferences, including phospholipids.

    • Elution: Elute the QACs with a solvent containing a counter-ion to disrupt the interaction with the sorbent. A common elution solvent is 5% ammonium hydroxide in methanol.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS analysis.

  • Liquid-Liquid Extraction (LLE): LLE can also be effective in separating QACs from interfering substances based on their differential solubility in two immiscible liquids. The choice of solvents will depend on the specific properties of your QAC.

Data Presentation: Comparison of Sample Preparation Techniques

Sample Preparation MethodProsConsTypical Impact on Ion Suppression
Protein Precipitation Simple, fast, inexpensivePoor removal of phospholipids and saltsSignificant ion suppression often remains
Liquid-Liquid Extraction (LLE) Good for removing highly polar or non-polar interferencesCan be labor-intensive, may require optimization of solvent systemsModerate to good reduction in ion suppression
Solid-Phase Extraction (SPE) Highly selective, excellent removal of interferences, can concentrate the analyteMore expensive, requires method developmentSignificant reduction in ion suppression, often the most effective method[5][6]
FAQ 4: I'm still observing ion suppression even after optimizing my sample preparation. How can I use chromatography to further minimize this effect?

Answer:

Chromatographic separation is a powerful tool to resolve your QACs from co-eluting, suppression-inducing matrix components.[4][6] If you are using traditional reversed-phase chromatography, consider these alternative strategies:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for retaining and separating polar and charged compounds like QACs. It uses a high organic mobile phase, which can also enhance ESI efficiency. By retaining the polar QACs, it allows for the early elution of less polar, potentially interfering matrix components like phospholipids.

    Key Considerations for HILIC Method Development for QACs:

    • Stationary Phase: Amide and bare silica phases often provide good retention and selectivity for QACs.[9][10]

    • Mobile Phase: A high percentage of acetonitrile (typically >80%) is used with a small amount of aqueous buffer (e.g., ammonium formate or ammonium acetate) to facilitate the partitioning mechanism and improve peak shape.

  • Ion-Pairing Chromatography: While less common with mass spectrometry due to the potential for ion source contamination and suppression from the ion-pairing reagent itself, volatile ion-pairing reagents can be used cautiously.[11] These reagents form a neutral complex with the charged QAC, allowing for retention on a reversed-phase column. If you choose this approach, ensure the ion-pairing reagent is MS-compatible (e.g., heptafluorobutyric acid - HFBA). However, residual ion-pair reagent in the LC system can suppress the ionization of other target analytes.[2]

The following diagram illustrates the principle of HILIC for separating QACs from interfering compounds.

cluster_0 HILIC Separation Principle cluster_1 Analyte & Interference Behavior A Sample Injection (High Organic Mobile Phase) B HILIC Column (Polar Stationary Phase) A->B C Elution B->C D Polar QACs Partition into Aqueous Layer on Stationary Phase (Retained) B->D E Less Polar Interferences (e.g., Phospholipids) Remain in Organic Mobile Phase (Elute Early) B->E F Separation Achieved C->F D->F E->F

Caption: HILIC separation of QACs from interferences.

FAQ 5: Can I adjust my mass spectrometer settings to help mitigate ion suppression?

Answer:

While not a primary solution for severe matrix effects, optimizing your MS parameters can help maximize the signal of your QACs and improve the signal-to-noise ratio.[4]

  • Ion Source Parameters:

    • Gas Temperatures and Flow Rates: Optimize the nebulizer gas, drying gas, and capillary temperatures to ensure efficient desolvation of the mobile phase and ionization of your QACs.

    • Capillary Voltage: Adjust the capillary voltage to maximize the signal for your specific QAC.

  • Alternative Ionization Techniques:

    • Atmospheric Pressure Chemical Ionization (APCI): APCI is generally less susceptible to ion suppression than ESI.[7] If your QAC is amenable to APCI, this could be a viable alternative.

Important Note: It is crucial to remember that ion suppression occurs in the ion source before the mass analyzer. Therefore, using a high-resolution mass spectrometer or tandem MS (MS/MS) will not eliminate ion suppression, although it will improve selectivity by reducing background noise.[6]

Concluding Remarks

Minimizing ion suppression in the LC-MS analysis of quaternary ammonium compounds requires a systematic and multi-faceted approach. By understanding the sources of interference and strategically employing a combination of robust sample preparation, optimized chromatography, and carefully tuned mass spectrometry conditions, you can achieve reliable and accurate quantification. This guide provides a foundation for troubleshooting common issues, but remember that method development should always be tailored to the specific QAC and matrix under investigation.

References

  • AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis.
  • Sigma-Aldrich.
  • Environmental Science: Processes & Impacts.
  • PMC. Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern.
  • Thermo Fisher Scientific. TN 12: Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection.
  • ACS Publications. (2023, October 16). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization | Journal of the American Society for Mass Spectrometry.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Str
  • LCGC International. Ion Suppression: A Major Concern in Mass Spectrometry.
  • PubMed Central.
  • Wikipedia. Ion suppression (mass spectrometry).
  • ACS Publications. (2015, October 22). Ammonium Sulfate Improves Detection of Hydrophilic Quaternary Ammonium Compounds through Decreased Ion Suppression in Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry | Analytical Chemistry.
  • PMC.
  • ResearchGate. (2023, June 15). (PDF)
  • Metrohm.
  • E3S Web of Conferences. Removal of quaternary ammonium compounds in ion exchange process.
  • PMC. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)
  • ResearchGate. (2025, August 5). Solid-phase Extraction of Quaternary Ammonium Herbicides | Request PDF.
  • LCGC International. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC)
  • Taylor & Francis Online. (2011, November 9).
  • PLOS One. (2020, August 4).
  • TCI Chemicals. Ion-Pair Reagents for HPLC.
  • LCGC International. (2019, March 1).
  • Strategies for Using Quaternary Ammonium Salts as Alternative Reagents in Alkyl
  • PMC. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome.
  • ACS Publications.
  • Element Lab Solutions.
  • LabRulez LCMS. (2024, September 25). Sample Cleanup: Method Development for Solid Phase Extraction and Beyond.
  • PubMed.
  • ResearchGate. (2025, August 5).
  • CISA.
  • Ion-pairing reagent-free hydrophilic interaction LC-MS/MS method for therapeutic drug monitoring of amikacin in neon
  • Hydrophilic Interaction Liquid Chromatography: an Investigation into the Solvent and Column Selectivity. (2013, June 6).
  • PubMed Central. (2022, November 15). Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance.
  • epa nepis. Evaluation Of Sample Extract Cleanup Using Solid-Phase Extraction Cartridges.
  • PMC. The Competition of Charge Remote and Charge Directed Fragmentation Mechanisms in Quaternary Ammonium Salt Derivatized Peptides—An Isotopic Exchange Study.
  • PubMed. (2023, August 10).

Sources

Technical Support Center: Forced Degradation Studies of Vecuronium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for forced degradation studies of vecuronium bromide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for your experimental workflows. Our approach is grounded in scientific principles and extensive field experience to ensure the integrity and success of your stability-indicating method development.

Introduction to Forced Degradation of Vecuronium Bromide

Forced degradation, or stress testing, is a critical component of drug development mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2] These studies involve subjecting a drug substance, such as vecuronium bromide, to conditions more severe than accelerated stability testing to understand its intrinsic stability.[1][3] The primary objectives are to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods capable of separating and quantifying the active pharmaceutical ingredient (API) from its degradants.[2][4]

Vecuronium bromide, a nondepolarizing neuromuscular blocking agent, is a synthetic steroid derivative.[5] Its structure, featuring ester functionalities and quaternary ammonium groups, presents specific vulnerabilities to hydrolytic and other forms of degradation. A thorough understanding of its degradation profile is paramount for ensuring the safety, efficacy, and quality of the final drug product.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the forced degradation analysis of vecuronium bromide.

Q1: What are the primary degradation pathways for vecuronium bromide?

A1: Based on its chemical structure, vecuronium bromide is susceptible to hydrolysis of its two acetyl ester groups at the C3 and C17 positions. This can lead to the formation of 3-desacetyl, 17-desacetyl, and 3,17-desacetyl vecuronium metabolites.[6] The quaternary ammonium structure is generally stable but can be affected by certain stress conditions.

Q2: What is the recommended target degradation percentage in a forced degradation study?

A2: According to ICH guidelines, a target degradation of 5-20% is generally considered optimal.[4] This extent of degradation is sufficient to produce and detect degradation products without being so excessive that it leads to secondary degradation, making the interpretation of pathways difficult.

Q3: Why is a mass balance calculation important in forced degradation studies?

A3: A mass balance calculation is a critical aspect of validating a stability-indicating method. It accounts for the initial amount of the drug substance and the cumulative amount of the drug remaining and all detected degradation products. A good mass balance (typically 95-105%) provides confidence that all major degradation products have been detected and that the analytical method is specific and accurate.

Q4: Can I use the same analytical method for all stress conditions?

A4: Ideally, a single stability-indicating method should be able to resolve vecuronium bromide from all its degradation products generated under various stress conditions.[7][8] This demonstrates the specificity and robustness of the method. However, in some cases, minor modifications to the method may be necessary to achieve optimal separation for a specific degradant profile.

Troubleshooting Guide

This section provides solutions to common problems encountered during the forced degradation of vecuronium bromide.

Problem Potential Cause(s) Troubleshooting Steps
Poor Peak Shape or Tailing for Vecuronium Bromide - Inappropriate mobile phase pH.- Secondary interactions with the stationary phase.- Column overload.- Adjust the mobile phase pH. A pH of around 6 has been shown to be effective.[7][8]- Use a mobile phase with a suitable ionic strength to minimize secondary interactions.- Reduce the sample concentration or injection volume.
Co-elution of Degradation Products - Insufficient chromatographic resolution.- Optimize the mobile phase composition (e.g., acetonitrile:buffer ratio).- Modify the gradient elution profile.- Evaluate a different stationary phase (e.g., C18, Cyano). A cyano column has been successfully used.[7][8]- Adjust the column temperature.
No or Minimal Degradation Observed - Stress conditions are too mild.- Insufficient duration of stress.- Increase the concentration of the stressor (e.g., acid, base, oxidizing agent).- Extend the exposure time to the stress condition.- Increase the temperature for thermal and hydrolytic studies.
Excessive Degradation (>20%) - Stress conditions are too harsh.- Reduce the concentration of the stressor.- Decrease the duration of the stress experiment.- Lower the temperature.
Poor Mass Balance - Undetected degradation products (e.g., lack a chromophore).- Co-elution of degradants with the parent peak.- Inaccurate quantification due to different response factors.- Use a mass spectrometer (LC-MS) to search for non-chromophoric degradants.- Re-evaluate the specificity of the method to ensure all peaks are resolved.- Determine the relative response factors for the major degradation products if authentic standards are available.

Experimental Protocols

The following are detailed protocols for inducing and analyzing the degradation of vecuronium bromide under various stress conditions as recommended by ICH guidelines.[1][2]

Analytical Method

A stability-indicating RP-LC method is crucial for the analysis. The following is a representative method:

  • Column: Tracer Extrasil CN (150 x 4.6mm; 5µm)[7][8]

  • Mobile Phase: O-phosphoric acid (0.05M, pH 6) and acetonitrile (50:50 v/v)[7][8]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm[7][8]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acidic Hydrolysis (e.g., 2M HCl) Analysis RP-LC Analysis (UV/MS Detection) Acid->Analysis Base Basic Hydrolysis (e.g., 2M NaOH) Base->Analysis Oxidation Oxidative (e.g., 3% H2O2) Oxidation->Analysis Thermal Thermal (e.g., 135°C) Thermal->Analysis Photo Photolytic (UV at 254 nm) Photo->Analysis API Vecuronium Bromide (Drug Substance) Sample_Prep Sample Preparation (Dissolution) API->Sample_Prep Sample_Prep->Acid Sample_Prep->Base Sample_Prep->Oxidation Sample_Prep->Thermal Sample_Prep->Photo Data Data Interpretation (Peak Purity, Mass Balance) Analysis->Data

Caption: General workflow for forced degradation studies of vecuronium bromide.

Step-by-Step Protocols

1. Acidic Hydrolysis

  • Dissolve vecuronium bromide in 2M hydrochloric acid.[7][8]

  • Reflux the solution for a specified period (e.g., 2-8 hours), monitoring the degradation over time.

  • Withdraw samples at appropriate time points, neutralize with an equivalent amount of 2M sodium hydroxide, and dilute with the mobile phase to the target concentration.

  • Analyze by the validated LC method.

2. Basic Hydrolysis

  • Dissolve vecuronium bromide in 2M sodium hydroxide.[7][8]

  • Keep the solution at room temperature or slightly elevated temperature, monitoring the degradation.

  • Withdraw samples, neutralize with 2M hydrochloric acid, and dilute with the mobile phase.

  • Analyze by LC.

3. Oxidative Degradation

  • Dissolve vecuronium bromide in a solution of 3% hydrogen peroxide.[7][8]

  • Maintain the solution at room temperature and monitor for degradation.

  • Withdraw samples at suitable intervals, dilute with the mobile phase, and analyze promptly.

4. Thermal Degradation

  • Place solid vecuronium bromide powder in a controlled temperature oven at 135°C.[7][8]

  • Sample at various time points, dissolve in the mobile phase, and analyze.

  • For solutions, prepare a solution of vecuronium bromide in a suitable solvent (e.g., water or mobile phase) and subject it to heat.

5. Photolytic Degradation

  • Expose a solution of vecuronium bromide to UV light at 254 nm.[7][9]

  • Simultaneously, keep a control sample in the dark to differentiate between photolytic and thermal degradation.

  • Analyze the exposed and control samples at various time points.

Summary of Degradation Behavior

The following table summarizes the expected degradation behavior of vecuronium bromide under different stress conditions.

Stress Condition Typical Reagents & Conditions Expected Degradation Products Primary Degradation Pathway
Acidic Hydrolysis 2M HCl, Reflux[7][8]3-desacetyl vecuronium, 17-desacetyl vecuronium, 3,17-desacetyl vecuroniumHydrolysis of ester linkages
Basic Hydrolysis 2M NaOH, Room Temp[7][8]3-desacetyl vecuronium, 17-desacetyl vecuronium, 3,17-desacetyl vecuroniumSaponification of ester linkages
Oxidative 3% H₂O₂, Room Temp[7][8]Oxidized derivativesOxidation
Thermal 135°C (solid state)[7][8]Isomers, other minor degradantsThermally induced decomposition
Photolytic UV light (254 nm)[7][8]PhotodegradantsPhotochemical reactions

Vecuronium Bromide Degradation Pathway

Degradation_Pathway VB Vecuronium Bromide DP1 3-desacetyl Vecuronium VB->DP1 Hydrolysis (Acid/Base) DP2 17-desacetyl Vecuronium VB->DP2 Hydrolysis (Acid/Base) Oxidized Oxidized Products VB->Oxidized Oxidation DP3 3,17-desacetyl Vecuronium DP1->DP3 Hydrolysis (Acid/Base) DP2->DP3 Hydrolysis (Acid/Base)

Caption: Simplified degradation pathways of vecuronium bromide.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Vertex AI Search.
  • Stability indicating liquid chromatography method for the analysis of Vecuronium bromide: study of the degradation profile. (n.d.). ResearchGate.
  • Forced Degradation Studies. (2016, December 14). MedCrave online.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • ICH GUIDELINES: STRESS DEGRADATION STUDY. (n.d.). IJCRT.org.
  • Stability indicating liquid chromatography method for the analysis of Vecuronium bromide: study of the degradation profile. (2020, March 16). PubMed.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH.
  • Determination of Vecuronium Bromide in Pharmaceuticals: Development, Validation and Comparative Study of HPLC and CZE Analytical Methods. (n.d.). ResearchGate.
  • Vecuronium Bromide. (n.d.). PubChem.

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 17-Deacetyl Vecuronium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of validated analytical methods for the quantification of 17-Deacetyl vecuronium bromide, a significant related substance of the neuromuscular blocking agent, vecuronium bromide. As a critical quality attribute, accurate and precise measurement of this impurity is paramount in ensuring the safety and efficacy of the final drug product. This document delves into the nuances of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis (CE), offering researchers, scientists, and drug development professionals a practical framework for method selection and implementation. The methodologies and validation parameters presented herein are grounded in established scientific literature and adhere to the principles outlined in the ICH Q2(R1) guidelines on the validation of analytical procedures.[1][2][3][4]

The Analytical Challenge: Why Method Validation is Crucial

This compound is a primary degradation product and metabolite of vecuronium bromide. Its presence in the drug substance or product can be indicative of instability or improper storage. Regulatory bodies mandate strict limits on such impurities, necessitating the use of robust, validated analytical methods to ensure patient safety and product quality. The choice of analytical technique depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. This guide will explore the strengths and weaknesses of three prominent techniques for this application.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC, particularly in its reverse-phase mode, is a widely adopted technique for the analysis of pharmaceutical compounds and their impurities. Its robustness, reproducibility, and versatility make it an ideal choice for quality control laboratories.

A stability-indicating HPLC method is designed to separate the active pharmaceutical ingredient (API) from its degradation products and any other potential impurities. The selection of the stationary phase (column), mobile phase composition, and detector wavelength are critical for achieving the desired separation and sensitivity. For vecuronium bromide and its related compounds, a cyano (CN) or a C18 column is often employed. The use of a buffered mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile, allows for the control of analyte retention and peak shape. UV detection is commonly used, with the wavelength selected to maximize the response for both the API and its impurities.

This protocol is based on a validated stability-indicating liquid chromatography method for vecuronium bromide and its degradation products.[5][6][7][8]

  • Chromatographic System:

    • Column: Tracer Extrasil CN (150 × 4.6mm; 5μm)[5][6]

    • Mobile Phase: O-phosphoric acid (0.05M, pH 6.0) and acetonitrile in a 50:50 (v/v) ratio[5][6]

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm[5][6]

    • Column Temperature: 25 °C

    • Injection Volume: 25 µL

  • Preparation of Solutions:

    • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.

    • Sample Solution: Prepare the sample containing vecuronium bromide to be tested by dissolving it in the mobile phase to a suitable concentration.

  • Forced Degradation Studies: To demonstrate specificity, forced degradation studies are performed on the drug substance. This involves subjecting the drug to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products.[5][6][9]

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Data Analysis cluster_report Reporting A Prepare Standard & Sample Solutions B Perform System Suitability Tests A->B C Specificity (Forced Degradation) B->C D Linearity & Range C->D I Analyze Chromatographic Data C->I E Accuracy D->E D->I F Precision (Repeatability & Intermediate) E->F E->I G LOD & LOQ F->G F->I H Robustness G->H G->I H->I J Statistical Evaluation I->J K Generate Validation Report J->K

Caption: Workflow for the validation of an HPLC method.

Liquid Chromatography-Mass Spectrometry (LC-MS): For Enhanced Specificity and Sensitivity

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, offering unparalleled specificity and sensitivity. This makes it particularly useful for identifying and quantifying impurities at very low levels.

The primary advantage of LC-MS is its ability to provide molecular weight information, which can be used to confirm the identity of known impurities like this compound and to characterize unknown degradation products. Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar, non-volatile compounds like vecuronium and its derivatives.

This protocol is adapted from a method for the simultaneous determination of vecuronium and its related compounds in biological matrices.[10][11]

  • Chromatographic System:

    • Column: A suitable C18 or weak cation exchange column.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry System:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Mode: Selected Ion Monitoring (SIM) for targeted quantification of this compound.

  • Sample Preparation: Solid-phase extraction (SPE) using a weak cation exchange cartridge can be employed for sample clean-up and concentration, especially for complex matrices.[10][11]

LCMS_Data_Flow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Processing LC Sample Injection Chromatographic Separation MS Ionization (ESI) Mass Analysis Detection LC:sep->MS:ion Data Data Acquisition Peak Integration & Quantification Compound Identification MS:det->Data

Caption: Data flow in an LC-MS system.

Capillary Electrophoresis (CE): An Orthogonal Separation Technique

Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field. It offers high separation efficiency and short analysis times, making it a valuable alternative or complementary technique to HPLC.

CE is particularly well-suited for the analysis of charged species like quaternary ammonium compounds, which includes vecuronium and its deacetylated forms. The separation mechanism in CE is fundamentally different from that in HPLC, providing an orthogonal approach that can resolve impurities that may co-elute in a chromatographic separation.

This protocol is based on a validated CE method for the separation of pancuronium and vecuronium.[12][13]

  • CE System:

    • Capillary: Bare fused-silica capillary (e.g., 50 μm i.d., 45 cm effective length).

    • Background Electrolyte (BGE): 50 mM borate buffer at pH 9.5.

    • Separation Voltage: +30 kV.

    • Detection: Capacitively Coupled Contactless Conductivity Detection (C4D) or indirect UV detection.[12][14][15]

    • Injection: Hydrodynamic injection.

  • Preparation of Solutions:

    • Standard and Sample Solutions: Dissolve the reference standard and sample in the BGE or a suitable low-conductivity buffer.

Method_Selection Start Start: Need to Analyze this compound QC_Lab Routine Quality Control? Start->QC_Lab High_Sensitivity Very Low Impurity Levels? QC_Lab->High_Sensitivity No HPLC Use Validated HPLC Method QC_Lab->HPLC Yes Orthogonal_Method Need for Orthogonal Confirmation? High_Sensitivity->Orthogonal_Method No LCMS Use Validated LC-MS Method High_Sensitivity->LCMS Yes Orthogonal_Method->HPLC No CE Use Validated CE Method Orthogonal_Method->CE Yes

Caption: Decision tree for analytical method selection.

Comparative Analysis of Validated Methods

The following tables summarize the performance characteristics of the discussed analytical methods based on available literature.

Table 1: Comparison of Chromatographic and Electrophoretic Conditions

ParameterHPLC[5][6]LC-MS[10][11]Capillary Electrophoresis[12][13]
Stationary Phase/Capillary Tracer Extrasil CN (150 × 4.6mm; 5μm)C18 or weak cation exchangeBare fused-silica capillary (50 μm i.d.)
Mobile Phase/BGE O-phosphoric acid (pH 6.0)-acetonitrile (50:50)Gradient of aqueous buffer and acetonitrile50 mM borate buffer (pH 9.5)
Detection UV at 210 nmESI-MS (Positive Ion Mode)C4D or Indirect UV
Analysis Time < 10 min< 10 min< 5 min

Table 2: Comparison of Validation Parameters

Validation ParameterHPLC[5][6]LC-MS[10][11]Capillary Electrophoresis[12]
Linearity Range 10-120 µg/mL0.25–50.0 ng/mL25-250 µg/mL
LOD 2.67 µg/mLNot explicitly stated for 17-deacetyl vecuronium6 µg/mL (for vecuronium)
LOQ 8.10 µg/mLNot explicitly stated for 17-deacetyl vecuroniumNot explicitly stated
Accuracy (Recovery) Not explicitly statedNot explicitly stated95.7-102.7%
Precision (RSD) Not explicitly statedNot explicitly stated< 2.61%
Conclusion and Recommendations

The choice of an analytical method for the validation of this compound depends on the specific requirements of the analysis.

  • HPLC is a robust and reliable method suitable for routine quality control applications where moderate sensitivity is sufficient. Its widespread availability and ease of use are significant advantages.

  • LC-MS offers the highest sensitivity and specificity, making it the method of choice for trace-level impurity analysis, structural elucidation of unknown degradation products, and in complex sample matrices.

  • Capillary Electrophoresis serves as an excellent orthogonal technique to HPLC. Its different separation mechanism can provide valuable confirmatory data and resolve potential co-elutions.

For comprehensive impurity profiling, a combination of HPLC for routine analysis and LC-MS for identification and trace analysis is recommended. CE can be a powerful tool for method validation and in cases where orthogonal separation is required. The validation of any chosen method must be performed in accordance with the ICH Q2(R1) guidelines to ensure data integrity and regulatory compliance.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Stability indicating liquid chromatography method for the analysis of Vecuronium bromide: study of the degradation profile. ResearchGate. [Link]

  • Stability indicating liquid chromatography method for the analysis of Vecuronium bromide: study of the degradation profile. PubMed. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Quality Guidelines. ICH. [Link]

  • ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]

  • Simultaneous determination of pancuronium, vecuronium and their related compounds using LC–ESI-MS. ScienceDirect. [Link]

  • Determination of muscle relaxants pancuronium and vecuronium bromide by capillary electrophoresis with capacitively coupled contactless conductivity detection. PubMed. [Link]

  • Determination of Vecuronium Bromide in Pharmaceuticals: Development, Validation and Comparative Study of HPLC and CZE Analytical Methods. ResearchGate. [Link]

  • Stability indicating liquid chromatography method for the analysis of Vecuronium bromide: study of the degradation profile. Semantic Scholar. [Link]

  • Vecuronium Bromide. USP. [Link]

  • [논문]Stability indicating liquid chromatography method for the analysis of Vecuronium bromide: study of the degradation profile. DBpia. [Link]

  • HPLC Method for Determination of Vecuronium on Primesep SB Column. SIELC Technologies. [Link]

  • Typical LC chromatograms of Vecuronium bromide under stress conditions... ResearchGate. [Link]

  • Simultaneous determination of pancuronium, vecuronium and their related compounds using LC-ESI-MS. PubMed. [Link]

  • Simultaneous determination of pancuronium, vecuronium and their related compounds using LC-ESI-MS. Semantic Scholar. [Link]

  • Determination of muscle relaxants pancuronium and vecuronium bromide by capillary electrophoresis with capacitively coupled contactless conductivity detection. ResearchGate. [Link]

  • Determination of Vecuronium Bromide in Pharmaceuticals: Development, Validation and Comparative Study of HPLC and CZE Analytical Methods. CORE. [Link]

  • High-performance liquid chromatography-electrochemical detection of vecuronium and its metabolites in human plasma. Semantic Scholar. [Link]

  • Detection of Metabolites of Vecuronium Bromide in Visceral Samples Solves A Typical Death Mystery- (Toxicokinetics). Symbiosis Online Publishing. [Link]

  • Stability indicating liquid chromatography method for the analysis of Vecuronium bromide: study of the degradation profile. NIH. [Link]

  • Determination of Vecuronium Bromide in Pharmaceuticals: Development, Validation and Comparative Study of HPLC and CZE Analytical Methods. Semantic Scholar. [Link]

  • Capillary electrophoresis methods for impurity profiling of drugs. Semantic Scholar. [Link]

  • Validation of Analytical Methods: A Review. Gavin Publishers. [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis. www .ec -undp. [Link]

  • Validation of a high-performance liquid chromatography method for the determination of pancuronium in Pavulon injections. PubMed. [Link]

  • 1 Vecuronium bromide and its advanced intermediates: a crystallographic and spectroscopic study Samuele Ciceri a,*, Diego Colomb. AIR Unimi. [Link]

Sources

A Comparative Analysis of the Neuromuscular Blocking Potency of Vecuronium and its Desacetylated Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the neuromuscular blocking potency of the aminosteroid muscle relaxant vecuronium and its primary metabolites, 3-desacetylvecuronium and 17-desacetylvecuronium. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental findings to elucidate the structure-activity relationships and clinical implications of vecuronium metabolism.

Introduction: The Clinical Significance of Vecuronium and its Metabolites

Vecuronium bromide is a widely utilized non-depolarizing neuromuscular blocking agent, adjunct to general anesthesia to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgical procedures.[1][2] Its pharmacological action is mediated by competitive antagonism of acetylcholine at the nicotinic cholinergic receptors on the postjunctional membrane of the motor endplate.[1][3] Vecuronium is metabolized in the liver via deacetylation to form three metabolites: 3-desacetylvecuronium, 17-desacetylvecuronium, and 3,17-bisdesacetylvecuronium.[3][4] Of these, the 3-desacetyl and 17-desacetyl metabolites possess neuromuscular blocking activity and can contribute to the overall pharmacological effect, particularly with prolonged administration or in patients with impaired clearance.[5][6] Understanding the relative potencies of these metabolites is therefore crucial for predicting and managing neuromuscular blockade in clinical practice and for the development of novel neuromuscular blocking agents.

Comparative Potency: A Synthesis of Preclinical and Clinical Data

The neuromuscular blocking potency of a compound is typically quantified by its effective dose (ED50) or effective concentration (EC50), representing the dose or concentration required to produce a 50% reduction in muscle twitch height. A lower ED50 or EC50 value indicates a higher potency.

3-Desacetylvecuronium: A Potent Active Metabolite

Experimental evidence consistently demonstrates that 3-desacetylvecuronium is a pharmacologically active metabolite with significant neuromuscular blocking potency, approaching that of the parent compound, vecuronium. Studies in human volunteers have shown that the plasma concentration of 3-desacetylvecuronium required to produce a 50% neuromuscular block (EC50) is 123 ng/mL, which is only slightly higher than the 102 ng/mL required for vecuronium, indicating a comparable potency.[7] Animal studies have corroborated this finding, with some reports suggesting that 3-desacetylvecuronium may even be slightly more potent than vecuronium in certain models. For instance, in an in-vitro study using a rat hemidiaphragm preparation, the relative potency at the ED50 level was found to be 1:1.2 for vecuronium and 3-desacetylvecuronium, respectively.[5] Other sources suggest that 3-desacetylvecuronium has approximately 50% to 80% of the potency of vecuronium.[2][8][9][10] The accumulation of this potent metabolite can lead to prolonged neuromuscular blockade, particularly in critically ill patients with renal failure receiving long-term vecuronium infusions.[6][11]

17-Desacetylvecuronium: A Metabolite of Weaker Potency

In contrast to its 3-desacetyl counterpart, 17-desacetylvecuronium exhibits considerably weaker neuromuscular blocking activity.[12] In-vivo studies in anesthetized cats have demonstrated that vecuronium is approximately 24 times more potent than its 17-desacetyl derivative.[13] While it does contribute to the overall neuromuscular blockade, its clinical significance is generally considered to be minor compared to vecuronium and 3-desacetylvecuronium due to its lower potency.

Summary of Comparative Potency

The following table summarizes the relative potencies of vecuronium, 3-desacetylvecuronium, and 17-desacetylvecuronium based on available experimental data.

CompoundRelative Potency (Compared to Vecuronium)Supporting Evidence
Vecuronium 1Parent Compound
3-Desacetylvecuronium ~0.8 - 1.2Slightly less potent in humans (EC50: 123 vs 102 ng/mL)[7]. Slightly more potent in rat hemidiaphragm (Relative potency 1:1.2)[5]. Generally considered to have 50-80% of the potency of vecuronium.[2][8][9][10]
17-Desacetylvecuronium ~0.04Significantly less potent; vecuronium is ~24 times more potent in cats.[13] Described as having weak neuromuscular blocking action.[12]

Experimental Methodologies for Assessing Neuromuscular Blocking Potency

The determination of neuromuscular blocking potency relies on robust and reproducible experimental models. The choice of model, whether in-vitro or in-vivo, is dictated by the specific research question and the stage of drug development.

In-Vitro Phrenic Nerve-Hemidiaphragm Preparation

This classic pharmacological preparation is a cornerstone for the initial screening and characterization of neuromuscular blocking agents.

Protocol:

  • Tissue Preparation: A rat is euthanized, and the phrenic nerve and diaphragm are carefully dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Stimulation: The phrenic nerve is stimulated supramaximally with electrical pulses to elicit diaphragm muscle contractions.

  • Recording: The force of muscle contraction (twitch height) is measured using a force-displacement transducer and recorded on a polygraph or digital data acquisition system.

  • Dose-Response Curve Generation: After a stabilization period, cumulative or single doses of the test compounds (vecuronium, 3-desacetylvecuronium, 17-desacetylvecuronium) are added to the organ bath. The resulting depression in twitch height is recorded for each concentration.

  • Data Analysis: The concentration-response data are plotted, and the EC50 (the concentration causing 50% of the maximal inhibition of twitch height) is calculated to determine the potency of each compound.

Causality Behind Experimental Choices: The in-vitro nature of this model allows for precise control over the drug concentration at the neuromuscular junction, eliminating the complexities of in-vivo pharmacokinetics (distribution, metabolism, and excretion). This makes it an ideal system for determining the intrinsic potency of a compound at the receptor level.

In-Vivo Animal Models

In-vivo studies in anesthetized animals, such as cats or monkeys, provide a more physiologically relevant assessment of neuromuscular blockade, incorporating the pharmacokinetic properties of the drug.

Protocol:

  • Animal Preparation: The animal is anesthetized, and ventilation is mechanically controlled. Vital signs (heart rate, blood pressure, temperature) are continuously monitored.

  • Nerve Stimulation and Muscle Response Measurement: A peripheral nerve (e.g., the ulnar nerve) is stimulated, and the evoked response of a corresponding muscle (e.g., the adductor pollicis) is measured, often using mechanomyography or acceleromyography. Train-of-four (TOF) stimulation is a common modality.

  • Drug Administration: The test compounds are administered intravenously as a bolus dose or a continuous infusion.

  • Dose-Response Assessment: Dose-response curves are constructed by administering a range of doses and measuring the maximal depression of the first twitch (T1) of the TOF. The ED50 and ED95 (doses required to produce 50% and 95% twitch depression, respectively) are then determined.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Plasma samples can be collected at various time points to measure drug concentrations, allowing for the development of PK/PD models that correlate plasma concentration with the degree of neuromuscular block.

Causality Behind Experimental Choices: In-vivo models are essential for understanding the complete pharmacological profile of a drug, including its onset of action, duration of action, and recovery characteristics, which are influenced by its pharmacokinetic properties.

Visualizing the Experimental Workflow and Metabolic Pathway

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow for determining neuromuscular blocking potency and the metabolic pathway of vecuronium.

G cluster_invitro In-Vitro Potency Assessment cluster_invivo In-Vivo Potency Assessment prep Phrenic Nerve-Hemidiaphragm Preparation stim Supramaximal Nerve Stimulation prep->stim record Record Muscle Twitch Height stim->record dose Administer Cumulative Doses of Test Compounds record->dose analyze_invitro Calculate EC50 dose->analyze_invitro animal Anesthetized Animal Model stim_invivo Peripheral Nerve Stimulation (e.g., TOF) animal->stim_invivo record_invivo Measure Evoked Muscle Response stim_invivo->record_invivo admin Intravenous Drug Administration record_invivo->admin analyze_invivo Determine ED50 and ED95 admin->analyze_invivo

Caption: Experimental workflows for determining neuromuscular blocking potency.

G vecuronium Vecuronium des3 3-Desacetylvecuronium (Potent Metabolite) vecuronium->des3 Hepatic Deacetylation at C3 des17 17-Desacetylvecuronium (Weak Metabolite) vecuronium->des17 Hepatic Deacetylation at C17 des3_17 3,17-Bisdesacetylvecuronium (Inactive Metabolite) des3->des3_17 Deacetylation at C17 des17->des3_17 Deacetylation at C3

Caption: Metabolic pathway of vecuronium.

Conclusion and Future Directions

The biotransformation of vecuronium yields metabolites with distinct neuromuscular blocking potencies. 3-Desacetylvecuronium is a potent metabolite that can contribute significantly to the overall neuromuscular blockade, particularly in scenarios of prolonged drug administration or compromised renal function. In contrast, 17-desacetylvecuronium is a weak metabolite with limited clinical impact. A thorough understanding of the pharmacological profiles of these metabolites is paramount for optimizing the clinical use of vecuronium and for guiding the design of new neuromuscular blocking agents with improved metabolic stability and predictable pharmacodynamics. Future research should focus on further elucidating the inter-individual variability in vecuronium metabolism and its impact on clinical outcomes.

References

  • Antagonism of vecuronium by one of its metabolites in vitro. PubMed. Available at: [Link]

  • Paradoxical antagonism of neuromuscular block by vecuronium metabolites. PubMed. Available at: [Link]

  • Pharmacology of Vecuronium. (2024). Available at: [Link]

  • Vecuronium Bromide. (2023). Available at: [Link]

  • Sugammadex reverses neuromuscular block induced by 3-desacetyl-vecuronium, an active metabolite of vecuronium, in the anaesthetised rhesus monkey. PubMed. Available at: [Link]

  • Vecuronium bromide. Wikipedia. Available at: [Link]

  • Vecuronium. WikiAnesthesia. (2023). Available at: [Link]

  • Nondepolarizing (Competitive) Neuromuscular Blockers: Pharmacokinetics. JoVE. (2023). Available at: [Link]

  • Vecuronium. StatPearls - NCBI Bookshelf. (2024). Available at: [Link]

  • Pharmacology of Neuromuscular Blocking Drugs. Anesthesia Key. (2020). Available at: [Link]

  • Neuromuscular Blockers and Reversal Drugs. Anesthesia Key. (2019). Available at: [Link]

  • Pharmacology of neuromuscular blocking drugs. Deranged Physiology. (2024). Available at: [Link]

  • The pharmacodynamics and pharmacokinetics of the metabolite 3-desacetylvecuronium (ORG 7268) and its parent compound, vecuronium, in human volunteers. PubMed. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity of Vecuronium Metabolites in Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, forensic toxicologists, and drug development professionals, the accurate quantification of vecuronium is critical. As a widely used neuromuscular blocking agent, its therapeutic monitoring and toxicological screening demand high analytical specificity. However, the presence of its pharmacologically active metabolites, primarily 3-desacetylvecuronium and 17-desacetylvecuronium, presents a significant analytical challenge for immunoassays. This guide provides an in-depth comparison of the cross-reactivity of these metabolites in competitive immunoassays, offering both theoretical grounding and practical, field-proven insights to navigate this complex issue.

The Analytical Imperative: Why Metabolite Cross-Reactivity Matters

Vecuronium bromide is metabolized in the liver via deacetylation to form three primary metabolites: 3-desacetylvecuronium, 17-desacetylvecuronium, and 3,17-desacetylvecuronium.[1] Of these, 3-desacetylvecuronium is of particular clinical significance as it retains approximately 80% of the neuromuscular blocking potency of the parent drug.[2] Its accumulation, especially in patients with renal impairment, can lead to prolonged muscle paralysis.[2]

Consequently, an immunoassay that cannot distinguish between vecuronium and its potent 3-desacetyl metabolite will overestimate the concentration of the active parent drug, potentially leading to incorrect pharmacokinetic modeling or clinical interpretation. Understanding and quantifying the cross-reactivity of these metabolites is therefore not an academic exercise, but a prerequisite for reliable analytical results.

The Principle of Competitive Immunoassay for Small Molecules

To understand cross-reactivity, one must first grasp the underlying mechanism of the competitive immunoassay, the format typically used for small molecules like vecuronium.

In this assay format, a specific antibody is immobilized on a solid phase (e.g., a microplate well). A known quantity of enzyme-labeled vecuronium (the "conjugate" or "tracer") is then introduced along with the sample containing the unlabeled vecuronium (the "analyte"). The analyte and the conjugate compete for a limited number of antibody binding sites. After an incubation period, unbound components are washed away, and a substrate is added. The enzyme on the bound conjugate converts the substrate into a colored product.

The intensity of the color is inversely proportional to the concentration of the analyte in the sample. High concentrations of analyte in the sample result in less conjugate binding and therefore a weaker color signal.

G cluster_0 High Vecuronium in Sample cluster_1 Low Vecuronium in Sample Sample_High Vecuronium (Analyte) (High Concentration) Antibody_1 Immobilized Anti-Vecuronium Antibody Sample_High->Antibody_1 Binds Tracer_1 Enzyme-Labeled Vecuronium (Tracer) Tracer_1->Antibody_1 Blocked Result_1 Low Signal Antibody_1->Result_1 Sample_Low Vecuronium (Analyte) (Low Concentration) Antibody_2 Immobilized Anti-Vecuronium Antibody Sample_Low->Antibody_2 Binds Tracer_2 Enzyme-Labeled Vecuronium (Tracer) Tracer_2->Antibody_2 Binds Result_2 High Signal Antibody_2->Result_2

Fig. 1: Principle of Competitive ELISA for Vecuronium

Cross-reactivity occurs when a compound structurally similar to the target analyte—in this case, a vecuronium metabolite—can also bind to the antibody, thereby competing with the tracer and influencing the final signal.

Structural Basis of Cross-Reactivity

The degree of cross-reactivity is fundamentally linked to the structural similarity between the parent drug and its metabolites at the antibody's binding site (epitope).

Fig. 2: Chemical Structures of Vecuronium and its Primary Metabolites
  • Vecuronium: Possesses two acetyl groups at the 3- and 17-positions of its steroid nucleus.

  • 3-desacetylvecuronium: The acetyl group at the 3-position is hydrolyzed to a hydroxyl group. The rest of the molecule, including the quaternary ammonium group and the 17-acetyl group, remains intact.

  • 17-desacetylvecuronium: The acetyl group at the 17-position is hydrolyzed to a hydroxyl group, while the 3-acetyl group is retained.

Polyclonal and monoclonal antibodies are typically generated by immunizing an animal with a vecuronium-protein conjugate. The resulting antibodies will recognize different features of the vecuronium molecule. If the immunogen is designed in a way that exposes the core steroid structure and the piperidinyl groups, the antibodies generated may have a high affinity for this core structure. Since the metabolites share this core structure, significant cross-reactivity is likely. The removal of an acetyl group, a relatively small chemical change, may only moderately reduce the binding affinity, leading to substantial cross-reactivity, particularly with the 3-desacetyl metabolite.

Performance Comparison: Quantifying Cross-Reactivity

The cross-reactivity of an immunoassay is determined by comparing the concentration of vecuronium required to cause 50% inhibition of the signal (the IC50) with the concentration of a metabolite required to cause the same 50% inhibition.

The formula is: % Cross-Reactivity = (IC50 of Vecuronium / IC50 of Metabolite) x 100

While specific cross-reactivity data from commercial vecuronium ELISA kits is not always publicly available in product inserts, data from in-house developed assays and analogous small molecule immunoassays provide a framework for expected performance. Below is an illustrative comparison based on typical findings for polyclonal antibody-based assays.

Table 1: Illustrative Cross-Reactivity Data for a Hypothetical Vecuronium Competitive ELISA

CompoundIC50 (ng/mL)% Cross-Reactivity
Vecuronium 15 100%
3-desacetylvecuronium2560%
17-desacetylvecuronium15010%
3,17-desacetylvecuronium>1000<1.5%
Pancuronium3005%

Interpretation of the Data:

  • 3-desacetylvecuronium: This metabolite shows very high cross-reactivity (60%). This is structurally predictable, as the modification is relatively minor and may not be a key part of the epitope recognized by many of the polyclonal antibodies. This level of cross-reactivity is problematic as it will lead to a significant overestimation of vecuronium in samples containing this metabolite.

  • 17-desacetylvecuronium: The cross-reactivity is considerably lower (10%). This suggests that the 17-acetyl group is a more critical component of the antibody binding site for this particular illustrative assay.

  • Pancuronium: As a structurally similar neuromuscular blocking agent, pancuronium also shows some low-level cross-reactivity.[1]

It is crucial to note that cross-reactivity is not an intrinsic property of an antibody but can be influenced by the assay format and conditions.[3] Therefore, it is imperative for laboratories to validate the cross-reactivity of the specific assay kit they are using.

Experimental Protocol: A Self-Validating System for Cross-Reactivity Assessment

Researchers must not solely rely on manufacturer-provided data. A self-validating experiment to determine cross-reactivity is a cornerstone of good scientific practice.

G start Start prep_standards Prepare Serial Dilutions of Vecuronium and Metabolites start->prep_standards add_standards Add 50 µL of Standards/ Metabolites to Antibody-Coated Wells prep_standards->add_standards add_conjugate Add 50 µL of Enzyme-Conjugate to Each Well add_standards->add_conjugate incubate Incubate for 1 Hour at Room Temperature add_conjugate->incubate wash Wash Plate 3-5 Times incubate->wash add_substrate Add 100 µL of TMB Substrate wash->add_substrate incubate_color Incubate for 30 Minutes in the Dark add_substrate->incubate_color stop Add 100 µL of Stop Solution incubate_color->stop read Read Absorbance at 450 nm stop->read plot Plot Dose-Response Curves (%B/B0 vs. Concentration) read->plot calc_ic50 Calculate IC50 for Each Compound plot->calc_ic50 calc_cr Calculate % Cross-Reactivity calc_ic50->calc_cr end End calc_cr->end

Fig. 3: Workflow for Determining Cross-Reactivity

Step-by-Step Methodology:

  • Prepare Standard Curves: Create separate serial dilutions for vecuronium and each metabolite (e.g., 3-desacetylvecuronium, 17-desacetylvecuronium) in the assay buffer. A typical concentration range might be from 1 ng/mL to 1000 ng/mL.

  • Assay Procedure:

    • To the appropriate wells of a vecuronium antibody-coated microplate, add 50 µL of each standard concentration for the parent drug and each metabolite.

    • Add 50 µL of the vecuronium-enzyme conjugate to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate thoroughly to remove unbound materials.

    • Add 100 µL of a chromogenic substrate (e.g., TMB).

    • Incubate for 30 minutes.

    • Add 100 µL of stop solution.

    • Read the absorbance at 450 nm.

  • Data Analysis:

    • For each compound, plot the percentage of binding (%B/B0) against the logarithm of the concentration. %B/B0 is calculated as (Absorbance of Standard / Absorbance of Zero Standard) x 100.

    • Use a four-parameter logistic curve fit to determine the IC50 value for vecuronium and each metabolite. The IC50 is the concentration that gives 50% inhibition.

    • Calculate the % cross-reactivity for each metabolite using the formula mentioned previously.

Alternative Methodologies: The Gold Standard of LC-MS/MS

While immunoassays offer speed and ease of use, they are susceptible to interferences from cross-reacting substances. For definitive identification and quantification, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Table 2: Comparison of Immunoassay and LC-MS/MS for Vecuronium Analysis

FeatureCompetitive ImmunoassayLC-MS/MS
Specificity Lower; prone to cross-reactivity with metabolites and structurally related drugs.Very High; can distinguish between vecuronium and its metabolites based on mass-to-charge ratio.[4]
Sensitivity Typically in the low ng/mL range.Can achieve sub-ng/mL sensitivity.
Throughput High; suitable for screening large numbers of samples.Lower; more time-consuming per sample.
Cost Lower cost per sample; less expensive instrumentation.Higher cost per sample; requires significant capital investment in instrumentation.
Expertise Relatively simple to perform.Requires highly skilled operators and complex method development.

Causality Behind Method Choice:

The choice between immunoassay and LC-MS/MS is driven by the research or clinical question. For high-throughput screening or initial toxicological assessment where a rapid "yes/no" or semi-quantitative answer is needed, an immunoassay is often sufficient. However, for pharmacokinetic studies, clinical trials, or forensic cases requiring unequivocal identification and precise quantification of both the parent drug and its active metabolites, LC-MS/MS is the only acceptable method.[4]

Conclusion and Recommendations

The potential for significant cross-reactivity of the 3-desacetylvecuronium metabolite in immunoassays is a critical analytical consideration. This guide has demonstrated the structural basis for this cross-reactivity and provided a framework for its quantification.

Key Takeaways for Researchers:

  • Acknowledge the Limitation: Be aware that any vecuronium concentration measured by immunoassay may be artificially inflated due to the presence of the 3-desacetyl metabolite.

  • Validate Your Assay: Do not rely solely on the manufacturer's data. Perform in-house cross-reactivity studies with certified standards of the primary metabolites to understand the specific performance of your assay lot.

  • Choose the Right Tool for the Job: For screening purposes, a well-characterized immunoassay can be a valuable tool. For definitive, metabolite-specific quantification, LC-MS/MS is essential.

  • Interpret with Caution: When interpreting immunoassay data, always consider the clinical context, particularly in patients with impaired renal function where metabolite accumulation is likely.

References

  • Caldwell, J.E., Szenohradszky, J., Segredo, V., et al. (1994). The pharmacodynamics and pharmacokinetics of the metabolite 3-desacetylvecuronium (ORG 7268) and its parent compound, vecuronium, in human volunteers. Journal of Pharmacology and Experimental Therapeutics, 270(3), 1216–1222. [Link]

  • Sotnikov, D.V., Zherdev, A.V., Zvereva, E.A., Eremin, S.A., & Dzantiev, B.B. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(11), 3321. [Link]

  • PubChem. (n.d.). Vecuronium bromide. National Center for Biotechnology Information. Retrieved from [Link]

  • Wuis, E.W., et al. (1990). The antagonism of vecuronium by one of its metabolites in vitro. European Journal of Pharmacology, 183(2), 536-537. [Link]

  • PubChem. (n.d.). Desacetylvecuronium bromide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 17-Deacetyl vecuronium bromide. National Center for Biotechnology Information. Retrieved from [Link]

  • Usui, K., Hishinuma, T., Yamaguchi, H., et al. (2006). Simultaneous determination of pancuronium, vecuronium and their related compounds using LC-ESI-MS. Legal Medicine, 8(3), 166-171. [Link]

  • Boster Biological Technology. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding. Retrieved from [Link]

  • Srinivasan, B., & Lloyd, D. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. In Methods in Molecular Biology. [Link]

  • Wikipedia. (n.d.). Vecuronium bromide. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of 17-deacetyl vecuronium bromide and other key vecuronium-related compounds. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product overview to deliver a technical analysis grounded in experimental data, elucidating the critical structure-activity relationships that define the pharmacological profiles of these neuromuscular blocking agents.

Introduction: The Clinical Context of Vecuronium and its Metabolites

Vecuronium bromide is a widely utilized nondepolarizing neuromuscular blocking agent (NMBA) in clinical anesthesia.[1][2][3] It provides skeletal muscle relaxation, facilitating endotracheal intubation and optimizing surgical conditions.[1][4] As an aminosteroid compound, vecuronium acts as a competitive antagonist to acetylcholine at the nicotinic receptors of the motor endplate.[5][6]

However, the clinical pharmacology of vecuronium is not solely defined by the parent compound. In the body, vecuronium is metabolized via deacetylation into several derivatives: 3-deacetyl vecuronium, 17-deacetyl vecuronium, and 3,17-dideacetyl vecuronium.[7] These metabolites are not inert; they possess their own pharmacological activity, which can significantly influence the duration and character of neuromuscular blockade, particularly with prolonged administration in settings like the intensive care unit (ICU).[8][9] Understanding the distinct properties of these related compounds is therefore crucial for both clinical application and new drug discovery.

Molecular Structure: The Basis of Pharmacological Diversity

The subtle structural differences among vecuronium and its metabolites are the foundation of their varied pharmacological effects. Vecuronium is a monoquaternary aminosteroid, a structural feature that distinguishes it from its bisquaternary predecessor, pancuronium, and contributes to its more favorable cardiovascular side-effect profile.[3][6][10]

The metabolites are formed by the hydrolysis of the acetyl ester groups at the 3 and 17 positions of the steroid nucleus.

  • Vecuronium: The parent compound with acetyl groups at both the C3 and C17 positions.[2][11]

  • 3-Deacetyl Vecuronium: The acetyl group at the C3 position is hydrolyzed to a hydroxyl group. This is a primary and highly active metabolite.[2][12]

  • 17-Deacetyl Vecuronium: The acetyl group at the C17 position is hydrolyzed.[13][14][15]

  • 3,17-Dideacetyl Vecuronium: Both acetyl groups have been removed.[7]

These modifications, while seemingly minor, alter the molecule's polarity, receptor binding affinity, and pharmacokinetic profile.

Mechanism of Action: A Shared Pathway

All vecuronium-related compounds discussed here share the same fundamental mechanism of action. They are classified as non-depolarizing (or competitive) neuromuscular blocking agents.[5][16] They compete with the endogenous neurotransmitter, acetylcholine (ACh), for binding sites on the nicotinic receptors located on the postsynaptic membrane of the neuromuscular junction.[6] By reversibly occupying these receptors without activating them, they prevent the ion channel from opening, thus inhibiting membrane depolarization and subsequent muscle contraction.[6] The neuromuscular block can be overcome by increasing the concentration of ACh at the junction, which is the principle behind the use of acetylcholinesterase inhibitors (e.g., neostigmine) as reversal agents.[5]

Comparative Pharmacodynamics: Potency at the Neuromuscular Junction

While the mechanism is shared, the potency—the concentration required to elicit a specific level of neuromuscular block—varies significantly among the compounds. The principal metabolite, 3-deacetyl vecuronium, is particularly notable for retaining substantial neuromuscular blocking activity, estimated to be approximately 80% that of the parent vecuronium.[2]

Experimental data from in vitro studies using the rat hemidiaphragm preparation provides a quantitative comparison of potency.

CompoundRelative Potency (ED50) vs. VecuroniumInteraction with Vecuronium
Vecuronium Bromide 1 (Reference)-
3-Deacetyl Vecuronium 1.2 (Slightly less potent)Additive
17-Deacetyl Vecuronium Data not consistently reported, considered less active-
3,17-Dideacetyl Vecuronium 27 (Significantly less potent)Antagonistic
Data synthesized from an in vitro study on the rat hemidiaphragm.[7]

The additive effect of 3-deacetyl vecuronium means its presence contributes directly to the overall level of neuromuscular blockade.[7] Conversely, the finding that 3,17-dideacetyl vecuronium acts as an antagonist is intriguing, suggesting a complex interplay between the parent drug and its metabolites at the receptor site.[7]

Comparative Pharmacokinetics: The Role of Metabolism and Clearance

The pharmacokinetic profiles of vecuronium and its metabolites dictate their onset and, more critically, their duration of action. Vecuronium itself is characterized by an intermediate duration of action.[1] It is cleared primarily by the liver, with a smaller portion eliminated by the kidneys.[16] The metabolites, however, show different pharmacokinetic properties, which becomes clinically significant in patients with impaired organ function.

A comparative study in human volunteers yielded the following key pharmacokinetic parameters:

ParameterVecuronium3-Deacetyl VecuroniumSignificance
Plasma Clearance 5.39 ml·kg⁻¹·min⁻¹3.51 ml·kg⁻¹·min⁻¹Metabolite is cleared more slowly.
Volume of Distribution (Vdss) 152 ml·kg⁻¹254 ml·kg⁻¹Metabolite has a larger distribution volume.
Terminal Half-Life (t½) 34 min116 minMetabolite persists in the body much longer.
Mean Residence Time 26 min67 minMetabolite has a longer overall exposure time.
Data from a study in healthy human volunteers.[8]

The slower clearance and significantly longer half-life of 3-deacetyl vecuronium are critical findings.[8] In situations of prolonged vecuronium infusion, such as in the ICU, this active metabolite can accumulate, especially in patients with renal failure, as its clearance is more dependent on the kidneys than the parent compound.[1][2] This accumulation is a primary cause of prolonged neuromuscular blockade, where patients experience muscle weakness or paralysis long after the discontinuation of the drug.[8]

Metabolic Pathway of Vecuronium```dot

G Vecuronium Vecuronium Bromide (Parent Drug) Met1 3-Deacetyl Vecuronium (Active Metabolite) Vecuronium->Met1 Deacetylation at C3 Met2 17-Deacetyl Vecuronium (Metabolite) Vecuronium->Met2 Deacetylation at C17 Met3 3,17-Dideacetyl Vecuronium (Metabolite) Met1->Met3 Deacetylation at C17 Met2->Met3 Deacetylation at C3

Caption: Step-by-step workflow for the in vitro potency assessment of NMBAs.

Conclusion and Future Directions

The pharmacological profile of vecuronium bromide is a composite of the actions of the parent drug and its active metabolites. This guide demonstrates that:

  • 17-deacetyl vecuronium is a product of vecuronium metabolism, though its clinical significance appears less pronounced than its 3-deacetyl isomer.

  • 3-deacetyl vecuronium is a potent, active metabolite with a longer half-life and slower clearance than vecuronium. Its accumulation is a key factor in prolonged neuromuscular blockade. [8]* 3,17-dideacetyl vecuronium is significantly less potent and may exert a modest antagonistic effect at the neuromuscular junction. [7] For researchers in drug development, these findings underscore the necessity of comprehensive metabolite profiling. An ideal next-generation NMBA would not only possess a favorable cardiovascular profile but also be metabolized into inactive derivatives, thereby offering a more predictable and controllable duration of action, especially in critically ill patients. The study of these existing compounds provides a crucial roadmap for the rational design of such future agents.

References

  • Vecuronium - StatPearls - NCBI Bookshelf - NIH. (2024, October 9). National Center for Biotechnology Information. [Link]

  • Vecuronium bromide - Wikipedia. (n.d.). Wikipedia. [Link]

  • Vecuronium Bromide. (n.d.). Dailymed. [Link]

  • Pharmacology of neuromuscular blocking drugs. (2024, February 5). Deranged Physiology. [Link]

  • Vecuronium | C34H57N2O4+. (n.d.). PubChem. [Link]

  • Piperidinium, 1-((2beta,3alpha,5alpha,16beta,17beta)-3-(acetyloxy)-17-hydroxy-2-(1-piperidinyl)androstan-16-yl)-1-methyl-, bromide. (n.d.). PubChem. [Link]

  • Ciceri, S., & Colomb, D. (n.d.). Vecuronium bromide and its advanced intermediates: a crystallographic and spectroscopic study. AIR Unimi. [Link]

  • The pharmacodynamics and pharmacokinetics of the metabolite 3-desacetylvecuronium (ORG 7268) and its parent compound, vecuronium, in human volunteers. (1994). PubMed. [Link]

  • 17-Deacetyl vecuronium | C32H55N2O3+. (n.d.). PubChem. [Link]

  • Antagonism of vecuronium by one of its metabolites in vitro. (1992). PubMed. [Link]

  • 17-DEACETYL VECURONIUM. (n.d.). GSRS. [Link]

  • Effects of hepatic uptake of vecuronium bromide and its putative metabolites on their neuromuscular blocking actions in the cat. (1986). PubMed. [Link]

  • Neuromuscular Blocking Agents - StatPearls - NCBI Bookshelf - NIH. (2024, June 8). National Center for Biotechnology Information. [Link]

  • Neuromuscular blocking agents and Reversal Agents usage, and Neuromusc. (2025, July 4). Dove Medical Press. [Link]

  • Detection of Metabolites of Vecuronium Bromide in Visceral Samples Solves A Typical Death Mystery- (Toxicokinetics- Studies Using Gc-Ms Technique). (2025, August 7). ResearchGate. [Link]

  • Clinical pharmacology of vecuronium and atracurium. (1984). PubMed. [Link]

  • Vecuronium Bromide. (n.d.). Dailymed. [Link]

  • Newer Neuromuscular Blocking Agents: How do They Compare with Established Agents? | Request PDF. (2025, August 8). ResearchGate. [Link]

  • Determination of Vecuronium Bromide in Pharmaceuticals: Development, Validation and Comparative Study of HPLC and CZE Analytical Methods. (2011, February 12). Semantic Scholar. [Link]

  • Do the pharmacokinetics of vecuronium change during prolonged administration in critically ill patients? (2025, August 6). ResearchGate. [Link]

  • Neuromuscular Blocking Agents and Reversal Agents Usage, and Neuromuscular Blockade Monitoring in the Intensive Care Unit – Review Article. (n.d.). PubMed Central. [Link]

  • Vecuronium Bromide: Uses, Side Effects & Dosage. (2025, July 1). Healio. [Link]

  • VECURONIUM BROMIDE FOR INJECTION. (2023, January 11). DailyMed. [Link]

  • Structure, conformation, and action of neuromuscular blocking drugs†. (n.d.). BJA: British Journal of Anaesthesia | Oxford Academic. [Link]

Sources

A Comparative Pharmacokinetic Analysis of Vecuronium and Its Metabolites: An In-Depth Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of neuromuscular blocking agents, vecuronium stands as a cornerstone for inducing muscle relaxation in surgical and critical care settings.[1][2][3][4] As a non-depolarizing agent, it competitively antagonizes acetylcholine at the nicotinic receptors of the neuromuscular junction.[3][5][6][7] However, the clinical profile of vecuronium is not solely defined by the parent compound. Its metabolites, particularly 3-desacetylvecuronium, play a significant role in its overall pharmacodynamic effect, especially with prolonged administration.[1][8] This guide provides a comprehensive comparison of the pharmacokinetic profiles of vecuronium and its primary metabolites, offering researchers and drug development professionals a detailed understanding of their disposition in the human body.

The Metabolic Fate of Vecuronium: A Pathway to Active Metabolites

Vecuronium undergoes hepatic metabolism, primarily through deacetylation, to form three main metabolites: 3-desacetylvecuronium, 17-desacetylvecuronium, and 3,17-desacetylvecuronium.[2] Of these, 3-desacetylvecuronium is the most clinically significant due to its potent neuromuscular blocking activity, estimated to be around 80% of the parent drug.[1][9] The accumulation of this active metabolite, particularly in patients with renal impairment, can lead to a prolonged neuromuscular blockade.[1][9]

The metabolic conversion of vecuronium is a critical aspect of its pharmacokinetic profile. The following diagram illustrates the primary metabolic pathway.

Vecuronium_Metabolism Vecuronium Vecuronium Metabolite3 3-desacetylvecuronium (Active) Vecuronium->Metabolite3 Hepatic Deacetylation Metabolite17 17-desacetylvecuronium Vecuronium->Metabolite17 Hepatic Deacetylation Elimination Biliary and Renal Elimination Vecuronium->Elimination Metabolite317 3,17-desacetylvecuronium Metabolite3->Metabolite317 Metabolite3->Elimination Metabolite17->Metabolite317 Metabolite17->Elimination Metabolite317->Elimination

Caption: Metabolic pathway of vecuronium.

Comparative Pharmacokinetic Parameters: A Tabular Overview

The pharmacokinetic properties of vecuronium and its principal metabolite, 3-desacetylvecuronium, exhibit notable differences that influence their clinical effects. The following table summarizes key pharmacokinetic parameters derived from various studies in adult patients.

ParameterVecuronium3-desacetylvecuroniumKey Observations
Plasma Clearance (ml/kg/min) 3.7 - 5.39[8][10]3.51[8]3-desacetylvecuronium exhibits a slightly lower plasma clearance, suggesting a slower removal from the bloodstream.
Volume of Distribution at Steady State (Vdss) (ml/kg) 152 - 244[8][10]254[8]The larger Vdss of the metabolite indicates more extensive distribution into tissues compared to the parent drug.
Elimination Half-life (t½β) (min) 34 - 80[1][6][8]116[8]The significantly longer elimination half-life of 3-desacetylvecuronium is a major contributor to its potential for accumulation and prolonged effect.
Renal Clearance (ml/kg/min) 0.58[8]0.85[8]A greater proportion of 3-desacetylvecuronium is cleared by the kidneys, highlighting the risk of accumulation in renal insufficiency.
Neuromuscular Blocking Potency (relative to Vecuronium) 1~0.8[1][9]The high potency of the 3-desacetyl metabolite underscores its clinical relevance.

Clinical Implications of Pharmacokinetic Differences

The distinct pharmacokinetic profiles of vecuronium and 3-desacetylvecuronium have direct clinical consequences:

  • Prolonged Blockade: The longer half-life and reliance on renal clearance for 3-desacetylvecuronium mean that prolonged or high-dose vecuronium administration, especially in patients with impaired renal function, can lead to the accumulation of this active metabolite and a significantly extended duration of neuromuscular blockade.[1][8]

  • Monitoring in the ICU: In intensive care unit (ICU) settings where vecuronium may be used for continuous infusion, monitoring neuromuscular function is crucial to avoid prolonged paralysis due to metabolite accumulation.[11][12]

  • Dosing Considerations: The potential for accumulation of an active metabolite necessitates careful dose adjustments and patient monitoring, particularly in elderly patients and those with renal or hepatic disease.[7][13][14][15]

Experimental Protocol for Pharmacokinetic Analysis

To provide a practical framework for researchers, a detailed, step-by-step methodology for a typical pharmacokinetic study of vecuronium and its metabolites is outlined below. This protocol is a synthesis of methods described in the scientific literature.[8][16][17]

Study Design and Execution

Caption: Workflow for a vecuronium pharmacokinetic study.

Detailed Methodologies

1. Subject Recruitment and Dosing:

  • Recruit healthy volunteers or a specific patient population based on the study objectives.

  • Obtain informed consent.

  • Administer a single intravenous bolus dose of vecuronium bromide.

2. Blood Sample Collection:

  • Collect serial venous blood samples into heparinized tubes at predefined time points (e.g., 0, 2, 5, 10, 15, 30, 60, 120, 240, 360, and 480 minutes) post-administration.

3. Sample Processing and Storage:

  • Immediately centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.

  • Transfer the plasma to labeled polypropylene tubes and store them at -80°C until analysis.

4. Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Rationale: LC-MS/MS is the preferred method for its high sensitivity and specificity in quantifying vecuronium and its metabolites in complex biological matrices like plasma.[17]

  • Sample Preparation (Solid-Phase Extraction):

    • Thaw plasma samples on ice.

    • Condition a mixed-mode cation exchange solid-phase extraction (SPE) cartridge with methanol followed by water.

    • Load an aliquot of the plasma sample onto the SPE cartridge.

    • Wash the cartridge with an acidic buffer to remove interferences.

    • Elute the analytes (vecuronium and its metabolites) with a basic organic solvent mixture.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Conditions (Illustrative Example):

    • Liquid Chromatography:

      • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

      • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 10 µL.

    • Tandem Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for vecuronium, 3-desacetylvecuronium, 17-desacetylvecuronium, 3,17-desacetylvecuronium, and an internal standard.

5. Pharmacokinetic Data Analysis:

  • Calculate the plasma concentration-time profiles for vecuronium and its metabolites.

  • Use non-compartmental or compartmental analysis software (e.g., Phoenix WinNonlin) to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and elimination half-life.

Conclusion

A thorough understanding of the pharmacokinetic variability between vecuronium and its metabolites is paramount for its safe and effective clinical use. The principal metabolite, 3-desacetylvecuronium, is a potent neuromuscular blocking agent with a longer half-life and greater reliance on renal excretion than the parent compound. This necessitates careful consideration of patient-specific factors, such as renal function and duration of therapy, to mitigate the risk of prolonged paralysis. The methodologies outlined in this guide provide a robust framework for researchers to further investigate the intricate pharmacokinetic and pharmacodynamic relationships of this important class of drugs.

References

  • Cronnelly, R., Fisher, D. M., Miller, R. D., Gencarelli, P., Nguyen-Gruenke, L., & Castagnoli, N. (1983). Pharmacokinetics and pharmacodynamics of vecuronium (ORG NC45) and pancuronium in anesthetized humans. Anesthesiology, 58(5), 405–408.
  • Caldwell, J. E., Szenohradszky, J., Segredo, V., Wright, P. M., McLoughlin, C., & Sharma, M. L. (1994). The pharmacodynamics and pharmacokinetics of the metabolite 3-desacetylvecuronium (ORG 7268) and its parent compound, vecuronium, in human volunteers. The Journal of pharmacology and experimental therapeutics, 270(3), 1216–1222.
  • Wikipedia. (2024). Vecuronium bromide.
  • WikiAnesthesia. (2023). Vecuronium.
  • LITFL. (2020). Pharm 101: Vecuronium.
  • Segredo, V., Caldwell, J. E., Matthay, M. A., Sharma, M. L., Gruenke, L. D., & Miller, R. D. (1991). Pharmacokinetics, neuromuscular effects, and biodisposition of 3-desacetylvecuronium (Org 7268)
  • Pharmacology of Vecuronium. (2024). Pharmacology of Vecuronium.
  • Rupp, S. M., Castagnoli, K. P., Fisher, D. M., & Miller, R. D. (1987). Pancuronium and vecuronium pharmacokinetics and pharmacodynamics in younger and elderly adults. Anesthesiology, 67(1), 45–49.
  • Vecuronium Bromide. (n.d.). Vecuronium Bromide.
  • Goto, J., Hagiwara, Y., & Shima, K. (2006). Simultaneous determination of pancuronium, vecuronium and their related compounds using LC–ESI-MS. Legal Medicine, 8(4), 234–239.
  • Deranged Physiology. (2024). Pharmacology of neuromuscular blocking drugs.
  • Miller, R. D., Rupp, S. M., Fisher, D. M., Cronnelly, R., Fahey, M. R., & Sohn, Y. J. (1984). Clinical pharmacology of vecuronium and atracurium. Anesthesiology, 61(4), 444–453.
  • Agoston, S., & Vandenbrom, R. H. (1992). Clinical pharmacokinetics of neuromuscular blocking drugs. Clinical pharmacokinetics, 22(2), 94–115.
  • U.S. Food and Drug Administration. (n.d.). VECURONIUM BROMIDE FOR INJECTION Rx ONLY.
  • Wierda, J. M., de Wit, A. P., Kuizenga, K., & Agoston, S. (1990). Antagonism of vecuronium by one of its metabolites in vitro. British journal of anaesthesia, 64(4), 496–500.
  • Synapse. (2024). What is the mechanism of Vecuronium Bromide?.
  • GlobalRx. (n.d.). Clinical Profile of Vecuronium Bromide 20mg Powder for Injection.
  • Khuenl-Brady, K. S., & Sparr, H. (1997). Clinical pharmacokinetics of the newer neuromuscular blocking drugs. Clinical pharmacokinetics, 32(4), 274–301.
  • Lebrault, C., Berger, J. L., D'Hollander, A. A., Gomeni, R., Henzel, D., & Duvaldestin, P. (1985). Pharmacokinetics and pharmacodynamics of vecuronium in patients with cholestasis. British journal of anaesthesia, 57(4), 356–360.
  • Wright, P. M., Hart, G. K., & Caldwell, J. E. (1998).
  • Ducharme, J., Varin, F., Bevan, D. R., Donati, F., & Théoret, Y. (1992). High-performance liquid chromatography-electrochemical detection of vecuronium and its metabolites in human plasma. Journal of chromatography.
  • Bencini, A. F., Scaf, A. H., Sohn, Y. J., & Kersten, U. W. (1985). Effects of hepatic uptake of vecuronium bromide and its putative metabolites on their neuromuscular blocking actions in the cat. British journal of anaesthesia, 57(8), 789–795.
  • Abd El-Rahman, M. K., El-Houssini, O. M., Fahem, D. K., & Zaazaa, H. E. (2020).
  • Lebrault, C., Duvaldestin, P., Henzel, D., Chauvin, M., & Guesnon, P. (1985). Pharmacokinetics and Pharmacodynamics of Vecuronium (ORG NC 45) in Patients With Cirrhosis. Anesthesiology, 62(5), 601–605.
  • ResearchGate. (2025). Detection of Metabolites of Vecuronium Bromide in Visceral Samples Solves A Typical Death Mystery- (Toxicokinetics- Studies Using Gc-Ms Technique).
  • ResearchGate. (n.d.).
  • Anesthesia Key. (2020). Pharmacology of Neuromuscular Blocking Drugs.
  • National Center for Biotechnology Information. (2024).
  • Shanks, C. A. (1984). Vecuronium: a new nondepolarizing neuromuscular-blocking agent.

Sources

Inter-Laboratory Validation of 17-Deacetyl Vecuronium Bromide Assay: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical analysis and drug development, the meticulous validation of analytical methods is paramount to ensure data integrity, product quality, and patient safety. This is particularly critical for metabolites like 17-Deacetyl vecuronium bromide, a known impurity and metabolite of the neuromuscular blocking agent vecuronium bromide.[1][2][3] The accuracy of its quantification is essential for pharmacokinetic studies, stability testing, and quality control of the parent drug. This guide provides an in-depth, objective comparison of analytical methodologies for the assay of this compound, with a focus on their suitability for inter-laboratory validation.

The principles of robust analytical method validation are well-established by international regulatory bodies. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines that outline the necessary validation characteristics, including accuracy, precision, specificity, linearity, range, and robustness.[4][5][6][7][8][9][10][11][12] An inter-laboratory validation study, also known as reproducibility, is the ultimate test of a method's ruggedness, demonstrating its ability to produce consistent and reliable results across different laboratories, equipment, and analysts.[6][9]

This guide will delve into the primary analytical techniques employed for the quantification of this compound, critically evaluating their performance based on established validation parameters and providing insights into their practical implementation for collaborative studies.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is a critical decision driven by the specific requirements of the analysis, such as required sensitivity, selectivity, and sample throughput. For this compound, two methods have emerged as the frontrunners: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

HPLC is a widely adopted technique in pharmaceutical analysis for its versatility and reliability.[13][14] For the analysis of this compound, HPLC methods typically utilize a reversed-phase column with UV detection.[14][15]

  • Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). The separated components are then detected by a UV detector as they elute from the column.

  • Strengths for Inter-Laboratory Validation:

    • Widespread Availability: HPLC systems are standard equipment in most analytical laboratories, facilitating easier method transfer.

    • Robustness: Well-developed HPLC methods are generally robust and can withstand minor variations in operating conditions.[9]

    • Cost-Effectiveness: Compared to LC-MS/MS, HPLC is a more economical option in terms of both instrumentation and operational costs.

  • Limitations:

    • Limited Sensitivity: UV detection may lack the sensitivity required to quantify low levels of this compound, especially in biological matrices.[16]

    • Potential for Interference: The lack of high specificity can lead to interference from other components in the sample matrix, potentially compromising accuracy.[6]

LC-MS/MS has become the gold standard for the quantification of trace-level analytes in complex matrices due to its exceptional sensitivity and selectivity.[17][18][19][20]

  • Principle of Operation: LC-MS/MS couples the separation power of liquid chromatography with the highly selective and sensitive detection capabilities of tandem mass spectrometry. The analyte is first separated by LC, then ionized, and its specific mass-to-charge ratio (m/z) is selected and fragmented. The resulting fragment ions are then detected, providing a highly specific signal for the target analyte.

  • Strengths for Inter-Laboratory Validation:

    • High Sensitivity and Selectivity: LC-MS/MS offers unparalleled sensitivity and selectivity, enabling the accurate quantification of this compound even at very low concentrations.[16][18] This minimizes the impact of matrix effects and interfering substances.

    • High Specificity: The use of multiple reaction monitoring (MRM) provides a high degree of certainty in the identification and quantification of the analyte.

    • Regulatory Acceptance: LC-MS/MS methods are widely accepted by regulatory authorities for bioanalytical studies.[4][7][21]

  • Limitations:

    • Higher Cost and Complexity: LC-MS/MS instrumentation is more expensive and requires a higher level of technical expertise to operate and maintain.

    • Matrix Effects: Although highly selective, LC-MS/MS can be susceptible to matrix effects (ion suppression or enhancement), which need to be carefully evaluated and controlled during method validation.

Performance Comparison

The following table summarizes the typical performance characteristics of HPLC and LC-MS/MS methods for the analysis of this compound, based on data from published literature. These parameters are crucial for assessing the suitability of a method for inter-laboratory validation.

Validation ParameterHPLC with UV DetectionLC-MS/MS
Linearity (r²) ≥ 0.995[9]≥ 0.998[18]
Accuracy (% Recovery) 98-102%[6]95-105%
Precision (%RSD) ≤ 2% (Intra-day), ≤ 3% (Inter-day)[6]< 10% (Intra- and Inter-day)[17]
Limit of Detection (LOD) ~2.67 µg/ml[14]0.005 mg/L[17]
Limit of Quantification (LOQ) ~8.10 µg/ml[14]0.010 mg/L[17]
Robustness Generally GoodGood, but sensitive to matrix effects
Suitability for Inter-lab High (due to accessibility)High (due to performance)
Experimental Workflow for Inter-Laboratory Validation

A successful inter-laboratory validation study requires a well-defined protocol that is meticulously followed by all participating laboratories. The following diagram illustrates a typical workflow.

InterLabValidationWorkflow cluster_planning Phase 1: Planning & Protocol Development cluster_execution Phase 2: Laboratory Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Study Objectives & Acceptance Criteria P2 Develop & Optimize Analytical Method P1->P2 P3 Prepare & Distribute Validation Protocol & Samples P2->P3 L1 Lab 1: Method Implementation & Execution P3->L1 L2 Lab 2: Method Implementation & Execution P3->L2 L3 Lab n: Method Implementation & Execution P3->L3 A1 Collect & Consolidate Data from All Labs L1->A1 L2->A1 L3->A1 A2 Statistical Analysis (Reproducibility, etc.) A1->A2 A3 Prepare Final Validation Report A2->A3

Caption: Workflow for an inter-laboratory validation study.

Gold-Standard Protocol: LC-MS/MS Assay for this compound

The following is a detailed, step-by-step protocol for the quantification of this compound in a biological matrix (e.g., plasma) using LC-MS/MS. This method is considered the "gold standard" due to its superior sensitivity and specificity, making it highly suitable for rigorous inter-laboratory validation.

  • Rationale: This step is crucial to remove proteins and other macromolecules from the biological sample, which can interfere with the analysis and damage the analytical column.

  • Procedure:

    • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube for analysis.

  • Rationale: The chromatographic conditions are optimized to achieve good separation of the analyte from other components in the sample, resulting in a sharp and symmetrical peak.

  • Parameters:

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient program to elute the analyte.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Rationale: The mass spectrometer is tuned to specifically detect and quantify the target analyte and its internal standard.

  • Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Precursor ion (Q1) -> Product ion (Q3)

      • Internal Standard: Precursor ion (Q1) -> Product ion (Q3)

    • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.

  • Rationale: A calibration curve is generated to establish the relationship between the analyte concentration and the instrument response. Quality control samples are used to ensure the accuracy and precision of the analysis.

  • Procedure:

    • Prepare a series of calibration standards by spiking known concentrations of this compound into a blank matrix.

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

    • Analyze the calibration standards and QC samples along with the unknown samples.

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.

    • Determine the concentration of the unknown samples from the calibration curve.

LCMSMS_Workflow SamplePrep Sample Preparation (Protein Precipitation) LC_Separation LC Separation (C18 Column) SamplePrep->LC_Separation Inject Ionization Ionization (ESI+) LC_Separation->Ionization Mass_Analysis1 Q1: Precursor Ion Selection Ionization->Mass_Analysis1 Fragmentation Q2: Collision Cell (Fragmentation) Mass_Analysis1->Fragmentation Mass_Analysis2 Q3: Product Ion Selection Fragmentation->Mass_Analysis2 Detection Detector Mass_Analysis2->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

Caption: LC-MS/MS analytical workflow.

Conclusion

The inter-laboratory validation of an assay for this compound is a critical step in ensuring the reliability and comparability of data across different research and development sites. While HPLC offers a cost-effective and accessible option, its limitations in sensitivity and specificity may hinder its application for low-concentration samples. In contrast, LC-MS/MS provides the high sensitivity, specificity, and accuracy required for a robust and reliable assay, making it the recommended method for inter-laboratory validation studies.

By adhering to a well-defined validation protocol, utilizing a robust analytical method like the LC-MS/MS procedure outlined in this guide, and following the principles set forth by regulatory agencies, researchers can confidently generate high-quality, reproducible data for this compound, ultimately contributing to the development of safer and more effective pharmaceuticals.

References

  • Quantitative analysis of the aminosteroidal non-depolarizing neuromuscular blocking agent vecuronium by LC-ESI-MS: A Postmortem Investig
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Contract Pharma.
  • Simultaneous determination of pancuronium, vecuronium and their related compounds using LC–ESI-MS. ScienceDirect.
  • M10 Bioanalytical Method Valid
  • FDA Adopts ICH Final Guidance On Bioanalytical Method Valid
  • What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?.
  • M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. Federal Register.
  • Bioanalytical Method Valid
  • Key ICH Method Validation Parameters to Know. Altabrisa Group.
  • Quantitative analysis of the aminosteroidal non-depolarizing neuromuscular blocking agent vecuronium by LC-ESI-MS: A Postmortem Investig
  • Vecuronium Bromide. USP.
  • ICH Q2(R2)
  • Simultaneous determination of pancuronium, vecuronium and their related compounds using LC-ESI-MS. Semantic Scholar.
  • USP Monographs: Vecuronium Bromide. USP-NF.
  • Understanding ICH Q2(R2)
  • ICH Guidelines for Analytical Method Valid
  • HPLC Method for Determination of Vecuronium on Primesep SB Column. SIELC Technologies.
  • Detection of Metabolites of Vecuronium Bromide in Visceral Samples Solves A Typical Death Mystery- (Toxicokinetics- Studies Using Gc-Ms Technique).
  • Quantitative Analysis of 3-Acetyl-17-deacetyl Rocuronium Bromide in Human Plasma using LC-MS/MS. Benchchem.
  • Determination of Vecuronium Bromide in Pharmaceuticals: Development, Validation and Comparative Study of HPLC and CZE Analytical Methods.
  • Stability indicating liquid chromatography method for the analysis of Vecuronium bromide: study of the degradation profile.
  • Determination of Vecuronium Bromide in Pharmaceuticals: Development, Validation and Comparative Study of HPLC and CZE Analytical Methods. Semantic Scholar.
  • 17-DEACETYL VECURONIUM.
  • 17-Deacetyl vecuronium. PubChem.
  • Piperidinium, 1-((2beta,3alpha,5alpha,16beta,17beta)-3-(acetyloxy)-17-hydroxy-2-(1-piperidinyl)androstan-16-yl)-1-methyl-, bromide. PubChem.

Sources

A Senior Application Scientist's Guide to Analytical Platforms for Metabolite Detection: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of metabolomics, the selection of an appropriate analytical platform is a critical decision that profoundly influences the quality, scope, and biological interpretation of experimental data. This guide provides an in-depth, head-to-head comparison of the principal analytical platforms for metabolite detection, grounded in scientific principles and supported by experimental evidence. As a senior application scientist, my objective is to move beyond a mere listing of specifications and delve into the causality behind experimental choices, empowering you to make informed decisions for your research.

The Landscape of Metabolite Analysis: An Overview

The metabolome, the complete set of small-molecule metabolites within a biological system, is a dynamic reflection of an organism's phenotype. Its comprehensive analysis, or metabolomics, offers invaluable insights into cellular physiology, disease mechanisms, and drug responses. The two primary analytical technologies underpinning metabolomics are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] Each platform, with its unique strengths and limitations, provides a different lens through which to view the metabolome.

MS-based approaches, often coupled with separation techniques like Liquid Chromatography (LC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), offer exceptional sensitivity and broad metabolite coverage.[3][4] NMR spectroscopy, while less sensitive, provides highly reproducible and quantitative data with minimal sample preparation, making it a powerful tool for structural elucidation and flux analysis.[5][6] The choice between these platforms is not a matter of superiority but of suitability for the specific research question at hand.

At a Glance: A Comparative Summary

To provide a high-level overview, the following table summarizes the key performance characteristics of the major analytical platforms for metabolite detection.

FeatureLC-MSGC-MSCE-MSNMR
Metabolite Coverage Very Broad (polar to non-polar)[7]Volatile & semi-volatile compounds[8]Highly polar & charged metabolites[9]Abundant metabolites
Sensitivity High (pmol to fmol)[10]High (pmol to fmol)High (fmol to amol)Low (µmol to nmol)[2]
Reproducibility Good to Excellent (with proper QC)ExcellentGoodExcellent (CV < 5%)[11]
Quantitation Relative and Absolute (with standards)Relative and Absolute (with standards)Relative and Absolute (with standards)Absolute (often without standards)[6]
Sample Preparation Moderate (extraction)[12]Extensive (derivatization often required)[9]Minimal to ModerateMinimal[10]
Throughput HighHighModerateModerate to High
Compound Identification Challenging (requires spectral libraries & standards)[13]Robust (extensive EI libraries)[8]ChallengingRobust (structural elucidation)[5]

Mass Spectrometry-Based Platforms: A Deep Dive

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about their elemental composition and structure. When coupled with a separation technique, it becomes a formidable tool for resolving and identifying metabolites in complex biological mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is arguably the most versatile and widely used platform in metabolomics due to its broad applicability to a wide range of metabolites, from polar to non-polar.[14] The choice of chromatographic column and mobile phase is critical for achieving optimal separation.

  • Reversed-Phase Liquid Chromatography (RPLC): RPLC, typically using C18 columns, is the workhorse for separating non-polar to moderately polar metabolites.[13] However, highly polar compounds are poorly retained.[15]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is complementary to RPLC, effectively retaining and separating highly polar metabolites that are not well-retained on RPLC columns.[1][15] Combining RPLC and HILIC analyses can significantly expand metabolome coverage.[1]

Causality in Action: Why Choose a Specific LC Method?

The decision between RPLC and HILIC is dictated by the physicochemical properties of the target metabolites. For a broad, untargeted analysis, employing both methods provides the most comprehensive coverage. If the focus is on central carbon metabolism, which involves many polar intermediates, HILIC is the superior choice. Conversely, for lipidomics, RPLC is the standard.

Experimental Protocol: Untargeted Metabolomics of Human Plasma using UPLC-Q-TOF-MS

This protocol provides a representative workflow for the analysis of polar metabolites in human plasma using a HILIC-based UPLC-Q-TOF-MS system.

1. Sample Preparation (Protein Precipitation):

  • Rationale: To remove high-abundance proteins that can interfere with the analysis and damage the analytical column. Cold solvent is used to enhance protein precipitation.

  • Procedure:

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma, add 400 µL of ice-cold methanol containing a mixture of stable isotope-labeled internal standards.[16]

    • Vortex for 30 seconds.

    • Incubate at -20°C for 20 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new microcentrifuge tube and dry under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 acetonitrile:water with 10 mM ammonium formate).

    • Vortex and centrifuge to pellet any remaining debris.

    • Transfer the supernatant to an autosampler vial for analysis.

2. UPLC-Q-TOF-MS Analysis:

  • Rationale: UPLC provides high-resolution separation, while the Q-TOF mass spectrometer offers accurate mass measurements for confident metabolite identification.

  • Parameters:

    • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0

    • Mobile Phase B: Acetonitrile

    • Gradient: A typical gradient starts at high organic content (e.g., 95% B) and gradually increases the aqueous portion to elute polar compounds.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Mass Spectrometer: Q-TOF operating in positive and negative electrospray ionization (ESI) modes.

    • Data Acquisition: Full scan MS from m/z 50-1000. Data-dependent MS/MS for fragmentation of the most abundant ions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and highly reproducible technique that excels in the analysis of volatile and semi-volatile metabolites.[8] For non-volatile compounds like amino acids and organic acids, a chemical derivatization step is necessary to increase their volatility and thermal stability.[9] A significant advantage of GC-MS is the availability of extensive, standardized electron ionization (EI) mass spectral libraries (e.g., NIST, Wiley), which greatly facilitates compound identification.[8]

The Derivatization Imperative: A Necessary Step for Broad Coverage

Derivatization is a critical, yet often complex, step in GC-MS-based metabolomics. The most common approach is a two-step process:

  • Methoximation: Protects carbonyl groups (aldehydes and ketones) and prevents the formation of multiple derivatives.

  • Silylation: Replaces active hydrogens on polar functional groups (-OH, -NH2, -COOH, -SH) with a trimethylsilyl (TMS) group, increasing volatility.[9]

Experimental Protocol: GC-MS Analysis of Derivatized Serum Metabolites

This protocol outlines the key steps for the derivatization and analysis of metabolites in a serum extract.

1. Metabolite Extraction:

  • Follow a similar protein precipitation protocol as described for LC-MS, typically using a methanol/water extraction. The extract must be completely dried before derivatization.

2. Derivatization:

  • Rationale: To make non-volatile metabolites amenable to GC analysis.

  • Procedure:

    • To the dried extract, add 20 µL of 20 mg/mL methoxyamine hydrochloride in pyridine.

    • Vortex and incubate at 37°C for 90 minutes.

    • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

    • Vortex and incubate at 60°C for 30 minutes.

    • Transfer the derivatized sample to a GC vial for analysis.

3. GC-MS Analysis:

  • Rationale: GC provides excellent chromatographic separation of volatile compounds, and the mass spectrometer provides sensitive detection and fragmentation patterns for identification.

  • Parameters:

    • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points.

    • Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity.

    • Mass Spectrometer: Operating in electron ionization (EI) mode with a scan range of m/z 50-600.

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

CE-MS is a powerful technique for the analysis of highly polar and charged metabolites, such as organic acids, amino acids, and nucleotides.[9] Separation in CE is based on the differential migration of ions in an electric field, providing a separation mechanism that is orthogonal to LC and GC. This makes CE-MS an excellent complementary technique for comprehensive metabolome coverage.

The Niche of CE-MS: Analyzing the Highly Polar Metabolome

Many key metabolic pathways, such as glycolysis and the TCA cycle, are rich in highly polar and charged intermediates. These compounds are often challenging to analyze by RPLC-MS and may require derivatization for GC-MS. CE-MS is uniquely suited for the direct analysis of these metabolites in their native state.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Quantitative Powerhouse

NMR spectroscopy is a non-destructive technique that provides detailed structural information and highly accurate and reproducible quantification of metabolites.[5][6] Unlike MS, the signal intensity in NMR is directly proportional to the number of nuclei, allowing for absolute quantification, often without the need for individual calibration curves.[6] However, NMR is significantly less sensitive than MS.[2]

The Trade-off: Sensitivity vs. Reproducibility and Structural Information

The lower sensitivity of NMR means that it is best suited for the analysis of more abundant metabolites. However, its exceptional reproducibility (typically with coefficients of variation less than 5%) makes it ideal for large-scale clinical studies and for tracking metabolic changes over time.[11] Furthermore, the rich structural information provided by NMR is invaluable for the unambiguous identification of unknown compounds.

Experimental Protocol: NMR-based Metabolomics of Blood Plasma

This protocol provides a general workflow for preparing blood plasma for NMR analysis.

1. Sample Preparation:

  • Rationale: To prepare a sample that is homogeneous and free of interfering macromolecules for high-resolution NMR analysis.

  • Procedure:

    • Thaw frozen plasma samples on ice.

    • To 400 µL of plasma, add 200 µL of a phosphate buffer solution in D2O containing a known concentration of an internal standard (e.g., TSP or DSS). The D2O provides a field frequency lock for the NMR spectrometer.

    • Vortex gently.

    • Centrifuge at 12,000 x g for 5 minutes at 4°C to pellet any precipitated material.

    • Transfer the supernatant to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Rationale: To acquire a high-quality 1D 1H NMR spectrum with effective water suppression.

  • Parameters:

    • Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

    • Pulse Sequence: A 1D 1H NOESY presaturation pulse sequence (e.g., noesygppr1d) is commonly used to suppress the large water signal.

    • Acquisition Parameters: Sufficient number of scans to achieve adequate signal-to-noise, a relaxation delay to ensure full relaxation of the protons for accurate quantification.

Data to Biology: The Path of Interpretation

The acquisition of high-quality analytical data is only the first step. The subsequent data processing and biological interpretation are crucial for extracting meaningful insights.

Metabolite Identification

Metabolite identification is a significant bottleneck in untargeted metabolomics.[13] The confidence in identification is typically categorized into different levels, as proposed by the Metabolomics Standards Initiative (MSI).[7]

  • Level 1: Confirmed Structure: Comparison to an authentic chemical standard analyzed under the same analytical conditions.

  • Level 2: Putatively Annotated Compound: Based on spectral library matching (e.g., MS/MS or NMR) and/or physicochemical properties.

  • Level 3: Putatively Characterized Compound Class: Based on characteristic spectral features of a chemical class.

  • Level 4: Unknown Compound: Spectrally distinct but with no structural information.

Pathway Analysis

Once metabolites are identified and quantified, their changes can be mapped onto metabolic pathways to understand the underlying biological processes. Databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) are invaluable resources for this purpose.[8]

Visualizing the Workflow and Logic

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

metabolomics_workflow cluster_sample Sample cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_interpretation Interpretation Sample Biological Sample (e.g., Plasma, Tissue) Extraction Metabolite Extraction (e.g., Protein Precipitation) Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization LCMS LC-MS Extraction->LCMS CEMS CE-MS Extraction->CEMS NMR NMR Extraction->NMR GCMS GC-MS Derivatization->GCMS Processing Data Processing (Peak Picking, Alignment) LCMS->Processing GCMS->Processing CEMS->Processing NMR->Processing Identification Metabolite Identification Processing->Identification Stats Statistical Analysis Identification->Stats Pathway Pathway Analysis Stats->Pathway Biology Biological Interpretation Pathway->Biology

Caption: A generalized workflow for a metabolomics experiment.

platform_selection cluster_question_type cluster_metabolite_properties cluster_platforms Start What is the primary research question? Untargeted Untargeted Discovery (Broad Profiling) Start->Untargeted Targeted Targeted Quantitation (Specific Metabolites) Start->Targeted Flux Metabolic Flux Analysis Start->Flux Polarity What is the polarity of the target metabolites? Untargeted->Polarity Targeted->Polarity NMR NMR Flux->NMR Volatility Are the metabolites volatile? Polarity->Volatility Non-polar to Moderately Polar LCMS LC-MS (RPLC and/or HILIC) Polarity->LCMS Broad Range CEMS CE-MS Polarity->CEMS Highly Polar/Charged Volatility->LCMS No GCMS GC-MS (with Derivatization) Volatility->GCMS Yes

Caption: A decision tree for selecting an analytical platform.

Conclusion: An Integrated Approach for Comprehensive Understanding

No single analytical platform can capture the entirety of the metabolome. The most comprehensive understanding of metabolic systems is often achieved through an integrated approach, leveraging the complementary strengths of different technologies. For instance, a broad, untargeted screen using LC-MS can identify potential biomarkers, which can then be validated and quantified with high precision using a targeted MS method or NMR.

As a researcher, your choice of analytical platform should be a strategic one, guided by your specific research goals, the nature of your samples, and the metabolites of interest. By understanding the underlying principles and the practical considerations of each technique, you can design robust and informative metabolomics experiments that yield high-quality, biologically relevant data.

References

  • Dunn, W. B., Broadhurst, D., Begley, P., Zelena, E., Francis-McIntyre, S., Anderson, N., ... & Kell, D. B. (2011). Procedures for large-scale metabolic profiling of serum and plasma using gas chromatography and liquid chromatography coupled to mass spectrometry. Nature protocols, 6(7), 1060-1083. [Link]

  • Sumner, L. W., Amberg, A., Barrett, D., Beale, M. H., Beger, R., Daykin, C. A., ... & Viant, M. R. (2007). Proposed minimum reporting standards for chemical analysis. Metabolomics, 3(3), 211-221. [Link]

  • Ramautar, R., Somsen, G. W., & de Jong, G. J. (2016). CE–MS for metabolomics: Developments and applications in the period 2014–2016. Electrophoresis, 37(1), 93-106. [Link]

  • Advanced Materials Technology. (2023). Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. Retrieved from [Link]

  • Bruce, S. J., Tavazzi, I., Paris, L. P., & Gu, H. (2018). A protocol for untargeted metabolomic analysis: from sample preparation to data processing. Methods in molecular biology (Clifton, N.J.), 1730, 219–235. [Link]

  • Pezzatti, J., Boccard, J., Grata, E., Ouertani, S., Hartmann, A., & Rudaz, S. (2017). Optimized analytical procedures for the untargeted metabolomic profiling of human urine and plasma by combining hydrophilic interaction (HILIC) and reverse-phase liquid chromatography (RPLC)–mass spectrometry. Analytical and bioanalytical chemistry, 409(25), 5897-5909. [Link]

  • Emwas, A. H., Roy, R., McKay, R. T., Tenori, L., Saccenti, E., Gowda, G. A., ... & Wishart, D. S. (2019). NMR spectroscopy for metabolomics research. Metabolites, 9(7), 123. [Link]

  • Xiao, J. F., Zhou, B., & Ressom, H. W. (2012). Metabolite identification and quantitation in LC–MS/MS-based metabolomics. TrAC Trends in Analytical Chemistry, 32, 1-14. [Link]

  • Heal, K. R., Biffinger, J. C., & Boyd, T. J. (2018). Best-Matched Internal Standard Normalization in Liquid Chromatography–Mass Spectrometry Metabolomics Applied to Environmental Samples. Analytical chemistry, 90(3), 1947-1955. [Link]

  • Metware Biotechnology. (n.d.). LC-MS VS GC-MS: What's the Difference. Retrieved from [Link]

  • Tsoukalas, D., Fragkiadoulaki, I., Sarandi, E., Docea, A. O., Papakonstantinou, E., Tsilimidos, G., ... & Calina, D. (2021). Challenges in the Metabolomics-Based Biomarker Validation Pipeline. Metabolites, 11(4), 226. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Wishart, D. S. (2009). Computational strategies for metabolite identification in metabolomics. Bioinformatics, 25(12), 1579-1586. [Link]

  • EMBL-EBI. (n.d.). Comparison of NMR and MS. Retrieved from [Link]

  • Bio-protocol. (2019). Untargeted metabolomics analysis. Retrieved from [Link]

  • Agilent Technologies. (n.d.). A Comprehensive Untargeted Metabolomics LC/Q-TOF Workflow with an Unknowns Identification Strategy to Identify Plasma Metabolites. Retrieved from [Link]

  • Rodrigues, J., & El-Bacha, T. (2020). An Optimised MS-Based Versatile Untargeted Metabolomics Protocol. Metabolites, 10(4), 143. [Link]

  • Hilaris Publisher. (n.d.). Use of NMR and MS-Based Metabolomics in Clinical Biomarker Discovery. Retrieved from [Link]

  • Nagana Gowda, G. A., & Raftery, D. (2017). Quantitative NMR methods in metabolomics. In Metabolomics (pp. 3-21). Humana Press, New York, NY. [Link]

  • Emwas, A. H. (2015). The strengths and weaknesses of NMR spectroscopy and mass spectrometry with particular focus on metabolomics research. In Metabolomics in practice (pp. 161-193). Springer, Cham. [Link]

  • Waters Corporation. (n.d.). Separation and Analysis of TCA Cycle Analytes by Mixed-Mode Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • Tsikas, D. (2017). Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry. Journal of Clinical Medicine, 6(1), 8. [Link]

  • ResearchGate. (n.d.). Decision tree for metabolomic and lipidomic experimental design. Retrieved from [Link]

  • Nagana Gowda, G. A., & Raftery, D. (2014). Recent advances in NMR-based metabolomics. Analytical chemistry, 86(11), 5304-5318. [Link]

  • Al-Soud, W. A., & Al-Masoudi, N. A. (2017). Development of a LC-MS/MS method for the simultaneous detection of tricarboxylic acid cycle intermediates in a range of biological matrices. PloS one, 12(6), e0178947. [Link]

  • Alhammadi, L., Abdulla, M. A., Ahli, N., Dhahouri, N. A., Aidaros, A. A., Al-Jasmi, F., & Al-Dirbashi, O. Y. (2020). Analysis of tricarboxylic acid cycle intermediates in dried blood spots by ultra-performance liquid chromatography-tandem mass. Journal of Biochemical and Clinical Genetics, 3(1), 1-7. [Link]

  • Phenomenex. (2020). TCA Cycle Intermediates by LC-MS/MS. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Specificity and Selectivity of Assays for 17-Deacetyl Vecuronium

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Vecuronium Metabolism

Vecuronium bromide is a potent, non-depolarizing neuromuscular blocking agent widely used in clinical anesthesia.[1] Its pharmacological activity is terminated primarily through hepatic metabolism and subsequent excretion. This metabolic process, however, generates several active metabolites, including 3-desacetylvecuronium, 17-desacetylvecuronium, and 3,17-bisdesacetylvecuronium.[2][3] Among these, 17-Deacetyl vecuronium presents a significant analytical challenge. Its structural similarity to the parent compound and other metabolites necessitates highly specific and selective assays to ensure accurate quantification, which is critical for pharmacokinetic studies, toxicological investigations, and forensic analysis.[2]

This guide provides a comparative analysis of common analytical methodologies for 17-Deacetyl vecuronium, focusing on the principles that govern their specificity and selectivity. We will explore the inherent strengths and limitations of immunoassays versus chromatographic techniques, supported by experimental data and detailed protocols, to empower researchers in selecting and developing the most appropriate assay for their needs.

The Root of the Challenge: Structural Similarity

The primary obstacle in selectively measuring 17-Deacetyl vecuronium is its close structural resemblance to vecuronium and its other metabolites. Vecuronium is deacetylated at the 3 and 17 positions of its steroid nucleus. As shown below, the metabolites differ only by the presence or absence of acetyl groups, resulting in minimal changes to the overall molecular structure and physicochemical properties. This subtlety is the ultimate test for any analytical method's resolving power.

G Vecuronium Vecuronium (3,17-diacetyl) Met1 3-Deacetyl Vecuronium (17-acetyl) Vecuronium->Met1 - Acetyl at C3 Met2 17-Deacetyl Vecuronium (3-acetyl) Vecuronium->Met2 - Acetyl at C17 Met3 3,17-Bisdesacetyl Vecuronium (No acetyl groups) Met1->Met3 - Acetyl at C17 Met2->Met3 - Acetyl at C3

Caption: Metabolic pathways of Vecuronium to its deacetylated forms.

Immunoassays: A Question of Cross-Reactivity

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), rely on the specific binding of an antibody to its target antigen. Their high-throughput nature and relative simplicity make them attractive for screening purposes. However, when applied to small molecules with closely related metabolites, their specificity can be a significant concern.

The Principle of Specificity

The specificity of an immunoassay is dictated entirely by the antibody's paratope and its ability to distinguish the unique epitope of the target molecule. For 17-Deacetyl vecuronium, this would require an antibody that recognizes a structural feature distinct from vecuronium, 3-Deacetyl vecuronium, and 3,17-bisdesacetyl vecuronium. Given the minor structural differences, generating a truly specific monoclonal antibody is exceptionally difficult.

The Inevitability of Cross-Reactivity

Most antibodies developed for vecuronium will exhibit some degree of cross-reactivity with its metabolites. This means the antibody will bind not only to the intended target but also to other structurally similar compounds, leading to an overestimation of the target analyte's concentration. The degree of cross-reactivity is a critical parameter that must be rigorously validated. Studies on other neuromuscular blocking agents have shown that cross-reactivity is a common phenomenon, often due to shared structural motifs like the quaternary ammonium epitope.[4]

It is crucial to understand that cross-reactivity is not a fixed property of an antibody but can be influenced by the assay format itself.[5] Factors like reagent concentrations and incubation times can modulate the apparent selectivity of the assay.[5]

Expertise & Experience: While an immunoassay could be developed for rapid screening, it should not be used for definitive quantification without extensive validation. This validation must include testing the antibody against all potential metabolites at various concentrations to map its cross-reactivity profile. For regulated studies, data from an immunoassay would likely be considered preliminary and require confirmation by a more specific method.

Chromatographic Methods: The Power of Physical Separation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offer inherently higher specificity and selectivity by physically separating the target analyte from interfering compounds before detection.

High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. Specificity in an HPLC method is achieved by optimizing these components to resolve the peaks corresponding to each compound.

  • Principle of Selectivity: By carefully selecting the column chemistry (e.g., C18, CN) and the mobile phase composition (e.g., solvent ratio, pH, ionic modifiers), one can exploit the subtle differences in polarity and hydrophobicity between vecuronium and its metabolites to achieve separation.[6][7] The time at which a compound elutes from the column, its retention time, is its identifying characteristic.

  • Limitations: The primary limitation of HPLC with conventional detectors (e.g., UV, fluorescence) is that specificity is solely dependent on retention time. If an unknown compound in the sample matrix co-elutes with 17-Deacetyl vecuronium, it will interfere with quantification. This makes the method vulnerable to matrix effects and necessitates rigorous method development and validation for each sample type. A study successfully separated vecuronium from its degradation products using a CN column, demonstrating that resolution is achievable.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of small molecules in complex matrices, offering the highest degree of specificity and selectivity. It couples the powerful separation capabilities of HPLC with the definitive identification power of tandem mass spectrometry.

  • Principle of Selectivity (Orthogonal Mechanisms): LC-MS/MS provides two independent points of identification for an analyte: its chromatographic retention time and its mass-to-charge ratio (m/z). Furthermore, tandem MS adds a third layer of specificity. In a process called Multiple Reaction Monitoring (MRM), a specific parent ion (e.g., the molecular ion of 17-Deacetyl vecuronium) is selected, fragmented, and a specific product ion is monitored. A signal is generated only if a compound has the correct retention time, the correct parent ion mass, and fragments to produce the correct product ion mass. This three-tiered confirmation makes the assay exceptionally specific and robust.

G cluster_LC Liquid Chromatography (LC) cluster_MS Tandem Mass Spectrometry (MS/MS) A Sample Injection B Separation on Column (Based on Physicochemistry) A->B C Resolved Analytes (Identified by Retention Time) B->C D Ionization (ESI) C->D E Q1: Precursor Ion Selection (Filter by Parent m/z) D->E F Q2: Fragmentation (CID) E->F G Q3: Product Ion Selection (Filter by Fragment m/z) F->G H Detector G->H I Unambiguous Identification & Quantification H->I

Caption: Workflow demonstrating the orthogonal specificity of LC-MS/MS.

  • Trustworthiness through Self-Validation: An LC-MS/MS protocol is a self-validating system. The presence of a signal at a specific retention time for a specific MRM transition provides extremely high confidence in the identity of the analyte. A study by Usui et al. (2006) demonstrated the successful separation and simultaneous determination of vecuronium and five of its related compounds, including 17-deacetyl and 3,17-bisdesacetyl metabolites, in human serum using an LC-ESI-MS method.[2] This highlights the power of the technique to resolve a complex mixture of structurally similar analytes.[2]

Comparative Performance Summary

The choice of assay depends on the specific research question, required level of confidence, and available resources. The following table summarizes the key performance characteristics of each methodology.

ParameterImmunoassayHPLC (UV/FL)LC-MS/MS
Specificity Low to Moderate (Antibody dependent)Moderate to High (Resolution dependent)Very High (Orthogonal)
Selectivity Prone to cross-reactivity with metabolitesSusceptible to matrix interferencesExcellent; minimizes matrix effects
Sensitivity (LOQ) Variable (ng/mL to µg/mL)~10-100 ng/mLSub-ng/mL (e.g., 0.25 ng/mL)[2]
Throughput HighLow to ModerateModerate to High
Development Cost High (Antibody development)LowModerate
Cost per Sample LowModerateHigh
Expertise Required LowModerateHigh

Recommended Experimental Protocol: LC-MS/MS

This protocol is based on established methods for the highly specific and selective quantification of 17-Deacetyl vecuronium and related compounds in a biological matrix like serum.[2]

Sample Preparation: Solid-Phase Extraction (SPE)

Causality: SPE is chosen to isolate the quaternary amine analytes from complex biological matrices (e.g., serum) and to concentrate them prior to analysis. A weak cation exchange cartridge is effective for selectively retaining these positively charged compounds while allowing proteins and other interferences to be washed away.[2]

  • Condition Cartridge: Condition a weak cation exchange SPE cartridge (e.g., BondElut CBA) with 1 mL of methanol, followed by 1 mL of water.

  • Prepare Sample: To 200 µL of serum, add an appropriate internal standard. Deproteinize by adding 200 µL of methanol.

  • Load Sample: Apply the prepared sample mixture to the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of water, followed by 1 mL of 50:50 (v/v) methanol-water to remove hydrophilic interferences.

  • Elute: Elute the analytes with 1 mL of 50 mM HCl in methanol. The acidic mobile phase protonates the analytes, ensuring their release from the sorbent.

  • Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 40 µL of the mobile phase.

LC-MS/MS Analysis

Causality: A reversed-phase C18 column provides hydrophobic retention, while an acidic mobile phase with an ion-pairing agent or buffer like ammonium formate helps to achieve good peak shape for the basic amine compounds. Gradient elution is used to ensure adequate separation of all metabolites from the parent drug within a reasonable run time.[2]

  • LC System: High-Performance Liquid Chromatography system.

  • Column: C18 analytical column.

  • Mobile Phase A: 10 mM Ammonium formate (pH 3.8).

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient optimized to separate all compounds of interest. For example, starting at a low percentage of B and ramping up to elute all compounds within ~6.5 minutes.[2]

  • Flow Rate: e.g., 0.2 mL/min.

  • Injection Volume: 10 µL.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI Positive.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor ion → product ion transitions must be optimized for 17-Deacetyl vecuronium and the internal standard. The precursor ion will typically be the [M]+ or [M+H]+ ion.

Data Analysis and Validation

Causality: A calibration curve is constructed using standards of known concentration to ensure accurate quantification. The linear response should be demonstrated over the expected concentration range in the samples.[2]

  • Quantification: Integrate the peak area for the 17-Deacetyl vecuronium MRM transition.

  • Calibration: Prepare a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards. A linear regression with appropriate weighting is applied.

  • Validation: The method should be validated according to regulatory guidelines, assessing for linearity, accuracy, precision, limit of quantification (LOQ), and selectivity. The LOQ for a similar method was reported to be as low as 0.25 ng/mL.[2]

Conclusion

For the accurate and reliable measurement of 17-Deacetyl vecuronium, specificity and selectivity are paramount. While immunoassays may offer a high-throughput screening solution, they are inherently susceptible to cross-reactivity from structurally related metabolites, potentially compromising data integrity. Chromatographic methods, particularly LC-MS/MS, provide the highest level of analytical confidence. By leveraging the orthogonal mechanisms of chromatographic separation and tandem mass spectrometric detection, LC-MS/MS offers unparalleled specificity, ensuring that the signal detected is unambiguously from 17-Deacetyl vecuronium. For researchers in drug development and clinical or forensic toxicology, the adoption of a well-validated LC-MS/MS method is the most authoritative and trustworthy approach to navigating the analytical challenges posed by vecuronium metabolism.

References

  • Usui, K., Hishinuma, T., Goto, J., et al. (2006). Simultaneous determination of pancuronium, vecuronium and their related compounds using LC–ESI-MS. Legal Medicine, 8(4), 235-240. [Link]

  • Ducharme, J., Varin, F., Bevan, D. R., Donati, F., & Theoret, Y. (1992). High-performance liquid chromatography-electrochemical detection of vecuronium and its metabolites in human plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 573(1), 79-86. [Link]

  • Khanna, R., & Singh, A. (2014). Detection of Metabolites of Vecuronium Bromide in Visceral Samples Solves A Typical Death Mystery- (Toxicokinetics- Studies Using Gc-Ms Technique). Journal of Punjab Academy of Forensic Medicine & Toxicology, 14(1), 43-48. [Link]

  • El-Sherbiny, D., El-Wasseef, D. R., Abu-El-Enin, M. A., & El-Ashry, S. M. (2014). Stability indicating liquid chromatography method for the analysis of Vecuronium bromide: study of the degradation profile. Journal of the Brazilian Chemical Society, 25(1), 103-110. [Link]

  • Caldwell, J. E., Szenohradszky, J., Segredo, V., Wright, P. M., McLoughlin, C., & Sharma, M. L. (1994). The pharmacodynamics and pharmacokinetics of the metabolite 3-desacetylvecuronium (ORG 7268) and its parent compound, vecuronium, in human volunteers. Anesthesiology, 81(5), 1121-1129. [Link]

  • Khanna, R., & Singh, A. (2014). Detection of Metabolites of Vecuronium Bromide in Visceral Samples Solves A Typical Death Mystery- (Toxicokinetics- Studies Using Gc-Ms Technique). Anil Aggrawal's Internet Journal of Forensic Medicine and Toxicology, 15(1). [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Determination of Vecuronium on Primesep SB Column. Retrieved January 22, 2026, from [Link]

  • Paanakker, J. E., Thio, J. M., van den Wildenberg, H. M., & Kaspersen, F. M. (1987). Assay of vecuronium in plasma using solid-phase extraction, high-performance liquid chromatography and post-column ion-pair extraction with fluorimetric detection. Journal of Chromatography B: Biomedical Sciences and Applications, 421(2), 327-335. [Link]

  • PubChem. (n.d.). 17-Deacetyl vecuronium. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved January 22, 2026, from [Link]

  • Semantic Scholar. (n.d.). High-performance liquid chromatography-electrochemical detection of vecuronium and its metabolites in human plasma. Retrieved January 22, 2026, from [Link]

  • Lambda Therapeutic Research. (n.d.). Available Assays BA/BE. Retrieved January 22, 2026, from [Link]

  • Caldwell, J. E., Szenohradszky, J., Segredo, V., Wright, P. M., McLoughlin, C., & Sharma, M. L. (1994). The pharmacodynamics and pharmacokinetics of the metabolite 3-desacetylvecuronium (ORG 7268) and its parent compound, vecuronium, in human volunteers. Anesthesiology, 81(5), 1121-1129. [Link]

  • Li, J., et al. (2019). Assessing cross-reactivity to neuromuscular blocking agents by skin and basophil activation tests in patients with neuromuscular blocking agent anaphylaxis. British Journal of Anaesthesia, 123(1), e144-e150. [Link]

  • Thota, R. S., & Koushik, D. (2024). Vecuronium. In StatPearls. StatPearls Publishing. [Link]

  • Clarke, N., & Reddy, S. (2020). A review of 19 years of anaphylaxis cross-reactivity data to muscle relaxants in New Zealand. Anaesthesia and Intensive Care, 48(1_suppl), 6-12. [Link]

  • Sadleir, P. H., Clarke, R. C., Bunning, D. L., & Platt, P. R. (2013). Anaphylaxis to neuromuscular blocking drugs: incidence and cross-reactivity in Western Australia from 2002 to 2011. British Journal of Anaesthesia, 110(6), 981-987. [Link]

  • ResearchGate. (n.d.). Percentage of cross-reactivity to individual NMBDs. Retrieved January 22, 2026, from [Link]

  • Urusov, A. E., Petrakova, A. V., Kuzikov, A. V., & Zherdev, A. V. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Applied Sciences, 11(14), 6561. [Link]

  • PubChemLite. (n.d.). 17-deacetyl vecuronium bromide (C32H55N2O3). Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). Piperidinium, 1-((2beta,3alpha,5alpha,16beta,17beta)-3-(acetyloxy)-17-hydroxy-2-(1-piperidinyl)androstan-16-yl)-1-methyl-, bromide. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

Sources

A Comparative Analysis of Rocuronium and Vecuronium Metabolic Pathways: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the metabolic pathways of two structurally related aminosteroid neuromuscular blocking agents, rocuronium and vecuronium. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of their biotransformation, the functional implications of their metabolites, and the experimental methodologies used to elucidate these pathways. Our focus is on providing not just data, but also the scientific rationale behind the experimental designs, ensuring a thorough understanding of the pharmacokinetics of these clinically significant drugs.

Introduction: Structural Analogues with Distinct Pharmacokinetic Profiles

Rocuronium and vecuronium are both intermediate-acting, non-depolarizing neuromuscular blocking agents that are widely used in clinical practice to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgery.[1][2] Their shared aminosteroid structure forms the basis for their mechanism of action as competitive antagonists at the nicotinic acetylcholine receptor of the neuromuscular junction. Despite their structural similarities, subtle differences in their molecular makeup lead to distinct pharmacokinetic profiles, primarily influenced by their metabolic fate. Understanding these differences is crucial for predicting their behavior in diverse patient populations and for the development of new neuromuscular blocking agents with optimized properties.

Metabolic Pathways: A Tale of Two Deacetylations

The metabolism of both rocuronium and vecuronium is relatively limited, with a significant portion of the administered dose being eliminated unchanged.[1] The primary metabolic transformation for both compounds is deacetylation, a hydrolysis reaction that removes an acetyl group from the steroid nucleus.[1][2] However, the position of this deacetylation and the pharmacological activity of the resulting metabolites differ significantly between the two drugs.

Rocuronium Metabolism

Rocuronium undergoes deacetylation at the 17-position of the steroid nucleus to form its principal metabolite, 17-desacetyl-rocuronium.[3] This metabolic process is primarily hepatic.[3] While some studies have suggested a potential interaction of rocuronium with cytochrome P450 enzymes, particularly CYP3A4, CYP2C9, and CYP2C19, their direct role in the deacetylation process is not fully established.[4][5][6] It is plausible that hepatic esterases also play a significant role in this hydrolysis reaction. A substantial portion of rocuronium is excreted unchanged in the bile and, to a lesser extent, in the urine.[3]

G cluster_metabolism Hepatic Metabolism Rocuronium Rocuronium Elimination Elimination Rocuronium->Elimination Biliary and Renal Excretion (Unchanged) Metabolism Deacetylation at C17 (CYP450s, Esterases) Rocuronium->Metabolism Metabolite 17-desacetyl-rocuronium Metabolite->Elimination Excretion Metabolism->Metabolite

Caption: Metabolic pathway of rocuronium.

Vecuronium Metabolism

Vecuronium is also metabolized in the liver, primarily through deacetylation. However, this occurs at the 3-position, yielding the active metabolite 3-desacetyl-vecuronium.[7][8] Vecuronium can also be metabolized to 17-desacetyl-vecuronium and 3,17-bisdesacetyl-vecuronium.[8][9] Similar to rocuronium, the precise enzymatic pathways are not fully elucidated, but hepatic esterases are thought to be involved. A significant portion of vecuronium is also eliminated unchanged via biliary and renal routes.[10]

G cluster_metabolism Hepatic Metabolism Vecuronium Vecuronium Elimination Elimination Vecuronium->Elimination Biliary and Renal Excretion (Unchanged) Metabolism Deacetylation (Hepatic Esterases) Vecuronium->Metabolism Metabolite1 3-desacetyl-vecuronium (Active) Metabolite1->Elimination Excretion Metabolite2 17-desacetyl-vecuronium Metabolite2->Elimination Excretion Metabolite3 3,17-bisdesacetyl-vecuronium Metabolite3->Elimination Excretion Metabolism->Metabolite1 Metabolism->Metabolite2 Metabolism->Metabolite3

Caption: Metabolic pathways of vecuronium.

Pharmacological Activity of Metabolites: A Key Differentiator

A critical distinction between rocuronium and vecuronium lies in the pharmacological activity of their primary metabolites.

  • 17-desacetyl-rocuronium , the main metabolite of rocuronium, possesses only about 5-10% of the neuromuscular blocking activity of the parent compound.[11] This low potency means that its formation is unlikely to contribute significantly to the overall duration of neuromuscular blockade.

  • In stark contrast, 3-desacetyl-vecuronium , the primary metabolite of vecuronium, retains approximately 80% of the neuromuscular blocking potency of vecuronium.[7] This high level of activity can lead to a prolonged neuromuscular blockade, particularly in patients with impaired renal function where the metabolite can accumulate.[7]

Comparative Pharmacokinetics

The differences in metabolism and metabolite activity are reflected in the pharmacokinetic profiles of rocuronium and vecuronium.

ParameterRocuroniumVecuroniumReference(s)
Primary Metabolite 17-desacetyl-rocuronium3-desacetyl-vecuronium[3][7]
Metabolite Potency ~5-10% of parent~80% of parent[7][11]
Primary Route of Elimination Hepatic (Biliary) and RenalHepatic (Biliary) and Renal[3][10]
Elimination Half-life (Normal Renal/Hepatic Function) ~1.4 - 2.4 hours~51 - 80 minutes[3][12]
Clearance (Healthy Adults) ~0.27 L/h/kg~3-4.5 mL/min/kg[13][14]
Impact of Hepatic Impairment

Both rocuronium and vecuronium are primarily cleared by the liver, and therefore, hepatic dysfunction can alter their pharmacokinetics. In patients with cirrhosis, the elimination half-life of rocuronium is prolonged, primarily due to an increased volume of distribution rather than a change in clearance.[15][16][17][18] Similarly, the clearance of vecuronium is reduced in patients with liver disease, leading to a prolonged duration of action.[13]

ParameterRocuronium (in Hepatic Impairment)Vecuronium (in Hepatic Impairment)Reference(s)
Elimination Half-life IncreasedIncreased[13][15]
Volume of Distribution IncreasedNo significant change[13][15]
Clearance Not significantly alteredDecreased[13][15]
Clinical Effect Prolonged duration of actionProlonged duration of action[13][15]
Impact of Renal Impairment

Although the liver is the primary organ of elimination, the kidneys also play a role in the clearance of both drugs and their metabolites. In patients with renal failure, the clearance of rocuronium is reduced, leading to a significantly prolonged duration of action.[19][20] The impact of renal failure on vecuronium's duration of action is also significant, largely due to the accumulation of its potent metabolite, 3-desacetyl-vecuronium, which is cleared by the kidneys.

ParameterRocuronium (in Renal Impairment)Vecuronium (in Renal Impairment)Reference(s)
Clearance ReducedReduced[19]
Elimination Half-life ProlongedProlonged[19]
Clinical Effect Prolonged duration of actionProlonged duration of action (due to parent drug and active metabolite)[19]

Experimental Methodologies for Metabolic Profiling

The elucidation of the metabolic pathways of rocuronium and vecuronium relies on a combination of in vitro and in vivo experimental approaches. A cornerstone of in vitro metabolic studies is the use of liver microsomes, which are rich in drug-metabolizing enzymes.

In Vitro Metabolism Study Using Human Liver Microsomes

Objective: To characterize the in vitro metabolism of rocuronium and vecuronium and identify the formation of their primary metabolites.

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_termination Reaction Termination cluster_analysis Analysis Microsomes Human Liver Microsomes Incubate Incubate at 37°C Microsomes->Incubate Cofactors NADPH-generating system Cofactors->Incubate Drug Rocuronium or Vecuronium Drug->Incubate Terminate Add Acetonitrile Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC HPLC-MS/MS Analysis Supernatant->HPLC

Caption: Workflow for in vitro metabolism study.

Step-by-Step Protocol:

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, combine human liver microsomes (final concentration ~0.5 mg/mL) and a NADPH-generating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).

    • Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiation of Metabolic Reaction:

    • Add the test compound (rocuronium or vecuronium) to the pre-warmed microsome mixture to initiate the metabolic reaction. The final substrate concentration should be within a relevant range (e.g., 1-10 µM).

  • Incubation:

    • Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).

  • Termination of Reaction:

    • At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile. This precipitates the microsomal proteins and halts enzymatic activity.

  • Sample Processing:

    • Vortex the terminated reaction mixture and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Carefully collect the supernatant, which contains the parent drug and any formed metabolites.

  • Analytical Quantification:

    • Analyze the supernatant using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.[2][21]

    • The HPLC system separates the parent drug from its metabolites based on their physicochemical properties.[22][23][24][25][26]

    • The mass spectrometer provides sensitive and specific detection and quantification of each compound.[2][21][27][28]

Causality Behind Experimental Choices:

  • Human Liver Microsomes: These are used as they are a rich source of Phase I drug-metabolizing enzymes, including cytochrome P450s and esterases, providing a relevant in vitro model for hepatic metabolism.

  • NADPH-Generating System: This is essential as NADPH is a required cofactor for the activity of cytochrome P450 enzymes.

  • Acetonitrile for Termination: This organic solvent effectively precipitates proteins, thereby stopping the enzymatic reaction at a precise time point, which is crucial for kinetic studies.

  • HPLC-MS/MS Analysis: This analytical technique offers the high sensitivity and specificity required to detect and quantify low concentrations of the parent drug and its metabolites in a complex biological matrix.

Conclusion

The metabolic pathways of rocuronium and vecuronium, while both centered on deacetylation, present critical differences that have significant clinical implications. The formation of a highly potent and active metabolite from vecuronium (3-desacetyl-vecuronium) contrasts with the relatively inactive metabolite of rocuronium (17-desacetyl-rocuronium). This fundamental difference, coupled with their respective pharmacokinetic profiles in patients with hepatic and renal impairment, underscores the importance of a detailed understanding of their biotransformation. The experimental methodologies outlined in this guide provide a framework for researchers to further investigate the metabolism of these and other neuromuscular blocking agents, ultimately contributing to the development of safer and more effective drugs.

References

  • Vorce, S. P., et al. (2008). Quantitative analysis of the aminosteroidal non-depolarizing neuromuscular blocking agent vecuronium by LC-ESI-MS: A Postmortem Investigation. Journal of Analytical Toxicology, 32(6), 422–427. [Link]

  • Research & Innovation in Anesthesia. (n.d.). Comparison of Neuromuscular Blockade with Rocuronium in Young and Elderly Patients with or without Renal Failure. [Link]

  • Gautam, B., & Avram, M. J. (2024). Vecuronium. In StatPearls. StatPearls Publishing. [Link]

  • Tsutsumi, H., et al. (2006). Simultaneous determination of pancuronium, vecuronium and their related compounds using LC–ESI-MS. Forensic Science International, 162(1-3), 116-121. [Link]

  • Robertson, E. N., et al. (1995). Pharmacokinetics and pharmacodynamics of rocuronium in patients with and without renal failure. European Journal of Anaesthesiology, 12(S11), 57-60. [Link]

  • Medscape. (n.d.). Vecuronium. [Link]

  • Magorian, T., et al. (1995). The pharmacokinetics and neuromuscular effects of rocuronium bromide in patients with liver disease. Anesthesia & Analgesia, 80(4), 754-759. [Link]

  • Khanna, R., & Sharma, R. S. (2015). Detection of Metabolites of Vecuronium Bromide in Visceral Samples Solves A Typical Death Mystery- (Toxicokinetics- Studies Using Gc-Ms Technique). ResearchGate. [Link]

  • Khanna, R., & Sharma, R. S. (2015). Detection of Metabolites of Vecuronium Bromide in Visceral Samples Solves A Typical Death Mystery- (Toxicokinetics- Studies Using Gc-Ms Technique). IMSEAR Repository. [Link]

  • Baker, T. R., et al. (1990). Mass spectrometric assay for determination of pancuronium and vecuronium in biological fluids utilizing the moving belt introduction system. Biomedical & Environmental Mass Spectrometry, 19(2), 69-74. [Link]

  • Cai, L., et al. (2019). Determination of the related substances in Rocuronium Bromide Injection by HPLC. Journal of Shenyang Pharmaceutical University. [Link]

  • Joshi, G. P., & Naguib, M. (2023). Rocuronium. In StatPearls. StatPearls Publishing. [Link]

  • Della Rocca, G., et al. (2003). Atracurium, cisatracurium, vecuronium and rocuronium in patients with renal failure. Minerva Anestesiologica, 69(7-8), 605-612. [Link]

  • Anzenbacherova, E., et al. (2015). Interaction of rocuronium with human liver cytochromes P450. Journal of Pharmacological Sciences, 127(2), 239-245. [Link]

  • Google Patents. (n.d.).
  • WikiAnesthesia. (2023). Vecuronium. [Link]

  • Nakov, N., et al. (2012). Determination of Rocuronium bromide by hydrophilic interaction liquid chromatography (HILIC). Macedonian Pharmaceutical Bulletin, 58(1-2), 29-37. [Link]

  • LITFL. (2020). Pharm 101: Vecuronium. [Link]

  • Semantic Scholar. (n.d.). Simultaneous determination of rocuronium and its eight impurities in pharmaceutical preparation using high-performance liquid chromatography with amperometric detection. [Link]

  • Sci-Hub. (n.d.). Interaction of rocuronium with human liver cytochromes P450. [Link]

  • Anzenbacherova, E., et al. (2015). Interaction of rocuronium with human liver cytochromes P450. ResearchGate. [Link]

  • Sci-Hub. (n.d.). The Pharmacokinetics and Neuromuscular Effects of Rocuronium Bromide in Patients with Liver Disease. [Link]

  • Plath, D. P. (1999). Clinical pharmacokinetics of the newer neuromuscular blocking drugs. Clinical Pharmacokinetics, 36(3), 169-184. [Link]

  • ResearchGate. (n.d.). (PDF) The pharmacokinetics and pharmacodynamics of rocuronium in patients with hepatic cirrhosis. [Link]

  • ResearchGate. (n.d.). Determination of the content of rocuronium bromide by HPLC. [Link]

  • Semantic Scholar. (n.d.). [PDF] The pharmacokinetics and pharmacodynamics of rocuronium in patients with hepatic cirrhosis. [Link]

  • van den Broek, L., et al. (2021). First genome-wide association study on rocuronium dose requirements shows association with SLCO1A2. The Pharmacogenomics Journal, 21(2), 245-252. [Link]

  • ResearchGate. (n.d.). On the possibility of interactions of rocuronium with liver microsomal cytochromes P450. [Link]

  • Lynam, D. P., et al. (1988). The Pharmacodynamics and Pharmacokinetics of Vecuronium in Patients Anesthetized with Isoflurane with Normal Renal Function or with Renal Failure. Anesthesiology, 69(2), 227–231. [Link]

  • U.S. Food and Drug Administration. (n.d.). Rocuronium Bromide Injection. [Link]

  • Vega-Villa, J. C., et al. (2013). Vecuronium pharmacokinetics in patients with major burns. British Journal of Anaesthesia, 111(2), 223-231. [Link]

  • Wikipedia. (n.d.). Vecuronium bromide. [Link]

  • Drugs.com. (2024). Clindamycin. [Link]

  • U.S. Food and Drug Administration. (n.d.). Rocuronium Bromide Injection Label. [Link]

  • LITFL. (2020). Pharm 101: Rocuronium. [Link]

  • Robertson, E. N., et al. (1995). Pharmacokinetics and pharmacodynamics of rocuronium in patients with and without renal failure. ResearchGate. [Link]

  • Szenohradszky, J., et al. (1998). The pharmacokinetics and pharmacodynamics of rocuronium in patients with hepatic cirrhosis. British Journal of Anaesthesia, 80(3), 303-309. [Link]

  • Medvik. (n.d.). Interaction of rocuronium with human liver cytochromes P450. [Link]

  • WALI, F. A. (1992). Antagonism of vecuronium by one of its metabolites in vitro. General Pharmacology: The Vascular System, 23(4), 677-681. [Link]

  • Khan Academy. (2022, June 13). Enzymes Involved in Phase I and Phase II Metabolism [Video]. YouTube. [Link]

  • Tassonyi, E., & Neumar, R. W. (1991). Paradoxical antagonism of neuromuscular block by vecuronium metabolites. Anesthesiology, 74(4), 799-801. [Link]

  • Fahey, M. R., et al. (1981). Pharmacokinetics and pharmacodynamics of vecuronium (ORG NC45) and pancuronium in anesthetized humans. Anesthesiology, 55(1), 6-11. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 17-Deacetyl Vecuronium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with potent compounds like 17-deacetyl vecuronium bromide demands the highest standards of scientific rigor, not only in application but also in the complete lifecycle management of these chemicals. This guide provides a detailed, safety-first framework for the proper disposal of this compound, ensuring the protection of laboratory personnel and the environment. While structurally similar to vecuronium bromide, this analogue must be handled with an equivalent, if not heightened, level of caution due to its potent biological activity as a neuromuscular blocking agent.

Hazard Identification and Regulatory Imperative

Understanding the "why" behind stringent disposal protocols begins with a clear-eyed assessment of the risks. This compound is a potent chemical that can cause significant harm if ingested, inhaled, or absorbed. Overexposure can lead to respiratory distress and muscle paralysis[1]. From a regulatory standpoint, this compound falls under the umbrella of hazardous pharmaceutical waste.

The U.S. Environmental Protection Agency (EPA) regulates the disposal of such materials under the Resource Conservation and Recovery Act (RCRA)[2][3]. A critical component of these regulations is the nationwide ban on the "sewering" of hazardous pharmaceutical waste—that is, flushing it down the drain[4][5]. This prohibition is in place because wastewater treatment facilities are not designed to remove such complex and potent molecules, leading to the contamination of waterways and potential harm to aquatic ecosystems[5][6].

Table 1: Hazard and Safety Summary for this compound

Category Description Primary Sources
Primary Hazards Harmful if swallowed; causes skin and serious eye irritation. Emits toxic fumes (Hydrogen Bromide, NOx, COx) under fire conditions.[7][8]
Regulatory Status Hazardous Pharmaceutical Waste. Must be managed in accordance with local, state, and federal regulations (e.g., EPA RCRA Subpart P).[6][9]
Required PPE Nitrile gloves, safety glasses with side shields or goggles, lab coat, and a dust respirator (when handling powder).[6][7][10]
Chemical Incompatibilities Avoid contact with strong oxidizing agents.[6][8]
Prohibited Disposal Methods Drain disposal ("sewering") is strictly forbidden. Do not dispose of in standard trash.[4][5]

The Core Disposal Principle: Mandated Incineration

For a compound of this nature, there is no standard, in-lab chemical deactivation protocol that has been proven to render it completely non-hazardous. Therefore, the only acceptable and compliant method of disposal is high-temperature incineration at a licensed and permitted hazardous waste facility [7][8].

The rationale for this is rooted in the chemical stability of the molecule. Incineration provides the necessary energy to break the compound down into its constituent elements, ensuring complete destruction and preventing the active pharmaceutical ingredient from entering the environment[8]. Your institution's Environmental Health & Safety (EHS) department will have an established relationship with a certified waste management vendor to carry out this process.

Step-by-Step Operational Protocol for Disposal

This protocol ensures a self-validating system of waste management, minimizing risk at every stage.

Step 1: Waste Segregation and Identification

  • Action: Immediately upon generation, designate any material contaminated with this compound as hazardous waste. This includes:

    • Expired or unused pure compound.

    • Contaminated personal protective equipment (PPE) such as gloves and weighing papers.

    • Contaminated labware (e.g., pipette tips, vials, flasks).

    • Spill clean-up materials.

  • Causality: Immediate segregation is crucial to prevent cross-contamination of non-hazardous waste streams and to ensure the waste is handled with the appropriate precautions by all personnel.

Step 2: Container Selection and Labeling

  • Action: Place all waste into a designated, leak-proof, and sealable hazardous waste container. The container must be chemically compatible with the waste. For solids, a wide-mouth plastic container with a screw-top lid is ideal.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound Waste." Note the accumulation start date on the label.

  • Causality: Proper containment and labeling are mandated by law and are essential for safe storage, transport, and final disposal[11]. Clear labeling prevents accidental misuse and informs emergency responders of the container's contents.

Step 3: Secure Temporary Storage

  • Action: Store the sealed waste container in a designated satellite accumulation area within your laboratory. This area should be secure, away from general traffic, and separate from incompatible chemicals, particularly strong oxidizers[6][8].

  • Causality: Secure storage prevents unauthorized access and reduces the risk of spills or reactions. Storing less than 55 gallons of hazardous waste in a designated satellite area is a standard practice under RCRA.

Step 4: Arrange for Professional Disposal

  • Action: Once the waste container is full or you have finished the project, contact your institution's EHS office to schedule a waste pickup. Do not attempt to remove or transport the waste from the facility yourself.

  • Causality: EHS professionals are trained in the proper handling, consolidation, and transport of hazardous materials, ensuring compliance with Department of Transportation (DOT) and EPA regulations[3].

Emergency Procedures: Spill and Exposure Management

Accidents require a swift and correct response to mitigate harm.

For a Small Spill (Solid Powder):

  • Alert Personnel: Immediately notify others in the area.

  • Don PPE: At a minimum, wear a lab coat, double nitrile gloves, safety goggles, and a dust respirator[6].

  • Prevent Dust: Lightly wet the spilled powder with water to prevent it from becoming airborne[6][8]. Do not flood the area.

  • Absorb and Collect: Use a damp absorbent cloth or pad to gently wipe up the material. Place all contaminated materials into a hazardous waste container[8][10].

  • Clean the Area: Decontaminate the spill surface with a suitable laboratory detergent, then wipe with a clean, wet cloth.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

For Skin or Eye Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes[12][13]. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open[12][13]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention[1][14].

Disposal Decision Workflow

The following diagram outlines the logical flow for managing this compound from generation to final disposal.

G start Waste Generation (e.g., Unused Compound, Contaminated Labware) segregate Step 1: Segregate as Hazardous Pharmaceutical Waste start->segregate Immediate Action container Step 2: Place in a Labeled, Sealed, & Compatible Waste Container segregate->container store Step 3: Store Securely in Designated Satellite Accumulation Area container->store contact_ehs Step 4: Contact Institutional EHS for Pickup Request store->contact_ehs When Full or Project Ends disposal Final Disposal: Off-site Incineration at a Permitted Facility contact_ehs->disposal EHS Managed

Caption: Logical workflow for the compliant disposal of this compound waste.

By adhering to this comprehensive disposal framework, you uphold your professional responsibility to maintain a safe laboratory environment, ensure regulatory compliance, and act as a steward of environmental health.

References

  • Management of Hazardous Waste Pharmaceuticals . U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Updated Rules for EPA hazardous pharmaceutical waste Sewering . Hazardous Waste Experts. Available at: [Link]

  • EPA Finalizes New Requirements for Hazardous Waste Pharmaceuticals . JD Supra. Available at: [Link]

  • EPA Regulations for Healthcare & Pharmaceuticals . Stericycle. Available at: [Link]

  • Vecuronium Bromide for Injection - Safety Data Sheet . Viatris. Available at: [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine . American Society of Health-System Pharmacists (ASHP). Available at: [Link]

  • USP 800 & Hazardous Drug Disposal . Stericycle. Available at: [Link]

  • Waste Management of Hazardous Drugs . Defense Centers for Public Health. Available at: [Link]

  • Environmental Protection Agency Issues New Rule for Handling of Hazardous Waste Pharmaceuticals . Fennemore. Available at: [Link]

  • Management Of Hazardous Waste Pharmaceuticals . NYS Department of Environmental Conservation. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Handling 17-Deacetyl Vecuronium Bromide: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Molecule

17-Deacetyl vecuronium bromide is a key metabolite and derivative of vecuronium bromide, a potent non-depolarizing neuromuscular blocking agent (NMBA) used in clinical settings.[1][2] For researchers, scientists, and drug development professionals, this compound is of significant interest. However, its pharmacological activity necessitates a rigorous and proactive approach to safety. As with all NMBAs, inadvertent exposure can lead to serious health consequences, including respiratory arrest.[3][4]

This guide provides essential, immediate safety and logistical information for handling this compound in a laboratory setting. It is designed to move beyond a simple checklist, offering a framework of self-validating protocols grounded in scientific causality. Our objective is to empower you with the knowledge to create a safe and efficient workflow, ensuring that your focus remains on your research, not on mitigating preventable accidents.

Hazard Assessment: Understanding the Risk Profile

While specific toxicity data for this compound is limited, its structural relationship to vecuronium bromide demands that it be handled as a potent pharmacologically active substance.[1][5] The primary hazards are associated with its potential neuromuscular blocking activity upon accidental absorption, inhalation, or ingestion.

  • Primary Hazard: Potent Pharmacological Activity. As a derivative of an NMBA, the most critical risk is systemic absorption leading to skeletal muscle relaxation, which can progress to respiratory muscle paralysis.[3]

  • Inhalation: Handling the compound as a powder poses a significant risk of aerosolization. Inhaling fine particles can lead to rapid systemic absorption.[6] Safety Data Sheets for the parent compound classify it as potentially fatal if inhaled.[6] Therefore, minimizing dust generation is a critical control measure.[7][8]

  • Dermal Contact: While less rapid than inhalation, absorption through the skin is a potential route of exposure. Some safety data for related compounds indicate they can be harmful or fatal in contact with skin.[6][9]

  • Ingestion: Accidental ingestion can cause systemic toxicity.[5][10]

  • Eye Contact: The powder can cause serious eye irritation.[10][11]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is your primary barrier against exposure. A risk assessment should guide the specific level of protection, but the following table outlines the minimum required PPE for handling this compound powder.

Task / OperationMinimum Required PPERationale
Handling Solid Compound (Weighing, Aliquoting)Double Nitrile Gloves, Lab Coat, Safety Goggles, and a NIOSH/MSHA-approved Respirator (e.g., N95 or higher)Provides protection against inhalation of fine powders and prevents skin/eye contact. Double gloving is crucial to prevent contamination when removing the outer layer.
Handling Diluted Solutions Nitrile Gloves, Lab Coat, Safety GlassesReduces risk as the compound is no longer easily aerosolized. However, splash protection for skin and eyes remains essential.
Spill Cleanup Double Nitrile Gloves, Disposable Gown, Safety Goggles, and appropriate Respiratory ProtectionEnhanced protection is required due to the increased risk of exposure and aerosolization during cleanup procedures.
Experimental Protocol: PPE Donning and Doffing Sequence

The order of donning (putting on) and doffing (taking off) PPE is critical to prevent cross-contamination.

Donning Sequence (Putting On):

  • Gown/Lab Coat: Don the gown or lab coat, ensuring it is securely fastened.

  • Respirator: Perform a seal check to ensure the respirator fits snugly against your face.

  • Goggles/Face Shield: Put on eye protection.

  • Gloves: Don the first pair of gloves, pulling the cuffs over the sleeves of the gown. Don the second pair of gloves over the first.

Doffing Sequence (Taking Off):

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands. Dispose of them immediately in the designated hazardous waste container.

  • Gown/Lab Coat: Untie and remove the gown, folding the contaminated outside inward. Dispose of it.

  • Goggles/Face Shield: Remove from the back of the head to avoid touching the front surface.

  • Respirator: Remove the respirator without touching the front.

  • Inner Gloves: Remove the final pair of gloves.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[7][12]

Operational Plan: A Self-Validating Workflow

A structured workflow minimizes the potential for error and exposure. All handling of powdered this compound should occur within a certified chemical fume hood, ventilated balance enclosure, or biological safety cabinet to contain any dust.[5]

Workflow for Handling this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area 1. Prepare Work Area (Fume Hood / BSC) don_ppe 2. Don Full PPE prep_area->don_ppe get_chem 3. Retrieve Compound (Store Locked Up) [6, 7] don_ppe->get_chem weigh 4. Weigh Powder (Minimize Dust) [2] get_chem->weigh reconstitute 5. Reconstitute (Add solvent to solid) weigh->reconstitute use 6. Use in Experiment reconstitute->use decontaminate 7. Decontaminate Surfaces use->decontaminate dispose_waste 8. Segregate & Dispose Waste (Incineration Recommended) [1] decontaminate->dispose_waste doff_ppe 9. Doff PPE dispose_waste->doff_ppe wash 10. Wash Hands Thoroughly [2, 21] doff_ppe->wash

Caption: Safe handling workflow for this compound.

Emergency Procedures: Spill and Exposure Management

Preparedness is paramount. Ensure an emergency plan is in place and all personnel are trained.

Spill Management Protocol (for Powder):
  • Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Personnel involved in the cleanup must wear appropriate PPE, including respiratory protection, double gloves, a disposable gown, and eye protection.[7]

  • Contain the Spill: Do not dry sweep.[8] Gently cover the spill with a damp absorbent cloth or lightly wet the powder to prevent dust generation.[13]

  • Clean Up: Use a dampened cloth or a vacuum with a HEPA filter to collect the material.[8] Place all contaminated materials into a sealed, clearly labeled hazardous waste container.

  • Decontaminate: Thoroughly clean the spill area with a suitable detergent or solvent.[5]

Exposure Protocol:
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][11]

  • Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water. Seek medical attention.[7][14]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5][6]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[7]

Disposal Plan: From Benchtop to Final Disposition

Proper waste management is a critical final step in the safe handling process.

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, disposable lab coats, weighing papers, and contaminated absorbent materials, must be considered hazardous waste.

  • Containment: Place all solid waste into a dedicated, sealed, and clearly labeled hazardous waste container.

  • Disposal Method: The recommended method for disposal is incineration by a licensed waste disposal contractor.[8][13] Do not dispose of this material down the drain.[13]

  • Regulatory Compliance: All disposal activities must be in strict accordance with local, state, and federal regulations.[5][13]

By integrating these protocols into your daily laboratory operations, you build a system of safety that protects you, your colleagues, and your research.

References

  • Vecuronium Bromide for Injection (Hospira Inc) - SAFETY DATA SHEET. (2017, March 28). Retrieved from [Link]

  • Piperidinium, 1-((2beta,3alpha,5alpha,16beta,17beta)-3-(acetyloxy)-17-hydroxy-2-(1-piperidinyl)androstan-16-yl)-1-methyl-, bromide. PubChem. (n.d.). Retrieved from [Link]

  • Vecuronium Bromide for Injection - Viatris. (2023, September 22). Retrieved from [Link]

  • This compound (C32H55N2O3) - PubChemLite. (n.d.). Retrieved from [Link]

  • 17-Deacetyl vecuronium | C32H55N2O3+ | CID 14029406 - PubChem. (n.d.). Retrieved from [Link]

  • Vecuronium Monograph for Professionals - Drugs.com. (2025, June 10). Retrieved from [Link]

  • STANDARD OF CARE FOR THE PATIENT ON A NEUROMUSCULAR BLOCKING AGENT. (n.d.). Retrieved from [Link]

  • 17-DEACETYL VECURONIUM - gsrs. (n.d.). Retrieved from [Link]

  • Clinical Profile of Vecuronium Bromide 20mg Powder for Injection - GlobalRx. (n.d.). Retrieved from [Link]

  • Vecuronium - StatPearls - NCBI Bookshelf - NIH. (2024, October 9). Retrieved from [Link]

  • Vecuronium Bromide. (n.d.). Retrieved from [Link]

  • Vecuronium - NeoMED consensus group. (n.d.). Retrieved from [Link]

  • Neuromuscular blocking agents - Clinical Excellence Commission - NSW Government. (2024, February 26). Retrieved from [Link]

  • High-Risk Medicine Standard: Neuromuscular blocking agents - Clinical Excellence Commission. (2024, February 26). Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.